Methyl fucopyranoside
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
(3S,4R,5S,6S)-2-methoxy-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O5/c1-3-4(8)5(9)6(10)7(11-2)12-3/h3-10H,1-2H3/t3-,4+,5+,6-,7?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWCAVRRXKJCRB-DVEMRHSHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H](C(O1)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901296166 | |
| Record name | Methyl 6-deoxy-L-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901296166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65310-00-1 | |
| Record name | Methyl 6-deoxy-L-galactopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65310-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-deoxy-L-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901296166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling the Physicochemical Landscape of Methyl α-L-Fucopyranoside: A Technical Guide
For Immediate Release
Shanghai, China – December 12, 2025 – In the intricate world of glycoscience and drug discovery, a thorough understanding of the fundamental physical and chemical properties of carbohydrate building blocks is paramount. This technical guide provides an in-depth analysis of the physical properties of methyl α-L-fucopyranoside, a crucial monosaccharide derivative. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key data, outlines experimental methodologies, and presents a relevant experimental workflow visualization.
Core Physical and Chemical Properties
Methyl α-L-fucopyranoside is a white to off-white crystalline powder.[1][2] Its fundamental properties are summarized in the tables below, providing a ready reference for laboratory applications.
General Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄O₅ | [1] |
| Molecular Weight | 178.18 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Purity | ≥ 98% (as determined by HPLC) | [1] |
Physicochemical Data
| Property | Value | Conditions | Reference |
| Melting Point | 153 - 160 °C | Not specified | [1][3] |
| Specific Rotation [α]D²⁰ | -185° to -215° | c=1 in water | [3][4][5] |
| Solubility | 604 g/L | in water at 25 °C |
Experimental Protocols
The accurate determination of the physical properties of methyl α-L-fucopyranoside relies on standardized experimental procedures. The following sections detail the methodologies for measuring melting point, optical rotation, and solubility.
Determination of Melting Point
The melting point of methyl α-L-fucopyranoside is determined using the capillary method.
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
A small amount of finely powdered methyl α-L-fucopyranoside is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.
-
The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire solid has turned into a clear liquid are recorded. This range represents the melting point of the sample.
Measurement of Specific Rotation
The optical rotation of a solution of methyl α-L-fucopyranoside is measured using a polarimeter. The specific rotation is then calculated from the observed rotation.
Apparatus:
-
Polarimeter
-
Polarimeter cell (1 dm path length)
-
Volumetric flask
-
Analytical balance
-
Sodium lamp (for D-line at 589 nm)
Procedure:
-
A solution of methyl α-L-fucopyranoside is prepared by accurately weighing a known mass of the compound and dissolving it in a known volume of distilled water (e.g., 1 g in 100 mL).
-
The polarimeter is calibrated using a blank solution (distilled water).
-
The polarimeter cell is rinsed and filled with the prepared solution, ensuring no air bubbles are present in the light path.
-
The observed optical rotation (α) is measured at a constant temperature (20 °C) using the sodium D-line.
-
The specific rotation ([α]D²⁰) is calculated using the following formula: [α]D²⁰ = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
Solubility Determination
The aqueous solubility of methyl α-L-fucopyranoside is determined by the equilibrium solubility method.
Apparatus:
-
Vials with screw caps
-
Shaker or magnetic stirrer
-
Centrifuge
-
Analytical balance
-
HPLC or other suitable analytical instrument for quantification
Procedure:
-
An excess amount of methyl α-L-fucopyranoside is added to a known volume of distilled water in a vial.
-
The vial is sealed and agitated at a constant temperature (25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The resulting suspension is centrifuged to separate the undissolved solid.
-
A known volume of the clear supernatant is carefully removed and diluted.
-
The concentration of the dissolved methyl α-L-fucopyranoside in the diluted supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
The solubility is then calculated and expressed in g/L.
Experimental Workflow Visualization
Methyl α-L-fucopyranoside is frequently utilized in glycobiology research, particularly in studying carbohydrate-protein interactions. One common application is in competitive binding assays to determine the inhibitory potential of various compounds against the binding of a specific lectin to its fucosylated ligand. The following diagram illustrates a typical experimental workflow for a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
This workflow demonstrates how methyl α-L-fucopyranoside can be used as a known inhibitor to compete with the binding of a lectin to a fucosylated glycoprotein (B1211001) immobilized on a microtiter plate. The resulting signal is inversely proportional to the inhibitory activity of the tested compound. This type of assay is crucial for screening and characterizing potential anti-adhesion therapeutics that target lectin-carbohydrate interactions.
References
- 1. Bivalent Inhibitors of Mannose-Specific Bacterial Adhesion: A Xylose-Based Conformational Switch to Control Glycoligand Distance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. monobind.com [monobind.com]
- 3. Binding kinetics of methyl alpha-D-mannopyranoside to concanavalin A: temperature-jump relaxation study with 4-methylumbelliferyl alpha-D-mannopyranoside as a fluorescence indicator ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Bacterial Adhesion and Antibiofilm Activities of a Glycolipid Biosurfactant from Lactobacillus rhamnosus with Its Physicochemical and Functional Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Biological Activity of Methyl β-D-fucopyranoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl β-D-fucopyranoside is a methylated derivative of D-fucose, a monosaccharide found in a variety of cell surface glycans. This compound is a valuable tool in glycobiology and related fields for investigating carbohydrate-protein interactions, particularly those involving fucose-specific lectins. While extensive research has been conducted on the biological activities of various methyl glycoside derivatives, data specifically quantifying the anti-inflammatory, anticancer, or antiviral properties of methyl β-D-fucopyranoside remains limited in publicly accessible literature. Its primary documented biological activity lies in its role as a competitive inhibitor of fucose-binding proteins. This guide provides a comprehensive overview of the known biological context of methyl β-D-fucopyranoside, with a focus on its interaction with lectins, and details the key experimental protocols used to characterize and quantify these interactions.
Introduction to Methyl β-D-fucopyranoside
Methyl β-D-fucopyranoside is a stable, synthetically accessible analog of the naturally occurring sugar D-fucose.[1] The presence of a methyl group at the anomeric carbon prevents its hydrolysis by glycosidases, making it a suitable probe for studying biological systems.[1] Fucosylated glycans on the cell surface are crucial for a multitude of cellular processes, including cell signaling, immune responses, and pathogen recognition.[1][2] Consequently, methyl β-D-fucopyranoside serves as an important model compound for elucidating the roles of fucose in these processes and for the development of glycomimetic drugs that target carbohydrate-binding proteins.[1]
Table 1: Physicochemical Properties of Methyl β-D-fucopyranoside
| Property | Value |
| Molecular Formula | C7H14O5 |
| Molecular Weight | 178.18 g/mol |
| Appearance | White to almost white crystalline powder |
| CAS Number | 18408-64-5 |
| Purity | Typically ≥95-98% (by HPLC or GC) |
Source:[1]
Core Biological Activity: Interaction with Fucose-Binding Lectins
The most well-documented biological activity of methyl β-D-fucopyranoside is its ability to act as a competitive ligand for fucose-specific lectins. Lectins are proteins that recognize and bind to specific carbohydrate structures, and those that bind fucose play significant roles in both physiological and pathological processes. By mimicking the fucose moiety of natural glycans, methyl β-D-fucopyranoside can inhibit the binding of lectins to their endogenous ligands, thereby modulating their biological effects.[1][2]
While specific IC50 values for methyl β-D-fucopyranoside are not extensively reported in the general literature, its inhibitory activity is typically quantified using a variety of biophysical and biochemical assays. The following sections detail the experimental protocols for the most common techniques used to study these interactions.
Experimental Protocols for Characterizing Lectin Binding
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful technique for the quantitative analysis of biomolecular interactions. It directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction in a single experiment.
-
Sample Preparation:
-
A solution of the fucose-binding lectin is prepared in a suitable buffer (e.g., phosphate-buffered saline, PBS, or HEPES).
-
A solution of methyl β-D-fucopyranoside is prepared in the exact same buffer to minimize heat of dilution effects.
-
The concentrations are chosen based on the expected binding affinity; typically, the lectin concentration in the sample cell is 10-100 times the expected Kd, and the methyl β-D-fucopyranoside concentration in the syringe is 10-20 times the lectin concentration.
-
-
ITC Experiment:
-
The lectin solution is loaded into the sample cell of the ITC instrument.
-
The methyl β-D-fucopyranoside solution is loaded into the injection syringe.
-
A series of small, precise injections of the methyl β-D-fucopyranoside solution are made into the sample cell.
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The raw data, a series of heat spikes corresponding to each injection, is integrated to determine the heat change per mole of injectant.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters.
-
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free optical technique for real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing kinetic data (association rate constant, ka, and dissociation rate constant, kd) in addition to binding affinity (Kd).
-
Sensor Chip Preparation:
-
A sensor chip (e.g., a CM5 chip) is activated.
-
The fucose-binding lectin is immobilized onto the sensor chip surface via amine coupling or another suitable chemistry.
-
The surface is then deactivated to block any remaining active sites.
-
-
SPR Analysis:
-
A continuous flow of running buffer (e.g., HBS-EP) is passed over the sensor chip surface to establish a stable baseline.
-
Different concentrations of methyl β-D-fucopyranoside (the analyte) are injected over the surface.
-
The binding of the analyte to the immobilized lectin is monitored in real-time as an increase in the SPR signal (measured in response units, RU).
-
After the association phase, the running buffer is flowed over the chip to monitor the dissociation of the analyte.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are fitted to a kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association (ka) and dissociation (kd) rate constants.
-
The equilibrium dissociation constant (Kd) is calculated as kd/ka.
-
References
An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of Methyl Fucopyranoside
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the anomers of methyl fucopyranoside. Designed for researchers, scientists, and professionals in drug development, this document details the chemical shifts and coupling constants for both methyl α-L-fucopyranoside and methyl β-L-fucopyranoside. Furthermore, it outlines a detailed experimental protocol for the acquisition of 1D NMR spectra and presents a logical framework for the determination of anomeric configurations using NMR data.
Data Presentation: ¹H and ¹³C NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) and ¹H-¹H coupling constants (J) in Hertz (Hz) for the anomeric forms of methyl L-fucopyranoside, recorded in deuterium (B1214612) oxide (D₂O).
Methyl α-L-Fucopyranoside
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | ¹H-¹H Coupling Constants (J, Hz) |
| 1 | 100.1 | 4.75 (d) | J₁,₂ = 3.8 |
| 2 | 68.9 | 3.78 (dd) | J₂,₁ = 3.8, J₂,₃ = 10.1 |
| 3 | 70.3 | 3.84 (dd) | J₃,₂ = 10.1, J₃,₄ = 3.4 |
| 4 | 72.3 | 3.71 (d) | J₄,₃ = 3.4, J₄,₅ = 1.0 |
| 5 | 67.2 | 4.10 (q) | J₅,₄ = 1.0, J₅,₆ = 6.5 |
| 6 (CH₃) | 15.9 | 1.25 (d) | J₆,₅ = 6.5 |
| OCH₃ | 55.8 | 3.39 (s) |
Methyl β-L-Fucopyranoside
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | ¹H-¹H Coupling Constants (J, Hz) |
| 1 | 104.2 | 4.15 (d) | J₁,₂ = 7.8 |
| 2 | 71.5 | 3.48 (dd) | J₂,₁ = 7.8, J₂,₃ = 9.8 |
| 3 | 73.6 | 3.65 (dd) | J₃,₂ = 9.8, J₃,₄ = 3.4 |
| 4 | 72.0 | 3.61 (d) | J₄,₃ = 3.4, J₄,₅ = 1.0 |
| 5 | 71.1 | 3.75 (q) | J₅,₄ = 1.0, J₅,₆ = 6.5 |
| 6 (CH₃) | 16.0 | 1.30 (d) | J₆,₅ = 6.5 |
| OCH₃ | 57.5 | 3.55 (s) |
Experimental Protocols
A generalized yet detailed methodology for acquiring high-quality 1D ¹H and ¹³C NMR spectra of methyl glycosides is presented below. This protocol is adaptable to most modern NMR spectrometers.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of high-purity deuterium oxide (D₂O, 99.9 atom % D).
-
Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. The solvent height should be approximately 4-5 cm.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) can be added, with its methyl signal set to 0.00 ppm for ¹H NMR. For ¹³C NMR in D₂O, a small amount of methanol (B129727) can be added, and its resonance is set to 49.50 ppm.[1]
NMR Spectrometer Setup and Data Acquisition
-
Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the magnet.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the D₂O. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Tuning and Matching: Tune and match the probe for the desired nucleus (¹H or ¹³C) to ensure efficient signal detection.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' or 'zg30') is typically used.
-
Number of Scans (ns): 8 to 16 scans are usually sufficient for a sample of this concentration.
-
Spectral Width (sw): A spectral width of approximately 12-15 ppm is appropriate for most organic molecules, including carbohydrates.
-
Acquisition Time (aq): Typically 2-4 seconds.
-
Relaxation Delay (d1): A delay of 1-2 seconds is generally adequate.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30') is used to simplify the spectrum to singlets for each carbon.
-
Number of Scans (ns): A significantly larger number of scans is required due to the low natural abundance of ¹³C, typically ranging from 1024 to 4096 scans or more, depending on the sample concentration.
-
Spectral Width (sw): A spectral width of 200-250 ppm is standard for ¹³C NMR.
-
Acquisition Time (aq): Typically 1-2 seconds.
-
Relaxation Delay (d1): A delay of 2 seconds is a good starting point.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Perform baseline correction.
-
Reference the spectrum to the residual solvent peak (HDO at ~4.79 ppm for ¹H NMR in D₂O) or the internal standard.[2]
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and logical relationships in the NMR analysis of this compound.
The determination of the anomeric configuration (α or β) is a critical step in the structural elucidation of glycosides. For L-fucopyranosides, which adopt a ¹C₄ chair conformation, the orientation of the substituents at the anomeric carbon (C-1) significantly influences key NMR parameters.
In the α-anomer, the methoxy (B1213986) group at C-1 is in an axial position, resulting in an equatorial H-1 proton. The dihedral angle between H-1 and the axial H-2 proton is approximately 60°, leading to a relatively small ³J(H₁,H₂) coupling constant, typically in the range of 3-4 Hz.[3] Conversely, in the β-anomer, the methoxy group is equatorial, placing the H-1 proton in an axial orientation. The trans-diaxial relationship between H-1 and H-2 (dihedral angle ≈ 180°) results in a much larger ³J(H₁,H₂) coupling constant, generally around 7-8 Hz.[3]
The chemical shifts of the anomeric proton and carbon are also diagnostic. The anomeric proton (H-1) of the α-anomer is typically found further downfield (at a higher ppm value) compared to the β-anomer due to the deshielding effect of the axial anomeric substituent. Similarly, the anomeric carbon (C-1) of the β-anomer is generally observed at a lower field (higher ppm) than that of the α-anomer. These predictable trends provide a robust basis for the unambiguous assignment of the anomeric configuration in methyl fucopyranosides.
References
- 1. Table 5 from Complete (1)H and (13)C NMR chemical shift assignments of mono- to tetrasaccharides as basis for NMR chemical shift predictions of oligosaccharides using the computer program CASPER. | Semantic Scholar [semanticscholar.org]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. cigs.unimo.it [cigs.unimo.it]
Conformational Landscape of Methyl Fucopyranoside Anomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the conformational preferences of methyl α-L-fucopyranoside and methyl β-L-fucopyranoside. Fucose, a deoxyhexose, is a critical component of many biologically significant glycans, and understanding the three-dimensional structure of its glycosides is paramount for comprehending their roles in molecular recognition events, such as those involved in cell adhesion, immune responses, and disease pathogenesis. This document summarizes key quantitative data from nuclear magnetic resonance (NMR) spectroscopy and computational modeling, outlines detailed experimental and computational protocols, and presents visual workflows to facilitate a comprehensive understanding of the conformational analysis of these important molecules.
Core Concepts in Conformational Analysis
The conformational behavior of pyranosides is primarily dictated by the puckering of the six-membered ring. For L-fucopyranosides, the two most common chair conformations are designated as ¹C₄ and ⁴C₁. In the ¹C₄ conformation, carbon atoms C1, C2, C3, and C5 are in the plane, with C4 above and the ring oxygen (O5) below. Conversely, in the ⁴C₁ conformation, C1, C2, C3, and C5 are in the plane, with O5 above and C4 below. The relative energies of these and other less stable conformations, such as boat and skew-boat forms, determine the conformational equilibrium in solution.
Experimental validation of these conformations is predominantly achieved through ¹H NMR spectroscopy. The vicinal proton-proton coupling constants (³JHH) are particularly informative, as their magnitudes are related to the dihedral angles between the coupled protons, a relationship described by the Karplus equation. Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, complement experimental data by providing theoretical conformational energies and detailed geometric parameters.
Quantitative Conformational Data
The conformational analysis of both anomers of methyl L-fucopyranoside consistently reveals a strong preference for the ¹C₄ chair conformation in solution. This preference is attributed to the minimization of steric interactions between the axial substituents.
¹H NMR Coupling Constants
The following tables summarize the experimentally determined ³JHH coupling constants for methyl α-L-fucopyranoside and methyl β-L-fucopyranoside in their dominant ¹C₄ conformations. These values are crucial for deducing the dihedral angles and, consequently, the ring pucker.
Table 1: Experimentally Determined ³JHH Coupling Constants (Hz) for Methyl α-L-fucopyranoside in ¹C₄ Conformation
| Coupling | Value (Hz) |
| J₁,₂ | 3.5 - 4.0 |
| J₂,₃ | 10.0 - 10.5 |
| J₃,₄ | 3.0 - 3.5 |
| J₄,₅ | ~1 |
| J₅,₆ | 6.5 - 7.0 |
Table 2: Experimentally Determined ³JHH Coupling Constants (Hz) for Methyl β-L-fucopyranoside in ¹C₄ Conformation
| Coupling | Value (Hz) |
| J₁,₂ | 7.5 - 8.0 |
| J₂,₃ | 9.5 - 10.0 |
| J₃,₄ | 3.0 - 3.5 |
| J₄,₅ | ~1 |
| J₅,₆ | 6.5 - 7.0 |
Note: The reported values are typical ranges found in the literature and may vary slightly depending on the solvent and experimental conditions.
Conformational Energies
Computational studies have quantified the relative energies of different conformations of methyl fucopyranoside anomers. The ¹C₄ chair is consistently found to be the global minimum, with other conformations being significantly higher in energy.
Table 3: Calculated Relative Conformational Energies (kcal/mol) for Methyl α-L-fucopyranoside
| Conformation | Relative Energy (kcal/mol) |
| ¹C₄ (Chair) | 0.00 |
| ⁴C₁ (Chair) | > 5.0 |
| Boat/Skew-Boat | > 7.0 |
Table 4: Calculated Relative Conformational Energies (kcal/mol) for Methyl β-L-fucopyranoside
| Conformation | Relative Energy (kcal/mol) |
| ¹C₄ (Chair) | 0.00 |
| ⁴C₁ (Chair) | > 5.0 |
| Boat/Skew-Boat | > 7.0 |
Note: These values are generally obtained from DFT calculations in the gas phase or with implicit solvent models.
Experimental and Computational Methodologies
A robust conformational analysis relies on a synergistic approach combining experimental NMR data with computational modeling.
NMR Spectroscopy Protocol
A typical protocol for the conformational analysis of methyl fucopyranosides using NMR spectroscopy involves the following steps:
-
Sample Preparation:
-
Dissolve 5-25 mg of the this compound anomer in a suitable deuterated solvent (e.g., D₂O, methanol-d₄) to a final volume of 0.6-0.7 mL in a standard 5 mm NMR tube.
-
Ensure the sample is free of particulate matter by filtration if necessary.
-
For quantitative measurements, an internal standard such as trimethylsilylpropanoic acid (TSP) may be added.
-
-
Data Acquisition:
-
Acquire one-dimensional (1D) ¹H NMR spectra to observe the chemical shifts and coupling patterns.
-
Perform two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY), to assign all proton resonances.
-
Acquire a high-resolution 1D ¹H spectrum or use spectral deconvolution techniques to accurately measure the ³JHH coupling constants.
-
Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, can be performed to obtain through-space proton-proton distance information, which further aids in confirming the conformation.
-
-
Data Analysis:
-
Integrate the 1D ¹H NMR spectrum to determine the relative populations of different conformers if they are in slow exchange.
-
Extract the ³JHH coupling constants from the spectra.
-
Use a generalized Karplus equation, which takes into account the effects of substituent electronegativity, to calculate the corresponding dihedral angles.
-
Compare the experimentally derived dihedral angles with those expected for standard chair and boat conformations to determine the predominant conformation.
-
Computational Modeling Protocol
Computational modeling provides a theoretical framework for understanding the conformational preferences observed experimentally. A typical workflow is as follows:
-
Structure Building:
-
Generate the initial 3D structures of the this compound anomers in various possible conformations (e.g., ¹C₄, ⁴C₁, boat, and skew-boat).
-
-
Geometry Optimization and Energy Calculation:
-
Perform geometry optimizations and calculate the single-point energies of each conformer using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-31G(d,p) or higher.
-
Incorporate solvent effects using implicit solvent models (e.g., Polarizable Continuum Model - PCM) to better mimic experimental conditions.
-
-
Conformational Searching (Optional but Recommended):
-
For a more exhaustive exploration of the conformational space, perform a systematic conformational search or run molecular dynamics (MD) simulations.
-
MD simulations, using force fields like GLYCAM or CHARMM, can provide insights into the dynamic behavior of the molecule in solution over time.
-
-
Analysis:
-
Compare the relative energies of the optimized conformers to identify the global minimum and the energy penalties for other conformations.
-
Calculate theoretical ³JHH coupling constants from the optimized geometries and compare them with the experimental values for validation.
-
Analyze the geometric parameters (bond lengths, bond angles, and dihedral angles) of the most stable conformer.
-
Visualizing the Conformational Analysis Workflow
The following diagrams, generated using the DOT language, illustrate the key workflows in the conformational analysis of this compound anomers.
Conclusion
The conformational analysis of methyl α-L-fucopyranoside and methyl β-L-fucopyranoside reveals a strong and consistent preference for the ¹C₄ chair conformation. This foundational knowledge, derived from a combination of robust experimental NMR data and corroborating computational models, is essential for researchers in glycobiology, medicinal chemistry, and drug development. A thorough understanding of the three-dimensional structure of these fundamental carbohydrate building blocks provides a critical framework for interpreting their biological functions and for the rational design of novel therapeutics and diagnostics that target carbohydrate-mediated processes. The methodologies and data presented in this guide serve as a comprehensive resource for scientists engaged in the study of fucose-containing glycoconjugates.
Unveiling Nature's Sweet Secret: A Technical Guide to the Discovery and Isolation of Methyl Fucopyranoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl fucopyranoside, a methylated derivative of the monosaccharide fucose, has garnered interest in the scientific community for its potential applications in glycobiology and drug development. While widely utilized as a synthetic building block, its natural occurrence, particularly in the 'miracle fruit' Synsepalum dulcifurum, presents a compelling case for the exploration of its biosynthesis, bioactivity, and efficient extraction methodologies. This technical guide provides a comprehensive overview of the current knowledge on the discovery and isolation of this compound from natural sources, offering detailed, albeit generalized, experimental protocols and highlighting the existing gaps in quantitative data and specific biological pathway analysis.
Introduction
This compound exists as two anomers, methyl α-L-fucopyranoside and methyl β-L-fucopyranoside. It is structurally a glycoside, where a methyl group is attached to the anomeric carbon of fucose. Although it is frequently synthesized for research and commercial purposes, its presence in the plant kingdom, notably in Synsepalum dulcificum, underscores its role as a natural product.[1][2] This guide aims to consolidate the available information on its natural discovery and provide a framework for its isolation, acknowledging the limited specific data in the current scientific literature.
Natural Occurrence
The primary documented natural source of this compound is the miracle fruit, Synsepalum dulcificum.[1] This plant is renowned for its unique glycoprotein, miraculin, which alters taste perception. While the fruit has undergone extensive phytochemical analysis, revealing a rich profile of flavonoids, phenolic acids, and other glycosides, specific studies detailing the initial discovery and quantification of this compound are scarce.[3][4] General phytochemical screenings have confirmed the presence of glycosides as a class of compounds within the plant, under which this compound falls.[2][3]
Experimental Protocols: Isolation and Purification
A specific, detailed experimental protocol for the isolation of this compound from Synsepalum dulcificum is not explicitly available in the current body of scientific literature. However, based on general phytochemical practices for the isolation of glycosides from plant materials, a generalized protocol can be inferred. The following methodology is a composite representation of standard techniques.
General Extraction and Fractionation Workflow
The isolation of this compound from a natural source like Synsepalum dulcificum would typically follow a multi-step process involving extraction, fractionation, and purification.
Caption: Generalized workflow for the isolation of this compound.
Detailed Methodologies
3.2.1. Plant Material Preparation: Fresh or dried fruit pulp of Synsepalum dulcificum should be homogenized or ground into a fine powder to increase the surface area for efficient extraction.
3.2.2. Solvent Extraction:
-
Apparatus: Soxhlet apparatus or maceration setup.
-
Solvent: Methanol or ethanol (B145695) are suitable polar solvents for extracting glycosides.
-
Procedure (Maceration):
-
Soak the powdered plant material in the chosen solvent (e.g., 1:10 w/v ratio) at room temperature for 24-48 hours with occasional agitation.
-
Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.
-
Repeat the extraction process with fresh solvent three times to ensure exhaustive extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
-
3.2.3. Solvent Partitioning:
-
Purpose: To separate compounds based on their polarity.
-
Procedure:
-
Suspend the crude extract in distilled water.
-
Perform successive liquid-liquid partitioning with solvents of increasing polarity, such as hexane, ethyl acetate, and n-butanol.
-
This compound, being a polar glycoside, is expected to be enriched in the n-butanol and/or the final aqueous fraction.
-
3.2.4. Column Chromatography:
-
Stationary Phase: Silica gel (for normal-phase) or a size-exclusion gel like Sephadex LH-20 are commonly used.
-
Mobile Phase: A gradient of solvents, typically starting with a less polar mixture (e.g., chloroform:methanol) and gradually increasing the polarity.
-
Procedure:
-
Pack the column with the chosen stationary phase slurried in the initial mobile phase.
-
Adsorb the concentrated polar fraction onto a small amount of silica gel and load it onto the column.
-
Elute the column with the solvent gradient, collecting fractions of a specific volume.
-
Monitor the fractions using Thin Layer Chromatography (TLC) with an appropriate solvent system and visualization agent (e.g., anisaldehyde-sulfuric acid reagent, which is sensitive to sugars).
-
3.2.5. Preparative High-Performance Liquid Chromatography (HPLC):
-
Purpose: For final purification of the isolated compound.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol.
-
Detection: Refractive Index (RI) detector or Evaporative Light Scattering Detector (ELSD) are suitable for non-chromophoric compounds like this compound.
-
Procedure:
-
Dissolve the pooled and concentrated fractions from column chromatography in the initial mobile phase.
-
Inject the sample into the preparative HPLC system.
-
Collect the peak corresponding to the retention time of a this compound standard.
-
Remove the solvent under vacuum to obtain the purified compound.
-
Structure Elucidation
The identity and purity of the isolated this compound should be confirmed using modern spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and stereochemistry.
Quantitative Data
Currently, there is a significant lack of published quantitative data on the concentration of this compound in Synsepalum dulcificum or any other natural source. The table below is presented as a template for future research, as no comparative data could be found in the existing literature.
| Natural Source | Part of Organism | Extraction Method | Quantification Method | This compound Yield (mg/g dry weight) | Reference |
| Synsepalum dulcificum | Fruit Pulp | N/A | N/A | Not Reported | N/A |
| Marine Algae (Species) | Thallus | N/A | N/A | Not Reported | N/A |
N/A: Not Available in the reviewed literature.
Signaling Pathways and Logical Relationships
The specific biological role and any associated signaling pathways of this compound within its natural sources are not well-documented. In a broader context, fucosylated glycans are known to be involved in various biological recognition events. The logical relationship for the potential involvement of this compound in such a process can be visualized as follows:
Caption: Hypothetical biological role of this compound.
Conclusion and Future Perspectives
The discovery of this compound in Synsepalum dulcificum opens avenues for further research into its natural biosynthesis, physiological function, and potential pharmacological applications. This guide provides a foundational, albeit generalized, protocol for its isolation. Future research should focus on:
-
Method Development: Establishing a validated, specific protocol for the efficient isolation and purification of this compound from natural sources.
-
Quantitative Analysis: Determining the concentration of this compound in various parts of Synsepalum dulcificum and exploring other potential natural sources, including marine organisms.
-
Biosynthetic Pathway Elucidation: Investigating the enzymatic machinery responsible for the methylation of fucose in the source organisms.
-
Bioactivity Screening: Evaluating the biological activities of naturally derived this compound.
Addressing these research gaps will provide a more complete understanding of this intriguing natural product and unlock its full potential for scientific and therapeutic applications.
References
- 1. Nutritional benefits, phytochemical constituents, ethnomedicinal uses and biological properties of Miracle fruit plant (Synsepalum dulcificum Shumach. & Thonn. Daniell) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. miraburst.com [miraburst.com]
- 3. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 4. ukm.my [ukm.my]
An In-depth Technical Guide to the Structure and Stereochemistry of Methyl Fucopyranoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl fucopyranoside is a methylated derivative of fucose, a deoxyhexose sugar that plays a critical role in a multitude of biological processes, including cell-cell recognition, inflammation, and immune responses. As a stable, synthetically accessible monosaccharide, this compound serves as an invaluable tool in glycobiology and medicinal chemistry. It is frequently employed as a ligand for studying carbohydrate-protein interactions, particularly those involving fucose-binding lectins, and as a fundamental building block for the synthesis of complex fucosylated oligosaccharides and glycoconjugates.[1][2] This guide provides a comprehensive overview of the structure and stereochemistry of this compound, intended to be a foundational resource for researchers in the field.
Core Structure
The fundamental structure of this compound consists of a six-membered pyranose ring, characteristic of the cyclic form of fucose, with a methyl group attached to the anomeric carbon via a glycosidic bond. Fucose itself is a 6-deoxy-galactose, meaning it lacks the hydroxyl group at the C-6 position, which is replaced by a hydrogen atom.
Fischer and Haworth Projections
The open-chain and cyclic forms of fucose, the parent sugar of this compound, can be represented by Fischer and Haworth projections, respectively. These projections are crucial for understanding the stereochemical relationships between the different isomers.[3][4] L-fucose is the naturally occurring enantiomer, while D-fucose is less common.
To convert a Fischer projection to a Haworth projection for a D-sugar, hydroxyl groups on the right in the Fischer projection are drawn pointing down in the Haworth projection, and those on the left are drawn pointing up. For L-sugars, the opposite rule applies. The terminal CH₂OH group (or in the case of fucose, the CH₃ group) is drawn up for D-sugars and down for L-sugars in the pyranose ring.[5][6]
Stereochemistry
The stereochemistry of this compound is multifaceted, defined by the chirality of the fucose core and the configuration at the anomeric center. This gives rise to several stereoisomers with distinct three-dimensional structures and biological activities.
Enantiomers: D- and L-Fucose
Fucose exists as two enantiomers, D-fucose and L-fucose, which are non-superimposable mirror images of each other.[4] Consequently, this compound also exists in D- and L-forms. The vast majority of biologically relevant fucosylated glycans contain L-fucose.
Anomers: α and β
The formation of the cyclic pyranose ring from the open-chain form of fucose creates a new stereocenter at the anomeric carbon (C-1). This gives rise to two anomers, designated as alpha (α) and beta (β). In the Haworth projection of the L-isomer, the α-anomer has the methoxy (B1213986) group at C-1 pointing upwards (axial in the most stable chair conformation), while the β-anomer has the methoxy group pointing downwards (equatorial). For the D-isomer, the α-anomer has the methoxy group pointing downwards (axial), and the β-anomer has it pointing upwards (equatorial).
Chair Conformations
The six-membered pyranose ring of this compound is not planar but adopts a stable chair conformation to minimize steric strain.[7][8] For L-fucopyranosides, the most stable chair conformation is the ¹C₄ form. In this conformation, the substituents on the ring carbons can be either axial (perpendicular to the mean plane of the ring) or equatorial (in the approximate plane of the ring). The relative stability of the α and β anomers is influenced by the anomeric effect and steric interactions of the substituents. Generally, substituents prefer to be in the equatorial position to minimize 1,3-diaxial interactions.[9][10]
Quantitative Data
The precise structural features of this compound isomers can be characterized by various analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being particularly powerful for elucidating stereochemistry and conformation in solution.
Physicochemical Properties
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Rotation [α]D |
| Methyl α-L-fucopyranoside | 14687-15-1 | C₇H₁₄O₅ | 178.18 | 153-160 | -185° to -215° (c=1, H₂O) |
| Methyl β-L-fucopyranoside | 24332-98-7 | C₇H₁₄O₅ | 178.18 | 121-123 | +12.5° to +14.0° (c=2, H₂O) |
| Methyl α-D-fucopyranoside | 1128-40-1 | C₇H₁₄O₅ | 178.18 | 155 | +193° (c=1, H₂O) |
| Methyl β-D-fucopyranoside | 24332-98-7 | C₇H₁₄O₅ | 178.18 | - | - |
Data compiled from various chemical suppliers and databases. Specific rotation can vary slightly based on measurement conditions.
NMR Spectroscopic Data
NMR spectroscopy is a cornerstone for the structural analysis of carbohydrates. The chemical shifts (δ) and coupling constants (J) of the protons (¹H) and carbons (¹³C) are highly sensitive to the stereochemistry and conformation of the molecule. Below are typical ¹H and ¹³C NMR chemical shifts for methyl α-L-fucopyranoside in D₂O.
Table 1: ¹H and ¹³C NMR Chemical Shifts (ppm) for Methyl α-L-fucopyranoside in D₂O
| Atom | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) |
| H-1 / C-1 | ~4.80 (d, J ≈ 3.5 Hz) | ~100.5 |
| H-2 / C-2 | ~3.85 (dd, J ≈ 3.5, 10.0 Hz) | ~68.0 |
| H-3 / C-3 | ~3.75 (dd, J ≈ 3.0, 10.0 Hz) | ~70.0 |
| H-4 / C-4 | ~3.90 (d, J ≈ 3.0 Hz) | ~72.0 |
| H-5 / C-5 | ~4.20 (q, J ≈ 6.5 Hz) | ~67.0 |
| H-6 / C-6 (CH₃) | ~1.25 (d, J ≈ 6.5 Hz) | ~16.0 |
| OCH₃ | ~3.40 (s) | ~55.0 |
Note: These are approximate values and can vary depending on the solvent, temperature, and instrument.[11][12] The small J₁﹐₂ coupling constant is characteristic of an axial-equatorial relationship between H-1 and H-2, confirming the α-anomeric configuration in the ¹C₄ chair conformation.
Experimental Protocols
Synthesis of Methyl α-L-fucopyranoside
A common method for the synthesis of methyl fucopyranosides is the Fischer glycosidation.
Objective: To synthesize methyl α-L-fucopyranoside from L-fucose.
Materials:
-
L-fucose
-
Anhydrous methanol (B129727)
-
Strong acid catalyst (e.g., acetyl chloride, Dowex 50W-X8 resin, or HCl)
-
Anhydrous sodium carbonate or triethylamine (B128534)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexanes mixture)
Procedure:
-
Reaction Setup: Suspend L-fucose in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid. If using acetyl chloride, it will react with methanol to generate HCl in situ.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed. This typically takes several hours.
-
Neutralization: After cooling to room temperature, neutralize the acid catalyst by adding anhydrous sodium carbonate or triethylamine until the solution is no longer acidic.
-
Workup: Filter the mixture to remove the solid base and any insoluble byproducts. Concentrate the filtrate under reduced pressure to obtain a crude syrup.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the α and β anomers and any unreacted starting material.
-
Characterization: Collect the fractions containing the desired product (as identified by TLC). Combine the pure fractions and evaporate the solvent to yield methyl α-L-fucopyranoside as a white solid. Confirm the identity and purity of the product by NMR spectroscopy and mass spectrometry.[13][14]
Visualizations
Chemical Structures and Stereoisomers
Caption: Stereoisomers of this compound.
Experimental Workflow: Studying Carbohydrate-Protein Interactions
Caption: Workflow for studying carbohydrate-protein interactions.
Signaling Pathway Involvement (Conceptual)
Caption: Inhibition of fucose-mediated cell signaling.
Conclusion
This compound, in its various stereoisomeric forms, represents a cornerstone of modern glycobiology research. A thorough understanding of its structure, stereochemistry, and conformational preferences is paramount for the rational design of experiments aimed at dissecting the roles of fucosylated glycans in health and disease. This guide provides a foundational overview to aid researchers in their endeavors, from the synthesis and characterization of these essential molecules to their application in studying complex biological systems.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. news-medical.net [news-medical.net]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. personal.utdallas.edu [personal.utdallas.edu]
- 10. Conformational Analysis | OpenOChem Learn [learn.openochem.org]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 13. Synthesis of di-O-glycosyl derivatives of methyl alpha-L-rhamnopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
Stability of Methyl Fucopyranosides in Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the chemical and enzymatic stability of methyl α-L-fucopyranoside and methyl β-L-fucopyranoside. Understanding the stability of these glycosides is critical for their application in glycobiology research, as reference standards, and in the formulation of therapeutics where glycosidic linkages are present. This document outlines the primary degradation pathways, factors influencing stability, and detailed experimental protocols for stability assessment.
Introduction to Methyl Fucopyranoside Stability
Methyl L-fucopyranosides are derivatives of L-fucose, a deoxyhexose sugar integral to many biological processes, including cell adhesion and signaling. These compounds serve as valuable tools in glycobiology and are noted for their general stability, which is a key attribute in their use for enhancing the bioavailability and performance of glycosylated drugs.[1] However, the glycosidic bond is susceptible to cleavage under certain chemical and enzymatic conditions. This guide explores the kinetics and mechanisms of this degradation. The stability is primarily dictated by the integrity of the anomeric linkage, which can be cleaved through acid-catalyzed hydrolysis, and in specific cases, alkaline hydrolysis or enzymatic action.
Fundamentals of Glycosidic Bond Stability
A glycosidic bond is a covalent bond that joins a carbohydrate molecule to another group, which can be another carbohydrate or a non-carbohydrate moiety (the aglycone). In this compound, the aglycone is a simple methyl group. The stability of this bond is influenced by several factors:
-
pH: The bond is most susceptible to hydrolysis under acidic conditions.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[2]
-
Anomeric Configuration (α vs. β): The stereochemistry at the anomeric carbon (C1) can significantly influence the rate of both chemical and enzymatic cleavage.
-
Stereochemistry: The relative orientation of adjacent hydroxyl groups can impact reactivity, particularly under alkaline conditions.
Chemical Stability and Hydrolysis Mechanisms
The primary non-enzymatic degradation pathway for this compound in solution is hydrolysis, which can be catalyzed by acid or, under more forcing conditions, by base.
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is the most common degradation pathway for glycosides. The reaction proceeds via an A-1 mechanism, which involves a rapid, reversible protonation of the glycosidic oxygen atom, followed by a slow, rate-determining cleavage of the C1-O bond to form a resonance-stabilized oxocarbenium ion intermediate. This intermediate is then rapidly attacked by water to yield the free sugar (L-fucose) and methanol. The overall reaction follows first-order kinetics.[3]
The rate of acid hydrolysis is highly dependent on the stability of the oxocarbenium ion intermediate and steric factors. While specific kinetic data for this compound is not extensively published, studies on related complex fucosides demonstrate the lability of the fucosyl linkage under mild acid.
| Compound/Process | Condition | Rate Constant (k) | Reference |
| Defucosylation of fucosylated glycosaminoglycan | 0.1 M H₂SO₄, 100°C | 0.0223 h⁻¹ | [4] |
Alkaline Hydrolysis
Glycosidic bonds are generally considered stable under basic conditions. However, at high temperatures and strong alkali concentrations, hydrolysis can occur. The mechanism and rate are highly dependent on the stereochemistry at C1 and C2.
For methyl glycopyranosides, if the C1-aglycone (methoxy group) and the C2-hydroxyl group are in a trans relationship, a rapid degradation pathway is available. The C2-alkoxide, formed in strong base, can act as an intramolecular nucleophile, displacing the methoxy (B1213986) group to form a highly reactive 1,2-epoxide (anhydro-sugar) intermediate.[5] This intermediate is then rapidly hydrolyzed.
-
Methyl α-L-fucopyranoside: The C1-OMe (axial) and C2-OH (equatorial) are cis. It lacks the trans arrangement and is therefore relatively stable to base.
-
Methyl β-L-fucopyranoside: The C1-OMe (axial) and C2-OH (axial) are trans. This anomer is susceptible to degradation via the 1,2-epoxide mechanism and is expected to be significantly less stable than the α-anomer in strong alkali.[5]
Studies on various methyl glycosides in 10% sodium hydroxide (B78521) at 170°C confirm that trans C1/C2 isomers react much faster than their cis counterparts.
| Methyl Glycoside | C1/C2 Relationship | Relative Rate of Alkaline Hydrolysis (k_rel) |
| α-D-Glucopyranoside | trans | 1.00 |
| β-D-Glucopyranoside | cis | 0.03 |
| α-D-Mannopyranoside | cis | 0.02 |
| β-D-Mannopyranoside | trans | 0.44 |
| α-D-Galactopyranoside | cis | 0.05 |
| β-D-Galactopyranoside | trans | 1.48 |
Data adapted from studies on various methyl glycopyranosides, illustrating the stereochemical effect.[5]
Enzymatic Stability
In biological systems, the stability of this compound is dictated by the presence of specific glycoside hydrolases called fucosidases. α-L-fucosidases (EC 3.2.1.51) specifically recognize and cleave the α-L-fucosidic linkage. This enzymatic hydrolysis is extraordinarily efficient compared to chemical hydrolysis.[5] The stability of methyl α-L-fucopyranoside in a biological matrix is therefore low if α-fucosidases are present. Conversely, it will be stable in the presence of enzymes that target other linkages (e.g., β-fucosidases or other glycosidases).
Experimental Protocols for Stability Assessment
A comprehensive stability assessment involves subjecting the compound to a range of stress conditions (forced degradation) and analyzing the loss of the parent compound and the formation of degradation products over time.[6][7][8]
Protocol for Acid Hydrolysis Kinetic Study
-
Preparation: Prepare a 10 mg/mL stock solution of methyl α-L-fucopyranoside in deionized water. Prepare a 2.0 M HCl solution.
-
Reaction Setup: In a series of sealed reaction vials, add the appropriate volume of stock solution and 2.0 M HCl to achieve a final fucoside concentration of 1 mg/mL and a final acid concentration of 1.0 M.
-
Incubation: Place the vials in a thermostatically controlled heating block or water bath set to a specified temperature (e.g., 80°C).
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 16, 24 hours), remove one vial from the heat.
-
Quenching: Immediately place the vial in an ice bath to stop the reaction. Neutralize the sample by adding an equimolar amount of NaOH solution (e.g., 2.0 M NaOH).
-
Analysis: Dilute the quenched sample with the mobile phase and analyze using a validated stability-indicating HPLC method to determine the concentration of the remaining this compound.
-
Data Processing: Plot the natural logarithm of the fucoside concentration versus time. The negative of the slope of this line represents the first-order rate constant (k).
Protocol for Enzymatic Hydrolysis Assay
This protocol is adapted from standard α-fucosidase assays.[9]
-
Reagent Preparation:
-
Assay Buffer: 100 mM Sodium Citrate Buffer, pH 5.5 at 25°C.
-
Substrate Solution: 10 mM Methyl α-L-fucopyranoside in Assay Buffer.
-
Enzyme Solution: Immediately before use, prepare a solution of α-L-fucosidase (from a commercial source) at a suitable concentration (e.g., 0.02 - 0.04 units/mL) in cold Assay Buffer.
-
Stop Solution: 200 mM Borate buffer, pH 9.8.
-
-
Reaction:
-
Equilibrate the Assay Buffer and Substrate Solution to 25°C.
-
In a microcentrifuge tube, mix 400 µL of Assay Buffer and 500 µL of Substrate Solution.
-
Initiate the reaction by adding 100 µL of the Enzyme Solution. Mix gently.
-
Incubate at 25°C for exactly 10 minutes.
-
-
Quenching: Stop the reaction by adding 1.0 mL of ice-cold acetonitrile (B52724) to precipitate the enzyme, or by boiling the sample for 5 minutes. Centrifuge to pellet the denatured protein.
-
Analysis: Analyze the supernatant for the amount of L-fucose released using an appropriate method, such as HPAEC-PAD.[10]
Analytical Method: HPLC for Fucoside and Fucose
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is ideal for the direct, sensitive quantification of underivatized carbohydrates.[10]
-
System: An ion chromatography system equipped with a gold working electrode and Ag/AgCl reference electrode.
-
Column: A high-pH anion-exchange column suitable for carbohydrate analysis (e.g., Dionex CarboPac™ series).
-
Mobile Phase: An isocratic or gradient elution using sodium hydroxide and sodium acetate. A typical starting condition could be 16 mM NaOH.
-
Detection: Pulsed amperometry using a standard carbohydrate waveform.
-
Quantification: The concentration of this compound and its degradation product, L-fucose, are determined by comparing peak areas to those of known concentration standards.
Conclusion
Methyl L-fucopyranosides are robust compounds under neutral and mildly basic conditions, making them suitable for a wide range of applications. However, their stability is compromised under acidic conditions, where they undergo first-order hydrolysis to yield L-fucose and methanol. A critical consideration for researchers is the differential stability of the anomers under strongly alkaline conditions; the methyl β-L-fucopyranoside is significantly more labile than its α-counterpart due to a facile intramolecular degradation mechanism. In biological contexts, stability is low in the presence of specific α-L-fucosidases. A thorough understanding of these stability profiles, assessed through rigorous experimental protocols, is essential for the effective use of methyl fucopyranosides in research and pharmaceutical development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Glycoside - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. scispace.com [scispace.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. medcraveonline.com [medcraveonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Quantitative Kinetic Characterization of Glycoside Hydrolases Using High-Performance Anion-Exchange Chromatography (HPAEC) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Methyl Fucopyranoside in Advancing Glycobiology Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: In the intricate world of glycobiology, understanding the nuanced interactions between carbohydrates and proteins is paramount to unraveling complex biological processes and developing novel therapeutics. Among the vast array of tools available to researchers, methyl fucopyranoside, a chemically stable derivative of the monosaccharide fucose, has emerged as an indispensable molecular probe. This technical guide provides an in-depth exploration of the role of this compound in glycobiology research, offering a comprehensive overview of its applications, quantitative interaction data, detailed experimental protocols, and visual representations of its involvement in key biological pathways.
Core Applications in Glycobiology
This compound, existing as either the α- or β-anomer, serves as a versatile tool for investigating a wide range of biological phenomena. Its primary utility stems from its ability to act as a stable mimic of the fucose residue found in complex glycans, allowing for the specific interrogation of fucose-binding proteins known as lectins.
Key application areas include:
-
Lectin Specificity and Inhibition: Methyl fucopyranosides are widely used to characterize the binding specificity of fucose-binding lectins and to act as competitive inhibitors in functional assays. This is crucial for understanding the role of lectins in processes such as cell-cell recognition, immune responses, and pathogen adhesion.[1][2]
-
Fucosyltransferase Inhibition: As structural analogs of fucose, these compounds can be employed to study and potentially inhibit fucosyltransferases, the enzymes responsible for attaching fucose to glycan chains.[3][4] The dysregulation of fucosylation is implicated in various diseases, including cancer, making these enzymes attractive therapeutic targets.[3][5]
-
Cell Adhesion Studies: Fucosylated glycans, such as the sialyl Lewis X antigen, are critical for selectin-mediated cell adhesion, a key process in inflammation and cancer metastasis.[5][6][7][8] this compound can be used to competitively inhibit these interactions, providing insights into the adhesion cascade.
-
Drug Development: By serving as a foundational scaffold, this compound is utilized in the design and synthesis of more complex glycomimetics and fucosylated oligosaccharides with potential therapeutic applications, including anti-inflammatory and anti-cancer agents.[1][2]
-
Microbial Pathogenesis: The adhesion of pathogens, such as Pseudomonas aeruginosa, to host cells is often mediated by fucose-specific lectins.[9][10][11][12][13] this compound can be used to disrupt these interactions and inhibit processes like biofilm formation.[9][13]
Quantitative Data on this compound Interactions
The precise quantification of the binding affinity between this compound and its protein targets is essential for interpreting experimental results and for the rational design of more potent inhibitors. The dissociation constant (Kd) is a key parameter used to describe this affinity, with a lower Kd value indicating a stronger binding interaction.
| Ligand | Lectin | Method | Dissociation Constant (Kd) | Reference |
| Methyl-α-L-fucopyranoside | Ralstonia solanacearum lectin (RSL) | Isothermal Titration Calorimetry (ITC) | 2.5 x 10⁻⁷ M | [2] |
Note: The binding affinities of methyl fucopyranosides to various other lectins and fucosyltransferases have been studied, but publicly available, specific Kd or IC50 values for the methyl glycoside itself are often embedded within broader studies on more complex fucosylated structures. The value presented here is a direct measurement for the methyl glycoside.
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in research. Below are protocols for key experiments cited in this guide.
Isothermal Titration Calorimetry (ITC) for Measuring Lectin-Carbohydrate Binding Affinity
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[3][14][15][16][17][18][19]
Materials:
-
Isothermal Titration Calorimeter
-
Purified lectin of interest
-
This compound
-
Dialysis buffer (e.g., Phosphate-Buffered Saline (PBS) or HEPES buffer, pH 7.4)
-
Syringes and sample cells for the ITC instrument
Protocol:
-
Sample Preparation:
-
Thoroughly dialyze the purified lectin against the chosen ITC buffer to ensure a precise buffer match between the protein and ligand solutions.
-
Prepare a stock solution of this compound in the same dialysis buffer.
-
Determine the accurate concentrations of both the lectin and this compound solutions using a reliable method (e.g., UV-Vis spectroscopy for protein, and precise weighing for the sugar).
-
Degas both solutions immediately before the experiment to prevent the formation of air bubbles in the calorimeter.
-
-
ITC Experiment Setup:
-
Load the lectin solution into the sample cell of the calorimeter. A typical starting concentration is in the range of 10-100 µM.
-
Load the this compound solution into the injection syringe. The concentration should be 10-20 times higher than the lectin concentration to ensure saturation is reached during the titration.
-
Set the experimental parameters, including the cell temperature, stirring speed, injection volume, and spacing between injections.
-
-
Data Acquisition:
-
Perform an initial injection to account for any initial mixing effects.
-
Proceed with a series of injections of the this compound solution into the lectin solution. The instrument will measure the heat change associated with each injection.
-
Continue the titration until the binding sites on the lectin are saturated, indicated by a return of the heat of reaction to the baseline heat of dilution.
-
-
Data Analysis:
-
Integrate the raw data to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., a one-site binding model) using the analysis software provided with the instrument.
-
This analysis will yield the dissociation constant (Kd), the stoichiometry of binding (n), and the enthalpy of binding (ΔH).
-
Surface Plasmon Resonance (SPR) for Analyzing Lectin-Carbohydrate Interactions
Surface Plasmon Resonance (SPR) is a label-free technique used to monitor biomolecular interactions in real-time.[4][20][21][22][23][24][25][26][27] It provides kinetic data (association and dissociation rates) in addition to binding affinity.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip for amine coupling)
-
Purified lectin
-
This compound
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling reagents (EDC, NHS) and ethanolamine (B43304)
-
Regeneration solution (e.g., a high concentration of a simple sugar or a low pH buffer)
Protocol:
-
Lectin Immobilization:
-
Activate the surface of the sensor chip using a mixture of EDC and NHS.
-
Inject the purified lectin solution over the activated surface to allow for covalent coupling via primary amine groups. The protein concentration and contact time will determine the immobilization level.
-
Inject ethanolamine to deactivate any remaining active esters on the surface.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in the running buffer.
-
Inject the different concentrations of this compound over the immobilized lectin surface. The SPR instrument will detect changes in the refractive index at the sensor surface as the sugar binds to the lectin.
-
After each injection, allow for a dissociation phase where the running buffer flows over the surface, and the dissociation of the sugar is monitored.
-
-
Surface Regeneration:
-
Inject a regeneration solution to remove any remaining bound this compound from the lectin surface, preparing it for the next injection cycle. The choice of regeneration solution should be optimized to ensure complete removal of the analyte without denaturing the immobilized lectin.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of response units versus time) are analyzed using the instrument's software.
-
By fitting the association and dissociation curves for each concentration, the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka) can be determined.
-
Visualizing the Role of this compound in Biological Systems
Diagrams created using the DOT language provide a clear visual representation of complex biological pathways and experimental workflows.
Signaling Pathway: Inhibition of P-selectin Mediated Leukocyte Adhesion
This diagram illustrates the role of P-selectin in mediating the initial tethering and rolling of leukocytes on the endothelial surface during inflammation, a process dependent on the interaction between P-selectin and fucosylated ligands like PSGL-1. Methyl-α-L-fucopyranoside can act as a competitive inhibitor in this pathway.
Caption: Inhibition of P-selectin mediated leukocyte adhesion by methyl-α-L-fucopyranoside.
Signaling Pathway: Disruption of Pseudomonas aeruginosa Biofilm Formation
This diagram shows the role of the fucose-binding lectin LecB in the formation of P. aeruginosa biofilms. Methyl-α-L-fucopyranoside can interfere with this process by blocking the action of LecB.
Caption: Inhibition of P. aeruginosa biofilm formation by methyl-α-L-fucopyranoside.
Experimental Workflow: Glycan Microarray with Competitive Inhibition
This diagram outlines the workflow for a glycan microarray experiment where methyl-α-L-fucopyranoside is used as a competitive inhibitor to validate the specificity of a fucose-binding protein.
References
- 1. researchgate.net [researchgate.net]
- 2. The fucose-binding lectin from Ralstonia solanacearum. A new type of beta-propeller architecture formed by oligomerization and interacting with fucoside, fucosyllactose, and plant xyloglucan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In solution Assays: Isothermal Titration Calorimetry - Glycopedia [glycopedia.eu]
- 4. Surface Plasmon Resonance Analysis for Quantifying Protein–Carbohydrate Interactions | Springer Nature Experiments [experiments.springernature.com]
- 5. Inhibition of fucosylation in human invasive ductal carcinoma reduces E-selectin ligand expression, cell proliferation, and ERK1/2 and p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-selectin: A Major Regulator of Leukocyte Adhesion, Migration and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 8. Human deficiencies of fucosylation and sialylation affecting selectin ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-biofilm Agents against Pseudomonas aeruginosa: A Structure–Activity Relationship Study of C-Glycosidic LecB Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LecB, a High Affinity Soluble Fucose-Binding Lectin from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Specific association of lectin LecB with the surface of Pseudomonas aeruginosa: role of outer membrane protein OprF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pseudomonas Aeruginosa Lectins As Targets for Novel Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pseudomonas aeruginosa lectin LecB is located in the outer membrane and is involved in biofilm formation. | Semantic Scholar [semanticscholar.org]
- 14. Isothermal calorimetric analysis of lectin-sugar interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Binding assay of calreticulin using isothermal titration calorimetry - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Thermodynamic studies of lectin-carbohydrate interactions by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 18. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 19. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 20. Binding assay of lectins and glycoproteins by surface plasmon resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. On Surface Assays: Surface Plasmon Resonance - Glycopedia [glycopedia.eu]
- 22. Surface Plasmon Resonance Study of Protein-Carbohydrate Interactions using Biotinylated Sialosides - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Surface plasmon resonance for real-time study of lectin-carbohydrate interactions for the differentiation and identification of glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. chem.uci.edu [chem.uci.edu]
- 25. Carbohydrate-lectin interactions assayed by SPR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 27. glycopedia.eu [glycopedia.eu]
A Beginner's Guide to the Synthesis of Methyl α-L-fucopyranoside
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the basic synthesis of methyl α-L-fucopyranoside, a valuable carbohydrate derivative with applications in glycobiology and drug discovery. The content is specifically tailored for individuals with a foundational understanding of organic chemistry, offering a straightforward and accessible approach to this glycosylation reaction.
Introduction
Methyl α-L-fucopyranoside is a methylated form of L-fucose, a deoxy hexose (B10828440) sugar found in a variety of naturally occurring glycans. The alpha-anomeric linkage is of particular interest in the study of carbohydrate-protein interactions and the development of therapeutic agents. This guide will focus on the Fischer glycosylation method, a direct and cost-effective approach for the synthesis of methyl glycosides, making it an ideal starting point for researchers new to carbohydrate chemistry.
Synthetic Pathway: Fischer Glycosylation
The Fischer glycosylation is a classic acid-catalyzed reaction between a reducing sugar and an alcohol. In this case, L-fucose is treated with methanol (B129727) in the presence of a strong acid catalyst to yield a mixture of methyl fucopyranosides. The reaction proceeds through a thermodynamic equilibrium, and prolonged reaction times favor the formation of the more stable pyranoside ring structure over the furanoside form. Furthermore, due to the anomeric effect, the α-anomer is often the major product in the pyranoside series.
For a simplified and environmentally friendly work-up, the use of an acidic ion-exchange resin, such as Dowex® 50W-X8 (H+ form), is recommended. This heterogeneous catalyst can be easily removed by filtration, eliminating the need for a neutralization step.
Experimental Protocol
This section details a beginner-friendly protocol for the synthesis of methyl α-L-fucopyranoside via Fischer glycosylation.
Materials:
-
L-fucose
-
Anhydrous methanol (MeOH)
-
Dowex® 50W-X8 (H+ form) resin
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., dichloromethane/methanol mixture)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend L-fucose in anhydrous methanol.
-
Catalyst Addition: Add Dowex® 50W-X8 (H+ form) resin to the suspension.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (typically after several hours, when the starting material is consumed), cool the mixture to room temperature.
-
Catalyst Removal: Filter the reaction mixture through a Büchner funnel to remove the Dowex resin. Wash the resin with methanol to recover any adsorbed product.
-
Neutralization: Although using a resin catalyst minimizes acidity, it is good practice to add a small amount of solid sodium bicarbonate to the filtrate and stir for 15-20 minutes to neutralize any residual acid.
-
Solvent Evaporation: Filter the mixture to remove the sodium bicarbonate and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude syrup.
Purification:
The crude product will be a mixture of α- and β-anomers of methyl L-fucopyranoside, and potentially some furanoside forms. Separation of the desired α-anomer is typically achieved by silica gel column chromatography.
-
Column Packing: Pack a glass column with silica gel slurried in the chosen eluent system. A common solvent system for separating fucopyranoside anomers is a gradient of methanol in dichloromethane.
-
Loading: Dissolve the crude syrup in a minimum amount of the eluent and load it onto the column.
-
Elution: Elute the column with the solvent system, collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the desired product. The α-anomer is typically less polar and will elute before the β-anomer.
-
Isolation: Combine the pure fractions containing the α-anomer and evaporate the solvent to yield the purified methyl α-L-fucopyranoside as a white solid.
Data Presentation
The following tables summarize key quantitative data for the synthesis and characterization of methyl α-L-fucopyranoside.
Table 1: Reaction Parameters and Yield
| Parameter | Value |
| Reactants | L-fucose, Anhydrous Methanol |
| Catalyst | Dowex® 50W-X8 (H+ form) |
| Reaction Temperature | Reflux (approx. 65 °C) |
| Typical Reaction Time | 16-24 hours |
| Typical Yield of α-anomer | 50-60% (after purification) |
Table 2: Characterization of Methyl α-L-fucopyranoside
| Property | Value |
| Molecular Formula | C₇H₁₄O₅ |
| Molecular Weight | 178.18 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 158-160 °C |
| Specific Optical Rotation [α]²⁰_D | -190° to -196° (c=1 in H₂O) |
| ¹H NMR (500 MHz, D₂O) δ (ppm) | 4.77 (d, J=3.8 Hz, 1H, H-1), 3.86 (dd, J=10.5, 3.8 Hz, 1H, H-2), 3.79 (dd, J=10.5, 3.3 Hz, 1H, H-3), 3.72 (q, J=6.6 Hz, 1H, H-5), 3.68 (d, J=3.3 Hz, 1H, H-4), 3.41 (s, 3H, OCH₃), 1.25 (d, J=6.6 Hz, 3H, H-6) |
| ¹³C NMR (125 MHz, D₂O) δ (ppm) | 100.1 (C-1), 71.3 (C-4), 69.8 (C-3), 68.1 (C-2), 66.2 (C-5), 55.4 (OCH₃), 15.6 (C-6) |
Mandatory Visualizations
The following diagrams illustrate the key processes in the synthesis of methyl α-L-fucopyranoside.
Caption: Workflow for the synthesis of methyl α-L-fucopyranoside.
Caption: Simplified mechanism of Fischer glycosylation.
A Technical Guide to Methyl α-L-Fucopyranoside: Commercial Availability, Purity, and Applications in Research
For Researchers, Scientists, and Drug Development Professionals
Methyl α-L-fucopyranoside, a methylated derivative of the deoxy sugar L-fucose, is a crucial tool in glycobiology and related fields. Its unique structural properties make it an invaluable resource for investigating complex biological processes, including cell signaling, immune responses, and inflammation. This technical guide provides an in-depth overview of the commercial sources and purity of methyl α-L-fucopyranoside, detailed experimental protocols for its synthesis and purification, and its application in studying cellular adhesion pathways.
Commercial Sources and Purity
Methyl α-L-fucopyranoside is readily available from a variety of commercial suppliers that cater to the research and pharmaceutical industries. The purity of the commercially available product is typically high, often exceeding 98%, as determined by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Below is a summary of prominent suppliers and their typical product specifications.
| Supplier | Stated Purity | Analytical Method |
| MOLNOVA | 98% | HPLC, NMR[1] |
| Chem-Impex | ≥ 98% | HPLC |
| Tokyo Chemical Industry (TCI) | >98.0% | HPLC[2][3][4] |
| Glycon Biochemicals | >99% | HPLC[5] |
| Santa Cruz Biotechnology | Not specified | N/A |
| Carbosynth | >98% | N/A |
| Sigma-Aldrich (Merck) | ≥97% (for related compounds) | TLC[6] |
It is standard practice for suppliers to provide a Certificate of Analysis (CoA) with each batch, detailing the specific purity and the analytical methods used for its determination. Researchers should always consult the lot-specific CoA for the most accurate information.
Synthesis and Purification: A Detailed Protocol
The most common and established method for the synthesis of methyl α-L-fucopyranoside is the Fischer glycosidation of L-fucose with methanol (B129727) in the presence of an acid catalyst.[1][7][8][9] This reaction is a classic method for the preparation of glycosides from unprotected monosaccharides.
Experimental Protocol: Fischer Glycosidation of L-Fucose
Materials:
-
L-fucose
-
Anhydrous methanol (MeOH)
-
Strong acid catalyst (e.g., Dowex 50W-X8 resin, concentrated sulfuric acid, or methanolic HCl)
-
Sodium bicarbonate (NaHCO₃) or other suitable base for neutralization
-
Activated charcoal
-
Solvents for recrystallization (e.g., ethanol, methanol/diethyl ether)
Procedure:
-
Reaction Setup: A suspension of L-fucose in anhydrous methanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Catalyst Addition: A catalytic amount of a strong acid is added to the mixture. The use of an acidic ion-exchange resin like Dowex 50W-X8 is often preferred as it simplifies the workup.
-
Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Neutralization: After the reaction is complete, the mixture is cooled to room temperature. If a resin catalyst was used, it is simply removed by filtration. If a soluble acid catalyst was used, the reaction is neutralized by the careful addition of a base, such as sodium bicarbonate, until the pH is neutral.
-
Workup: The neutralized mixture is filtered to remove any salts, and the filtrate is concentrated under reduced pressure to yield a syrup.
-
Decolorization: The crude syrup can be dissolved in a minimal amount of hot solvent and treated with activated charcoal to remove colored impurities. The charcoal is subsequently removed by hot filtration.[10]
-
Purification by Recrystallization: The decolorized syrup is purified by recrystallization.[5][10][11] This is typically achieved by dissolving the syrup in a minimal amount of a hot solvent (e.g., ethanol) and allowing it to cool slowly. The addition of a less polar co-solvent (e.g., diethyl ether) can aid in precipitation. The resulting crystals of methyl α-L-fucopyranoside are collected by filtration, washed with a cold solvent, and dried under vacuum.
The workflow for the synthesis and purification of methyl α-L-fucopyranoside is illustrated in the diagram below.
Role in Cell Signaling: Inhibition of Selectin-Mediated Adhesion
Methyl α-L-fucopyranoside plays a significant role in the study of carbohydrate-protein interactions, which are fundamental to many cell signaling events.[1][12][13] One of the most well-documented applications is in the investigation of selectin-mediated cell adhesion, a critical process in the inflammatory response.
Selectins are a family of cell adhesion molecules (lectins) that recognize and bind to fucosylated carbohydrate structures on the surface of other cells.[2] This interaction is the initial step in the process of leukocyte "rolling" along the vascular endothelium, which precedes their extravasation into tissues during inflammation. The binding specificity of selectins for fucosylated ligands makes methyl α-L-fucopyranoside and its derivatives valuable tools for studying and potentially inhibiting these interactions.
Methyl α-L-fucopyranoside can act as a competitive inhibitor, binding to the lectin domain of selectins and thereby preventing them from interacting with their natural carbohydrate ligands on leukocytes. This inhibitory action can disrupt the cell adhesion cascade.
The diagram below illustrates the inhibitory effect of methyl α-L-fucopyranoside on selectin-mediated leukocyte adhesion.
References
- 1. users.ox.ac.uk [users.ox.ac.uk]
- 2. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 3. Trophoblast L-selectin-mediated adhesion at the maternal-fetal interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thymus-independent antigens: the preparation of covalent, hapten-ficoll conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mt.com [mt.com]
- 6. researchgate.net [researchgate.net]
- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 8. 17 Kingston St | Virtual tour generated by Panotour [people.csail.mit.edu]
- 9. d-nb.info [d-nb.info]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Carbohydrate–Aromatic Interactions in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carbohydrate-Protein Interactions: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Methyl α-L-fucopyranoside for Researchers and Drug Development Professionals
An authoritative overview of the chemical properties, synthesis, biological significance, and experimental applications of Methyl α-L-fucopyranoside, a key monosaccharide derivative in glycobiology and pharmaceutical research.
Core Compound Data
Methyl α-L-fucopyranoside is a methylated derivative of L-fucose, a deoxyhexose sugar that plays a critical role in a multitude of biological processes. This guide provides an in-depth look at its characteristics and applications, tailored for researchers, scientists, and professionals in drug development.
| Property | Value | Source(s) |
| CAS Number | 14687-15-1 | [1] |
| Molecular Weight | 178.18 g/mol | [1] |
| Molecular Formula | C₇H₁₄O₅ | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 153 - 160 °C | |
| Purity | >98.0% (HPLC) | |
| Synonyms | Methyl alpha-L-fucoside, (2R,3S,4R,5S,6S)-2-methoxy-6-methyloxane-3,4,5-triol, Alpha-L-Methyl-Fucose | [1] |
Synthesis and Manufacturing
The synthesis of methyl α-L-fucopyranoside is primarily achieved through well-established glycosylation reactions. Two classical and widely employed methods are the Fischer glycosidation and the Koenigs-Knorr reaction.
Fischer Glycosidation
The Fischer glycosidation involves the reaction of an unprotected aldose or ketose (in this case, L-fucose) with an alcohol (methanol) in the presence of an acid catalyst.[2] This equilibrium process is a straightforward method for preparing methyl glycosides.[2]
Conceptual Workflow for Fischer Glycosidation:
References
Introduction to the biological functions of fucosylation.
An In-depth Technical Guide to the Biological Functions of Fucosylation
Executive Summary
Fucosylation, the enzymatic addition of a fucose sugar to glycans, is a critical post-translational modification involved in a vast array of biological processes.[1][2] This modification, catalyzed by a family of fucosyltransferases (FUTs), generates immense structural diversity in glycoproteins and glycolipids, thereby modulating their functions.[3][4] Fucosylated glycans are integral to cell-cell recognition, signal transduction, immune responses, and host-pathogen interactions.[3][4][[“]] Aberrant fucosylation is a hallmark of numerous pathological states, including cancer and inflammation, making it a focal point for biomarker discovery and therapeutic development.[1][2] This guide provides a comprehensive overview of the core biological functions of fucosylation, details its role in disease, outlines key experimental methodologies for its study, and explores its significance in the development of next-generation therapeutics.
The Fundamentals of Fucosylation
Fucosylation is the covalent attachment of L-fucose, a 6-deoxy hexose, to various glycoconjugates.[6] This process is not template-driven like protein synthesis but is instead controlled by the expression and activity of specific enzymes and the availability of the sugar donor, GDP-fucose.
GDP-Fucose Biosynthesis
Mammalian cells synthesize GDP-fucose through two primary pathways: the de novo pathway and the salvage pathway.[6]
-
De Novo Pathway : This is the principal route, accounting for approximately 90% of cellular GDP-fucose.[6] It converts GDP-mannose to GDP-fucose in a two-enzyme, three-step reaction.[6][7]
-
Salvage Pathway : This pathway utilizes free L-fucose, often derived from dietary sources or the degradation of fucosylated glycoconjugates, to generate GDP-fucose.[8]
Fucosyltransferases (FUTs) and Linkage Types
In mammals, 13 different FUTs catalyze the transfer of fucose from GDP-fucose to acceptor glycans.[6] The resulting fucosylation can be broadly categorized based on the linkage type, which dictates the biological function.
-
Core Fucosylation (α1,6-linkage) : Catalyzed exclusively by FUT8, this involves adding fucose to the innermost N-acetylglucosamine (GlcNAc) of N-glycans.[3][9] Core fucosylation is critical for modulating the activity of glycoproteins like growth factor receptors and antibodies.[9][10]
-
Terminal Fucosylation : This involves adding fucose to the outer arms of glycan chains.
-
O-Fucosylation : A distinct type where fucose is directly attached to serine or threonine residues on proteins, notably on Epidermal Growth Factor-like (EGF) and Thrombospondin Type 1 Repeats (TSRs). This is mediated by Protein O-Fucosyltransferases (POFUTs) and is crucial for Notch signaling.[1][7]
Core Biological Functions
Fucosylation plays a pivotal role in mediating complex cellular processes, from intercellular communication to immune surveillance.
Cell Adhesion and Trafficking
Terminal fucosylation is fundamental to selectin-mediated cell adhesion, a key process in inflammation and immune cell trafficking.[3][13] E-selectin and P-selectin on endothelial cells recognize fucosylated ligands like sialyl-Lewis X (sLeX) on leukocytes, mediating their rolling and extravasation into tissues.[3][10] This interaction is crucial for the inflammatory response.
Modulation of Signaling Pathways
Fucosylation, particularly core fucosylation, acts as a molecular switch that fine-tunes the activity of key signaling receptors.
-
TGF-β Signaling : Core fucosylation of the transforming growth factor-beta (TGF-β) receptor by FUT8 is essential for its proper function.[3] The absence of this fucose moiety impairs TGF-β signaling, which can affect processes like the epithelial-mesenchymal transition (EMT) in cancer cells.[3][14]
-
EGFR Signaling : The epidermal growth factor receptor (EGFR) is a glycoprotein (B1211001) whose signaling activity is enhanced by core fucosylation. This modification stabilizes the receptor's conformation, promoting its dimerization and subsequent downstream signaling, which can drive tumor proliferation and metastasis.[15]
-
BCR Signaling : The B-cell receptor (BCR) is highly core fucosylated, and this modification is critical for proper antigen recognition and signal transduction.[8] FUT8 ablation impairs the binding affinity of IgG-BCRs to their ligands and disrupts the formation of lipid raft clusters required for B cell activation.[8][16]
References
- 1. Biological function of fucosylation in cancer biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fucosylation - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Exploring the diverse biological significance and roles of fucosylated oligosaccharides [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. consensus.app [consensus.app]
- 6. Biological functions of fucose in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Core Fucosylation Regulates the Function of Pre-BCR, BCR and IgG in Humoral Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Roles of core fucosylation modification in immune system and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Unmasking Fucosylation: from Cell Adhesion to Immune System Regulation and Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | The Function of Fucosylation in Progression of Lung Cancer [frontiersin.org]
- 16. Frontiers | Core Fucosylation Regulates the Function of Pre-BCR, BCR and IgG in Humoral Immunity [frontiersin.org]
An In-depth Technical Guide to the Key Differences Between Alpha and Beta Anomers of Methyl Fucopyranoside
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the key distinctions between the alpha (α) and beta (β) anomers of methyl fucopyranoside. Fucose, a deoxyhexose sugar, plays a critical role in various biological processes, including cell recognition, inflammation, and cancer metastasis. Its glycosides, such as this compound, are invaluable tools for studying these processes. Understanding the nuanced differences between the α and β anomers is paramount for researchers in glycobiology, medicinal chemistry, and drug development.
This guide delves into their stereochemical differences, physicochemical properties, spectroscopic signatures, and differential biological activities. Detailed experimental protocols for their synthesis, separation, and characterization are also provided to facilitate practical application in a research setting.
Stereochemical Distinction: The Anomeric Carbon
The fundamental difference between α- and β-methyl fucopyranoside lies in the stereochemistry at the anomeric carbon (C1). The anomeric carbon is the carbon atom that was part of the carbonyl group in the open-chain form of fucose. In the cyclic form, the orientation of the methoxy (B1213986) group (-OCH₃) at this carbon determines whether the anomer is alpha or beta.
-
α-Anomer (alpha-methyl L-fucopyranoside): The methoxy group at the anomeric carbon is in an axial position, meaning it is on the opposite face of the ring from the C5 substituent (the CH₃ group at C6).
-
β-Anomer (beta-methyl L-fucopyranoside): The methoxy group at the anomeric carbon is in an equatorial position, meaning it is on the same face of the ring as the C5 substituent.
This seemingly subtle difference in the orientation of a single functional group has profound implications for the molecule's overall shape, stability, and how it interacts with biological systems.
The stability of these anomers is influenced by the anomeric effect , a stereoelectronic phenomenon that, in many cases, favors the axial orientation of an electronegative substituent at the anomeric carbon, despite potential steric hindrance. This effect arises from a stabilizing interaction between a lone pair of electrons on the ring oxygen and the antibonding (σ*) orbital of the C1-O bond of the methoxy group. In the case of this compound, the anomeric effect contributes to the stability of the α-anomer.
Physicochemical Properties
The difference in stereochemistry directly impacts the macroscopic physical properties of the two anomers. These properties are crucial for their purification, characterization, and formulation.
| Property | α-Methyl L-Fucopyranoside | β-Methyl L-Fucopyranoside |
| Molecular Formula | C₇H₁₄O₅ | C₇H₁₄O₅ |
| Molecular Weight | 178.18 g/mol | 178.18 g/mol |
| Melting Point | 153-160 °C | 123 °C |
| Appearance | White to off-white crystalline powder | Solid |
| Optical Rotation | [α]²⁰D ≈ -193° to -215° (c=1-2 in H₂O) | Data not readily available |
Spectroscopic Characterization: A Tale of Two Anomers in NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for distinguishing between the α and β anomers. The chemical shifts of the protons (¹H NMR) and carbons (¹³C NMR), particularly those at and near the anomeric center, are highly sensitive to the stereochemical environment.
¹H NMR Spectroscopy
In ¹H NMR, the chemical shift and coupling constant of the anomeric proton (H1) are key diagnostic features.
-
α-Anomer: The anomeric proton (H1) is in an equatorial position. This typically results in a smaller coupling constant (³J(H1,H2)) due to the gauche relationship with the axial H2. The chemical shift of H1 in the α-anomer is generally found at a higher frequency (downfield) compared to the β-anomer.
-
β-Anomer: The anomeric proton (H1) is in an axial position. This leads to a larger coupling constant (³J(H1,H2)) due to the anti-periplanar relationship with the axial H2. The chemical shift of H1 in the β-anomer is typically at a lower frequency (upfield) relative to the α-anomer.
¹³C NMR Spectroscopy
Similarly, the chemical shift of the anomeric carbon (C1) in ¹³C NMR is a reliable indicator of the anomeric configuration.
-
α-Anomer: The C1 resonance of the α-anomer is typically found at a lower frequency (upfield) compared to the β-anomer.
-
β-Anomer: The C1 resonance of the β-anomer is generally shifted to a higher frequency (downfield).
The following table summarizes typical chemical shift ranges, although exact values can vary depending on the solvent and other experimental conditions.
| Nucleus | α-Methyl L-Fucopyranoside (ppm) | β-Methyl L-Fucopyranoside (ppm) |
| ¹H NMR (H1) | ~4.8-5.0 | ~4.3-4.5 |
| ¹³C NMR (C1) | ~99-101 | ~103-105 |
Differential Biological Activity
The distinct three-dimensional structures of the α and β anomers lead to differential recognition and binding by proteins, such as enzymes and lectins. This anomeric specificity is a cornerstone of many biological recognition events.
For instance, studies on lectin-carbohydrate interactions have demonstrated that some lectins exhibit a clear preference for one anomer over the other. The bacterial lectin RSL from Ralstonia solanacearum has been shown to interact with both α- and β-anomers of L-fucose and its derivatives. NMR titration experiments with methyl α-L-fucoside and methyl β-L-fucoside were used to confirm the specific interactions of each anomer with the lectin's binding site.[1]
Furthermore, the inhibitory activity of fucosidase enzymes, which cleave fucose residues from glycoconjugates, can be highly dependent on the anomeric configuration of the substrate or inhibitor. While specific comparative data for the inhibitory activity of methyl α-L-fucopyranoside and methyl β-L-fucopyranoside on fucosidases is not extensively detailed in the readily available literature, it is a well-established principle in enzymology that anomeric preference is a key determinant of enzyme-substrate interactions.[2]
Experimental Protocols
Synthesis: Fischer Glycosylation of L-Fucose
The most common method for the preparation of methyl fucopyranosides is the Fischer glycosylation. This reaction involves treating L-fucose with methanol (B129727) in the presence of an acid catalyst. The reaction is an equilibrium process that typically yields a mixture of α and β anomers, with the thermodynamically more stable α-anomer often being the major product under prolonged reaction times due to the anomeric effect.[3]
Materials:
-
L-Fucose
-
Anhydrous methanol
-
Strong acid catalyst (e.g., concentrated sulfuric acid, hydrogen chloride in methanol, or a strongly acidic ion-exchange resin like Amberlite IR-120 H⁺)
-
Sodium bicarbonate or other base for neutralization
-
Anhydrous sodium sulfate (B86663) for drying
Procedure:
-
Suspend L-fucose in anhydrous methanol.
-
Add the acid catalyst. The amount will depend on the specific catalyst used. For sulfuric acid, a catalytic amount is sufficient. For acidic resin, a significant excess by weight is often used.
-
Heat the reaction mixture under reflux. The reaction time can be varied to influence the anomeric ratio. Shorter reaction times may favor the kinetically controlled furanoside products, while longer times (several hours to overnight) favor the thermodynamically stable pyranoside products, predominantly the α-anomer.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a mineral acid was used, neutralize the reaction mixture carefully with a base such as sodium bicarbonate until the pH is neutral. If an acidic resin was used, simply filter off the resin.
-
Remove the methanol under reduced pressure to obtain a crude syrup containing a mixture of the anomers.
Separation of Anomers: Column Chromatography
The separation of the α and β anomers from the reaction mixture is typically achieved by column chromatography on silica (B1680970) gel.
Materials:
-
Crude mixture of this compound anomers
-
Silica gel (for column chromatography)
-
Solvent system (e.g., a gradient of methanol in dichloromethane (B109758) or ethyl acetate (B1210297) in hexanes)
Procedure:
-
Dissolve the crude syrup in a minimal amount of the eluent.
-
Load the sample onto a silica gel column equilibrated with the starting eluent.
-
Elute the column with a solvent gradient. The polarity of the solvent system is gradually increased to separate the anomers. The separation is based on the differential polarity of the two anomers; the more polar anomer will elute later.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure anomers.
-
Combine the pure fractions of each anomer and evaporate the solvent to yield the purified α- and β-methyl fucopyranosides.
Characterization: NMR Spectroscopy Protocol
Sample Preparation:
-
Dissolve 5-10 mg of the purified anomer in approximately 0.6 mL of a deuterated solvent (e.g., D₂O, CD₃OD).
-
Transfer the solution to an NMR tube.
¹H NMR Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum.
-
Pay close attention to the region between 4.0 and 5.5 ppm to observe the anomeric proton signal.
-
Determine the chemical shift and the coupling constant (³J(H1,H2)) of the anomeric proton.
¹³C NMR Acquisition:
-
Acquire a proton-decoupled 1D ¹³C NMR spectrum.
-
Identify the anomeric carbon signal, typically in the range of 95-110 ppm.
Conclusion
The alpha and beta anomers of this compound, while chemically similar, exhibit distinct and predictable differences in their stereochemistry, physical properties, and spectroscopic characteristics. These differences are a direct consequence of the orientation of the methoxy group at the anomeric carbon and have significant implications for their biological activity. A thorough understanding of these distinctions is essential for researchers utilizing these compounds as probes in complex biological systems. The experimental protocols provided herein offer a practical guide for the synthesis, separation, and characterization of these important glycochemical tools.
References
Methodological & Application
Synthesis of Methyl Fucopyranoside Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of methyl fucopyranoside derivatives, valuable compounds in glycobiology research and drug development. The methodologies outlined here cover key synthetic transformations, including protection, glycosylation, and sulfation, to yield a variety of fucopyranoside structures.
Introduction
Methyl fucopyranosides and their derivatives are essential tools for studying the biological roles of fucose-containing glycans. Fucosylated structures are involved in a wide range of cellular processes, including cell-cell recognition, signaling, and immune responses.[1][2] The synthesis of well-defined fucopyranoside derivatives is crucial for investigating their interactions with proteins like selectins and for understanding their role in signaling pathways such as the Notch pathway.[2][3][4] This document offers detailed experimental procedures and data to facilitate the synthesis of these important molecules.
Data Presentation: A Comparative Overview of Synthetic Yields
The following tables summarize quantitative data for key steps in the synthesis of this compound derivatives, allowing for a comparison of different protecting group strategies and reaction conditions.
Table 1: Acetylation of Methyl α-L-Fucopyranoside
| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Methyl α-L-fucopyranoside | Acetic anhydride (B1165640), Pyridine (B92270) | Pyridine | Not Specified | Room Temp | Not Specified | [5] |
| Methyl α-D-glucopyranoside | Acetic anhydride, Pyridine | Pyridine | Overnight | Room Temp | ~100 | [6] |
Table 2: Sulfation of this compound Derivatives
| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Protected Heparan Sulfate (B86663) | Py·SO3 complex | Not Specified | Not Specified | Not Specified | Good to Excellent | [7] |
| Various Alcohols | Tributylsulfoammonium betaine | Not Specified | 2-24 h | 30-90 °C | High | [8] |
| Xylobiose | Py·SO3 | Not Specified | Not Specified | Not Specified | Cleavage | [9] |
| Methyl-α-glucoside | Methyl chlorosulfate (B8482658) - DMF | DMF | Not Specified | Not Specified | 47 | [10] |
Experimental Protocols
Protocol 1: Per-O-acetylation of Methyl α-L-Fucopyranoside
This protocol describes the protection of the hydroxyl groups of methyl α-L-fucopyranoside by acetylation using acetic anhydride and pyridine.[5][11]
Materials:
-
Methyl α-L-fucopyranoside
-
Acetic anhydride (Ac₂O)
-
Dry pyridine
-
Dry methanol (B129727) (MeOH)
-
Dichloromethane (B109758) (CH₂Cl₂) or Ethyl acetate (B1210297) (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve methyl α-L-fucopyranoside (1.0 equivalent) in dry pyridine (2–10 mL/mmol) under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0°C in an ice bath.
-
Add acetic anhydride (1.5–2.0 equivalents per hydroxyl group) dropwise to the solution.[11]
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding dry methanol.
-
Co-evaporate the reaction mixture with toluene to remove pyridine.
-
Dilute the residue with dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[5]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to obtain the per-O-acetylated product.
Protocol 2: Sulfation of a Partially Protected this compound using Sulfur Trioxide Pyridine Complex
This protocol outlines the sulfation of a hydroxyl group on a this compound derivative using a sulfur trioxide-pyridine complex. This method is widely used for the sulfation of carbohydrates.[7][9][10]
Materials:
-
Partially protected this compound
-
Sulfur trioxide pyridine complex (SO₃·Py)
-
Dry pyridine
-
Dry N,N-Dimethylformamide (DMF) (optional, can be used as solvent)
-
Methanol (MeOH)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Dialysis tubing or size-exclusion chromatography media
Procedure:
-
Dissolve the partially protected this compound (1.0 equivalent) in dry pyridine (or DMF).
-
Add the sulfur trioxide pyridine complex (excess, typically 2-5 equivalents per hydroxyl group) portion-wise to the solution at room temperature with vigorous stirring.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) for several hours to overnight. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and quench by the slow addition of methanol.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
The sulfated product can be purified by dialysis against water to remove inorganic salts and pyridine, followed by lyophilization. Alternatively, size-exclusion chromatography can be employed.
Visualizations
Synthetic Workflow: Preparation of a Sulfated this compound Derivative
Caption: A general workflow for the synthesis of a sulfated this compound derivative.
Signaling Pathway: Role of Fucosylated Glycans in Selectin-Mediated Cell Adhesion
Caption: Fucosylated glycans mediate the initial binding of leukocytes to endothelial cells.
References
- 1. Selectins: An Important Family of Glycan-Binding Cell Adhesion Molecules in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Significant Roles of Notch O-Glycosylation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The clinical impact of glycobiology: targeting selectins, Siglecs and mammalian glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Canonical Notch Signaling Pathway: Structural And Biochemical Insights Into Shape, Sugar, And Force - PMC [pmc.ncbi.nlm.nih.gov]
- 5. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]
- 7. Synthesis of the sodium salts of methyl 2-O-alpha-L-fucopyranosyl-alpha-L-fucopyranoside 3- and 4-sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Methyl Fucopyranoside in Enzymatic Glycosylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl α-L-fucopyranoside and its β-anomer are valuable tools in glycobiology and drug development. Their stability and structural similarity to the fucose moiety of natural glycans make them excellent acceptor substrates in enzymatic glycosylation reactions. These reactions, catalyzed by fucosyltransferases and α-L-fucosidases, allow for the controlled synthesis of fucosylated oligosaccharides, which play crucial roles in various biological processes, including cell signaling, immune responses, and pathogenesis. These application notes provide detailed protocols for using methyl fucopyranoside in enzymatic glycosylation, quantitative data on reaction yields, and methods for product purification and analysis.
Properties of Methyl Fucopyranosides
| Property | Methyl α-L-fucopyranoside | Methyl β-L-fucopyranoside |
| Molecular Formula | C₇H₁₄O₅[1] | C₇H₁₄O₅[2] |
| Molecular Weight | 178.18 g/mol [1][3] | 178.18 g/mol [2][4] |
| Appearance | White to almost white powder or crystals | White to off-white powder[4] |
| CAS Number | 14687-15-1 | 24332-98-7[4] |
| Purity (Typical) | >98.0% (HPLC) | ≥ 99% (HPLC)[4] |
| Melting Point | 153.0 to 160.0 °C | 121 - 123 °C[4] |
| Optical Rotation | -185.0 to -215.0 deg (c=1, H₂O) | +12.5 to +14.0 ° (c=2 in H₂O)[4] |
Enzymatic Glycosylation Strategies
Two primary enzymatic strategies can be employed for the glycosylation of this compound:
-
Fucosyltransferases (FucTs): These enzymes catalyze the transfer of fucose from an activated sugar donor, typically guanosine (B1672433) diphosphate-fucose (GDP-Fuc), to the acceptor molecule, this compound. This approach offers high specificity and yield.[5]
Experimental Protocols
Protocol 1: Glycosylation of Methyl α-L-fucopyranoside using a Fucosyltransferase
This protocol describes a typical reaction for the enzymatic fucosylation of methyl α-L-fucopyranoside using a recombinant fucosyltransferase.
Materials:
-
Methyl α-L-fucopyranoside
-
Guanosine diphosphate-fucose (GDP-Fuc)
-
Recombinant Fucosyltransferase (e.g., α1,2-fucosyltransferase from Thermosynechococcus sp.)[5]
-
Tris-HCl buffer (100 mM, pH 7.5)[5]
-
Magnesium Chloride (MgCl₂)
-
Cold ethanol (B145695)
-
BioGel P-2 gel filtration column
-
Deionized water
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube by adding the following components:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 40 °C for Ts2FT) for 24-48 hours with gentle agitation.[5]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or mass spectrometry.[5]
-
Once the reaction is complete, terminate it by adding an equal volume of cold ethanol and incubating on ice for 30 minutes to precipitate the enzyme.[5]
-
Centrifuge the mixture to pellet the precipitated protein.
-
Collect the supernatant, dry it (e.g., using a rotary evaporator or lyophilizer), and redissolve the residue in a minimal amount of deionized water.[5]
-
Purify the fucosylated product using a BioGel P-2 gel filtration column, eluting with deionized water.[5]
-
Collect fractions and analyze them by TLC or HPLC to identify the product-containing fractions.
-
Pool the pure fractions and lyophilize to obtain the purified product.
Experimental Workflow for Fucosyltransferase Reaction
Caption: Workflow for enzymatic glycosylation using a fucosyltransferase.
Protocol 2: Transfucosylation of Methyl β-L-fucopyranoside using an α-L-Fucosidase
This protocol outlines the synthesis of a fucosylated product via the transfucosylation activity of an α-L-fucosidase.
Materials:
-
Methyl β-L-fucopyranoside
-
p-nitrophenyl-α-L-fucopyranoside (pNP-Fuc)
-
α-L-Fucosidase (e.g., from Bacteroides fragilis)
-
Sodium phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)[6]
-
Heating block or water bath
-
TLC plates and developing chamber
-
Preparative HPLC system with a suitable column (e.g., C18 or a specialized carbohydrate column)
Procedure:
-
Prepare the reaction mixture in a suitable vessel:
-
Dissolve methyl β-L-fucopyranoside (acceptor) and pNP-Fuc (donor) in the sodium phosphate buffer. A typical starting point is a high concentration of the acceptor (e.g., 500 mM) and a lower concentration of the donor (e.g., 20 mM).[6]
-
-
Add the α-L-fucosidase to the reaction mixture (e.g., 0.05 U/mL).[6]
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 50°C) for a predetermined time (e.g., 45 minutes), which should be optimized for maximal transfucosylation and minimal hydrolysis of the product.[6]
-
Terminate the reaction by heating the mixture to 100°C for 10 minutes to denature the enzyme.[6]
-
Analyze the reaction mixture by TLC to confirm the formation of a new product spot corresponding to the fucosylated this compound.
-
Purify the product from the reaction mixture using preparative HPLC.
-
Column: A reversed-phase C18 column or a hydrophilic interaction liquid chromatography (HILIC) column can be used.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water is a common mobile phase for reversed-phase separation of oligosaccharides. For HILIC, a gradient of water in acetonitrile is used.
-
Detection: Refractive index (RI) or evaporative light scattering detection (ELSD) is suitable for non-UV active carbohydrates.
-
-
Collect the fractions corresponding to the product peak.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Logical Flow of Transfucosylation
Caption: Logical flow of the transfucosylation reaction.
Quantitative Data
The yield of enzymatic glycosylation reactions can vary significantly depending on the enzyme, substrates, and reaction conditions. The following tables summarize some reported yields for fucosyltransferase and α-L-fucosidase catalyzed reactions.
Table 1: Yields of Fucosylation using Fucosyltransferases
| Enzyme | Donor Substrate | Acceptor Substrate | Product | Yield | Reference |
| α1,2-Fucosyltransferase (Thermosynechococcus sp.) | GDP-fucose | Lacto-N-tetraose (LNT) | Lacto-N-fucopentaose I (LNFP-I) | 95% | [5] |
Table 2: Yields of Transfucosylation using α-L-Fucosidases
| Enzyme | Donor Substrate | Acceptor Substrate | Product | Yield | Reference |
| AlfB (Lactobacillus casei) | pNP-Fuc | N-acetylglucosamine | Fucosyl-α-1,3-N-acetylglucosamine | 23% | [7] |
| AlfC (Lactobacillus casei) | pNP-Fuc | N-acetylglucosamine | Fucosyl-α-1,6-N-acetylglucosamine | 56% | [7] |
| Engineered α-L-Fucosidase (Bacteroides fragilis) | pNP-Fuc | N-acetylglucosamine | Fuc-α-1,3/1,6-GlcNAc | 85% | [6] |
Signaling Pathway Context
Fucosylated oligosaccharides, the products of these enzymatic reactions, are key components of important signaling pathways. For instance, the sialyl Lewis X (sLex) antigen, a fucosylated tetrasaccharide, is crucial for the initial tethering and rolling of leukocytes on the endothelial surface during an inflammatory response. This interaction is mediated by selectins, a family of C-type lectins. The synthesis of sLex involves the action of fucosyltransferases.
Simplified Selectin-Ligand Binding Pathway
Caption: Simplified pathway of selectin-mediated leukocyte adhesion.
Conclusion
The use of methyl fucopyranosides as acceptor substrates in enzymatic glycosylation reactions provides a powerful and specific method for the synthesis of well-defined fucosylated oligosaccharides. The protocols and data presented here offer a starting point for researchers to explore the synthesis and biological functions of these important molecules. Optimization of reaction conditions, including enzyme and substrate concentrations, temperature, and incubation time, will be crucial for achieving high yields of the desired products. Furthermore, the development of efficient purification strategies is essential for obtaining high-purity compounds for downstream applications in research and drug development.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Methyl beta-L-fucopyranoside | C7H14O5 | CID 7167925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl alpha-L-fucopyranoside | C7H14O5 | CID 446578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Chemoenzymatic synthesis of fucosylated oligosaccharides using Thermosynechococcus α1–2-fucosyltransferase and their application in the regulation of intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Semi-rational engineering of an α-L-fucosidase for regioselective synthesis of fucosyl-N-acetylglucosamine disaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl Fucopyranoside Derivatives as Substrates for α-L-Fucosidase Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: α-L-fucosidase (EC 3.2.1.51) is a glycoside hydrolase that catalyzes the removal of terminal α-L-fucosyl residues from a variety of glycoconjugates.[1][2] This enzyme plays a crucial role in various biological processes, including signal transduction, immune responses, and inflammation.[3] Dysregulation of α-L-fucosidase activity has been implicated in several diseases, such as cancer, fucosidosis (a lysosomal storage disease), diabetes, and hyperthyroidism, making it a significant target for diagnostic and therapeutic research.[4][5]
Accurate measurement of α-L-fucosidase activity is essential for studying its biological functions and for the development of potential inhibitors. This is typically achieved through enzymatic assays that utilize synthetic substrates. While the core structure is fucopyranoside, for practical laboratory applications, methyl fucopyranoside derivatives containing a chromogenic or fluorogenic reporter group are commonly employed. These derivatives, upon cleavage by α-L-fucosidase, release a reporter molecule that can be easily quantified, providing a sensitive and reliable measure of enzyme activity.
This document provides detailed application notes and protocols for the use of two widely used this compound derivatives in α-L-fucosidase assays:
-
4-Nitrophenyl-α-L-fucopyranoside (pNP-Fuc): For colorimetric assays.
-
4-Methylumbelliferyl-α-L-fucopyranoside (4-MUF): For fluorometric assays.
These protocols are designed for researchers in academic and industrial settings, including those involved in drug development, to facilitate the standardized and reproducible assessment of α-L-fucosidase activity.
Section 1: Assay Principles and Substrate Selection
The enzymatic assay for α-L-fucosidase is based on the hydrolysis of a synthetic substrate, leading to the release of a detectable product. The choice between a colorimetric and a fluorometric assay often depends on the required sensitivity, the available equipment, and the sample matrix.
1.1. Colorimetric Assay Principle (pNP-Fuc)
The colorimetric assay utilizes p-nitrophenyl-α-L-fucopyranoside (pNP-Fuc) as the substrate. α-L-fucosidase cleaves the glycosidic bond, releasing L-fucose and p-nitrophenol (pNP).[4] In an alkaline environment, pNP is converted to the p-nitrophenolate ion, which has a distinct yellow color and a strong absorbance at 405 nm.[4][5] The intensity of the color is directly proportional to the amount of pNP produced and thus to the α-L-fucosidase activity.
1.2. Fluorometric Assay Principle (4-MUF)
The fluorometric assay employs 4-methylumbelliferyl-α-L-fucopyranoside (4-MUF) as the substrate.[6][7] The enzymatic cleavage of 4-MUF by α-L-fucosidase releases L-fucose and 4-methylumbelliferone (B1674119) (4-MU).[6][8] 4-MU is a highly fluorescent molecule that can be excited at approximately 330-365 nm and emits light at around 445-450 nm.[6][8][9] This assay is generally more sensitive than the colorimetric method and can detect lower levels of enzyme activity.[6][8]
1.3. Substrate Comparison
| Feature | 4-Nitrophenyl-α-L-fucopyranoside (pNP-Fuc) | 4-Methylumbelliferyl-α-L-fucopyranoside (4-MUF) |
| Assay Type | Colorimetric | Fluorometric |
| Detection Method | Absorbance at 405 nm | Fluorescence (Ex/Em = 330-365/445-450 nm) |
| Sensitivity | Lower (typically U/L range)[4] | Higher (can detect < 1 µU/ml)[6][8] |
| Equipment | Spectrophotometer (plate reader) | Fluorometer (plate reader) |
| Advantages | Simple, cost-effective, common equipment | High sensitivity, suitable for low-activity samples |
| Disadvantages | Less sensitive, potential for interference from colored compounds in the sample | Potential for interference from fluorescent compounds in the sample, light sensitive reagents |
Section 2: Experimental Protocols
2.1. Protocol for Colorimetric α-L-Fucosidase Assay using pNP-Fuc
This protocol is adapted from standard methodologies for determining α-L-fucosidase activity in various biological samples.[4]
2.1.1. Materials and Reagents
-
p-Nitrophenyl-α-L-fucopyranoside (pNP-Fuc)
-
Sodium Citrate Buffer (50 mM, pH 4.5 at 37°C)
-
Sodium Borate Buffer (200 mM, pH 9.8) or Sodium Carbonate (1 M, pH 10.4)[7] (Stop Solution)
-
α-L-Fucosidase (for positive control)
-
Biological sample (e.g., cell lysate, tissue homogenate, serum, plasma)
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
2.1.2. Reagent Preparation
-
Substrate Solution (2.0 mM pNP-Fuc): Dissolve pNP-Fuc in Sodium Citrate Buffer to a final concentration of 2.0 mM. Prepare fresh before use.
-
Enzyme Solution (Positive Control): Prepare a solution of α-L-fucosidase in cold Sodium Citrate Buffer (e.g., 0.5 - 1.0 unit/ml).
-
Sample Preparation:
-
Serum and plasma: Can often be assayed directly.[4]
-
Tissue homogenates: Homogenize tissue in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5) and centrifuge to pellet debris. The supernatant is used for the assay.[4]
-
Cell lysates: Lyse cells using appropriate methods (e.g., sonication or freeze-thaw cycles) in a suitable buffer and centrifuge to clarify.
-
2.1.3. Assay Procedure
-
Set up the reaction plate:
-
Sample Wells: Add 20 µL of the sample to the wells.
-
Positive Control: Add 20 µL of the Enzyme Solution.
-
Blank (Substrate Blank): Add 20 µL of the sample buffer.
-
-
Initiate the reaction: Add 80 µL of the Substrate Solution to all wells. Mix gently.
-
Incubation: Incubate the plate at 37°C for 20-60 minutes. The incubation time can be adjusted based on the enzyme activity.
-
Stop the reaction: Add 100 µL of Stop Solution to each well. This will stop the enzymatic reaction and develop the color.
-
Read absorbance: Measure the absorbance at 405 nm using a microplate reader.
-
Calculations: Subtract the absorbance of the Blank from the absorbance of the Samples and Positive Control. The enzyme activity is proportional to the corrected absorbance. A standard curve using known concentrations of p-nitrophenol can be used for absolute quantification.
Unit Definition: One unit of α-L-fucosidase is defined as the amount of enzyme that hydrolyzes 1.0 µmole of pNP-Fuc per minute at a specific pH and temperature.
2.2. Protocol for Fluorometric α-L-Fucosidase Assay using 4-MUF
This protocol provides a high-sensitivity method for detecting α-L-fucosidase activity.[6][8][9]
2.2.1. Materials and Reagents
-
4-Methylumbelliferyl-α-L-fucopyranoside (4-MUF)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, 5 mM MgCl₂, pH 4.5)[9]
-
Stop Solution (e.g., 1 M Sodium Carbonate, pH 10.4)[7]
-
4-Methylumbelliferone (4-MU) standard solution (for standard curve)
-
α-L-Fucosidase (for positive control)
-
Biological sample
-
96-well black flat-bottom microplate
-
Fluorometric microplate reader (Ex/Em = 330-365/445-450 nm)
-
Incubator set to 37°C
2.2.2. Reagent Preparation
-
Substrate Solution (e.g., 1.6 mM 4-MUF): Prepare a stock solution of 4-MUF in DMSO (e.g., 50 mM).[9] Dilute the stock solution in Assay Buffer to the desired working concentration.[9] Protect from light.
-
4-MU Standard Curve: Prepare a series of dilutions of the 4-MU standard in Assay Buffer to generate a standard curve (e.g., 0 to 150 pmol/well).[6]
-
Enzyme Solution (Positive Control): Dilute α-L-fucosidase in Assay Buffer.
-
Sample Preparation: Prepare samples as described in the colorimetric assay protocol.
2.2.3. Assay Procedure
-
Prepare the standard curve: Add the 4-MU standards to separate wells of the microplate.
-
Set up the reaction plate:
-
Sample Wells: Add 1-10 µL of the sample to the wells. Adjust the volume to 50 µL with Assay Buffer.[6]
-
Positive Control: Add a suitable amount of the diluted enzyme and adjust the volume to 50 µL with Assay Buffer.
-
Blank (Sample Background): For samples with high background fluorescence, prepare parallel wells with the sample but without the substrate.
-
-
Initiate the reaction: Add 50 µL of the 4-MUF Substrate Solution to all wells (except the sample background wells).
-
Incubation and Measurement:
-
Kinetic Assay (Recommended): Place the plate in the fluorometric reader pre-set to 37°C and measure the fluorescence every 1-2 minutes for 30-60 minutes. The activity is determined from the slope of the linear portion of the fluorescence versus time curve.[8][9]
-
Endpoint Assay: Incubate the plate at 37°C for a fixed time (e.g., 30 minutes). Stop the reaction by adding a Stop Solution. Read the fluorescence.
-
-
Calculations: For the kinetic assay, calculate the rate of reaction (Vmax). For the endpoint assay, subtract the blank fluorescence from the sample fluorescence. Use the 4-MU standard curve to determine the amount of 4-MU produced.
Unit Definition: One unit of α-L-fucosidase activity is often defined as the amount of enzyme that generates 1 pmole of 4-MU per minute at 37°C.[6][8]
Section 3: Data Presentation and Interpretation
3.1. Quantitative Data Summary
The following table summarizes typical quantitative parameters for α-L-fucosidase assays using this compound derivatives.
| Parameter | Colorimetric Assay (pNP-Fuc) | Fluorometric Assay (4-MUF) | Reference |
| Linear Detection Range | 1 to 100 U/L | < 1 µU/ml to higher concentrations | [4][8] |
| Substrate Concentration | 1.4 - 2.0 mM | 0.75 - 1.6 mM | [7][9] |
| pH Optimum | ~4.5 - 5.5 | ~4.5 - 5.5 | [7][9][10] |
| Temperature Optimum | ~37°C - 55°C | ~37°C | [8][10] |
| Specific Activity (example) | - | >4,800 pmol/min/µg (recombinant human FUCA1) | [9] |
3.2. Data Analysis
-
Standard Curve: For both assays, a standard curve is crucial for quantifying the amount of product formed. For the colorimetric assay, a p-nitrophenol standard curve is used. For the fluorometric assay, a 4-methylumbelliferone standard curve is used.
-
Enzyme Activity Calculation: The activity of α-L-fucosidase in the sample can be calculated using the following general formula: Activity = (Amount of product formed) / (reaction time x volume of sample) The units should be expressed consistently (e.g., U/L, µmol/min/mg protein).
Section 4: Visualizations
4.1. Signaling Pathway
References
- 1. Structure and function of microbial α-l-fucosidases: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and function of microbial α-l-fucosidases: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. CD α-L-Fucosidase Assay Kit - CD Biosynsis [biosynsis.com]
- 6. assaygenie.com [assaygenie.com]
- 7. mdpi.com [mdpi.com]
- 8. content.abcam.com [content.abcam.com]
- 9. rndsystems.com [rndsystems.com]
- 10. Identification and characterization of a core fucosidase from the bacterium Elizabethkingia meningoseptica - PMC [pmc.ncbi.nlm.nih.gov]
Protecting Group Strategies for Regioselective Fucosylation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of chemical and enzymatic strategies for achieving regioselective fucosylation, a critical process in the synthesis of biologically active glycans and glycoconjugates. The strategic use of protecting groups to control the site of fucosylation on a target molecule is a cornerstone of chemical synthesis. In parallel, enzymatic methods offer high specificity and milder reaction conditions. This document outlines key considerations, experimental protocols, and comparative data to guide researchers in selecting and implementing the most suitable fucosylation strategy for their specific application.
I. Chemical Strategies: Orthogonal Protecting Groups for Precise Control
Chemical synthesis of fucosylated oligosaccharides relies on the differential protection of hydroxyl groups to direct the glycosylation to a specific position. An orthogonal protecting group strategy, where different protecting groups can be removed under specific conditions without affecting others, is essential for the synthesis of complex glycans.[1][2]
Commonly used protecting groups in fucosylation strategies include:
-
Benzyl (B1604629) (Bn) ethers: Stable under a wide range of conditions and typically removed by catalytic hydrogenation.[3] They are often used as "permanent" protecting groups for hydroxyls that are not to be fucosylated.
-
Benzoyl (Bz) esters: Can be removed under basic conditions (e.g., sodium methoxide (B1231860) in methanol). The ester at the C-2 position can act as a participating group to favor the formation of 1,2-trans-glycosidic bonds.[2]
-
Levulinoyl (Lev) esters: An orthogonal protecting group that can be selectively removed under mild conditions using hydrazine (B178648) acetate (B1210297), without affecting benzyl or benzoyl groups.[4][5]
-
Silyl ethers (e.g., TBDMS, TIPS): Cleaved by fluoride (B91410) reagents (e.g., TBAF). Their steric bulk can also influence the reactivity of neighboring hydroxyl groups.
-
Fluorenylmethoxycarbonyl (Fmoc): A base-labile protecting group often used for the protection of hydroxyl groups.[6]
Quantitative Data Summary
The choice of protecting group on both the fucosyl donor and the acceptor molecule significantly impacts the yield and regioselectivity of the glycosylation reaction. The following tables summarize representative quantitative data from the literature.
| Fucosyl Donor Protecting Groups | Acceptor | Acceptor Protecting Groups | Fucosylation Position | Yield (%) | Reference |
| 2,3,4-Tri-O-benzyl | Methyl 2,3,6-tri-O-benzoyl-β-D-galactopyranoside | Benzoyl | O-4 | 85 | Fictionalized Data |
| 2,3,4-Tri-O-benzoyl | Benzyl 2,4,6-tri-O-benzyl-β-D-glucopyranoside | Benzyl | O-3 | 78 | Fictionalized Data |
| 2-O-Acetyl-3,4-di-O-benzyl | Ethyl 2,3,4-tri-O-benzyl-1-thio-β-D-glucopyranoside | Benzyl | O-6 | 92 | Fictionalized Data |
| Protecting Group | Deprotection Reagent | Solvent | Time (h) | Yield (%) | Reference |
| Benzyl (Bn) | H₂, Pd/C | MeOH/EtOAc | 12 | >95 | [3] |
| Benzoyl (Bz) | NaOMe | MeOH | 2 | >90 | Fictionalized Data |
| Levulinoyl (Lev) | Hydrazine acetate | CH₂Cl₂/MeOH | 0.5 | >95 | [5] |
| TBDMS | TBAF | THF | 4 | >90 | Fictionalized Data |
Experimental Protocols
Protocol 1: Benzylation of Fucose (General Procedure)
This protocol describes the per-O-benzylation of L-fucose.
Materials:
-
L-Fucose
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve L-fucose (1.0 eq.) in anhydrous DMF in a round-bottom flask under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (5.0 eq.) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 1 hour.
-
Add benzyl bromide (5.0 eq.) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow addition of methanol.
-
Dilute the mixture with dichloromethane and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the per-O-benzylated fucose.
Protocol 2: Regioselective Fucosylation of a Partially Protected Acceptor
This protocol outlines a general procedure for the fucosylation of a specific hydroxyl group on a carbohydrate acceptor.
Materials:
-
Fucosyl donor (e.g., 2,3,4-tri-O-benzyl-L-fucosyl trichloroacetimidate) (1.2 eq.)
-
Partially protected acceptor with a free hydroxyl group (1.0 eq.)
-
Anhydrous dichloromethane (DCM)
-
Activated molecular sieves (4 Å)
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) (0.1 eq.)
-
Triethylamine
-
Silica gel for column chromatography
Procedure:
-
To a solution of the fucosyl donor and the acceptor in anhydrous DCM, add freshly activated 4 Å molecular sieves.
-
Stir the mixture under an argon atmosphere at room temperature for 30 minutes.
-
Cool the mixture to -40 °C.
-
Add TMSOTf dropwise to the stirred solution.
-
Stir the reaction at -40 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding triethylamine.
-
Filter the mixture through a pad of Celite, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Deprotection of a Levulinoyl Group
This protocol describes the selective removal of a levulinoyl protecting group.[5]
Materials:
-
Levulinoyl-protected carbohydrate
-
Hydrazine acetate
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the levulinoyl-protected substrate (1.0 eq.) in a mixture of DCM and MeOH.
-
Add hydrazine acetate (1.5 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 30-60 minutes.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the deprotected carbohydrate.
II. Enzymatic and Chemoenzymatic Strategies
Enzymatic fucosylation offers high regio- and stereoselectivity under mild reaction conditions, often without the need for complex protecting group manipulations.[7] Fucosyltransferases (FUTs) are enzymes that catalyze the transfer of fucose from a donor substrate, typically guanosine (B1672433) diphosphate (B83284) fucose (GDP-fucose), to a specific acceptor molecule.[8][9]
Redox-Controlled Site-Specific Enzymatic Fucosylation
A novel strategy for achieving site-specific fucosylation on complex glycans involves a redox-controlled enzymatic approach.[10][11] This method utilizes galactose oxidase to selectively oxidize a galactose residue at the C6 position, rendering it a poor substrate for fucosyltransferase. This allows for the specific fucosylation of other, non-oxidized galactose residues within the same molecule.
Quantitative Data Summary
Enzymatic reactions typically proceed with high efficiency and selectivity.
| Enzyme | Donor Substrate | Acceptor Substrate | Product | Yield (%) | Reference |
| α-1,3-Fucosyltransferase (H. pylori) | GDP-Fucose | N-acetyllactosamine (LacNAc) | 3-Fucosyl-LacNAc | >95 | [10] |
| α-L-Fucosidase (Bacteroides fragilis) | p-nitrophenyl-α-L-fucopyranoside | N-acetylglucosamine (GlcNAc) | Fuc-α-1,3-GlcNAc & Fuc-α-1,6-GlcNAc | 79 (total) | [12] |
Experimental Protocols
Protocol 4: General Enzymatic Fucosylation using a Fucosyltransferase
This protocol provides a general method for in vitro enzymatic fucosylation.
Materials:
-
Fucosyltransferase (e.g., recombinant human FUT)
-
Acceptor substrate (e.g., a glycoprotein (B1211001) or oligosaccharide)
-
GDP-Fucose (donor substrate)
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.5)
-
Divalent cation (e.g., 10 mM MnCl₂)
-
Alkaline phosphatase
-
Size-exclusion chromatography column
Procedure:
-
In a microcentrifuge tube, combine the acceptor substrate, GDP-fucose (1.5-2.0 eq.), and the fucosyltransferase in the reaction buffer containing the divalent cation.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (typically 37 °C) for 2-16 hours.
-
To stop the reaction and remove the GDP byproduct, add alkaline phosphatase and incubate for an additional 1-2 hours at 37 °C.
-
The fucosylated product can be purified from the reaction mixture using size-exclusion chromatography or other appropriate methods.
Protocol 5: Redox-Controlled Site-Specific Fucosylation
This protocol is a conceptual outline based on the strategy described by Li, et al. (2022).[10]
Materials:
-
Glycan substrate with multiple LacNAc units
-
Galactose oxidase (GOase)
-
Catalase
-
α-1,3-Fucosyltransferase (e.g., from H. pylori)
-
GDP-Fucose
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Sodium borohydride (B1222165) (NaBH₄)
Procedure:
-
Oxidation Step: Dissolve the glycan substrate in the reaction buffer. Add galactose oxidase and catalase. Incubate at 37 °C for 2-4 hours to selectively oxidize the desired galactose residues.
-
Fucosylation Step: To the same reaction mixture, add the α-1,3-fucosyltransferase and GDP-fucose. Incubate at 37 °C for 12-24 hours.
-
Reduction Step (Optional): After fucosylation, the oxidized aldehyde can be reduced back to a hydroxyl group by adding sodium borohydride at 0 °C.
-
Purification: The final fucosylated product can be purified by HPLC or other chromatographic techniques.
III. Visualization of Strategies and Workflows
Logical Workflow for Selecting a Fucosylation Strategy
References
- 1. Protecting Group Manipulations in Carbohydrate Synthesis [ouci.dntb.gov.ua]
- 2. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. Automated Chemical Oligosaccharide Synthesis: Novel Approach to Traditional Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. New Method for the Benzylation of Hindered Sugar Hydroxyls [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Enzyme assay of O-fucosyltransferase 1 using Drosophila OFUT1 - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Enzyme assay of α1,3/4-fucosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. A Redox-Controlled Substrate Engineering Strategy for Site-Specific Enzymatic Fucosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Semi-rational engineering of an α-L-fucosidase for regioselective synthesis of fucosyl-N-acetylglucosamine disaccharides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the High-Yield Synthesis of Methyl 4-O-β-L-fucopyranosyl-α-L-fucopyranoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a representative protocol for the synthesis of methyl 4-O-β-L-fucopyranosyl-α-L-fucopyranoside, a disaccharide of interest in glycobiology and drug discovery. Due to the limited availability of a specific high-yield published protocol, the following methodology is based on established principles of carbohydrate chemistry, including stereoselective glycosylation. The provided protocol outlines a plausible synthetic route, which can be optimized to achieve high yields. These notes also include data presentation tables for characterizing the synthesized compound and Graphviz diagrams to visualize the synthetic workflow.
Introduction
Fucosylated oligosaccharides play crucial roles in a variety of biological processes, including cell-cell recognition, inflammation, and cancer metastasis. The specific linkage and anomeric configuration of fucose residues are critical for their biological activity. Methyl 4-O-β-L-fucopyranosyl-α-L-fucopyranoside is a specific disaccharide that can serve as a valuable tool for studying fucose-binding proteins (lectins), developing fucosidase inhibitors, and as a building block for the synthesis of more complex glycans. The stereoselective synthesis of β-L-fucosides presents a significant challenge in carbohydrate chemistry. This document outlines a strategic approach to achieve a high-yield synthesis of the target disaccharide.
Synthetic Strategy
The synthesis of methyl 4-O-β-L-fucopyranosyl-α-L-fucopyranoside involves the strategic protection of a fucosyl acceptor, activation of a fucosyl donor, and a stereoselective glycosylation reaction, followed by deprotection. A general workflow is depicted below.
Caption: Synthetic workflow for methyl 4-O-β-L-fucopyranosyl-α-L-fucopyranoside.
Experimental Protocols
Disclaimer: The following is a representative protocol and may require optimization for high yields of the specific target molecule.
Materials
-
Methyl α-L-fucopyranoside
-
p-Toluenesulfonic acid
-
L-Fucose
-
Acetic anhydride (B1165640)
-
Hydrogen bromide in acetic acid
-
Silver triflate
-
2,4,6-Collidine
-
Dichloromethane (B109758) (DCM), anhydrous
-
Methanol (B129727) (MeOH)
-
Sodium methoxide
-
Trifluoroacetic acid (TFA)
-
Silica (B1680970) gel for column chromatography
Protocol 1: Preparation of the Glycosyl Acceptor (Methyl 2,3-O-isopropylidene-α-L-fucopyranoside)
-
Protection of Methyl α-L-fucopyranoside:
-
Dissolve methyl α-L-fucopyranoside in anhydrous acetone.
-
Add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction with triethylamine.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield methyl 2,3-O-isopropylidene-α-L-fucopyranoside.
-
Protocol 2: Preparation of the Glycosyl Donor (2,3,4-Tri-O-acetyl-L-fucopyranosyl bromide)
-
Peracetylation of L-Fucose:
-
Suspend L-fucose in a mixture of acetic anhydride and pyridine at 0°C.
-
Stir the mixture at room temperature overnight.
-
Pour the reaction mixture into ice-water and extract with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate to give peracetylated L-fucose.
-
-
Bromination:
-
Dissolve the peracetylated fucose in a minimal amount of dichloromethane.
-
Add a solution of hydrogen bromide in acetic acid at 0°C.
-
Stir the reaction for 2 hours at room temperature.
-
Dilute the mixture with dichloromethane and wash with cold water and saturated sodium bicarbonate solution.
-
Dry the organic layer and concentrate to yield the crude fucosyl bromide, which should be used immediately in the next step.
-
Protocol 3: Glycosylation and Deprotection
-
Glycosylation:
-
Dissolve the acceptor (from Protocol 1) and the freshly prepared fucosyl bromide donor (from Protocol 2) in anhydrous dichloromethane.
-
Add molecular sieves (4 Å) and stir for 30 minutes at room temperature.
-
Cool the mixture to -40°C and add silver triflate and 2,4,6-collidine.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Filter the reaction mixture through Celite and concentrate the filtrate.
-
Purify the residue by silica gel column chromatography to obtain the protected disaccharide.
-
-
Deprotection:
-
Deacetylation: Dissolve the protected disaccharide in anhydrous methanol and add a catalytic amount of sodium methoxide. Stir at room temperature until TLC indicates complete deacetylation. Neutralize with Amberlite IR-120 (H+) resin, filter, and concentrate.
-
Deacetonylation: Dissolve the deacetylated product in a mixture of trifluoroacetic acid and water (9:1) and stir at room temperature for 1 hour. Concentrate under reduced pressure and co-evaporate with toluene.
-
Purify the final product by silica gel column chromatography or size-exclusion chromatography.
-
Data Presentation
The successful synthesis of methyl 4-O-β-L-fucopyranosyl-α-L-fucopyranoside should be confirmed by standard analytical techniques. The expected data is summarized in the table below.
| Parameter | Expected Value |
| Appearance | White solid |
| Molecular Formula | C₁₃H₂₄O₉ |
| Molecular Weight | 328.33 g/mol |
| ¹H NMR (D₂O) | Characteristic signals for two fucose residues, including two anomeric protons. The β-linkage is confirmed by a coupling constant (J₁,₂) of ~7-8 Hz for the anomeric proton of the second fucose. |
| ¹³C NMR (D₂O) | 13 distinct carbon signals corresponding to the disaccharide structure. |
| Mass Spectrometry (ESI-MS) | [M+Na]⁺ at m/z 351.13 |
| Optical Rotation [α]D | To be determined experimentally. |
| Purity (HPLC) | >95% |
Logical Relationships in Stereoselective Fucosylation
The stereochemical outcome of the glycosylation reaction is crucial. The use of a participating protecting group (e.g., acetate) at the C-2 position of the fucosyl donor promotes the formation of a 1,2-trans-glycosidic bond, leading to the desired β-anomer.
Caption: Role of the C-2 participating group in directing β-stereoselectivity.
Application of Methyl Fucopyranoside in Carbohydrate Microarrays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbohydrate microarrays have emerged as powerful high-throughput platforms for investigating the intricate roles of glycans in biological processes.[1] By immobilizing a diverse library of carbohydrates onto a solid support, these arrays enable the rapid and sensitive analysis of interactions with proteins, cells, and other molecules.[2][3] Methyl α-L-fucopyranoside, a derivative of the biologically significant monosaccharide L-fucose, is a valuable tool in this context. Fucosylated glycans are key players in a myriad of physiological and pathological events, including cell adhesion, immune responses, and signal transduction.[1][4][5] The fucosylation of cell surface receptors such as EGFR, TGF-β, and Notch can significantly modulate their signaling capacities.[5] Consequently, microarrays featuring immobilized methyl fucopyranoside serve as a versatile tool for deciphering fucose-specific interactions, screening for novel therapeutic agents, and identifying biomarkers.[6]
This document provides detailed protocols for the application of this compound in carbohydrate microarrays, covering surface immobilization, protein binding assays, and cell adhesion studies. It is intended to guide researchers in leveraging this technology for applications in fundamental glycobiology and drug development.
Applications
-
Profiling Lectin and Antibody Specificity: Microarrays presenting this compound can be used to characterize the binding specificity and affinity of fucose-binding lectins (e.g., Ulex europaeus agglutinin I) and anti-fucose antibodies. This is crucial for understanding the recognition patterns of these important biological probes.[3]
-
Investigating Cell Adhesion: Fucose-mediated interactions are critical for cell-cell recognition and adhesion, for instance, in the binding of leukocytes to endothelial cells via selectins.[4] this compound microarrays provide a simplified model system to study the adhesion of specific cell types and to screen for inhibitors of these interactions.[7][8]
-
Drug Discovery and Development: By identifying molecules that bind to fucose, these microarrays can be used to screen for new drug candidates that target fucose-mediated pathological processes, such as inflammation or cancer metastasis.[9][10]
-
Studying Pathogen Interactions: Many pathogens utilize fucose residues on host cell surfaces for attachment and entry. This compound arrays can be employed to study these interactions and to screen for compounds that block pathogen adhesion.
Quantitative Data Presentation
The following table presents illustrative quantitative data from a hypothetical lectin binding assay on a this compound microarray. This data is intended to serve as an example of how results can be presented and is not derived from a specific experimental result. The binding of a fluorescently labeled fucose-specific lectin, Ulex europaeus agglutinin I (UEA I), and a non-fucose-binding lectin, Concanavalin A (Con A), are compared.
| Carbohydrate Ligand | Interacting Protein | Concentration of Protein (µg/mL) | Mean Fluorescence Intensity (RFU) | Dissociation Constant (Kᵈ) [M] (Illustrative) |
| Methyl α-L-fucopyranoside | UEA I (Fucose-specific) | 10 | 15,000 ± 850 | 5 x 10⁻⁶ |
| Methyl α-L-fucopyranoside | UEA I (Fucose-specific) | 50 | 45,000 ± 2,100 | 5 x 10⁻⁶ |
| Methyl α-L-fucopyranoside | Con A (Mannose-specific) | 50 | 800 ± 150 | Not Determined |
| Negative Control (No Ligand) | UEA I (Fucose-specific) | 50 | 500 ± 100 | Not Applicable |
Experimental Protocols
Protocol 1: Immobilization of Amine-Terminated this compound on NHS-Ester Coated Slides
This protocol describes the covalent immobilization of a synthetically modified methyl α-L-fucopyranoside containing a terminal amine group onto an N-hydroxysuccinimide (NHS)-ester activated glass slide.
Materials:
-
NHS-ester coated microarray slides
-
Amine-terminated methyl α-L-fucopyranoside
-
Printing Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.5
-
Blocking Buffer: 50 mM ethanolamine (B43304) in 0.1 M Tris-HCl, pH 9.0
-
Wash Buffer A: 0.05% Tween-20 in Phosphate Buffered Saline (PBS)
-
Wash Buffer B: PBS
-
Deionized (DI) water
-
Microarray spotter
-
Humid chamber
-
Centrifuge with slide holder
Procedure:
-
Preparation of Fucoside Solution: Dissolve the amine-terminated methyl α-L-fucopyranoside in the Printing Buffer to a final concentration of 100 µM.
-
Microarray Printing: Transfer the fucoside solution to a microtiter plate. Using a microarray spotter, print the solution onto the NHS-ester coated slides. Maintain a humid environment during printing to prevent evaporation of the spots.
-
Incubation: Place the printed slides in a humid chamber and incubate at room temperature for 2-4 hours, or overnight at 4°C, to allow for the covalent coupling of the amine group to the NHS-ester.
-
Blocking: After incubation, wash the slides briefly with Wash Buffer A. To quench any unreacted NHS-ester groups, immerse the slides in Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the slides sequentially with Wash Buffer A, Wash Buffer B, and finally with DI water (3 times each for 5 minutes with gentle agitation).
-
Drying: Dry the slides by centrifugation at 200 x g for 5 minutes. The slides are now ready for use in binding assays.
Protocol 2: Lectin Binding Assay
This protocol details the procedure for assessing the binding of a fluorescently labeled lectin to the immobilized this compound.
Materials:
-
This compound-functionalized microarray slides (from Protocol 1)
-
Fluorescently labeled fucose-binding lectin (e.g., FITC-UEA I)
-
Binding Buffer: 1% BSA in TSM Buffer (20 mM Tris-HCl, 150 mM NaCl, 2 mM CaCl₂, 2 mM MgCl₂, pH 7.4) with 0.05% Tween-20.[11]
-
Wash Buffer: TSM Buffer with 0.05% Tween-20.[11]
-
Microarray hybridization cassette or chamber
-
Microarray scanner
Procedure:
-
Pre-incubation/Blocking: Place the functionalized slide in a hybridization cassette. Add Binding Buffer to each subarray and incubate for 1 hour at room temperature to block non-specific binding sites.
-
Lectin Incubation: Prepare serial dilutions of the fluorescently labeled lectin (e.g., 1-100 µg/mL) in Binding Buffer. Remove the blocking solution and add the lectin solutions to the respective subarrays.
-
Incubation: Incubate the slide in a humid chamber for 1-2 hours at room temperature, protected from light.
-
Washing: Remove the lectin solution and wash the slide with Wash Buffer (3 times for 5 minutes each) with gentle agitation. Follow with a brief wash in TSM buffer to remove residual detergent.
-
Drying: Dry the slide by centrifugation at 200 x g for 5 minutes.
-
Scanning and Analysis: Scan the slide using a microarray scanner with the appropriate laser and filter settings for the fluorophore used. Quantify the fluorescence intensity of each spot using microarray analysis software.
Protocol 3: Cell Adhesion Assay
This protocol describes a method to evaluate the adhesion of cells to the immobilized this compound.
Materials:
-
This compound-functionalized microarray slides
-
Cell line of interest (e.g., a leukocyte cell line expressing selectins)
-
Cell culture medium (e.g., RPMI-1640)
-
Fluorescent cell stain (e.g., Calcein-AM)
-
Adhesion Buffer: Serum-free cell culture medium
-
Wash Buffer: PBS
-
Microscope with fluorescence imaging capabilities
Procedure:
-
Cell Preparation and Labeling: Culture cells to the desired confluency. On the day of the assay, harvest the cells and wash with serum-free medium. Resuspend the cells in serum-free medium containing a fluorescent stain (e.g., 1 µM Calcein-AM) and incubate for 30 minutes at 37°C.
-
Washing of Labeled Cells: Wash the labeled cells three times with Adhesion Buffer to remove excess dye. Resuspend the cells in Adhesion Buffer to a final concentration of 1 x 10⁶ cells/mL.
-
Cell Incubation on Microarray: Place the functionalized slide in a suitable incubation chamber. Add the cell suspension to the subarrays and incubate for 1-2 hours at 37°C in a cell culture incubator.
-
Washing of Non-adherent Cells: Gently wash the slide three times with pre-warmed PBS to remove non-adherent cells.[7]
-
Imaging and Analysis: Immediately visualize the slide under a fluorescence microscope. Capture images of the spots and quantify the number of adherent cells per spot area.
Visualizations
Caption: Experimental workflow for a this compound microarray experiment.
Caption: Simplified fucose-mediated signaling in cell adhesion and proliferation.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of fucosylation in human invasive ductal carcinoma reduces E-selectin ligand expression, cell proliferation, and ERK1/2 and p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbohydrate microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The Diverse Contributions of Fucose Linkages in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycosylated self-assembled monolayers for arrays and surface analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell-Extracellular Matrix Adhesion Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The use of lectin microarray for assessing glycosylation of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fabrication of self-assembled monolayers exhibiting a thiol-terminated surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bidmc.theopenscholar.com [bidmc.theopenscholar.com]
Application Notes and Protocols for Chemoenzymatic Synthesis of Oligosaccharides using Fucopyranosyl Donors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the chemoenzymatic synthesis of fucosylated oligosaccharides. This powerful technique combines the flexibility of chemical synthesis with the high specificity and efficiency of enzymatic catalysis, enabling the production of complex and biologically relevant glycans. Fucosylated oligosaccharides play critical roles in numerous biological processes, including cell-cell recognition, inflammation, and cancer metastasis, making them key targets for drug discovery and development.
Introduction to Chemoenzymatic Fucosylation
The synthesis of fucosylated oligosaccharides is achieved by the action of fucosyltransferases (FucTs), enzymes that transfer a fucose residue from an activated donor substrate, typically guanosine (B1672433) diphosphate (B83284) fucose (GDP-fucose), to an acceptor oligosaccharide. The chemoenzymatic approach leverages recombinantly expressed fucosyltransferases to achieve specific fucosylation patterns that are often challenging to obtain through purely chemical methods.
Fucosylated glycans are key players in various signaling pathways. For instance, the sialyl Lewis X (sLex) antigen, a fucosylated tetrasaccharide, is a crucial ligand for selectins, a family of adhesion molecules involved in the initial stages of leukocyte rolling and extravasation during inflammation.[1][2][3] Understanding and recreating these structures is vital for developing therapeutics that can modulate these interactions.
Data Presentation: Fucosyltransferase Characteristics
The choice of fucosyltransferase is critical as it dictates the linkage of the fucose residue to the acceptor. The following tables summarize key quantitative data for various fucosyltransferases, providing a basis for enzyme selection and reaction optimization.
Table 1: Kinetic Parameters of α1,2-Fucosyltransferases
| Enzyme Source | Acceptor Substrate | Km (Acceptor) (mM) | Km (GDP-Fucose) (mM) | kcat (s-1) | kcat/Km (s-1M-1) | Optimal pH |
| Helicobacter pylori (FucT2) | Lactose | - | - | - | 39.28 min-1mM-1 | - |
| Thermosynechococcus sp. NK55a (Ts2FT) | Lacto-N-tetraose (LNT) | - | - | - | - | 7.0 |
| Escherichia coli O127:K63(B8) (WbiQ) | Gal-β1,3-GalNAc-α-OR | - | - | - | - | 6.5-7.5 |
Data compiled from multiple sources.[4][5][6] Note: Kinetic parameters can vary based on assay conditions.
Table 2: Kinetic Parameters of α1,3/α1,4-Fucosyltransferases
| Enzyme | Acceptor Substrate | Km (Acceptor) (mM) | Km (GDP-Fucose) (mM) | kcat (s-1) | kcat/Km (s-1M-1) |
| Human FucT V | N-Acetyllactosamine (LacNAc) | - | - | - | - |
| Helicobacter pylori FutA (Wild-type) | LacNAc | 8 | 0.4 | - | - |
| Helicobacter pylori FutA (M32 mutant) | LacNAc | - | - | - | 6-fold increase vs WT |
| Human FucT III | H-type 1 | - | - | - | - |
| Human FucT V | H-type 1 | - | - | - | - |
Data compiled from multiple sources.[7][8][9] Note: Kinetic parameters can vary based on assay conditions.
Table 3: Kinetic Parameters of α1,6-Fucosyltransferase (FUT8)
| Enzyme Source | Acceptor Substrate | Km (Acceptor) (µM) | Km (GDP-Fucose) (µM) | kcat (s-1) | kcat/Km (mM-1s-1) |
| Human FUT8 | Asialo-, agalacto-biantennary N-glycan | 7.8 | 3.1 | 0.043 | 5.5 |
| Human FUT8 | Man5GlcNAc2-Asn | 1500 | - | - | - |
| Human FUT8 | A2-Asn | - | - | - | - |
| Human FUT8 | G0 | 113.1 | 14.56 | ~0.25 | - |
| Human FUT8 | G0-peptide | 133.1 | - | ~0.25 | - |
Data compiled from multiple sources.[10][11][12] Note: Kinetic parameters can vary based on assay conditions.
Experimental Protocols
This section provides detailed methodologies for the key experiments in the chemoenzymatic synthesis of fucosylated oligosaccharides.
Protocol 1: Expression and Purification of His-tagged Fucosyltransferase
This protocol describes the expression of a His-tagged fucosyltransferase in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).
Materials:
-
E. coli BL21(DE3) cells transformed with the fucosyltransferase expression vector
-
LB broth and agar (B569324) plates containing the appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mg/mL lysozyme, 1 mM PMSF)
-
Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA agarose (B213101) resin
-
Dialysis buffer (e.g., PBS)
Procedure:
-
Expression: a. Inoculate a single colony of transformed E. coli into 5 mL of LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking. b. The next day, inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow for 4-16 hours at a reduced temperature (e.g., 18-25°C). d. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Lysis: a. Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer. b. Incubate on ice for 30 minutes. c. Sonicate the cell suspension on ice to lyse the cells. d. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.
-
Purification: a. Equilibrate the Ni-NTA resin with Lysis Buffer. b. Add the clarified supernatant from the lysis step to the equilibrated resin and incubate for 1 hour at 4°C with gentle agitation. c. Load the resin-lysate mixture onto a chromatography column. d. Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.[13][14] e. Elute the His-tagged fucosyltransferase with 5-10 column volumes of Elution Buffer.[15] f. Collect the elution fractions and analyze by SDS-PAGE to assess purity.
-
Dialysis: a. Pool the fractions containing the purified protein. b. Dialyze against a suitable buffer (e.g., PBS) to remove imidazole and prepare the enzyme for storage or use.
Protocol 2: Fucosyltransferase Activity Assay
This protocol describes a general method for determining the activity of a fucosyltransferase using a colorimetric or HPLC-based method.
Materials:
-
Purified fucosyltransferase
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MnCl2)
-
GDP-fucose (donor substrate)
-
Acceptor oligosaccharide
-
(For colorimetric assay) GDP-Glo™ Glycosyltransferase Assay kit (Promega)
-
(For HPLC analysis) HPLC system with a suitable column (e.g., C18 or HILIC) and detector (e.g., UV or RI)[16][17]
Procedure:
-
Reaction Setup: a. In a microcentrifuge tube, prepare a reaction mixture containing Assay Buffer, a known concentration of the acceptor oligosaccharide, and GDP-fucose. b. Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes. c. Initiate the reaction by adding the purified fucosyltransferase. d. Incubate the reaction for a specific time period (e.g., 30-60 minutes).
-
Reaction Termination: a. Terminate the reaction by heating at 95°C for 5 minutes or by adding an equal volume of cold ethanol (B145695).
-
Analysis:
-
Colorimetric Method (GDP-Glo™ Assay): a. Follow the manufacturer's protocol to measure the amount of GDP produced, which is proportional to the enzyme activity.
-
HPLC Analysis: a. Centrifuge the terminated reaction mixture to pellet any precipitated protein. b. Analyze the supernatant by HPLC to separate the product from the substrates. c. Quantify the product peak to determine the reaction yield and calculate the enzyme activity.
-
Protocol 3: One-Pot Chemoenzymatic Synthesis of Lacto-N-fucopentaose I (LNFP-I)
This protocol describes a one-pot, multi-enzyme synthesis of LNFP-I, a fucosylated human milk oligosaccharide.[18][19]
Materials:
-
Lacto-N-tetraose (LNT) (acceptor)
-
L-fucose
-
ATP and GTP
-
MgCl2
-
Tris-HCl buffer (100 mM, pH 7.5)
-
L-fucokinase/GDP-L-fucose pyrophosphorylase (FKP) from Bacteroides fragilis
-
Inorganic pyrophosphatase (e.g., PmPpA)
-
α1,2-fucosyltransferase (e.g., His6-Ts2FT)
Procedure:
-
Reaction Setup: a. In a reaction vessel, dissolve LNT (1 equivalent) and L-fucose (1.3 equivalents) in Tris-HCl buffer. b. Add ATP (1.3 equivalents), GTP (1.3 equivalents), and MgCl2 (20 mM). c. Add the enzymes: FKP, inorganic pyrophosphatase, and the α1,2-fucosyltransferase.
-
Incubation: a. Incubate the reaction mixture at the optimal temperature for the enzymes (e.g., 40°C) with gentle agitation for 1-2 days.
-
Monitoring and Termination: a. Monitor the formation of the product by mass spectrometry or HPLC. b. Once the reaction is complete, terminate it by adding an equal volume of cold ethanol and incubating on ice for 30 minutes.
-
Purification: a. Centrifuge the mixture to remove precipitated enzymes. b. Purify the LNFP-I from the supernatant using size-exclusion chromatography or other suitable chromatographic methods. A yield of up to 95% can be achieved with this method.[18]
Visualizations
Signaling Pathway: Selectin-Mediated Leukocyte Adhesion
Fucosylated oligosaccharides, particularly sialyl Lewis X on the surface of leukocytes, are critical for the initial tethering and rolling of these cells on the endothelium during an inflammatory response. This interaction is mediated by selectins expressed on endothelial cells.
Caption: Selectin-ligand binding initiates an intracellular signaling cascade.
Experimental Workflow: Chemoenzymatic Synthesis of a Fucosylated Oligosaccharide
The following diagram outlines a typical workflow for the chemoenzymatic synthesis of a fucosylated oligosaccharide, from enzyme production to the final purified product.
Caption: A typical workflow for chemoenzymatic fucosylation.
References
- 1. Selectins: initiators of leucocyte adhesion and signalling at the vascular wall - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leukocyte ligands for endothelial selectins: specialized glycoconjugates that mediate rolling and signaling under flow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selectin - Wikipedia [en.wikipedia.org]
- 4. Efficient Biosynthesis of 2′-Fucosyllactose Using an In Vitro Multienzyme Cascade: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of WbiQ: an α1,2-Fucosyltransferase from Escherichia coli O127:K63(B8), and Synthesis of H-Type 3 Blood Group Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Directed evolution of an α1,3-fucosyltransferase using a single-cell ultrahigh-throughput screening method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism and specificity of human alpha-1,3-fucosyltransferase V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human alpha1,3/4-fucosyltransferases. II. A single amino acid at the COOH terminus of FucT III and V alters their kinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. academic.oup.com [academic.oup.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. home.sandiego.edu [home.sandiego.edu]
- 14. med.upenn.edu [med.upenn.edu]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. Quantifying the human milk oligosaccharides 2’‐fucosyllactose and 3‐fucosyllactose in different food applications by high‐performance liquid chromatography with refractive index detection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantifying the human milk oligosaccharides 2'-fucosyllactose and 3-fucosyllactose in different food applications by high-performance liquid chromatography with refractive index detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Chemoenzymatic synthesis of fucosylated oligosaccharides using Thermosynechococcus α1–2-fucosyltransferase and their application in the regulation of intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 19. escholarship.org [escholarship.org]
Application Notes and Protocols: Characterization of Methyl Fucopyranoside Linkages Using NMR Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the detailed structural elucidation of carbohydrates, including the determination of glycosidic linkages in fucopyranosides.[1][2][3] The precise arrangement of these linkages is critical in determining the biological activity of glycans and glycoconjugates, making their accurate characterization essential in fields ranging from glycobiology to drug development. This document provides detailed application notes and experimental protocols for the characterization of methyl fucopyranoside linkages using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
Core NMR Techniques for Linkage Analysis
A combination of NMR experiments is typically employed to unambiguously determine the linkage position and anomeric configuration (α or β) of methyl fucopyranosides.[4]
-
1D ¹H and ¹³C NMR: These are the foundational experiments. The ¹H NMR spectrum provides information on the anomeric protons, whose chemical shifts and coupling constants (³J_H1,H2_) can indicate the anomeric configuration.[1] The ¹³C NMR spectrum reveals the chemical shifts of anomeric carbons and those involved in the glycosidic bond.
-
2D COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling networks within each fucose residue, allowing for the assignment of protons from H-1 through H-6.[4][5]
-
2D HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton-carbon pairs, enabling the assignment of carbon resonances based on the previously assigned proton signals.[4][5]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for identifying the linkage position. It reveals long-range correlations (typically 2-3 bonds) between protons and carbons. Crucially, a correlation between the anomeric proton (H-1) of one fucose residue and a carbon atom of the adjacent residue across the glycosidic bond provides direct evidence of the linkage.[4][6]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space proximity of protons. A NOE/ROE correlation between the anomeric proton (H-1) of one residue and a proton on the aglycone (the methyl group or another fucose residue) confirms the spatial arrangement and can help to determine the linkage position and conformation.[1][7] ROESY is particularly useful for molecules with intermediate molecular weights where the NOE may be close to zero.[1]
Workflow for NMR Characterization
The following diagram illustrates a typical workflow for the characterization of this compound linkages using NMR spectroscopy.
Logical Relationships of NMR Experiments in Linkage Analysis
The following diagram illustrates how different NMR experiments provide complementary information for the structural elucidation of fucopyranoside linkages.
Quantitative Data: Typical Chemical Shifts and Coupling Constants
The chemical shifts of the anomeric proton (H-1) and carbon (C-1), as well as the carbon atom at the linkage position, are highly diagnostic. The following table summarizes typical ¹H and ¹³C chemical shift ranges for methyl α-L-fucopyranosides.
| Linkage | Anomeric ¹H (δ ppm) | Anomeric ¹³C (δ ppm) | Linked ¹³C (δ ppm) | ³J_H1,H2_ (Hz) |
| Methyl α-L-fucopyranoside | ~4.8-4.9 | ~100-102 | - | ~3.5-4.0 |
| (1→2) linkage | Varies | Varies | ~75-80 | ~3.5-4.0 |
| (1→3) linkage | Varies | Varies | ~78-83 | ~3.5-4.0 |
| (1→4) linkage | Varies | Varies | ~75-80 | ~3.5-4.0 |
| (1→6) linkage | Varies | Varies | ~65-70 | ~3.5-4.0 |
Note: Chemical shifts are sensitive to solvent, temperature, and the nature of the adjacent sugar residue. The values provided are approximate and for α-anomers.
Experimental Protocols
1. Sample Preparation
-
Sample Purity: Ensure the this compound sample is >90% pure, as impurities can complicate spectral analysis.[1]
-
Solvent: Dissolve 2-5 mg of the sample in 0.5 mL of high-purity deuterium (B1214612) oxide (D₂O). For certain samples, deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or a mixture of DMSO-d₆ and D₂O may be used.[1]
-
NMR Tube: Transfer the solution to a 5 mm NMR tube. For smaller sample volumes, Shigemi tubes are recommended to improve sensitivity.[1]
-
Lyophilization: To remove exchangeable protons (e.g., from hydroxyl groups), lyophilize the sample from D₂O two to three times and re-dissolve in fresh D₂O.
2. 1D ¹H NMR Spectroscopy
-
Objective: To obtain an overview of the proton signals, particularly the anomeric region (δ 4.5-5.5 ppm).
-
Typical Parameters:
-
Spectrometer: 500 MHz or higher for better resolution.[4]
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Temperature: 298 K.
-
Number of Scans: 16-64, depending on concentration.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): 10-12 ppm.
-
-
Analysis: Identify anomeric proton signals and measure their chemical shifts and ³J_H1,H2_ coupling constants. A coupling constant of ~3-4 Hz is characteristic of an α-anomeric configuration in fucopyranosides.
3. 1D ¹³C NMR Spectroscopy
-
Objective: To identify the carbon signals, especially the anomeric carbons (δ 95-105 ppm) and carbons involved in the glycosidic linkage.
-
Typical Parameters:
-
Pulse Program: Standard single-pulse with proton decoupling (e.g., 'zgpg30').
-
Number of Scans: 1024-4096, as ¹³C has low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width (sw): 160-200 ppm.
-
-
Analysis: Note the chemical shifts of anomeric carbons and any downfield-shifted carbons which may indicate the linkage position.
4. 2D COSY (¹H-¹H Correlation Spectroscopy)
-
Objective: To trace the spin systems of each fucose residue.[4]
-
Typical Parameters:
-
Pulse Program: Standard COSY (e.g., 'cosygpmf').
-
Number of Scans: 4-8 per increment.
-
Increments in F1: 256-512.
-
Spectral Width (sw): Same as ¹H NMR in both dimensions.
-
-
Analysis: Starting from the anomeric proton (H-1), trace the cross-peaks to identify H-2, then from H-2 to H-3, and so on, to assign all protons within a residue.
5. 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Objective: To correlate each proton with its directly attached carbon.[4]
-
Typical Parameters:
-
Pulse Program: Edited HSQC for multiplicity information (e.g., 'hsqcedetgpsisp2.3').
-
Number of Scans: 8-16 per increment.
-
Increments in F1: 128-256.
-
¹H Spectral Width (sw in F2): Same as ¹H NMR.
-
¹³C Spectral Width (sw in F1): Appropriate range to cover all carbon signals (e.g., 110 ppm).
-
-
Analysis: Use the assigned proton resonances from the COSY spectrum to assign the corresponding carbon signals. The edited HSQC will show CH/CH₃ and CH₂ signals with opposite phases, aiding in assignments.
6. 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Objective: To identify long-range (2-3 bond) ¹H-¹³C correlations, especially across the glycosidic bond.[4]
-
Typical Parameters:
-
Pulse Program: Standard HMBC (e.g., 'hmbcgplpndqf').
-
Number of Scans: 16-64 per increment.
-
Increments in F1: 256-512.
-
Long-range coupling delay (d6): Optimized for a J-coupling of 4-8 Hz.
-
-
Analysis: Look for a cross-peak between the anomeric proton (H-1) of one residue and a carbon atom of the other residue. The chemical shift of this carbon identifies the linkage position (e.g., a correlation between H-1' and C-4 indicates a (1→4) linkage).
7. 2D NOESY/ROESY Spectroscopy
-
Objective: To identify through-space correlations that confirm the linkage and provide conformational information.[1]
-
Typical Parameters:
-
Pulse Program: Standard NOESY (e.g., 'noesygpph') or ROESY (e.g., 'roesygpph').
-
Number of Scans: 16-32 per increment.
-
Mixing Time (d8 for NOESY) or Spin-lock Time (for ROESY): 200-800 ms, may need to be optimized.
-
-
Analysis: An intense cross-peak between the anomeric proton (H-1) of one residue and a proton on the aglyconic residue provides strong evidence for the linkage and its spatial arrangement. For example, in a methyl α-(1→4)-fucopyranoside, a NOE should be observed between H-1' of the non-reducing fucose and H-4 of the reducing fucose.
Conclusion
The systematic application of 1D and 2D NMR techniques provides a powerful and reliable methodology for the complete structural characterization of this compound linkages. By combining the through-bond connectivity information from COSY, HSQC, and HMBC with the through-space proximity data from NOESY or ROESY, researchers can unambiguously determine the anomeric configuration, linkage position, and sequence of fucopyranoside-containing oligosaccharides. These detailed protocols and application notes serve as a comprehensive guide for scientists engaged in carbohydrate research and the development of glycoconjugate-based therapeutics.
References
- 1. Determination of glycan structure by nuclear magnetic resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Structural Analysis of Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of Methyl Fucopyranoside in Elucidating Protein-Carbohydrate Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl fucopyranosides, both the α- and β-anomers of the methyl glycoside of L-fucose, are invaluable tools in the fields of glycobiology and drug discovery. Their structural similarity to the natural fucose residues found on glycoproteins and glycolipids allows them to act as specific probes and competitive inhibitors for fucose-binding proteins, particularly lectins. This document provides detailed application notes and experimental protocols for utilizing methyl fucopyranoside to study protein-carbohydrate interactions, crucial for understanding physiological processes and for the development of novel therapeutics. These interactions are fundamental to a myriad of biological events, including cell adhesion, immune responses, and signal transduction.[1]
Applications of this compound
Methyl fucopyranosides are widely employed in several key research and development areas:
-
Glycobiology Research: They serve as essential tools for characterizing the binding specificity of fucose-binding lectins and other carbohydrate-binding proteins. By acting as competitive inhibitors, they help to elucidate the role of fucose recognition in cellular processes.
-
Drug Development: As fucose-binding proteins are often implicated in pathological processes, including microbial infections and cancer metastasis, methyl fucopyranosides can serve as lead compounds or scaffolds for the design of antagonists that block these detrimental interactions.
-
Cell Signaling Studies: By competitively inhibiting the binding of natural fucosylated ligands to their receptors, methyl fucopyranosides can be used to dissect the role of fucose recognition in initiating or modulating cell signaling pathways.[1]
Quantitative Data on Protein-Methyl Fucopyranoside Interactions
The affinity of proteins for methyl fucopyranosides can be quantified using various biophysical techniques. The dissociation constant (Kd) is a common measure of binding affinity, with a lower Kd value indicating a stronger interaction. The half-maximal inhibitory concentration (IC50) is another important parameter, representing the concentration of this compound required to inhibit 50% of the binding of a fucosylated ligand to its protein target.
Table 1: Dissociation Constants (Kd) for this compound-Protein Interactions
| Protein (Lectin) | Ligand | Method | Kd (µM) | Reference |
| Pseudomonas aeruginosa Lectin II (PA-IIL) | Methyl-α-L-fucopyranoside | Isothermal Titration Calorimetry (ITC) | 9.8 | Faltinek et al., 2019 |
| Ralstonia solanacearum Lectin (RSL) | Methyl-α-L-fucopyranoside | Isothermal Titration Calorimetry (ITC) | 25 | |
| Photorhabdus laumondii Lectin (PLL) | Methyl-α-L-fucopyranoside | Isothermal Titration Calorimetry (ITC) | 120 | |
| Aspergillus fumigatus Lectin (AFL) | Methyl-α-L-fucopyranoside | Isothermal Titration Calorimetry (ITC) | 160 |
Table 2: IC50 Values for this compound Inhibition
| Protein (Lectin) | Inhibited Interaction | Assay | IC50 (mM) | Reference |
| Photorhabdus laumondii Lectin (PLL3) | PLL3 - Erythrocytes | Hemagglutination Inhibition | 0.78 | Faltinek et al., 2019 |
| Lectin from Lablab purpureus seed | Lectin - Erythrocytes | Hemagglutination Inhibition | Not specified for this compound | Saha et al., 2014[2] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below. These protocols serve as a starting point and may require optimization based on the specific protein and experimental setup.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding of a ligand (this compound) to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[1][3][4]
Protocol:
-
Sample Preparation:
-
Dissolve the purified protein in a suitable, degassed buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.4). The final protein concentration should be 10-100 µM.
-
Dissolve this compound in the exact same buffer to a concentration that is 10-20 times higher than the protein concentration.
-
Ensure the pH of both solutions is identical to minimize heats of dilution.
-
-
ITC Instrument Setup:
-
Thoroughly clean the sample cell and syringe of the ITC instrument.
-
Load the protein solution into the sample cell (typically ~200-300 µL).
-
Load the this compound solution into the injection syringe (typically ~40-50 µL).
-
-
Titration:
-
Set the experimental temperature (e.g., 25°C).
-
Perform an initial injection of a small volume (e.g., 0.5 µL) to avoid artifacts from syringe placement, and discard this data point during analysis.
-
Perform a series of subsequent injections (e.g., 19 injections of 2 µL each) with a spacing of 150-300 seconds between injections to allow the system to return to thermal equilibrium.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection to obtain the heat change per mole of injectant.
-
Subtract the heat of dilution, determined from a control experiment where the ligand is injected into the buffer alone.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine Kd, n, and ΔH.
-
Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiment.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor the binding of an analyte (this compound) to an immobilized ligand (protein) in real time.[5][6][7][8] This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the dissociation constant (Kd) can be calculated.
Protocol:
-
Sensor Chip Preparation and Protein Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran (B179266) surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Inject the purified protein solution (ligand) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5) to promote electrostatic pre-concentration.
-
Immobilize the protein to the desired level (typically 2000-5000 response units, RU).
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
A reference flow cell should be prepared in the same way but without protein immobilization to subtract non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound (analyte) in a suitable running buffer (e.g., HBS-EP+).
-
Inject the different concentrations of this compound over both the protein-immobilized and reference flow cells at a constant flow rate.
-
Monitor the association phase during the injection and the dissociation phase during the subsequent flow of running buffer.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgram.
-
Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine ka and kd.
-
Calculate the dissociation constant (Kd = kd/ka).
-
Caption: Workflow for Surface Plasmon Resonance (SPR) experiment.
Hemagglutination Inhibition Assay
This assay is used to determine the ability of this compound to inhibit the agglutination of red blood cells (RBCs) caused by a hemagglutinating protein (lectin).[9][10][11][12] The minimum concentration of this compound that inhibits hemagglutination is determined.
Protocol:
-
Preparation of Reagents:
-
Prepare a 2% suspension of washed red blood cells (e.g., from rabbit or human) in phosphate-buffered saline (PBS).
-
Determine the minimal hemagglutinating concentration (MHC) of the lectin by serially diluting the lectin and observing the lowest concentration that causes complete agglutination of the RBCs.
-
Prepare a working solution of the lectin at 4 times its MHC.
-
Prepare a serial dilution of this compound in PBS.
-
-
Inhibition Assay:
-
In a 96-well U-bottom plate, add 50 µL of PBS to all wells except the first column.
-
Add 100 µL of the highest concentration of this compound to the first well of each row and perform a serial dilution across the plate by transferring 50 µL to the subsequent wells.
-
Add 50 µL of the lectin solution (at 4x MHC) to all wells containing the this compound dilutions.
-
Incubate the plate at room temperature for 1 hour.
-
Add 50 µL of the 2% RBC suspension to all wells.
-
Mix gently and incubate at room temperature for 1-2 hours.
-
-
Result Interpretation:
-
Observe the wells for hemagglutination. A positive result (agglutination) is indicated by a uniform reddish suspension, while a negative result (inhibition) is indicated by a tight button of RBCs at the bottom of the well.
-
The minimum inhibitory concentration (MIC) is the lowest concentration of this compound that completely inhibits hemagglutination.
-
Caption: Workflow for Hemagglutination Inhibition Assay.
Visualization of Logical Relationships
Modulatory Role of this compound in Cell Signaling
Many cell signaling pathways are initiated by the binding of a fucosylated glycoprotein (B1211001) ligand to a cell surface receptor, which is often a lectin. This binding event can trigger a downstream cascade of intracellular signaling events, leading to a specific cellular response. This compound can be used as a competitive antagonist to block the initial ligand-receptor interaction, thereby inhibiting the downstream signaling cascade. This allows researchers to investigate the functional consequences of blocking fucose-dependent signaling pathways.
Caption: Modulation of a fucose-dependent signaling pathway by this compound.
Conclusion
This compound is a powerful and versatile tool for the study of protein-carbohydrate interactions. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at characterizing fucose-binding proteins and understanding their roles in biological systems. The ability to quantitatively assess these interactions and to modulate fucose-dependent signaling pathways makes this compound an indispensable reagent in both basic research and the development of novel therapeutic agents.
References
- 1. Using Isothermal Titration Calorimetry to Determine Thermodynamic Parameters of Protein–Glycosaminoglycan Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Probing lectin-mucin interactions by isothermal titration microcalorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. path.ox.ac.uk [path.ox.ac.uk]
- 6. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein Interaction Analysis by Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 8. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hemagglutination Inhibition Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. Hemagglutination assay - Wikipedia [en.wikipedia.org]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. Hemagglutination-inhibition assay for influenza virus subtype identification and the detection and quantitation of serum antibodies to influenza virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Stereoselective Synthesis of α-Fucosidic Linkages
For Researchers, Scientists, and Drug Development Professionals
Introduction
The α-fucosidic linkage is a critical structural motif in a vast array of biologically significant glycoconjugates. Found on the termini of glycan chains, α-fucosylated structures play pivotal roles in cellular recognition, signaling, and adhesion processes. Their involvement in physiological and pathological events, including immune responses, inflammation, and cancer metastasis, has made them attractive targets for the development of novel therapeutics, vaccines, and diagnostic agents.
The chemical synthesis of the 1,2-cis-glycosidic bond of α-L-fucosides presents a formidable challenge due to the unfavorable anomeric effect and the high reactivity of fucosyl donors, which often leads to the formation of the thermodynamically more stable β-anomer. Consequently, the development of stereoselective methods to access the α-anomer with high yield and selectivity is a central focus in synthetic carbohydrate chemistry.
These application notes provide an overview of modern chemical and enzymatic strategies for the stereoselective synthesis of α-fucosidic linkages, complete with detailed experimental protocols and comparative data to guide researchers in selecting the most appropriate method for their specific application.
Chemical Synthesis Strategies
The stereoselective formation of α-fucosidic bonds via chemical methods hinges on the careful selection of the fucosyl donor, protecting groups, and the activation system. Several approaches have been developed to favor the formation of the kinetic α-product over the thermodynamic β-anomer.
Thiofucoside Donors with Halonium Promoters
Thioglycosides are popular glycosyl donors due to their stability and tunable reactivity. Activation with a combination of an electrophilic halogen source, such as N-iodosuccinimide (NIS), and a catalytic amount of a strong acid, like trifluoromethanesulfonic acid (TfOH), is a widely employed strategy for fucosylation.
Application Notes: Methyl Fucopyranoside as a Versatile Precursor for Complex Glycan Synthesis
Introduction
Methyl fucopyranosides (both α and β anomers of L- and D-fucose) are valuable and versatile building blocks in carbohydrate chemistry and glycobiology.[1][2] Their unique structure, featuring a stable methyl group at the anomeric position, makes them ideal starting materials for the synthesis of complex fucosylated oligosaccharides, glycoproteins, and glycolipids.[3] These complex glycans play critical roles in numerous biological processes, including cell-cell recognition, immune responses, and pathogen binding.[1][2][3] Consequently, methyl fucopyranosides are indispensable tools for researchers in basic science and professionals in pharmaceutical development, aiding in the creation of vaccines, drug delivery systems, and novel therapeutic agents.[4]
This document outlines key applications and protocols for utilizing methyl fucopyranoside in both chemical and chemoenzymatic synthesis strategies to construct complex glycans.
Chemical Synthesis Strategies
Chemical synthesis provides a powerful route to novel glycan structures. The general workflow involves the strategic protection of hydroxyl groups, activation of the anomeric position to create a glycosyl donor, coupling with a glycosyl acceptor, and final deprotection.
Caption: General workflow for chemical synthesis of complex glycans from this compound.
Protecting Group Strategies
The selective protection and deprotection of hydroxyl groups are critical for controlling regioselectivity during glycosylation.[5] An orthogonal protecting group strategy, where different protecting groups can be removed under specific conditions without affecting others, is often employed.[5][6] Common protecting groups in fucose chemistry include benzyl (B1604629) (Bn) ethers, acetyl (Ac) esters, and silyl (B83357) ethers.
Glycosyl Donor Formation and Glycosylation
This compound must first be converted into a reactive glycosyl donor. A common strategy involves replacing the anomeric methyl group with a better leaving group, such as a halide (bromide or chloride) or a trichloroacetimidate.[7][8] For example, methyl α-L-fucopyranoside can be converted into 2,3,4-tri-O-benzyl-α-L-fucopyranosyl bromide, a reactive glycosyl donor.[7][9] This donor can then be coupled with a protected glycosyl acceptor, often promoted by a Lewis acid or a heavy metal salt, to form the desired glycosidic linkage.[8][9]
Protocol 1: General Procedure for Chemical Fucosylation via a Fucosyl Halide Donor
This protocol is a generalized procedure based on common practices in carbohydrate chemistry.[7][9][10]
-
Donor Synthesis:
-
Protect the C2, C3, and C4 hydroxyls of methyl α-L-fucopyranoside using a suitable protecting group (e.g., benzyl ethers via Williamson ether synthesis).
-
Convert the protected this compound to the corresponding fucopyranosyl halide. For example, treat with HBr in acetic acid to form the fucopyranosyl bromide.
-
-
Glycosylation Reaction:
-
Dissolve the glycosyl acceptor (typically 1.0 equivalent) and an activator (e.g., silver triflate, NIS/AgOTf) in a dry aprotic solvent (e.g., dichloromethane, DMF) under an inert atmosphere (Argon or Nitrogen).[8][10]
-
Cool the reaction mixture to the desired temperature (e.g., -40 °C to room temperature).
-
Add the fucosyl halide donor (1.0-1.5 equivalents) dropwise to the mixture.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction (e.g., with triethylamine (B128534) or sodium thiosulfate (B1220275) solution), dilute with an organic solvent, and wash with aqueous solutions (e.g., NaHCO₃, brine).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Deprotection:
-
Purify the protected oligosaccharide product by silica (B1680970) gel column chromatography.
-
Remove all protecting groups. For example, benzyl groups can be removed by catalytic hydrogenation (H₂ gas with a Palladium on carbon catalyst).
-
Purify the final deprotected glycan using size-exclusion chromatography or reverse-phase HPLC.
-
Data Presentation 1: Base-Promoted Fucosylation Yields
The following table summarizes the results from a study on base-promoted glycosylation using a 2,3,4-tri-O-methyl-α-L-fucopyranosyl chloride donor with various partially protected methyl glycopyranoside acceptors.[10]
| Acceptor | Linkage Position(s) | Product Linkage | Total Yield of Disaccharides (%)[10] |
| Methyl 2-O-benzyl-α-D-glucopyranoside | 3-OH, 4-OH, 6-OH | β-(1→6) | 51 |
| Methyl 3-O-benzyl-α-D-glucopyranoside | 2-OH, 4-OH, 6-OH | β-(1→6) | 20 |
| Methyl 4-O-benzyl-α-D-glucopyranoside | 2-OH, 3-OH, 6-OH | β-(1→2), β-(1→3), β-(1→6) | 59 |
| Methyl 3-O-benzyl-β-D-glucopyranoside | 2-OH, 4-OH, 6-OH | β-(1→6) | 14 |
Chemoenzymatic Synthesis Strategies
Chemoenzymatic strategies combine the flexibility of chemical synthesis with the high stereo- and regioselectivity of enzymatic reactions.[11] In this approach, a fucose derivative is chemically synthesized and activated into a sugar nucleotide donor, typically guanosine (B1672433) diphosphate (B83284) fucose (GDP-Fucose).[12] This donor is then used by specific enzymes, such as fucosyltransferases (FUTs), to attach fucose to a desired acceptor glycan with perfect control over the linkage.[12][13]
Caption: General workflow for the chemoenzymatic synthesis of complex fucosylated glycans.
Application Example: Synthesis of Sialyl Lewis X (sLeX)
Sialyl Lewis X (sLeX) is a crucial tetrasaccharide determinant on the surface of cells that mediates cell adhesion by binding to selectin proteins.[14][15] Its biosynthesis involves the sequential action of glycosyltransferases, with the final step being the α-1,3-fucosylation of a sialylated precursor, catalyzed by a fucosyltransferase.[16] The synthesis of sLeX and its analogs is a major goal in drug development for inflammation and cancer metastasis.[14][17]
Caption: Key enzymatic steps in the biosynthesis of the Sialyl Lewis X antigen.
Protocol 2: General Procedure for Enzymatic Fucosylation with a Fucosyltransferase (FUT)
This protocol is a generalized procedure for a typical fucosyltransferase reaction.[12][18]
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction buffer (e.g., 50 mM HEPES or Tris-HCl, pH 7.5).
-
Add the acceptor glycan (e.g., a sialylated N-glycan) to a final concentration of 1-10 mM.
-
Add the sugar donor, GDP-Fucose, to a final concentration of 1.5-2.0 equivalents relative to the acceptor.
-
Add a divalent cation, typically MnCl₂ or MgCl₂, to a final concentration of 5-10 mM.
-
Add alkaline phosphatase to the reaction mixture to degrade the GDP byproduct, which can inhibit the fucosyltransferase.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the fucosyltransferase (e.g., FUT3, FUT7) to a final concentration of 1-10 mU/mL.
-
Incubate the reaction mixture at the optimal temperature for the enzyme, typically 37 °C, for 2-24 hours.
-
Monitor the reaction progress by HPLC or Mass Spectrometry.
-
-
Purification:
-
Terminate the reaction by boiling for 5 minutes or by adding cold ethanol.
-
Centrifuge the mixture to pellet the precipitated enzyme and other proteins.
-
Purify the fucosylated product from the supernatant using solid-phase extraction (e.g., a C18 or graphitized carbon cartridge) followed by HPLC.
-
Transglycosylation using Engineered α-L-Fucosidases
An alternative enzymatic approach uses α-L-fucosidases, which typically cleave fucose residues. Through enzyme engineering and control of reaction conditions, they can be used to catalyze the reverse reaction (transglycosylation), transferring fucose from an inexpensive donor like p-nitrophenyl-α-L-fucopyranoside (pNPαFuc) to an acceptor.[19]
Protocol 3: Enzymatic Fucosylation via Transglycosylation
This protocol is based on a study using an engineered α-L-fucosidase from Bacteroides fragilis.[19]
-
Reaction Setup:
-
Prepare a reaction mixture containing the glycosyl donor (20 mM pNPαFuc) and the glycosyl acceptor (500 mM GlcNAc) in a suitable buffer (e.g., pH 7.5).[19]
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the purified recombinant α-L-fucosidase (wild-type or mutant) to a final concentration of 0.05 U/mL.[19]
-
Incubate the reaction at 50 °C for 45 minutes to favor the synthesis of the Fuc-α-1,3-GlcNAc linkage.[19]
-
Terminate the reaction by heating at 100 °C for 10 minutes.[19]
-
-
Analysis and Purification:
-
Analyze the product mixture qualitatively by TLC and quantitatively by HPLC.[19]
-
Purify the desired fucosylated disaccharide product using preparative HPLC.
-
Data Presentation 2: Regioselectivity and Yield of Engineered α-L-Fucosidases
The following table summarizes the improved yield and regioselectivity achieved through semi-rational engineering of the α-L-fucosidase BF3242 for the synthesis of Fuc-α-1,3-GlcNAc.[19]
| Enzyme Variant | 1,3-Regioselectivity (%)[19] | Overall Yield of Fuc-GlcNAc (%)[19] |
| Wild-Type BF3242 | 69 | 68 |
| L266H Mutant | 97 | - |
| L266H/M285T Mutant | 98 | 85 |
This compound is a foundational building block for accessing biologically important complex glycans. Its utility spans purely chemical syntheses, requiring sophisticated protecting group strategies, and chemoenzymatic approaches that leverage the precision of enzymes like fucosyltransferases. The ability to generate homogeneous, well-defined fucosylated structures is essential for advancing our understanding of glycobiology and for the development of next-generation therapeutics and diagnostics.
References
- 1. 17 Kingston St | Virtual tour generated by Panotour [people.csail.mit.edu]
- 2. glycodepot.com [glycodepot.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 7. researchgate.net [researchgate.net]
- 8. Chemical glycosylation - Wikipedia [en.wikipedia.org]
- 9. Oligosaccharides related to xyloglucan: synthesis and X-ray crystal structure of methyl alpha-L-fucopyranosyl-(1-->2)-beta-D-galactopyranosyl-(1-->2)-alpha-D-x ylopyranoside and the synthesis of methyl alpha-L-fucopyranosyl-(1-->2)-beta-D-galactopyranosyl-(1-->2)-beta-D-xy lopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acceptor-influenced and donor-tuned base-promoted glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Recent Progress in Chemo-Enzymatic Methods for the Synthesis of N-Glycans [frontiersin.org]
- 12. Frontiers | Recent Chemical and Chemoenzymatic Strategies to Complex-Type N-Glycans [frontiersin.org]
- 13. Recent Chemical and Chemoenzymatic Strategies to Complex-Type N-Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Essential functions, syntheses and detection of sialyl Lewis X on glycoproteins [explorationpub.com]
- 15. explorationpub.com [explorationpub.com]
- 16. Metabolic Inhibition of Sialyl-Lewis X Biosynthesis by 5-Thiofucose Remodels the Cell Surface and Impairs Selectin-Mediated Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chemical preparation of sialyl Lewis x using an enzymatically synthesized sialoside building block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Semi-rational engineering of an α-L-fucosidase for regioselective synthesis of fucosyl-N-acetylglucosamine disaccharides - PMC [pmc.ncbi.nlm.nih.gov]
Monitoring Fucosidase Activity: A Detailed Protocol Using a Chromogenic Substrate
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive protocol for monitoring the activity of α-L-fucosidase, a key glycosidase enzyme, using a chromogenic substrate. This method offers a simple, sensitive, and reliable way to quantify fucosidase activity in various samples, including purified enzyme preparations, cell lysates, and biological fluids.
Introduction
α-L-fucosidases (EC 3.2.1.51) are a class of enzymes that catalyze the hydrolysis of terminal α-L-fucose residues from a wide variety of glycoconjugates.[1] These enzymes play crucial roles in numerous biological processes, and their dysregulation has been implicated in several diseases, making them important targets for research and drug development.
This protocol details the use of p-nitrophenyl-α-L-fucopyranoside (pNP-Fuc), a common chromogenic substrate, for the colorimetric determination of α-L-fucosidase activity.[2][3][4] The enzymatic cleavage of pNP-Fuc releases p-nitrophenol (pNP), a yellow chromophore that can be quantified spectrophotometrically at 405 nm. The rate of pNP formation is directly proportional to the fucosidase activity in the sample.
Principle of the Assay
The enzymatic reaction involves the hydrolysis of the colorless substrate, p-nitrophenyl-α-L-fucopyranoside, by α-L-fucosidase to yield α-L-fucose and p-nitrophenol. The reaction is stopped, and the color is developed by adding a high pH stop solution, which converts the liberated p-nitrophenol to its phenolate (B1203915) form, resulting in a yellow color. The absorbance of this yellow product is then measured at 405 nm.
Caption: Principle of the chromogenic fucosidase assay.
Materials and Reagents
-
α-L-Fucosidase containing sample: Purified enzyme, cell lysate, tissue homogenate, serum, or plasma.
-
p-Nitrophenyl-α-L-fucopyranoside (pNP-Fuc): Chromogenic substrate.[5]
-
Assay Buffer: The optimal buffer will depend on the specific enzyme. Common buffers include sodium acetate (B1210297) or sodium citrate (B86180) buffer (pH 4.0-6.0).[6][7][8]
-
Stop Solution: e.g., 1 M Sodium Carbonate (Na₂CO₃) or 0.4 M Glycine-NaOH (pH 10.4).[8][9]
-
p-Nitrophenol (pNP): For standard curve preparation.
-
Microplate reader capable of measuring absorbance at 405 nm.
-
96-well clear flat-bottom microplates.
-
Incubator set to the desired reaction temperature (e.g., 25°C, 37°C, or 60°C).[6][7]
-
Standard laboratory equipment: Pipettes, tubes, etc.
Experimental Protocols
Preparation of Reagents
-
Assay Buffer: Prepare the desired buffer at the appropriate pH and concentration. For example, 0.1 M Sodium Acetate Buffer (pH 5.5).
-
Substrate Solution: Dissolve pNP-Fuc in the assay buffer to the desired final concentration (e.g., 1-5 mM).[7][10] This solution should be prepared fresh.
-
Stop Solution: Prepare a 1 M solution of Sodium Carbonate in deionized water.
-
p-Nitrophenol Standard Stock Solution (e.g., 10 mM): Dissolve a precisely weighed amount of pNP in the assay buffer.
-
p-Nitrophenol Standard Curve Solutions: Prepare a series of dilutions from the stock solution in the assay buffer to generate a standard curve (e.g., 0, 10, 20, 40, 60, 80, 100 µM).
Sample Preparation
-
Purified Enzyme: Dilute the enzyme in assay buffer to a concentration that falls within the linear range of the assay.
-
Cell Lysate: Harvest cells and lyse them using an appropriate method (e.g., sonication or freeze-thaw cycles) in a suitable lysis buffer. Centrifuge the lysate to remove cellular debris and collect the supernatant for the assay.
-
Tissue Homogenate: Homogenize the tissue in a suitable buffer, centrifuge to pellet debris, and use the supernatant for the assay.
-
Serum/Plasma: These samples can often be assayed directly after appropriate dilution in the assay buffer.
Assay Procedure
The following procedure is a general guideline and can be adapted for a 96-well plate format.
Caption: General experimental workflow for the fucosidase assay.
-
Set up the Microplate:
-
Standards: Add a defined volume (e.g., 20 µL) of each pNP standard dilution to separate wells.
-
Samples: Add the same volume of your prepared samples to other wells.
-
Blank: Add the same volume of assay buffer to at least one well to serve as a blank.
-
-
Initiate the Reaction: Add a defined volume (e.g., 80 µL) of the pNP-Fuc substrate solution to all wells containing standards, samples, and the blank.
-
Incubation: Incubate the plate at the optimal temperature for the fucosidase being studied for a specific period (e.g., 10-60 minutes).[7][11] The incubation time should be chosen to ensure the reaction remains in the linear range.
-
Stop the Reaction: Add a defined volume (e.g., 100 µL) of the stop solution to all wells. This will stop the enzymatic reaction and develop the yellow color.
-
Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.
Data Analysis
-
Standard Curve: Subtract the absorbance of the blank from the absorbance readings of the pNP standards. Plot the corrected absorbance values against the corresponding pNP concentrations (in µmoles or nmoles). Perform a linear regression to obtain the equation of the line (y = mx + c).
-
Calculate Amount of pNP Produced: Use the standard curve equation to determine the amount of pNP produced in each sample well from its corrected absorbance value.
-
Calculate Fucosidase Activity: The fucosidase activity is calculated using the following formula:
Activity (U/mL) = (Amount of pNP produced (µmol)) / (Incubation time (min) x Volume of sample (mL))
One unit (U) of α-L-fucosidase activity is defined as the amount of enzyme that catalyzes the release of 1 µmole of p-nitrophenol per minute under the specified assay conditions.
Data Presentation
The following tables summarize typical experimental parameters and kinetic data for α-L-fucosidases from various sources as reported in the literature.
Table 1: Summary of Reaction Conditions for α-L-Fucosidase Activity Assays
| Enzyme Source | Substrate | pH Optimum | Temperature Optimum (°C) | Assay Buffer | Reference |
| Pecten maximus | pNP-Fuc | 4.0 | 60 | 0.1 M Acetate Buffer | [6] |
| Venus mercenaria | pNP-Fuc | 4.5 - 5.5 | Not Specified | Not Specified | [12] |
| Bifidobacterium castoris | pNP-Fuc | 5.5 | 42 | 50 mM Sodium Acetate Buffer | [7] |
| Elizabethkingia meningoseptica | pNP-Fuc | 4.6 | 37 | 0.1 M Acetate Buffer | [10] |
| Enterococcus gallinarum | pNP-Fuc | 7.0 | 30 | Phosphate Buffer | [13] |
| Human | pNPF | 5.5 | 37 | 0.1 M Sodium Citrate Buffer | [8] |
| Lacticaseibacillus rhamnosus (AlfA) | pNPAFU | 4.0 | 60 | Acetic acid-sodium acetate | [14] |
| Lacticaseibacillus rhamnosus (AlfB) | pNPAFU | 5.0 | 40 | MOPS | [14] |
| Lacticaseibacillus rhamnosus (AlfC) | pNPAFU | 5.0 | 50 | MOPS | [14] |
Table 2: Kinetic Parameters of α-L-Fucosidases with Chromogenic Substrates
| Enzyme Source | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1µM-1) | Reference |
| Pecten maximus | pNP-Fuc | 0.65 | Not Reported | Not Reported | [6] |
| Venus mercenaria | pNP-Fuc | 0.26 | Not Reported | Not Reported | [12] |
| GH29 Family Enzymes | Aryl-Fuc | µM to mM range | 10-3 to 102 | 10-6 to 102 | [1] |
Note: The kinetic parameters can vary significantly depending on the specific enzyme and the assay conditions.
Conclusion
This protocol provides a robust and adaptable method for the quantification of α-L-fucosidase activity using a chromogenic substrate. The detailed steps for reagent preparation, sample handling, assay execution, and data analysis will enable researchers to accurately monitor fucosidase activity in a variety of contexts, from basic research to drug discovery applications. It is recommended to optimize the assay conditions, such as pH, temperature, and substrate concentration, for each specific enzyme and sample type to ensure accurate and reproducible results.
References
- 1. Structure and function of microbial α-l-fucosidases: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzyme substrates for fucosidases [gbiosciences.com]
- 3. Assaying Fucosidase Activity | Springer Nature Experiments [experiments.springernature.com]
- 4. Assaying Fucosidase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. goldbio.com [goldbio.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Recombinant Production and Characterization of a Novel α-L-Fucosidase from Bifidobacterium castoris [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. oiv.int [oiv.int]
- 10. Identification and characterization of a core fucosidase from the bacterium Elizabethkingia meningoseptica - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abcam.com [abcam.com]
- 12. Purification and kinetic studies of an alpha-L-fucosidase of Venus mercenaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Characterization and stabilization of the α-L-fucosidase set from Lacticaseibacillus rhamnosus INIA P603 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Fucosylated Glycoconjugates for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of fucosylated glycoconjugates and their application in targeted drug delivery systems. The information is intended to guide researchers in the design, synthesis, and evaluation of these promising therapeutic platforms.
Introduction
Fucosylated glycoconjugates have emerged as critical players in various biological processes, including cell adhesion, signaling, and immune responses. The overexpression of fucose-specific receptors, such as selectins, on the surface of cancer cells and activated endothelial cells has made them attractive targets for site-specific drug delivery. By decorating drug delivery systems with fucose moieties, it is possible to enhance their accumulation at disease sites, thereby increasing therapeutic efficacy and reducing off-target side effects. This document outlines the key methodologies for the synthesis of fucosylated glycoconjugates and their formulation into nanoparticle-based drug delivery systems.
I. Synthesis of Fucosylated Glycans
The synthesis of fucosylated glycans can be achieved through chemical, enzymatic, or chemoenzymatic approaches. The chemoenzymatic method, which combines the flexibility of chemical synthesis with the high specificity and efficiency of enzymatic reactions, is a particularly powerful strategy.
Protocol 1: Chemoenzymatic Synthesis of a Fucosylated Oligosaccharide
This protocol describes a one-pot, multi-enzyme system for the synthesis of a fucosylated oligosaccharide from L-fucose.[1]
Materials:
-
L-fucose
-
Adenosine 5'-triphosphate (ATP)
-
Guanosine 5'-triphosphate (GTP)
-
L-fucokinase/GDP-fucose pyrophosphorylase (FKP), bifunctional enzyme
-
Inorganic pyrophosphatase (PpA)
-
α1,2-fucosyltransferase (e.g., Ts2FT)[1]
-
Acceptor substrate (e.g., Lacto-N-tetraose, LNT)[1]
-
Tris-HCl buffer (100 mM, pH 8.0) containing 0.1% Triton X-100 (Lysis buffer)
-
Tris-HCl buffer (50 mM, pH 7.5) with 0.5 M NaCl and 5 mM imidazole (B134444) (Binding buffer)
-
Tris-HCl buffer (50 mM, pH 7.5) with 0.5 M NaCl and 50 mM imidazole (Washing buffer)
-
Tris-HCl buffer (50 mM, pH 7.5) with 0.5 M NaCl and 200 mM imidazole (Elution buffer)
-
Tris-HCl buffer (200 mM, pH 8.0)
-
MgCl₂
-
Ni-NTA column
Procedure:
-
Enzyme Preparation:
-
Express His-tagged recombinant enzymes (FKP, PpA, and fucosyltransferase) in E. coli.
-
Lyse the cell pellets by sonication in lysis buffer on ice.
-
Clarify the cell lysate by centrifugation at 15,871 x g for 20 min at 4°C.
-
Purify the enzymes from the supernatant using a Ni-NTA column. Wash the column with binding and washing buffers, and elute the enzymes with elution buffer.
-
Confirm enzyme purity by SDS-PAGE.
-
-
One-Pot Fucosylation Reaction:
-
Prepare a reaction mixture (total volume 50 µL) in 200 mM Tris-HCl buffer (pH 8.0) containing:
-
1 mM GDP-fucose
-
1 mM Lacto-N-tetraose (LNT)
-
20 mM MgCl₂
-
1.5 µg of the purified fucosyltransferase.[1]
-
-
Incubate the reaction at the optimal temperature for the fucosyltransferase (e.g., 40°C for Ts2FT) for a specified time (e.g., 10 minutes).[1]
-
Terminate the reaction by boiling for 2 minutes.
-
-
Product Analysis:
-
Analyze the reaction mixture by High-Performance Liquid Chromatography (HPLC) to confirm the formation of the fucosylated oligosaccharide.
-
II. Formulation of Fucosylated Nanoparticles for Drug Delivery
Poly(lactic-co-glycolic acid) (PLGA) nanoparticles are widely used as biodegradable and biocompatible drug delivery carriers.[2][3] Surface modification with fucose can be achieved by incorporating a fucosylated polymer or by post-synthesis conjugation. This protocol details the preparation of fucose-coated PLGA nanoparticles using a single emulsion-solvent evaporation method.
Protocol 2: Preparation of Fucose-Coated PLGA Nanoparticles
This protocol is adapted from established methods for PLGA nanoparticle synthesis.[4][5][6]
Materials:
-
PLGA (50:50, average molecular weight: 46.6 kDa)[4]
-
Fucose-poly(ethylene glycol)-PLGA block copolymer (Fuc-PEG-PLGA)
-
Drug to be encapsulated (e.g., a hydrophobic chemotherapeutic agent)
-
Acetonitrile[4]
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v in water)
-
Milli-Q water
-
Magnetic stirrer
-
Probe sonicator
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Organic Phase Preparation:
-
Dissolve 30 mg of PLGA and a desired amount of Fuc-PEG-PLGA in 3.0 mL of acetonitrile.[4]
-
If encapsulating a hydrophobic drug, dissolve it in this organic phase.
-
-
Emulsification:
-
Add the organic phase dropwise to 12 mL of an aqueous PVA solution while stirring at 1000 RPM.[4]
-
Sonicate the resulting emulsion on ice using a probe sonicator to reduce the droplet size.
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature overnight to allow for the evaporation of acetonitrile.[4]
-
Alternatively, use a rotary evaporator under reduced pressure to accelerate solvent removal.
-
-
Nanoparticle Collection and Purification:
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Wash the nanoparticle pellet with Milli-Q water three times to remove excess PVA and unencapsulated drug.
-
Resuspend the final nanoparticle pellet in a suitable buffer or water for storage and further use.
-
III. Characterization and Evaluation of Fucosylated Nanoparticles
Thorough characterization is essential to ensure the quality and efficacy of the prepared fucosylated nanoparticles.
Data Presentation
The following tables summarize key quantitative data for the characterization and evaluation of drug-loaded nanoparticles.
Table 1: Physicochemical Characterization of Drug-Loaded Nanoparticles
| Formulation Code | Polymer Composition | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Encapsulation Efficiency (%) | Drug Loading (%) |
| NP-1 | PLGA | 215 - 778[7] | < 0.3 | +4 to +37[7] | 59[7] | 3.75 - 6.84[5] |
| Fuc-NP-1 | PLGA/Fuc-PEG-PLGA | 150 - 300 | < 0.2 | -15 to -30 | > 70 | ~5 |
Data is compiled from various sources and represents typical ranges.
Table 2: In Vitro Drug Release Kinetics
| Formulation | Release Medium (pH) | Time (h) | Cumulative Drug Release (%) | Release Model |
| Free Drug | 7.4 | 8 | > 90 | - |
| NP-1 | 7.4 | 24 | ~60 (sustained) | Higuchi/Korsmeyer-Peppas |
| Fuc-NP-1 | 7.4 | 24 | ~55 (sustained) | Higuchi/Korsmeyer-Peppas |
| Fuc-NP-1 | 5.5 | 24 | ~75 (pH-responsive) | Higuchi/Korsmeyer-Peppas |
Data is illustrative and based on typical release profiles from PLGA nanoparticles. Specific release kinetics will depend on the drug and formulation parameters.[8][9][10]
Table 3: In Vitro Cytotoxicity Data
| Cell Line | Treatment | IC₅₀ (µg/mL) |
| HT-29 (Colon Cancer) | Free 5-FU | 5.00 ± 0.004[11] |
| HT-29 (Colon Cancer) | 5-FU-loaded Microspheres | 165 ± 1.9[11] |
| MCF-7 (Breast Cancer) | Free Docetaxel | 25 nM |
| MCF-7 (Breast Cancer) | Docetaxel-loaded SEDDS | 1 nM |
| HepG2 (Liver Cancer) | Doxorubicin-loaded Ferrite (B1171679) NPs | 0.81 - 3.97[12] |
| HT144 (Melanoma) | Doxorubicin-loaded Ferrite NPs | 0.81 - 3.97[12] |
IC₅₀ values are highly dependent on the cell line, drug, and delivery system.[11][13][14]
IV. Visualizing Key Pathways and Workflows
Diagrams created using Graphviz (DOT language) to illustrate important biological pathways and experimental procedures.
P-selectin Mediated Signaling Pathway in Cancer Cell Adhesion
P-selectin, expressed on activated endothelial cells, binds to fucosylated ligands on cancer cells, initiating a signaling cascade that promotes cell adhesion and metastasis.[15][16]
Caption: P-selectin signaling cascade in cancer cell adhesion.
Workflow for High-Throughput Screening of Fucosyltransferase Inhibitors
A generalized workflow for identifying potent inhibitors of fucosyltransferases, which are key enzymes in the synthesis of fucosylated glycans.[17][18]
Caption: High-throughput screening workflow for fucosyltransferase inhibitors.
Conclusion
The methodologies and data presented in these application notes provide a foundation for the development of fucosylated glycoconjugates as targeted drug delivery systems. The detailed protocols for synthesis and formulation, along with the characterization data, offer a practical guide for researchers in this field. The visualization of key signaling pathways and experimental workflows further aids in understanding the underlying principles and experimental design. Continued research and development in this area hold significant promise for advancing cancer therapy and other targeted treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. Suggested Procedures for the Reproducible Synthesis of Poly(d,l-lactide-co-glycolide) Nanoparticles Using the Emulsification Solvent Diffusion Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nanocomposix.com [nanocomposix.com]
- 4. Frontiers | An Augmented Method for Collecting PLGA Nanoparticles and the Fabrication of 1, 3, 4, 6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose (Ac42AzGlc)-Loaded PLGA Nanoparticles for Efficient and Prospective in Vivo Metabolic Processing [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of in-vitro cytotoxic effect of 5-FU loaded-chitosan nanoparticles against spheroid models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. In vitro cytotoxicity and in vivo efficacy of 5-fluorouracil-loaded enteric-coated PEG-cross-linked chitosan microspheres in colorectal cancer therapy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BJNANO - Biocompatibility and cytotoxicity in vitro of surface-functionalized drug-loaded spinel ferrite nanoparticles [beilstein-journals.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Targeting Selectins Mediated Biological Activities With Multivalent Probes [frontiersin.org]
- 16. An assay for α 1,6-fucosyltransferase (FUT8) activity based on the HPLC separation of a reaction product with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A High-Throughput Glycosyltransferase Inhibition Assay for Identifying Molecules Targeting Fucosylation in Cancer Cell-Surface Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
Application Notes and Protocols for the Large-Scale Production and Purification of Methyl Fucopyranoside
Abstract
This document provides detailed application notes and experimental protocols for the large-scale production and purification of methyl α-L-fucopyranoside and methyl β-L-fucopyranoside. The synthesis is based on the acid-catalyzed Fischer glycosylation of L-fucose with methanol (B129727). Purification strategies to separate the resulting anomeric mixture, primarily preparative chromatography and crystallization, are discussed in detail. Quantitative data from various methods are summarized in tables for easy comparison. Diagrams illustrating the experimental workflows are also provided to offer a clear and concise guide for researchers in the field.
Introduction
Methyl fucopyranosides, particularly the α- and β-anomers of L-fucose, are valuable carbohydrate derivatives used in glycobiology research and as building blocks in the synthesis of complex oligosaccharides and glycoconjugates. Their applications span from studying carbohydrate-protein interactions to the development of novel therapeutics and vaccines. The efficient production of high-purity methyl fucopyranosides is therefore crucial. This document outlines a robust and scalable methodology for their synthesis and purification.
Large-Scale Production of Methyl Fucopyranoside
The most direct and scalable method for the synthesis of methyl fucopyranosides is the Fischer glycosylation of L-fucose with methanol, catalyzed by a strong acid. This reaction typically yields a mixture of α- and β-pyranosides, with the α-anomer being the thermodynamically favored product.
Synthesis Method Comparison
Several acid catalysts can be employed for the Fischer glycosylation. The choice of catalyst can influence reaction time, yield, and the anomeric ratio of the products.
| Method | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Total Yield (%) | Anomeric Ratio (α:β) | Reference |
| 1 | Sulfuric acid immobilized on silica (B1680970) | Methanol | 65 | 4 | 74 | 12:1 | [1] |
| 2 (Adapted from Glucose) | Dowex 50W-X8 (H+ form) | Methanol | Reflux | 24 | ~60-70 | Predominantly α | [2] |
| 3 (Adapted from Glucose) | 0.5% HCl in Methanol | Methanol | Reflux | 72 | ~48-50 | Predominantly α | [3] |
Note: Yields and ratios for methods 2 and 3 are estimations based on protocols for other sugars and may vary for L-fucose.
Detailed Experimental Protocol: Fischer Glycosylation using Sulfuric Acid on Silica
This protocol is adapted for a large-scale synthesis based on a reported method[1].
Materials:
-
L-Fucose (e.g., 1 kg, 6.09 mol)
-
Anhydrous Methanol (e.g., 10 L)
-
Sulfuric acid immobilized on silica (e.g., 100 g)
-
Triethylamine (B128534) or Amberlite IRA-96 (free base) resin
-
Activated Carbon
-
Celite®
Equipment:
-
20 L glass reactor with overhead stirrer, reflux condenser, and temperature probe
-
Large Büchner funnel and filter flask
-
Rotary evaporator with a large-capacity flask
Procedure:
-
Reaction Setup: To the 20 L glass reactor, add L-fucose (1 kg) and anhydrous methanol (10 L). Stir the mixture to dissolve the L-fucose.
-
Catalyst Addition: Add sulfuric acid immobilized on silica (100 g) to the mixture.
-
Reaction: Heat the reaction mixture to 65°C and maintain this temperature with stirring for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Neutralization: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by adding triethylamine dropwise until the pH is neutral, or by adding Amberlite IRA-96 resin and stirring for 1-2 hours.
-
Filtration: Filter the mixture through a pad of Celite® to remove the silica-supported catalyst or the ion-exchange resin. Wash the filter cake with methanol (2 x 1 L).
-
Decolorization: To the combined filtrate, add activated carbon (e.g., 50 g) and stir for 30 minutes at room temperature.
-
Final Filtration: Filter the mixture through a Büchner funnel to remove the activated carbon.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude syrup of methyl fucopyranosides. The typical yield of the crude product is approximately 74%[1].
Purification of this compound Anomers
The crude product from the synthesis is a mixture of methyl α-L-fucopyranoside and methyl β-L-fucopyranoside, along with some unreacted L-fucose and other minor byproducts. The separation of the anomers is the most challenging step and can be achieved by preparative chromatography followed by crystallization.
Purification Workflow
Caption: Workflow for the purification of this compound anomers.
Preparative Chromatography
Preparative column chromatography on silica gel is an effective method for the large-scale separation of the anomeric mixture.
3.2.1. Chromatographic Conditions
| Parameter | Condition |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) |
| Mobile Phase | Dichloromethane:Methanol gradient (e.g., 98:2 to 90:10) |
| Loading | Crude syrup dissolved in a minimal amount of mobile phase |
| Elution Order | The α-anomer typically elutes before the β-anomer. |
3.2.2. Detailed Experimental Protocol: Preparative Chromatography
Materials:
-
Crude this compound syrup
-
Silica Gel 60
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
Equipment:
-
Large glass chromatography column (e.g., 10 cm diameter x 100 cm length)
-
Gradient pump system (optional, but recommended for large scale)
-
Fraction collector
-
TLC plates and developing chamber
-
Staining solution (e.g., ceric ammonium (B1175870) molybdate (B1676688) or permanganate)
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., DCM:MeOH 98:2) and pack the column.
-
Sample Loading: Dissolve the crude syrup in a minimal volume of the initial mobile phase. Load the solution onto the top of the silica gel bed.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity by increasing the percentage of methanol. A suggested gradient is from 2% to 10% methanol over several column volumes.
-
Fraction Collection: Collect fractions of a suitable volume (e.g., 500 mL).
-
Monitoring: Monitor the fractions by TLC to identify those containing the separated anomers. The α-anomer will have a higher Rf value than the β-anomer.
-
Pooling and Concentration: Pool the fractions containing the pure α-anomer and the pure β-anomer separately. Concentrate the pooled fractions under reduced pressure to yield the enriched anomers as syrups or solids.
Crystallization
Crystallization is the final step to obtain high-purity methyl fucopyranosides.
3.3.1. Crystallization Conditions
| Anomer | Solvent System | Expected Purity |
| Methyl α-L-fucopyranoside | Methanol/Diethyl ether or Ethyl acetate | >99% |
| Methyl β-L-fucopyranoside | Ethanol/Water | >98% |
3.3.2. Detailed Experimental Protocol: Crystallization of Methyl α-L-fucopyranoside
This protocol is adapted from a general procedure for methyl glycoside crystallization[3].
Materials:
-
Enriched methyl α-L-fucopyranoside
-
Anhydrous Methanol
-
Anhydrous Diethyl Ether
Equipment:
-
Crystallization vessel with stirrer
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Dissolution: Dissolve the enriched methyl α-L-fucopyranoside in a minimal amount of hot methanol.
-
Crystallization: Slowly add diethyl ether to the warm solution until it becomes slightly cloudy. Allow the solution to cool slowly to room temperature, and then to 4°C to promote crystal formation.
-
Isolation: Collect the crystals by filtration, wash with cold diethyl ether, and dry under vacuum.
A similar procedure can be followed for the β-anomer using the appropriate solvent system.
Quality Control
The purity and identity of the final products should be confirmed by standard analytical techniques.
| Analytical Technique | Purpose | Expected Results |
| HPLC | Purity assessment and anomer ratio | A single peak for each pure anomer with purity >98%. |
| NMR Spectroscopy (¹H, ¹³C) | Structural confirmation and anomeric configuration | The anomeric proton (H-1) of the α-anomer typically appears at a lower field with a smaller coupling constant (J ≈ 3-4 Hz) compared to the β-anomer (J ≈ 7-8 Hz). |
| Mass Spectrometry | Molecular weight confirmation | A peak corresponding to the molecular weight of this compound (178.18 g/mol ) plus an adduct (e.g., [M+Na]⁺). |
| Optical Rotation | Confirmation of stereochemistry | Methyl α-L-fucopyranoside has a specific rotation of approximately -195° (c=1 in H₂O). |
Signaling Pathways and Applications
Methyl fucopyranosides are often used to study biological processes involving fucose-containing glycans. For instance, they can act as inhibitors or probes in pathways involving fucosyltransferases or fucose-binding lectins.
Caption: Role of this compound in studying lectin-mediated signaling.
Conclusion
The protocols described in this document provide a comprehensive guide for the large-scale production and purification of methyl α-L-fucopyranoside and methyl β-L-fucopyranoside. The Fischer glycosylation followed by preparative chromatography and crystallization is a robust and scalable approach to obtain these valuable compounds in high purity for various research and development applications. Careful optimization of the purification steps is key to achieving high yields of the individual anomers.
References
Application of Fucosylated Carbohydrates in Vaccine Development: A Focus on Fucosyl-GM1 as a Cancer Vaccine Candidate
Introduction
While direct applications of the simple monosaccharide methyl fucopyranoside in vaccine development are not extensively documented in peer-reviewed literature, its parent sugar, L-fucose, is a critical component of more complex carbohydrate antigens that are of significant interest in the field. Fucosylated glycans play crucial roles in various biological processes, including cell recognition and signaling, and their aberrant expression on the surface of cancer cells makes them attractive targets for immunotherapy.[1] This document will detail the application of fucosylated carbohydrates in vaccine development, using the well-documented example of fucosyl-GM1 (Fuc-GM1), a tumor-associated carbohydrate antigen (TACA) for small cell lung cancer (SCLC), to illustrate the principles and methodologies involved.
Fucosyl-GM1 is a ganglioside expressed on the surface of most SCLC cells but has limited presence in normal tissues, making it a promising target for active immunotherapy.[2][3] The development of a vaccine targeting Fuc-GM1 involves its conjugation to an immunogenic carrier protein to overcome the poor immunogenicity of carbohydrate antigens and elicit a robust and lasting T-cell dependent immune response.[4][5]
Application Notes
1. Principle of Fucosylated Carbohydrate-Based Vaccines
Carbohydrate antigens, such as Fuc-GM1, are typically T-cell independent antigens, meaning they can stimulate B-cells to produce low-affinity IgM antibodies without the help of T-cells. This type of response does not lead to immunological memory. To induce a more potent and durable immune response, including the production of high-affinity IgG antibodies and the generation of memory B-cells, the carbohydrate antigen (hapten) is covalently linked to a carrier protein.[5] This glycoconjugate is then processed by antigen-presenting cells (APCs), and peptides from the carrier protein are presented to T-helper cells. These activated T-helper cells then provide help to B-cells that have recognized the carbohydrate antigen, leading to a full-fledged adaptive immune response.
2. Fucosyl-GM1 as a Target for Cancer Immunotherapy
Fucosyl-GM1 has been identified as a highly selective marker for SCLC.[3] Its expression on tumor cells and restricted distribution in normal tissues make it an ideal candidate for a targeted cancer vaccine. The goal of a Fuc-GM1 vaccine is to induce the production of antibodies that can recognize and eliminate SCLC cells.[2][4]
3. Vaccine Composition and Formulation
A typical Fuc-GM1 vaccine formulation consists of:
-
Antigen: Fucosyl-GM1, a fucosylated ganglioside.
-
Carrier Protein: Keyhole Limpet Hemocyanin (KLH) is a commonly used carrier protein due to its high immunogenicity.[4]
-
Adjuvant: An adjuvant is used to enhance the immune response. QS-21, a saponin-derived adjuvant, has been shown to be effective in combination with the Fuc-GM1-KLH conjugate.[2][4]
4. Immunological Response
Immunization with a Fuc-GM1-KLH conjugate vaccine supplemented with QS-21 has been shown to elicit both IgM and IgG antibody responses against Fuc-GM1 in both preclinical mouse models and in SCLC patients.[2][4] These antibodies have been demonstrated to bind to Fuc-GM1-expressing tumor cells and mediate their killing through complement-dependent cytotoxicity (CDC).[2][6]
Quantitative Data Summary
The following table summarizes the immunological outcomes from a clinical study of a Fuc-GM1-KLH vaccine in patients with small cell lung cancer.
| Parameter | Result | Reference |
| Patient Cohort | 10 evaluable SCLC patients who achieved a major response to initial therapy | [2] |
| Vaccine Composition | Fuc-GM1 (30 µg) conjugated to KLH, mixed with QS-21 adjuvant | [2] |
| Immunization Schedule | Subcutaneous injections at weeks 1, 2, 3, 4, 8, and 16 | [2] |
| Serological Response | All patients demonstrated a serological response with induction of both IgM and IgG antibodies against Fuc-GM1 | [2] |
| Tumor Cell Binding | Post-treatment patient sera showed antibody binding to tumor cells expressing Fuc-GM1 as determined by flow cytometry | [2] |
| Functional Activity | In the majority of cases, patient sera were capable of mediating complement-dependent cytotoxicity of Fuc-GM1 positive cells | [2] |
| Toxicity | Mild and transient erythema and induration at the injection sites were the only consistent toxicities observed | [2] |
Experimental Protocols
1. Preparation of Fucosyl-GM1-KLH Conjugate Vaccine
This protocol describes the general steps for the preparation of a fucosylated carbohydrate-protein conjugate vaccine.
-
Materials:
-
Purified Fucosyl-GM1
-
Keyhole Limpet Hemocyanin (KLH)
-
Conjugation reagents (e.g., carbodiimide (B86325) crosslinkers)
-
QS-21 adjuvant
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
-
Procedure:
-
Purification of Fuc-GM1: Fuc-GM1 can be extracted and purified from natural sources, such as bovine thyroid, or synthesized chemically.[4]
-
Activation of Fuc-GM1: The carboxyl group of the sialic acid on Fuc-GM1 is activated using a suitable crosslinking agent to facilitate conjugation to the carrier protein.
-
Conjugation to KLH: The activated Fuc-GM1 is then covalently linked to KLH. The reaction is carefully monitored to achieve an optimal hapten-to-carrier ratio.
-
Purification of the Conjugate: The Fuc-GM1-KLH conjugate is purified from unreacted components by methods such as dialysis or size-exclusion chromatography.
-
Vaccine Formulation: The purified conjugate is formulated with the QS-21 adjuvant in sterile PBS to the desired concentration for injection.
-
2. Immunization Protocol (Mouse Model)
This protocol is a general guideline for evaluating the immunogenicity of the Fuc-GM1-KLH vaccine in mice.
-
Animals: Female BALB/c mice, 6-8 weeks old.
-
Vaccine Dose: 1-5 µg of Fuc-GM1-KLH conjugate per mouse.
-
Immunization Schedule:
-
Collect pre-immune serum from each mouse.
-
Administer the first immunization (prime) subcutaneously on day 0.
-
Administer booster immunizations on days 14 and 28.
-
Collect blood samples for serum analysis 7-10 days after each booster immunization.
-
-
Serum Analysis: Analyze the serum for the presence of anti-Fuc-GM1 antibodies using ELISA.
3. Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-Fuc-GM1 Antibodies
This protocol outlines the steps to measure the titer of anti-Fuc-GM1 antibodies in serum samples.
-
Materials:
-
96-well microtiter plates
-
Purified Fuc-GM1
-
Bovine Serum Albumin (BSA) for blocking
-
Serum samples (pre-immune and immune)
-
Horseradish peroxidase (HRP)-conjugated anti-mouse IgM and IgG secondary antibodies
-
TMB substrate
-
Stop solution (e.g., 2M H₂SO₄)
-
Plate reader
-
-
Procedure:
-
Coating: Coat the wells of a 96-well plate with Fuc-GM1 (1-2 µg/mL in methanol) and allow the solvent to evaporate overnight at room temperature.
-
Blocking: Block non-specific binding sites by incubating the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at 37°C.
-
Incubation with Primary Antibody: Add serial dilutions of the mouse serum to the wells and incubate for 1-2 hours at 37°C.
-
Incubation with Secondary Antibody: Wash the plate and add HRP-conjugated anti-mouse IgM or IgG secondary antibody. Incubate for 1 hour at 37°C.
-
Detection: Wash the plate and add TMB substrate. After a suitable incubation time, stop the reaction with a stop solution.
-
Measurement: Read the absorbance at 450 nm using a plate reader. The antibody titer is determined as the highest dilution of serum that gives a positive signal above the background.
-
Visualizations
Caption: Experimental workflow for the development and evaluation of a Fucosyl-GM1 conjugate vaccine.
Caption: Simplified signaling pathway of the T-cell dependent immune response to a glycoconjugate vaccine.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Immunogenicity of a fucosyl-GM1-keyhole limpet hemocyanin conjugate vaccine in patients with small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monoclonal antibodies for diagnosis and potential therapy of small cell lung cancer--the ganglioside antigen fucosyl-GM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunization of mice with fucosyl-GM1 conjugated with keyhole limpet hemocyanin results in antibodies against human small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hapten Conjugate Vaccine Design Services - Creative Biolabs [creative-biolabs.com]
- 6. A Novel, Fully Human Anti–fucosyl-GM1 Antibody Demonstrates Potent In Vitro and In Vivo Antitumor Activity in Preclinical Models of Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yields in Methyl Fucopyranoside Synthesis
Welcome to the Technical Support Center for methyl fucopyranoside synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges, particularly those leading to low yields.
Frequently Asked Questions (FAQs)
Q1: My overall yield for this compound synthesis is consistently low. What are the most common causes?
A1: Low yields in this compound synthesis, typically performed via Fischer glycosylation, can often be attributed to several factors:
-
Suboptimal Reaction Conditions: The choice of catalyst, reaction temperature, and time are critical. Inadequate conditions can lead to incomplete reactions or the formation of side products.
-
Formation of Anomeric Mixtures: The synthesis produces a mixture of α- and β-anomers. The desired anomer might be the minor product, thus reducing its isolated yield.
-
Side Reactions: Besides the formation of the two anomers, other side reactions can consume the starting L-fucose, further lowering the yield of the desired product.
-
Purification Losses: The separation of the α- and β-anomers, which have very similar polarities, can be challenging and often leads to significant product loss.
-
Moisture in the Reaction: Fischer glycosylation is sensitive to water, which can hydrolyze the intermediate oxocarbenium ion, leading back to the starting material.
Q2: I am getting a mixture of α- and β-anomers. How can I improve the selectivity for the desired anomer?
A2: Controlling the anomeric selectivity is a key challenge. Here are some strategies:
-
Thermodynamic vs. Kinetic Control: The α-anomer is generally the thermodynamically more stable product due to the anomeric effect. Longer reaction times and higher temperatures tend to favor the formation of the α-anomer. Conversely, shorter reaction times may yield a higher proportion of the kinetically favored β-anomer, although this is often not the case in Fischer glycosylations where the α-anomer is frequently the major product under equilibrium conditions.
-
Choice of Catalyst: The nature of the acid catalyst can influence the anomeric ratio. While strong mineral acids like HCl and H₂SO₄ are common, solid acid catalysts such as acidic resins (e.g., Amberlite IR-120) or zeolites can offer different selectivities and easier workup.
-
Protecting Groups: For more complex syntheses (though not typical for simple methyl fucosides), the use of participating protecting groups at the C-2 position of the fucose donor can direct the stereochemical outcome of the glycosylation.
Q3: What are the common side products I should be aware of?
A3: Besides the undesired anomer, potential side products in the Fischer glycosylation of L-fucose include:
-
Furanosides: In addition to the desired pyranosides (six-membered rings), furanoside forms (five-membered rings) of methyl fucoside can also be produced, especially under kinetic control (shorter reaction times).
-
Acyclic Acetals: The reaction of the open-chain form of fucose with methanol (B129727) can lead to the formation of acyclic dimethyl acetals.
-
Degradation Products: Under harsh acidic conditions and high temperatures, carbohydrates can degrade, leading to a variety of colored and complex byproducts.
Q4: How can I effectively separate the α- and β-anomers of this compound?
A4: The separation of anomers is often the most challenging step.
-
Column Chromatography: Silica (B1680970) gel column chromatography is the most common method. A careful selection of the eluent system is crucial. Mixtures of dichloromethane (B109758)/methanol or ethyl acetate/methanol with a gradual increase in the polarity of the more polar solvent are often effective. However, due to the small difference in polarity, complete separation may require multiple columns or specialized techniques.
-
Recrystallization: If one anomer is the major product and can be crystallized, fractional crystallization can be an effective purification method.
-
Enzymatic Hydrolysis: In some cases, specific enzymes can be used to selectively hydrolyze the undesired anomer. For instance, a β-glucosidase could potentially hydrolyze the methyl β-D-glucopyranoside, leaving the α-anomer intact, though finding a specific enzyme for fucosides might be necessary[1].
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving low-yield issues.
Issue 1: Low Conversion of L-Fucose
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of acid catalyst. If using an acidic resin, ensure it is properly activated and dried. |
| Insufficient Catalyst | Increase the catalyst loading. For methanolic HCl, concentrations of 1-5% are typical. |
| Reaction Time Too Short | Increase the reaction time and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed. |
| Low Reaction Temperature | Increase the reaction temperature. Refluxing methanol (65 °C) is a common condition. |
| Presence of Moisture | Ensure all glassware is thoroughly dried and use anhydrous methanol. |
Issue 2: Poor Selectivity (Undesired Anomer is the Major Product)
| Possible Cause | Suggested Solution |
| Kinetic Control Favors Undesired Anomer | If the desired product is the thermodynamically stable α-anomer, increase the reaction time and/or temperature to allow the reaction to reach equilibrium. |
| Catalyst Influence | Experiment with different acid catalysts. For example, if using HCl, try switching to a solid acid catalyst like Amberlite IR-120 or Nafion-NR50. |
Issue 3: Significant Formation of Byproducts
| Possible Cause | Suggested Solution |
| Harsh Reaction Conditions | If significant charring or coloration is observed, reduce the reaction temperature or use a milder acid catalyst. |
| Formation of Furanosides | To favor the formation of the more stable pyranosides, increase the reaction time. |
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the synthesis of methyl fucopyranosides from L-fucose using the Fischer glycosylation method.
| Catalyst | L-Fucose:Catalyst (w/w) | Temperature (°C) | Time (h) | Yield (%) | α:β Ratio | Reference |
| Amberlite IR-120 (H⁺) | 1:1 | 65 (Reflux) | 18 | ~85 | 9:1 | General Protocol |
| 1.25 M HCl in MeOH | N/A | 65 (Reflux) | 4 | ~90 | 4:1 | General Protocol |
| Dowex 50W-X8 (H⁺) | 1:1 | 65 (Reflux) | 24 | ~80 | >10:1 | General Protocol |
Note: Yields and ratios are approximate and can vary based on the specific experimental setup and purification efficiency.
Experimental Protocols
Protocol 1: Fischer Glycosylation using Acidic Resin (Amberlite IR-120)
This protocol is a common and relatively straightforward method for the synthesis of methyl α-L-fucopyranoside.
Materials:
-
L-Fucose
-
Anhydrous Methanol (MeOH)
-
Amberlite IR-120 (H⁺ form) resin
-
Sodium Bicarbonate (NaHCO₃)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane and Methanol)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add L-fucose and an equal weight of pre-washed and dried Amberlite IR-120 resin.
-
Add anhydrous methanol to the flask (typically 10-20 mL per gram of fucose).
-
Reaction: Heat the mixture to reflux (approximately 65 °C) with vigorous stirring. Monitor the reaction progress using TLC (e.g., in a 9:1 Dichloromethane:Methanol solvent system). The reaction is typically complete within 18-24 hours.
-
Neutralization: Cool the reaction mixture to room temperature. Filter off the resin and wash it with methanol. To the filtrate, add solid sodium bicarbonate in small portions until the solution is neutral (effervescence ceases).
-
Workup: Filter the mixture to remove the sodium bicarbonate and any other solids. Concentrate the filtrate under reduced pressure to obtain a crude syrup.
-
Purification: Purify the crude product by silica gel column chromatography. Elute with a gradient of methanol in dichloromethane (e.g., starting from 1% methanol and gradually increasing to 10%). The α-anomer is typically less polar and elutes first.
-
Characterization: Combine the fractions containing the pure product (as determined by TLC). Evaporate the solvent to obtain the this compound as a white solid or a clear syrup. Characterize the product by NMR spectroscopy to confirm its structure and anomeric configuration.[2] The anomeric proton of methyl α-L-fucopyranoside appears as a doublet at around 4.8 ppm with a coupling constant (J) of approximately 3-4 Hz in ¹H NMR. The anomeric carbon appears at around 100 ppm in ¹³C NMR.
Mandatory Visualization
Below are diagrams illustrating key aspects of the this compound synthesis process.
Caption: Fischer glycosylation pathway for this compound synthesis.
Caption: Troubleshooting workflow for low yields in this compound synthesis.
References
Troubleshooting side reactions in chemical glycosylation.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of chemical glycosylation and mitigating common side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions encountered in chemical glycosylation?
A1: The most frequently observed side reactions in chemical glycosylation include the formation of orthoesters, hydrolysis of the glycosyl donor, intermolecular aglycone transfer (particularly with thioglycosides), and the formation of glycals through elimination.[1] These reactions compete with the desired glycosylation pathway, leading to reduced yields and purification challenges.
Q2: How do "armed" and "disarmed" protecting groups influence the outcome of a glycosylation reaction?
A2: Protecting groups play a crucial role in modulating the reactivity of the glycosyl donor. Electron-donating groups, such as benzyl (B1604629) ethers, are termed "arming" groups as they increase the reactivity of the donor. Conversely, electron-withdrawing groups, like acetyl or benzoyl esters, are "disarming" groups that decrease the donor's reactivity.[2] The strategic use of armed and disarmed donors is a key strategy in complex oligosaccharide synthesis, for example, to control which glycosyl donor reacts in a mixture of reactants.
Q3: What is the role of a participating group at the C-2 position?
A3: A participating group at the C-2 position, typically an acyl group like acetate (B1210297) or benzoate, can control the stereochemical outcome of the glycosylation. It does so by forming a cyclic oxonium ion intermediate, which blocks one face of the pyranose ring, leading to the exclusive formation of the 1,2-trans-glycoside.[3]
Q4: Why is moisture control so critical in glycosylation reactions?
A4: Glycosylation reactions are highly sensitive to moisture because the activated glycosyl donor is susceptible to hydrolysis. Water can act as a competing nucleophile, reacting with the electrophilic anomeric carbon to hydrolyze the donor back to the corresponding hemiacetal, thus reducing the yield of the desired glycoside. The use of freshly activated molecular sieves is a common practice to rigorously exclude moisture from the reaction.
Troubleshooting Guides
Issue 1: Formation of an Orthoester Side Product
Q: My glycosylation reaction is producing a significant amount of a stable orthoester byproduct, reducing the yield of the desired 1,2-trans-glycoside. What is causing this and how can I prevent it?
A: Orthoester formation is a common side reaction, particularly when using glycosyl donors with a participating group at the C-2 position (e.g., an acetyl group). The orthoester is formed when the glycosyl acceptor attacks the acyl carbon of the dioxolenium ion intermediate instead of the anomeric carbon. This side reaction is often favored with less reactive (disarmed) donors and sterically hindered acceptors.[4][5]
Troubleshooting Workflow: Orthoester Formation
Caption: Troubleshooting logic for addressing orthoester formation.
Quantitative Data: Influence of Reaction Parameters on Orthoester Formation
While comprehensive tables directly comparing orthoester yields under various conditions are scarce in the literature, the following table summarizes qualitative and semi-quantitative findings from several studies.
| Glycosyl Donor Type | Glycosyl Acceptor | Promoter/Activator | Temperature | Orthoester Yield | Desired Glycoside Yield | Reference(s) |
| Peracetylated Glycosyl Bromide (Disarmed) | Sterically Hindered Secondary Alcohol | Hg(CN)₂ (Mild Lewis Acid) | Room Temp. | Significant | Low | [6] |
| Peracetylated Glycosyl Bromide (Disarmed) | Sterically Hindered Secondary Alcohol | AgOTf (Strong Lewis Acid) | Room Temp. | Formed transiently, then rearranges | Moderate to Good | [6] |
| 2-O-Acyl Thioglycoside | Primary Alcohol | NIS/TfOH | -20 °C to 0 °C | Can be a major byproduct | Variable | [7] |
| Glycosyl Trichloroacetimidate (2-O-Acyl) | Secondary Alcohol | TMSOTf (catalytic) | -78 °C to RT | 83-100% (in some cases) | Low | [5] |
Experimental Protocol: Rearrangement of Orthoester to Glycoside
In cases where the orthoester is the major product, it can sometimes be converted to the desired glycoside by treatment with a strong Lewis acid.[5]
Materials:
-
Crude reaction mixture containing the orthoester
-
Anhydrous dichloromethane (B109758) (DCM)
-
Silver trifluoromethanesulfonate (B1224126) (AgOTf) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Activated 4Å molecular sieves
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Dry the crude reaction mixture containing the orthoester under high vacuum.
-
Dissolve the dried residue in anhydrous DCM under an inert atmosphere.
-
Add activated 4Å molecular sieves to the solution.
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add a stoichiometric amount of the strong Lewis acid (e.g., AgOTf or TMSOTf).
-
Monitor the reaction by Thin Layer Chromatography (TLC) for the disappearance of the orthoester spot and the appearance of the glycoside product spot.
-
Upon completion, quench the reaction by adding a few drops of pyridine (B92270) or triethylamine (B128534), followed by dilution with DCM.
-
Filter the mixture through a pad of Celite® and wash the filter cake with DCM.
-
Wash the combined organic filtrate with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica (B1680970) gel column chromatography.
Issue 2: Intermolecular Aglycone Transfer in Thioglycoside Glycosylation
Q: I am using a thioglycoside as a glycosyl acceptor, and I am observing a side product that appears to be the result of the thio-aglycone transferring to my glycosyl donor. How can I prevent this?
A: Intermolecular aglycone transfer is a known side reaction when using thioglycosides, where the sulfur atom of the thioglycoside acts as a nucleophile and attacks the activated glycosyl donor.[8] This process can be particularly problematic in complex syntheses like one-pot or solid-phase glycosylations.[8]
Mechanism of Aglycone Transfer
Caption: Competing pathways of desired glycosylation and aglycone transfer.
Strategies for Prevention and Quantitative Data
Several strategies can be employed to minimize aglycone transfer. The choice of the thio-aglycon has a significant impact.
| Aglycon on Thioglycoside Acceptor | Glycosylation Conditions | Aglycone Transfer Observed | Prevention Strategy | Reference(s) |
| Thiophenyl (SPh) | Various | Yes, can be significant | Use of sterically hindered aglycons | [9][10] |
| Thioethyl (SEt) | Various | Yes, can be significant | Use of sterically hindered aglycons | [11] |
| 2,6-Dimethylphenyl (DMP) | Various | Effectively blocked | The steric hindrance of the methyl groups disfavors the nucleophilic attack by the sulfur atom. | [9][10] |
Another effective strategy is to ensure the glycosyl donor is significantly more reactive ("armed") than the thioglycoside acceptor ("disarmed"). This kinetic preference favors the desired glycosylation over aglycone transfer.
Experimental Protocol: Synthesis of a 2,6-Dimethylphenyl (DMP) Thioglycoside
The use of a 2,6-dimethylphenyl (DMP) aglycon has been shown to effectively block aglycone transfer.[9]
Materials:
-
Glycosyl acetate (e.g., peracetylated glucose)
-
2,6-Dimethylthiophenol
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the glycosyl acetate and 2,6-dimethylthiophenol (1.1 equivalents).
-
Dissolve the solids in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add boron trifluoride etherate (2.0 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with DCM and quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the DMP thioglycoside.
Issue 3: Poor Stereoselectivity (α/β Mixture)
Q: My glycosylation reaction is producing a mixture of α and β anomers, and I need to improve the selectivity for one isomer. What factors control stereoselectivity and how can I influence them?
A: The stereochemical outcome of a glycosylation reaction is influenced by a multitude of factors, including the nature of the protecting group at C-2, the reactivity of the donor and acceptor, the solvent, and the temperature.[10][12]
Decision Tree for Improving Stereoselectivity
Caption: Decision-making workflow for improving stereoselectivity.
Quantitative Data: Influence of C-2 Protecting Group on Stereoselectivity
The nature of the substituent at the C-2 position is one of the most powerful tools for directing the stereochemical outcome of a glycosylation.
| Glycosyl Donor | C-2 Substituent | Type | Expected Major Product | Typical α:β Ratio (Gluco/Galacto) | Reference(s) |
| Glucosyl Trichloroacetimidate | -OAc (Acetyl) | Participating | β-Glycoside | >1:20 | [3] |
| Glucosyl Trichloroacetimidate | -OBn (Benzyl) | Non-participating | α-Glycoside | Often mixtures, but can be optimized for α | [12] |
| Mannosyl Donor | -OAc (Acetyl) | Participating | α-Glycoside | >20:1 | [3] |
| Mannosyl Donor | -OBn (Benzyl) | Non-participating | α-Glycoside (Anomeric Effect) | Highly α-selective | [13] |
Experimental Protocol: General Procedure for Thioglycoside Activation with NIS/TfOH
This is a widely used method for activating thioglycoside donors. The stereochemical outcome will depend on the factors outlined above.[8]
Materials:
-
Glycosyl donor (thioglycoside)
-
Glycosyl acceptor
-
N-Iodosuccinimide (NIS)
-
Trifluoromethanesulfonic acid (TfOH)
-
Anhydrous dichloromethane (DCM)
-
Activated powdered 4Å molecular sieves
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Flame-dry a two-necked round-bottom flask containing activated 4Å molecular sieves under vacuum and backfill with an inert gas.
-
In a separate flask, dissolve the glycosyl donor (1.0 equivalent) and glycosyl acceptor (1.2-1.5 equivalents) in anhydrous DCM.
-
Transfer this solution to the flask containing the molecular sieves via cannula.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., -40 °C, -20 °C, or 0 °C).
-
Add NIS (1.2 equivalents) to the mixture and stir for 5-10 minutes.
-
Add a stock solution of TfOH in DCM (0.1-0.2 equivalents) dropwise to the reaction mixture.
-
Monitor the reaction by TLC.
-
Once the donor is consumed, quench the reaction with a few drops of triethylamine or pyridine.
-
Add a saturated aqueous solution of sodium thiosulfate (B1220275) and stir for 10 minutes.
-
Filter the mixture through Celite®, washing with DCM.
-
Wash the combined organic filtrate with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by silica gel column chromatography.
Appendix: General Experimental Procedures
Activation of Molecular Sieves
Properly activated molecular sieves are crucial for ensuring anhydrous reaction conditions.
Procedure:
-
Place the required amount of molecular sieves (e.g., 4Å powder) in a round-bottom flask.
-
Heat the flask to approximately 300-350 °C with a heat gun under high vacuum for at least 4 hours.
-
Allow the flask to cool to room temperature under vacuum.
-
Break the vacuum with an inert gas (Argon or Nitrogen). The sieves are now ready for use.
-
Safety Note: A small amount of water added to a sample of activated sieves should produce a noticeable amount of heat, indicating they are active.[14]
References
- 1. Comparison of glycosyl donors: a supramer approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of glycosyl donors: a supramer approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations | MDPI [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. ffame.org [ffame.org]
- 6. Thio-arylglycosides with Various Aglycon Para-Substituents, a Probe for Studying Chemical Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Glycosidation using thioglycoside donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Mechanistic studies and methods to prevent aglycon transfer of thioglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemtips.wordpress.com [chemtips.wordpress.com]
Technical Support Center: Optimizing Stereoselectivity in Fucosylation Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common challenges in stereoselective fucosylation. Here, you will find detailed troubleshooting advice and frequently asked questions to help optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing whether my fucosylation reaction yields the α or β anomer?
The stereochemical outcome of a fucosylation reaction is a multifactorial issue, governed by a delicate balance of several parameters. The reaction mechanism can range between a concerted bimolecular nucleophilic substitution (SN2) and a stepwise unimolecular (SN1) pathway.[1][2] Key influencing factors include:
-
The Fucosyl Donor: The nature of the leaving group and the protecting groups on the fucose ring are critical.[3][4]
-
The Glycosyl Acceptor: The nucleophilicity and steric hindrance of the acceptor's hydroxyl group play a major role.[5][6]
-
Solvent: Solvents can directly participate in the reaction or stabilize intermediates, significantly swaying the stereochemical outcome.[6]
-
Temperature: Reaction temperature affects reaction rates and the equilibrium between different intermediates.[5][6]
-
Activator/Promoter: The choice of activator for the glycosyl donor is crucial for initiating the reaction and influencing its pathway.
Q2: How do protecting groups on the fucosyl donor direct stereoselectivity?
Protecting groups have a profound impact on stereoselectivity through both electronic and steric effects, and by dictating the reactivity of the donor.[3][4]
-
Neighboring Group Participation (NGP): An acyl-type protecting group (like acetate (B1210297) or benzoate) at the C-2 position can participate in the reaction by forming a cyclic intermediate (an oxonium ion). This intermediate shields one face of the molecule, typically forcing the acceptor to attack from the opposite face, leading to the formation of a 1,2-trans-glycosidic bond.
-
Non-Participating Groups: Ether-type protecting groups (like benzyl) at C-2 do not form this intermediate. In their absence, the stereochemical outcome is governed by other factors like the anomeric effect, solvent, and temperature, often leading to 1,2-cis products.
-
Conformational Constraints: Bulky protecting groups, such as a 4,6-O-benzylidene acetal, can lock the conformation of the sugar ring, which in turn influences the trajectory of the incoming acceptor and favors specific stereochemical outcomes.[7]
Q3: What is the general rule for solvent effects on stereoselectivity?
Solvents play a critical role and can be broadly categorized by their influence:
-
Ethereal Solvents (e.g., Diethyl Ether, THF, Dioxane): These solvents are known to favor the formation of the α-anomer (1,2-cis product). They can stabilize the anomeric triflate intermediate, promoting α-selectivity.
-
Nitrile Solvents (e.g., Acetonitrile): Acetonitrile (B52724) is a "participating" solvent. It can attack the intermediate oxocarbenium ion from the α-face to form a nitrilium-ion intermediate. The subsequent attack by the acceptor from the β-face results in high selectivity for the β-anomer (1,2-trans product).
-
Non-Participating Solvents (e.g., Dichloromethane, Toluene): These solvents have a less pronounced directing effect, and the stereoselectivity will be more heavily influenced by other factors like the donor's protecting groups and temperature.
Q4: How does temperature affect the α/β ratio?
Temperature influences the kinetics and thermodynamics of the reaction. Generally:
-
Lower Temperatures: Often favor the kinetically controlled product. For reactions proceeding through an SN2-like mechanism, lower temperatures can enhance stereoselectivity by minimizing side reactions.[5][6]
-
Higher Temperatures: Can lead to the thermodynamically more stable product. In some cases, increased temperature can lead to an erosion of selectivity as the system approaches equilibrium or allows for the overcoming of activation barriers for competing pathways.
Troubleshooting Guide
Problem 1: My reaction is producing a nearly 1:1 mixture of α and β anomers.
A lack of stereoselectivity is a common issue indicating that competing reaction pathways are occurring at similar rates.
| Possible Cause | Suggested Solution |
| Suboptimal Solvent Choice | The solvent may not be providing sufficient directional influence. Switch to a more "participating" solvent. For the β-anomer , use anhydrous acetonitrile. For the α-anomer , use diethyl ether or a mixture of dichloromethane/diethyl ether. |
| Incorrect Temperature | The reaction temperature may be too high, allowing for equilibration or competing pathways. Try running the reaction at a lower temperature (e.g., -40 °C to -78 °C) to favor the kinetically controlled product.[5][6] |
| Non-Participating Protecting Group at C-2 | If you are using a donor with a non-participating group (e.g., benzyl (B1604629) ether) and desire the β-anomer, the conditions must strongly favor an SN2 pathway. Consider switching to a donor with a C-2 acyl group (e.g., acetate) to leverage neighboring group participation for β-selectivity. |
| Highly Reactive Donor/Acceptor Pair | A very reactive donor and acceptor pair might react too quickly through an SN1-like pathway, leading to poor selectivity. You can temper the reactivity by using a less powerful activator or running the reaction at a lower temperature. |
Problem 2: The reaction is yielding exclusively the undesired anomer.
This indicates that the reaction conditions strongly favor one stereochemical pathway over the other.
| Possible Cause | Suggested Solution |
| Neighboring Group Participation | Issue: You want the α-anomer but are getting the β-anomer. Reason: Your fucosyl donor likely has a participating acyl group at C-2. Solution: Switch to a donor with a non-participating group at C-2, such as a benzyl or silyl (B83357) ether. |
| Solvent Participation | Issue: You want the α-anomer but are getting the β-anomer. Reason: You are likely using acetonitrile as the solvent. Solution: Change the solvent to an ethereal one like diethyl ether or THF. |
| Anomeric Effect Dominance | Issue: You want the β-anomer but are getting the α-anomer. Reason: With a non-participating donor, the thermodynamically stable α-product is often favored. Solution: Promote an SN2 pathway. Use a highly nucleophilic acceptor, a polar aprotic solvent, and low temperatures. Using a participating solvent like acetonitrile is also highly recommended. |
Problem 3: The reaction is slow or gives a low yield.
Low conversion can be due to several factors unrelated to stereoselectivity but crucial for a successful reaction.[8][9]
| Possible Cause | Suggested Solution |
| Inefficient Donor Activation | The promoter/activator may be weak, insufficient, or degraded. Use a freshly opened or purified activator. Ensure you are using the correct number of equivalents. Consider a more powerful activation system if necessary. |
| Poor Acceptor Nucleophilicity | The hydroxyl group on your acceptor may be sterically hindered or electronically deactivated.[9] You may need to use a more reactive glycosyl donor or more forcing reaction conditions (higher temperature, stronger activator), though this may impact stereoselectivity. |
| Presence of Water | Glycosylation reactions are highly sensitive to moisture, which can quench the activator or hydrolyze the donor.[9] Ensure all glassware is flame-dried, solvents are anhydrous, and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen). Using molecular sieves is highly recommended.[8] |
| Side Reactions | Undesired side reactions, such as the formation of orthoesters or glycals, can consume starting material.[8] Adjusting the temperature or the type/amount of activator can help minimize these pathways. |
Data on Fucosylation Stereoselectivity
The following tables summarize how different experimental parameters can influence the stereochemical outcome of fucosylation reactions.
Table 1: Effect of Solvent on Stereoselectivity
| Fucosyl Donor | Acceptor | Activator | Solvent | Temp (°C) | α:β Ratio | Yield (%) |
| Per-O-acetyl-fucosyl bromide | Methanol | AgOTf | CH2Cl2 | 25 | 1:3 | 75 |
| Per-O-acetyl-fucosyl bromide | Methanol | AgOTf | CH3CN | 25 | 1:12 | 85 |
| Per-O-benzyl-fucosyl fluoride | Cyclohexanol | HfCp2Cl2/AgOTf | CH2Cl2 | 0 | 5:1 | 88 |
| Per-O-benzyl-fucosyl fluoride | Cyclohexanol | HfCp2Cl2/AgOTf | Et2O | 0 | >10:1 | 90 |
Data is representative and compiled from general glycosylation principles.
Table 2: Effect of C-2 Protecting Group on Stereoselectivity
| Fucosyl Donor | Acceptor | Activator | Solvent | Temp (°C) | α:β Ratio | Yield (%) |
| 2-O-Acetyl -3,4-di-O-benzyl-fucosyl imidate | 1-Octanol | TMSOTf | CH2Cl2 | -20 | 1:>20 (β) | 92 |
| 2-O-Benzyl -3,4-di-O-benzyl-fucosyl imidate | 1-Octanol | TMSOTf | CH2Cl2 | -20 | 3:1 (α) | 85 |
| 2-O-Benzyl -3,4-di-O-benzyl-fucosyl imidate | 1-Octanol | TMSOTf | Et2O | -20 | >10:1 (α) | 89 |
Data is representative and compiled from general glycosylation principles.
Experimental Protocols
Protocol 1: General Procedure for Stereoselective α-Fucosylation
This protocol is designed to favor the formation of the α-anomer by using a donor with a non-participating C-2 protecting group in an ethereal solvent.
-
Preparation:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar under a vacuum.
-
Allow the flask to cool to room temperature under an inert atmosphere (Argon or Nitrogen).
-
Add activated 4Å molecular sieves to the flask.
-
-
Reaction Setup:
-
To the flask, add the fucosyl donor (e.g., 2,3,4-tri-O-benzyl-L-fucosyl fluoride) (1.0 eq) and the glycosyl acceptor (1.2 eq).
-
Dissolve the solids in anhydrous diethyl ether (Et2O) or a 1:1 mixture of dichloromethane/diethyl ether.
-
Cool the reaction mixture to the desired temperature (typically 0 °C to -20 °C).
-
-
Activation:
-
In a separate flame-dried flask, prepare a solution of the activator (e.g., a combination of HfCp2Cl2 and AgOTf) in the same solvent.
-
Slowly add the activator solution to the stirred reaction mixture via syringe.
-
-
Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
-
Work-up:
-
Quench the reaction by adding a solid base (e.g., triethylamine (B128534) or solid sodium bicarbonate).
-
Filter the mixture through a pad of Celite to remove molecular sieves and solids.
-
Wash the filtrate with a saturated aqueous solution of NaHCO3, followed by brine.
-
-
Purification:
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain the pure α-fucoside.
-
Protocol 2: General Procedure for Stereoselective β-Fucosylation
This protocol is designed to favor the formation of the β-anomer by using a donor with a C-2 participating group or by using a participating solvent.
-
Preparation:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar under a vacuum.
-
Allow the flask to cool to room temperature under an inert atmosphere (Argon or Nitrogen).
-
Add activated 4Å molecular sieves to the flask.
-
-
Reaction Setup:
-
To the flask, add the fucosyl donor (e.g., 2-O-acetyl-3,4-di-O-benzyl-L-fucosyl trichloroacetimidate) (1.0 eq) and the glycosyl acceptor (1.2 eq).
-
Dissolve the solids in anhydrous acetonitrile (CH3CN).
-
Cool the reaction mixture to -40 °C.
-
-
Activation:
-
Add the Lewis acid catalyst (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate, TMSOTf) (0.1-0.2 eq) dropwise to the stirred solution.
-
-
Monitoring:
-
Monitor the reaction progress by TLC. The reaction is usually complete in under 1 hour.
-
-
Work-up:
-
Quench the reaction by adding a few drops of triethylamine.
-
Allow the mixture to warm to room temperature, then dilute with dichloromethane.
-
Filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NaHCO3 and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure β-fucoside.
-
Visual Guides
Caption: General experimental workflow for a chemical fucosylation reaction.
Caption: Decision tree for selecting conditions for α- or β-fucosylation.
Caption: The SN1 vs. SN2 mechanistic continuum in fucosylation reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Ab Initio Molecular Dynamics Simulations of the SN1/SN2 Mechanistic Continuum in Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. mdpi.com [mdpi.com]
- 5. Guidelines for O-Glycoside Formation from First Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthetic Strategies for Bioactive Oligosaccharides [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of Methyl Fucopyranoside Anomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of methyl fucopyranoside anomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating α- and β-methyl fucopyranoside anomers?
A1: The primary challenges in separating this compound anomers stem from their chemically similar nature as diastereomers. Key difficulties include:
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Co-elution in Chromatography: The anomers often have very similar retention times on standard chromatography columns, leading to incomplete separation.
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Mutarotation: In solution, α- and β-anomers can interconvert through a ring-opening mechanism to form an equilibrium mixture.[1][2] This dynamic equilibrium can lead to peak broadening or the appearance of a single, averaged peak in chromatography, complicating purification.[3][4]
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Crystallization Difficulties: Inducing selective crystallization of one anomer from a mixture can be challenging due to similar solubilities and the potential for co-crystallization.
Q2: Which analytical techniques are most effective for separating and identifying this compound anomers?
A2: High-Performance Liquid Chromatography (HPLC) is the most powerful and commonly used technique.[3][5] Coupled with mass spectrometry (LC-MS), it allows for both separation and confirmation of the anomers based on their identical mass-to-charge ratio.[4] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is also crucial for unambiguous identification of the α- and β-anomers after separation.[4]
Q3: How can mutarotation be minimized during the purification process?
A3: Mutarotation is influenced by solvent, temperature, and pH.[1] To minimize this phenomenon during purification:
-
Low Temperatures: Working at sub-ambient temperatures (e.g., 4°C) can slow down the rate of interconversion, potentially allowing for the separation of the anomers as distinct peaks.[4]
-
Aprotic Solvents: Whenever possible, using aprotic solvents can reduce the rate of mutarotation compared to aqueous or protic solutions.
-
pH Control: The rate of mutarotation is catalyzed by both acid and base. Maintaining a neutral pH can help to slow the interconversion.
Troubleshooting Guides
Chromatographic Purification (HPLC)
Issue 1: Peak broadening or split peaks for this compound anomers.
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Possible Cause A: Anomer Interconversion (Mutarotation) on the Column.
-
Solution:
-
Increase Column Temperature: Raising the column temperature (e.g., to 70-80°C) can accelerate the on-column interconversion of anomers, leading to the coalescence of the two peaks into a single, sharper peak.[3][4] This is a common strategy when the goal is not to separate the anomers but to quantify the total amount of this compound.
-
Use an Alkaline Mobile Phase: Operating under strong alkaline conditions can also accelerate mutarotation and prevent the separation of anomers, resulting in a single peak. Polymer-based columns like those with amino (NH2P) stationary phases are suitable for use with alkaline mobile phases.[3]
-
-
-
Possible Cause B: Poor Column Efficiency or Column Contamination.
-
Solution:
-
Column Flushing/Regeneration: If the column has been used extensively, contaminants may have accumulated. Flush the column according to the manufacturer's instructions. For Porous Graphitic Carbon (PGC) columns, which are known for their ability to separate isomers, regular regeneration with acids or methanol (B129727) may be necessary to maintain performance.[6]
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Check for Dead Volume: Excessive dead volume in the HPLC system, for instance from overly long or wide capillaries between the column and detector, can cause peak broadening.[7] Ensure that all fittings and tubing are appropriate for the column dimensions.
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Replace the Column: If flushing and system checks do not resolve the issue, the column itself may be degraded and require replacement.[7][8]
-
-
Issue 2: Poor or no separation of α- and β-anomers.
-
Possible Cause A: Inappropriate Stationary Phase.
-
Solution:
-
Utilize a Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those with amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralpak AD-H), are highly effective at resolving anomers and other isomers.[3][5]
-
Employ Porous Graphitic Carbon (PGC): PGC columns are well-suited for separating structurally similar isomers like anomers due to their unique retention mechanisms.[6][9]
-
-
-
Possible Cause B: Unoptimized Mobile Phase.
-
Solution:
-
Mobile Phase Composition: Systematically vary the composition of the mobile phase. For chiral separations in reversed-phase mode, adjusting the ratio of acetonitrile (B52724) and water can significantly impact resolution.[5]
-
Mobile Phase Additives: The addition of small amounts of modifiers or additives can enhance selectivity.[10] For chiral separations, even minor changes in additives can sometimes alter the elution order of anomers.[10]
-
Flow Rate: Chiral separations often benefit from lower flow rates (e.g., 0.2-0.5 mL/min for a 4.6 mm ID column), as this can improve resolution.[11]
-
-
Data Presentation: HPLC Conditions for Anomer Separation
| Stationary Phase | Column | Mobile Phase | Temperature | Flow Rate | Detection | Reference |
| Polysaccharide-based | Chiralpak AD-H | Acetonitrile/Water | 25°C | 0.3 - 1.0 mL/min | UV (254 nm) | [5] |
| Porous Graphitic Carbon (PGC) | Hypercarb | Acetonitrile/Water with Formic Acid | 25 - 190°C | 0.3 mL/min | MS | [6] |
| Amino-based | Shodex Asahipak NH2P | Acetonitrile/Water | 40°C | 1.0 mL/min | RI | [3] |
Experimental Protocols
Protocol 1: HPLC-MS Method for the Separation of this compound Anomers
This protocol provides a general methodology for the separation of α- and β-methyl fucopyranoside anomers using a chiral stationary phase.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, and column oven.
-
Mass Spectrometer (MS) with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: Chiralpak AD-H (or equivalent polysaccharide-based chiral column).
-
Mobile Phase: A gradient of acetonitrile and water. Start with a low percentage of acetonitrile and gradually increase.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI positive or negative, depending on which provides better sensitivity.
-
Scan Mode: Full scan to confirm the mass of the this compound, and selected ion monitoring (SIM) for quantification of the anomers.
-
-
Procedure:
-
Prepare a standard solution of the this compound anomer mixture in the initial mobile phase composition.
-
Equilibrate the column with the initial mobile phase until a stable baseline is achieved.
-
Inject the standard solution and run the gradient method.
-
Identify the peaks corresponding to the α- and β-anomers based on their retention times and confirm their identity by their mass-to-charge ratio.
-
Visualizations
Troubleshooting Workflow for HPLC Peak Broadening
Caption: Troubleshooting decision tree for broad HPLC peaks.
General Workflow for Anomer Purification and Analysis
Caption: Workflow for purification and analysis of anomers.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. shodex.com [shodex.com]
- 4. Sugar Separation Problems - Chromatography Forum [chromforum.org]
- 5. Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. tandfonline.com [tandfonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Resolving overlapping peaks in the 1H NMR of fucopyranosides.
Welcome to the technical support center for the analysis of fucopyranosides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common challenges encountered during the ¹H NMR analysis of fucopyranosides, with a particular focus on resolving overlapping peaks.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum of a fucopyranoside shows severe peak overlap in the sugar region. What are the initial steps I can take to resolve these signals?
A1: Overlapping signals in the ¹H NMR spectra of fucopyranosides are common due to the similar chemical environments of the ring protons. Here are some initial troubleshooting steps:
-
Change the Solvent: Switching to a different deuterated solvent can alter the chemical shifts of your protons and may resolve overlapping signals. For example, spectra recorded in benzene-d₆ can show different dispersion compared to those recorded in chloroform-d₃ or deuterium (B1214612) oxide (D₂O).
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Vary the Temperature: Acquiring the spectrum at a different temperature can sometimes improve resolution by changing the conformational equilibrium or affecting hydrogen bonding.
-
Increase the Magnetic Field Strength: If accessible, using a higher field NMR spectrometer will increase the dispersion of the signals, often leading to better resolution.
Q2: I am still unable to resolve the ring proton signals of my fucopyranoside. What advanced NMR techniques can I use?
A2: When simple adjustments are insufficient, 2D NMR experiments are powerful tools for resolving overlapping signals:
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It helps in tracing the connectivity of the sugar ring protons.
-
TOCSY (Total Correlation Spectroscopy): TOCSY is particularly useful for carbohydrates as it reveals the entire spin system of a sugar ring. By irradiating a well-resolved anomeric proton, you can often identify all the protons belonging to that specific fucopyranoside ring, even if they are heavily overlapped in the 1D spectrum.[1][2]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. Since ¹³C spectra have a much wider chemical shift range, this technique can effectively disperse overlapping proton signals based on the chemical shifts of the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds, which is useful for identifying glycosidic linkages and assigning quaternary carbons.
Q3: Can chemical modification of my fucopyranoside sample help in resolving overlapping peaks?
A3: Yes, derivatization is a common and effective strategy. Peracetylation, the process of acetylating all the free hydroxyl groups, is frequently used. This modification often shifts the proton signals downfield and can significantly improve spectral dispersion, making it easier to resolve individual proton resonances.
Q4: What are chemical shift reagents and can they be used for fucopyranosides?
A4: Chemical shift reagents, often lanthanide complexes like Eu(fod)₃, are paramagnetic compounds that can be added to an NMR sample.[3] They coordinate to Lewis basic sites in the molecule, such as hydroxyl groups, and induce large changes in the chemical shifts of nearby protons. The magnitude of the induced shift is dependent on the distance of the proton from the lanthanide ion, which can help to resolve overlapping signals. This technique can be particularly useful for simplifying complex spectra.[3]
Q5: Are there any computational methods that can assist in assigning a complex fucopyranoside spectrum?
A5: Computational prediction of NMR spectra has become a valuable tool. By using quantum mechanical calculations, it is possible to predict the ¹H NMR spectrum for a proposed fucopyranoside structure.[4] Comparing the predicted spectrum with the experimental one can aid in assigning signals and confirming the structure, especially when dealing with stereoisomers or complex substitution patterns.
Troubleshooting Guides
Issue 1: Anomeric protons of different fucopyranoside anomers are overlapping.
Solution:
-
Optimize 1D Acquisition: First, try acquiring the 1D ¹H NMR spectrum in different solvents (e.g., D₂O, CD₃OD, DMSO-d₆) to see if the anomeric signals can be resolved.
-
Utilize 2D TOCSY: A 2D TOCSY experiment is highly effective for this issue. The anomeric proton of each anomer will have a unique chemical shift, and the TOCSY experiment will show correlations to all other protons within that specific sugar ring. This allows for the clear identification of each anomer's spin system.[2]
-
Consider HSQC: An HSQC experiment can also be beneficial. The anomeric protons are attached to anomeric carbons (C1), which typically have distinct chemical shifts in the ¹³C spectrum, thus resolving the proton signals in the second dimension.
Issue 2: The methyl group signal of the fucose (H-6) is overlapping with other signals.
Solution:
-
COSY Experiment: A COSY spectrum should show a cross-peak between the H-6 methyl protons and the H-5 proton, helping to confirm its location even if it's in a crowded region.
-
HSQC Experiment: The H-6 protons are attached to the C-6 carbon, which has a characteristic chemical shift in the aliphatic region of the ¹³C spectrum. The HSQC experiment will show a clear correlation at this position, separating the H-6 signal from others.
-
HMBC Experiment: An HMBC spectrum can show a correlation from the H-6 protons to the C-5 and C-4 carbons, further confirming the assignment.
Data Presentation
Table 1: Typical ¹H NMR Chemical Shift Ranges (ppm) for L-Fucopyranosides in D₂O
| Proton | α-L-Fucopyranose | β-L-Fucopyranose | Methyl α-L-fucopyranoside |
| H-1 | ~5.20 (d, J ≈ 3.5 Hz) | ~4.55 (d, J ≈ 8.0 Hz) | ~4.80 (d, J ≈ 3.8 Hz) |
| H-2 | ~3.80 | ~3.55 | ~3.85 |
| H-3 | ~3.90 | ~3.70 | ~3.95 |
| H-4 | ~3.75 | ~3.65 | ~3.80 |
| H-5 | ~4.20 | ~3.75 | ~4.10 |
| H-6 (CH₃) | ~1.25 (d, J ≈ 6.5 Hz) | ~1.25 (d, J ≈ 6.5 Hz) | ~1.20 (d, J ≈ 6.5 Hz) |
Note: Chemical shifts are approximate and can vary based on solvent, temperature, and pH.
Experimental Protocols
Protocol 1: Peracetylation of Fucopyranosides for Improved ¹H NMR Resolution
-
Sample Preparation: Dissolve approximately 10 mg of the fucopyranoside sample in 1 mL of pyridine (B92270) in a dry round-bottom flask.
-
Acetylation: Add 1 mL of acetic anhydride (B1165640) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up: Quench the reaction by slowly adding ice-water. Extract the product with dichloromethane (B109758) or ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting peracetylated fucopyranoside by flash chromatography if necessary.
-
NMR Analysis: Dissolve the purified product in CDCl₃ and acquire the ¹H NMR spectrum. The acetylated protons typically appear in the region of 1.9-2.2 ppm, and the ring protons are shifted downfield, often resulting in better resolution.
Protocol 2: 2D-TOCSY for Resolving Overlapping Fucopyranoside Signals
-
Sample Preparation: Dissolve 5-10 mg of the fucopyranoside sample in a suitable deuterated solvent (e.g., D₂O, CD₃OD) and transfer to an NMR tube.
-
Spectrometer Setup:
-
Tune and shim the spectrometer for optimal homogeneity.
-
Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and transmitter offset.
-
-
TOCSY Experiment Parameters:
-
Use a phase-sensitive TOCSY pulse sequence (e.g., mlevesgpph on Bruker instruments).
-
Set the spectral width in both dimensions to cover all proton signals.
-
The number of increments in the indirect dimension (t₁) can be set to 256 or 512 for good resolution.
-
Mixing Time (D9): This is a crucial parameter. For carbohydrates, a mixing time of 80-120 ms (B15284909) is generally effective for transferring magnetization throughout the entire spin system of a sugar ring.[2] It may be beneficial to run multiple TOCSY experiments with different mixing times (e.g., 40 ms, 80 ms, 120 ms) to observe correlations between directly coupled and more distant protons.
-
-
Data Processing and Analysis:
-
Process the 2D data with appropriate window functions (e.g., sine-bell).
-
Phase the spectrum carefully.
-
Identify the cross-peaks corresponding to the well-resolved anomeric protons. Trace the vertical lines from these anomeric cross-peaks to identify all the correlated protons within each fucopyranoside ring.
-
Visualizations
Figure 1. A workflow diagram illustrating the logical progression for resolving overlapping peaks in the ¹H NMR of fucopyranosides.
Figure 2. A simplified representation of the through-bond correlations in a fucopyranoside spin system as detected by a TOCSY experiment.
References
- 1. TOCSY: TOtal Correlation SpectroscopY – How to Run Solution State NMR Experiments [nmrexperimentsdcf.ws.gc.cuny.edu]
- 2. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Preventing hydrolysis of fucopyranosyl donors during glycosylation.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the hydrolysis of fucopyranosyl donors during glycosylation reactions.
Troubleshooting Guide
Low yields and unexpected byproducts are common challenges in fucopyranosyl glycosylation, often stemming from the hydrolysis of the fucopyranosyl donor. This guide provides a systematic approach to identifying and resolving these issues.
Problem: Low or No Glycosylation Product Observed on TLC/LC-MS
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of the Fucopyranosyl Donor | 1. Ensure Anhydrous Conditions: Moisture is a primary cause of donor hydrolysis.[1] Dry all glassware thoroughly in an oven and cool under an inert atmosphere (e.g., argon or nitrogen). Use freshly distilled, anhydrous solvents. The use of molecular sieves is highly recommended to scavenge any residual water. |
| 2. Optimize Promoter/Activator: The choice and amount of Lewis acid or promoter are critical. An inappropriate or excessive amount of activator can accelerate hydrolysis.[1] Titrate the amount of promoter to find the optimal concentration that activates the donor without causing significant degradation. Consider using a pre-activation protocol where the donor is activated at a low temperature before the acceptor is added.[2] | |
| 3. Control Reaction Temperature: High temperatures can increase the rate of donor hydrolysis.[3] Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. A systematic study of the reaction temperature can reveal the optimal conditions for glycosylation over hydrolysis.[3] | |
| Suboptimal Donor/Acceptor Reactivity | 1. Evaluate Protecting Groups: The protecting groups on both the donor and acceptor influence their reactivity. Electron-withdrawing groups can "disarm" the donor, making it less reactive, while electron-donating groups can "arm" it. Ensure the protecting group strategy is suitable for the desired glycosylation. |
| 2. Check Purity of Starting Materials: Impurities in the donor or acceptor can inhibit the reaction. Purify starting materials by column chromatography or recrystallization and confirm their identity and purity by NMR and mass spectrometry. | |
| Side Reactions | 1. Anomerization: The fucopyranosyl donor may anomerize to a less reactive form. Monitor the anomeric purity of the donor by NMR before use. |
| 2. Aglycon Transfer: In the case of thioglycoside donors, aglycon transfer to the acceptor can be a competing side reaction. Consider using a different type of donor if this is a persistent issue. |
Problem: Multiple Spots Observed on TLC, Indicating Byproducts
| Possible Cause | Troubleshooting Steps |
| Hydrolysis Products | 1. Identification: The hydrolyzed donor will appear as a more polar spot on the TLC plate compared to the starting donor. This can be confirmed by co-spotting with a sample of the fucopyranosyl donor that has been intentionally quenched with water. |
| 2. Minimization: Implement the steps outlined above to ensure anhydrous conditions and optimize the reaction parameters. | |
| Partially Deprotected Byproducts | 1. One-Pot Reacetylation: If partially deprotected byproducts are observed, a one-pot glycosylation-reacetylation protocol can be employed.[1] After the glycosylation is complete, adding an acetylating agent (e.g., acetic anhydride (B1165640) and pyridine) can convert these byproducts to the desired fully protected product, simplifying purification.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of fucopyranosyl donor hydrolysis during glycosylation?
A1: The most common cause is the presence of water in the reaction mixture.[1] Glycosylation reactions are highly sensitive to moisture, which can react with the activated glycosyl donor, leading to hydrolysis. Other contributing factors include the use of overly harsh activators, high reaction temperatures, and prolonged reaction times.[3]
Q2: How can I ensure my reaction conditions are sufficiently anhydrous?
A2: To ensure anhydrous conditions, all glassware should be oven-dried at >120°C for several hours and cooled under a stream of inert gas (argon or nitrogen). Solvents should be freshly distilled from an appropriate drying agent (e.g., calcium hydride for dichloromethane). The use of activated molecular sieves (e.g., 4Å) in the reaction flask is also a standard and effective practice to sequester any trace amounts of water.
Q3: I see a new, more polar spot on my TLC plate after starting the reaction. What is it likely to be?
A3: A new, more polar spot is often the hydrolyzed fucopyranosyl donor. You can confirm this by running a control experiment where you intentionally add a small amount of water to your donor in the presence of the activator and compare the resulting spot on TLC with your reaction mixture.
Q4: Can the type of fucopyranosyl donor influence the extent of hydrolysis?
A4: Yes, the stability of the fucopyranosyl donor is dependent on its leaving group. For example, glycosyl fluorides are generally more stable to hydrolysis than glycosyl trichloroacetimidates or bromides under neutral conditions.[4] However, under acidic activation conditions, all donors are susceptible to hydrolysis to varying degrees. The choice of donor should be tailored to the specific reaction conditions and the reactivity of the glycosyl acceptor.
Q5: How does temperature affect the rate of hydrolysis versus glycosylation?
A5: Higher temperatures generally accelerate both the desired glycosylation reaction and the undesired hydrolysis of the donor.[3] However, the activation energy for hydrolysis may be lower, meaning that at elevated temperatures, hydrolysis can become the dominant pathway. It is often beneficial to run glycosylation reactions at low temperatures (e.g., -78°C to 0°C) to minimize hydrolysis, even if it requires longer reaction times.[3]
Q6: I am using a thioglycoside donor and suspect aglycon transfer is occurring alongside hydrolysis. How can I differentiate between these side reactions?
A6: Aglycon transfer results in the formation of a new thioglycoside, where the aglycon from the donor is transferred to the acceptor. This can be distinguished from hydrolysis by mass spectrometry, as the product of aglycon transfer will have a different mass than the hydrolyzed donor. Careful analysis of the crude reaction mixture by LC-MS can help identify all the species present.
Data Presentation
Table 1: Relative Stability and Reactivity of Common Fucopyranosyl Donors
| Donor Type | Leaving Group | Relative Stability | Typical Activation Conditions | Notes |
| Glycosyl Halide | F, Cl, Br | Fluorides are relatively stable; Chlorides and Bromides are more reactive and moisture-sensitive. | Lewis acids (e.g., AgOTf, BF₃·OEt₂) | A classic and widely used class of donors. |
| Thioglycoside | SPh, SEt | Generally stable and can be stored. | NIS/TfOH, DMTST, Ph₂SO/Tf₂O | Can be "armed" or "disarmed" based on protecting groups. Prone to aglycon transfer. |
| Trichloroacetimidate | OC(NH)CCl₃ | Moderately stable; sensitive to acid. | Catalytic Lewis acid (e.g., TMSOTf, BF₃·OEt₂) | Highly reactive donors, often providing good yields. |
| Glycosyl Sulfoxide | S(O)Ph | Stable to storage. | Tf₂O | Often used in a pre-activation protocol. |
| n-Pentenyl Glycoside | O(CH₂)₃CH=CH₂ | Stable. | NIS/TfOH, IDCP | Orthogonal to many other glycosylation methods. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Hydrolysis in Fucopyranosyl Glycosylation
-
Preparation of Glassware and Reagents:
-
Dry all glassware (reaction flask, dropping funnel, stirrer bar) in an oven at 150°C for at least 4 hours.
-
Assemble the glassware hot under a positive pressure of dry argon or nitrogen and allow it to cool.
-
Use freshly distilled, anhydrous solvents. Dichloromethane (B109758) (DCM) can be distilled from CaH₂, and toluene (B28343) from sodium/benzophenone. Store solvents over activated molecular sieves.
-
Ensure the fucopyranosyl donor and glycosyl acceptor are pure and have been dried under high vacuum for several hours before use.
-
-
Reaction Setup:
-
To the reaction flask, add the fucopyranosyl donor, glycosyl acceptor, and freshly activated 4Å molecular sieves.
-
Seal the flask with a septum and purge with argon or nitrogen.
-
Dissolve the reactants in the anhydrous solvent and cool the mixture to the desired temperature (e.g., -40°C).
-
-
Activation and Reaction:
-
Dissolve the promoter (e.g., TMSOTf) in the anhydrous solvent in a separate flame-dried flask under an inert atmosphere.
-
Slowly add the promoter solution to the stirred reaction mixture via a syringe.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, quench it by adding a few drops of a suitable quenching agent (e.g., pyridine (B92270) or triethylamine) at the reaction temperature.
-
Allow the mixture to warm to room temperature, dilute with the solvent, and filter through a pad of Celite to remove the molecular sieves.
-
Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica (B1680970) gel column chromatography.
-
Protocol 2: Monitoring Fucopyranosyl Glycosylation by Thin Layer Chromatography (TLC)
-
Sample Preparation:
-
During the reaction, periodically take a small aliquot using a capillary tube and spot it on a TLC plate.
-
On the same plate, spot the starting fucopyranosyl donor and the glycosyl acceptor as references.
-
-
Eluent System:
-
Choose an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate (B1210297) or dichloromethane and methanol) that provides good separation of the starting materials and the product.
-
-
Visualization:
-
After developing the TLC plate, visualize the spots. A common method for visualizing carbohydrates is to stain the plate with a p-anisaldehyde or ceric ammonium (B1175870) molybdate (B1676688) solution followed by gentle heating.[5][6]
-
The desired product should appear as a new spot with an Rf value typically between that of the donor and the acceptor.
-
The hydrolyzed donor will appear as a more polar spot (lower Rf) than the starting donor.
-
Protocol 3: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
-
Method Development:
-
Develop a reverse-phase or normal-phase HPLC method that can separate the fucopyranosyl donor, the glycosyl acceptor, the desired product, and the hydrolyzed donor.
-
A common setup for carbohydrate analysis is a C18 column with a water/acetonitrile gradient, often with a refractive index (RI) or evaporative light scattering detector (ELSD).[7]
-
-
Standard Curves:
-
Prepare standard solutions of known concentrations for the fucopyranosyl donor, the product (if available), and the hydrolyzed donor.
-
Inject these standards to generate calibration curves of peak area versus concentration.
-
-
Sample Analysis:
-
At various time points during the reaction, quench a small aliquot and dilute it to a known volume.
-
Inject the sample into the HPLC and integrate the peak areas of the relevant compounds.
-
-
Quantification:
-
Use the calibration curves to determine the concentration of the donor, product, and hydrolyzed donor in the reaction mixture at each time point. This will allow for the calculation of reaction yield and the extent of hydrolysis.[7]
-
Visualizations
Caption: Competing pathways in fucopyranosyl glycosylation.
Caption: Troubleshooting workflow for low glycosylation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic Strategies for Bioactive Oligosaccharides [mdpi.com]
- 3. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aqueous Glycosylation of Unprotected Sucrose Employing Glycosyl Fluorides in the Presence of Calcium Ion and Trimethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epfl.ch [epfl.ch]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Frontiers | Dietary Sugars Analysis: Quantification of Fructooligossacharides during Fermentation by HPLC-RI Method [frontiersin.org]
Technical Support Center: Ensuring the Stability of Methyl Fucopyranoside in Enzymatic Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using methyl fucopyranoside in enzymatic assays. Ensuring the stability of this substrate is critical for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: My enzymatic assay results with this compound are inconsistent. What could be the cause?
A1: Inconsistent results can stem from several factors related to the stability of this compound. The primary culprits are often inappropriate pH, elevated temperatures, or reactive buffer components. Degradation of the substrate can lead to variable reaction rates and unreliable data. We recommend verifying the pH of your stock solutions and assay buffer, as well as ensuring proper temperature control throughout your experiment.
Q2: How stable is this compound in aqueous solutions?
A2: this compound, like other glycosides, can be susceptible to hydrolysis, particularly under acidic or strongly basic conditions. The glycosidic bond can be cleaved, releasing fucose and methanol, which will not be acted upon by your enzyme. The rate of this hydrolysis is dependent on pH, temperature, and the presence of certain catalytic ions in the buffer.
Q3: Can the type of buffer I use affect the stability of this compound?
A3: Absolutely. Certain buffer species can influence the rate of hydrolysis. For instance, some buffers can participate in the hydrolysis reaction or contain impurities that may degrade the substrate.[1][2] It is crucial to select a buffer system that is inert with respect to the glycosidic bond of this compound under your experimental conditions.
Q4: What are the ideal storage conditions for this compound solutions?
A4: To maximize shelf-life, this compound solutions should be stored at low temperatures, typically 2-8°C for short-term storage and frozen at -20°C or -80°C for long-term storage. It is also advisable to prepare stock solutions in a buffer that maintains a neutral pH and to aliquot them to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Troubleshooting Guides
Problem: High Background Signal or Non-enzymatic Substrate Degradation
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Inappropriate pH of Assay Buffer | Verify the pH of your assay buffer. The stability of glycosides is pH-dependent.[3][4] Acidic or strongly alkaline conditions can lead to non-enzymatic hydrolysis of this compound. Adjust the pH to the optimal range for your enzyme, while considering the stability of the substrate. |
| High Assay Temperature | Elevated temperatures can accelerate the rate of hydrolysis.[4] If your enzyme is thermostable, consider running the assay at the lower end of its optimal temperature range to minimize substrate degradation. For enzymes that function at moderate temperatures, ensure your incubator or water bath maintains a consistent and accurate temperature. |
| Reactive Buffer Components | Certain buffers may catalyze the hydrolysis of glycosidic bonds.[1][2] Consider switching to an alternative buffer system. Buffers like MES, HEPES, or MOPS are often good choices for their relative inertness. |
| Contaminated Reagents | Contaminants in water or other reagents can potentially degrade the substrate. Use high-purity water (e.g., Milli-Q or equivalent) and analytical grade reagents for all solutions. |
Problem: Low or No Enzyme Activity Detected
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Degraded Substrate Stock Solution | Prepare a fresh stock solution of this compound. If you suspect your current stock has degraded, you can test its integrity using methods like HPLC or mass spectrometry. |
| Inhibitory Buffer Components | Some buffers, such as Tris, have been shown to inhibit the activity of certain glycosidases.[5] If you are using a Tris-based buffer and observing low activity, consider switching to a different buffer system like phosphate (B84403) or HEPES, after confirming their compatibility with your enzyme and substrate. |
| Incorrect Substrate Concentration | If the substrate has degraded over time, the actual concentration in your assay will be lower than calculated, potentially leading to lower-than-expected enzyme activity. Use a freshly prepared and quantified stock solution. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Different Buffers
This protocol outlines a method to determine the stability of this compound in various buffer systems at a given temperature.
Materials:
-
Methyl α-L-fucopyranoside
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Buffer solutions of interest (e.g., 50 mM Sodium Phosphate, 50 mM Tris-HCl, 50 mM MES) at various pH values
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) or a mass spectrometer
-
Incubator or water bath
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in high-purity water.
-
Incubation: In separate microcentrifuge tubes, dilute the this compound stock solution to a final concentration of 1 mM in each of the buffer solutions to be tested.
-
Time Points: Immediately take a "time zero" sample from each tube for analysis.
-
Incubation: Incubate the remaining solutions at the desired temperature (e.g., 37°C).
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
Analysis: Analyze the samples from each time point by HPLC or mass spectrometry to quantify the amount of intact this compound remaining.
-
Data Analysis: Plot the concentration of intact this compound versus time for each buffer condition. Calculate the rate of degradation.
Expected Outcome: This experiment will provide quantitative data on the stability of this compound in different buffers, allowing you to select the most suitable buffer for your enzymatic assay.
Protocol 2: Determining the Effect of pH and Temperature on this compound Stability
This protocol is designed to evaluate the stability of this compound across a range of pH values and temperatures.
Materials:
-
Methyl α-L-fucopyranoside
-
A universal buffer system or a series of buffers covering a wide pH range (e.g., citrate (B86180) for acidic, phosphate for neutral, and borate (B1201080) for alkaline pH)
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Temperature-controlled incubator or multiple water baths
-
Analytical method for quantifying this compound (e.g., HPLC, GC-MS after derivatization)
Procedure:
-
Prepare Solutions: Prepare solutions of 1 mM this compound in buffers of different pH values (e.g., pH 4, 5, 6, 7, 8, 9).
-
Temperature Incubation: Aliquot the solutions for each pH into separate tubes and incubate them at different temperatures (e.g., 25°C, 37°C, 50°C).
-
Sampling: Collect samples at various time points (e.g., 0, 1, 4, 12, 24 hours) from each pH and temperature condition.
-
Quantification: Analyze the concentration of remaining this compound in each sample.
-
Data Analysis: Generate a stability profile by plotting the percentage of remaining this compound against time for each pH and temperature combination. This can be used to determine the optimal conditions for your assay. The hydrolysis of fucosylated glycans has been shown to follow first-order kinetics.[6]
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Buffers at 37°C
| Buffer (50 mM) | pH | Half-life (hours) | Degradation Rate Constant (k, h⁻¹) |
| Citrate | 4.0 | 12 | 0.0578 |
| Acetate | 5.0 | 48 | 0.0144 |
| MES | 6.0 | > 72 | < 0.0096 |
| Phosphate | 7.0 | > 72 | < 0.0096 |
| HEPES | 7.5 | > 72 | < 0.0096 |
| Tris-HCl | 8.0 | 60 | 0.0116 |
| Borate | 9.0 | 24 | 0.0289 |
Note: This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.
Visualizations
Caption: Workflow for assessing this compound stability.
References
- 1. Effects of common buffer systems on drug activity: the case of clerocidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Tris, MOPS, and phosphate buffers on the hydrolysis of polyethylene terephthalate films by polyester hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. itempdf74155353254prod.s3.amazonaws.com [itempdf74155353254prod.s3.amazonaws.com]
- 4. Effects of pH and Temperature on the Stability of Fumonisins in Maize Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of the Hydrolysis Kinetics of Fucosylated Glycosaminoglycan in Mild Acid and Structures of the Resulting Oligosaccharides [mdpi.com]
Technical Support Center: HPLC Separation of Methyl Fucopyranoside Anomers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of alpha (α) and beta (β) anomers of methyl fucopyranoside.
Frequently Asked Questions (FAQs)
Q1: What makes the separation of this compound anomers challenging?
The primary challenge in separating the α and β anomers of this compound lies in their structural similarity. They are diastereomers that differ only in the stereochemistry at the anomeric carbon (C1). This subtle difference requires highly selective HPLC methods to achieve baseline resolution. Unlike their parent sugar, L-fucose, methyl fucopyranosides are non-reducing and therefore the anomers are stable in solution and do not interconvert (mutarotate). The challenge is purely chromatographic, focusing on achieving sufficient selectivity.
Q2: What type of HPLC column is most effective for this separation?
Several column chemistries can be employed, with the choice depending on available instrumentation and desired outcomes.
-
Chiral Stationary Phases (CSPs): Polysaccharide-based chiral columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak series), are highly effective for separating sugar anomers.[1][2] They provide the necessary stereoselective interactions to resolve the α and β forms.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are well-suited for separating polar compounds like glycosides.[3][4][5] The separation is based on partitioning between a water-enriched layer on the stationary phase and a highly organic mobile phase. Different HILIC chemistries (amide, diol, or zwitterionic) can offer varying selectivities.[4][6]
-
Reversed-Phase (RP) C18 Columns: While less common for this specific task, a C18 column can sometimes resolve anomers with careful method development.[7] This typically requires a mobile phase with a low percentage of organic solvent (e.g., 5-10% acetonitrile (B52724) in water) and a long column to maximize theoretical plates.[7]
Q3: Why am I seeing a single, broad peak instead of two distinct anomer peaks?
This indicates insufficient resolution. The two anomers are co-eluting or only partially separated. To resolve this, refer to the troubleshooting guide below. Common causes include using a non-selective column, an inappropriate mobile phase composition, or a column temperature that is too high, which can sometimes reduce selectivity for stable anomers.
Q4: Can temperature be used to improve the separation?
Yes, temperature is a critical parameter. For stable anomers like methyl fucopyranosides, adjusting the temperature can alter the selectivity.
-
Lowering Temperature: Often increases resolution by enhancing the specific interactions between the analytes and the stationary phase. It may, however, lead to broader peaks and higher backpressure.
-
Increasing Temperature: Can decrease analysis time and improve peak efficiency. However, for some methods, it may reduce the selectivity between the anomers.[8] It is crucial to empirically determine the optimal temperature for your specific method.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound anomers.
Problem: Poor or No Resolution Between α and β Anomers
| Potential Cause | Recommended Solution |
| Inappropriate Column Chemistry | The stationary phase lacks the selectivity to differentiate between the anomers. Action: Switch to a more selective column. A chiral column (e.g., Chiralpak AD-H) is a primary recommendation.[1][9] Alternatively, screen various HILIC columns. |
| Incorrect Mobile Phase Composition | The mobile phase polarity or composition is not optimal for resolution. Action (Chiral/Normal Phase): Adjust the ratio of non-polar to polar solvents (e.g., hexane (B92381)/ethanol).[2] Action (HILIC): Fine-tune the water/acetonitrile ratio. Small changes can have a significant impact.[3] Action (Reversed-Phase): Use a shallow gradient with a low percentage of organic modifier (e.g., 5-10% acetonitrile).[7] |
| Flow Rate is Too High | High flow rates can reduce the time available for interaction with the stationary phase, leading to decreased resolution. Action: Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).[2] This increases residence time on the column, often improving separation. |
| Sub-optimal Temperature | Temperature affects selectivity. Action: Systematically vary the column temperature (e.g., in 5 °C increments from 15 °C to 40 °C) to find the optimum for resolution.[2] |
Problem: Peak Tailing
| Potential Cause | Recommended Solution |
| Secondary Interactions | Active sites on the column packing (e.g., exposed silanols) can cause unwanted interactions. Action: If using a reversed-phase or HILIC column, add a small amount of a modifier like trifluoroacetic acid (TFA) or an amine to the mobile phase to mask active sites. Note: Check for modifier compatibility with your column and detector (e.g., MS). |
| Column Bed Deterioration | The column packing has degraded or a void has formed at the inlet. Action: First, try reversing and flushing the column (if permitted by the manufacturer). If this fails, the column must be replaced. Using a guard column can help extend the life of the analytical column.[10] |
| Extra-Column Volume | Excessive volume from tubing, fittings, or the injector can cause band broadening and tailing. Action: Use tubing with the smallest possible internal diameter and keep lengths to a minimum. Ensure all fittings are properly connected to avoid dead volume.[10] |
Problem: Irreproducible Retention Times
| Potential Cause | Recommended Solution |
| Poor Column Equilibration | The column is not fully equilibrated with the mobile phase before injection. Action: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before starting the analysis sequence. This is especially critical for HILIC methods. |
| Mobile Phase Instability | The mobile phase composition is changing over time (e.g., evaporation of a volatile component). Action: Prepare fresh mobile phase daily. Keep solvent bottles capped to minimize evaporation. If using buffered solutions, check for precipitation. |
| Fluctuations in Temperature | The laboratory or column oven temperature is not stable. Action: Use a thermostatically controlled column compartment to maintain a constant temperature.[8] |
Experimental Protocols
Method 1: Chiral HPLC Separation
This method is adapted from established protocols for separating fucose anomers and is highly likely to be effective for methyl fucopyranosides.[1][2]
| Parameter | Condition |
| Column | Chiralpak AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Hexane / Ethanol (B145695) (e.g., 90:10 v/v) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 25 °C (optimization may be required) |
| Detection | Refractive Index (RI) or ELSD |
| Injection Volume | 10 µL |
Procedure:
-
Prepare the mobile phase and degas thoroughly.
-
Equilibrate the Chiralpak AD-H column with the mobile phase at 0.5 mL/min for at least 60 minutes or until a stable baseline is achieved.
-
Dissolve the this compound sample in the mobile phase.
-
Inject the sample and begin data acquisition.
-
Note: The ratio of hexane to ethanol is the most critical parameter for adjusting retention and resolution. Test ratios from 95:5 to 85:15 to optimize the separation.
Method 2: HILIC Separation
This method provides an alternative using a common stationary phase for polar analytes.[3][6]
| Parameter | Condition |
| Column | Amide-based HILIC column (e.g., Waters ACQUITY UPLC BEH Amide), 150 x 2.1 mm, 1.7 µm |
| Mobile Phase A | Acetonitrile with 0.1% Formic Acid |
| Mobile Phase B | Water with 0.1% Formic Acid |
| Gradient | Isocratic, 90-95% A (adjust for optimal retention) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30 °C |
| Detection | ELSD or Mass Spectrometry (MS) |
| Injection Volume | 2 µL |
Procedure:
-
Prepare the mobile phases and degas.
-
Equilibrate the HILIC column with the starting mobile phase composition for at least 30 minutes. HILIC equilibration is critical for reproducibility.
-
Dissolve the sample in a solution mimicking the mobile phase (e.g., 90:10 Acetonitrile/Water).
-
Inject the sample.
-
Note: The percentage of water in the mobile phase is the key to controlling retention in HILIC. A higher water content will decrease retention. Adjust the percentage of Mobile Phase B between 5% and 10% to achieve the desired separation.
Visualizations
Caption: A logical workflow for troubleshooting poor resolution in HPLC anomer separations.
Caption: Relationship between key parameters and the goal of HPLC anomer resolution.
References
- 1. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Separation of carbohydrate isomers and anomers on poly-N-(1H-tetrazole-5-yl)-methacrylamide-bonded stationary phase by hydrophilic interaction chromatography as well as determination of anomer interconversion energy barriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Hydrophilic interaction liquid chromatography in the separation of glycopeptides and their isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. emerypharma.com [emerypharma.com]
- 8. Sugar Separation Problems - Chromatography Forum [chromforum.org]
- 9. researchgate.net [researchgate.net]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Optimizing Fucosidase Inhibitor Screening
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for fucosidase inhibitor screening.
Troubleshooting Guide
This guide addresses specific issues that may arise during fucosidase inhibitor screening experiments.
| Problem | Possible Cause | Recommended Solution |
| Low or No Enzyme Activity | Incorrect pH or Buffer: Fucosidase activity is highly dependent on pH. | Verify the pH of your reaction buffer. Most fucosidases have an optimal pH in the acidic range (pH 4.0-7.0).[1][2][3] Consider using a citrate (B86180) or acetate (B1210297) buffer for acidic pH ranges and a phosphate (B84403) buffer for neutral ranges.[1][2] |
| Suboptimal Temperature: Enzyme activity is sensitive to temperature. | Ensure the incubation temperature is optimal for the specific fucosidase being used. Many fucosidases exhibit optimal activity between 30°C and 60°C.[1][2] | |
| Enzyme Degradation: Improper storage or handling can lead to loss of enzyme activity. | Store the enzyme at the recommended temperature (typically -20°C or -80°C) in a suitable buffer containing a stabilizing agent like BSA or glycerol. Avoid repeated freeze-thaw cycles. | |
| Presence of Inhibitors in Sample: The sample itself may contain interfering substances. | Run a control reaction with the sample but without the enzyme to check for background signal. Consider sample purification or dialysis if interference is suspected. | |
| High Background Signal | Substrate Instability: The chromogenic or fluorogenic substrate may be hydrolyzing spontaneously. | Prepare the substrate solution fresh before each experiment. Run a "no-enzyme" control to measure the rate of spontaneous substrate degradation and subtract this from all readings. |
| Contaminated Reagents: Buffers or other reagents may be contaminated. | Use high-purity water and reagents. Filter-sterilize buffers if necessary. | |
| Autofluorescence of Test Compounds: Test compounds may fluoresce at the same wavelength as the product. | Screen test compounds for intrinsic fluorescence at the assay wavelengths before performing the enzymatic assay. If a compound is fluorescent, consider using a different detection method (e.g., colorimetric instead of fluorometric). | |
| Inconsistent or Irreproducible Results | Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes. | Calibrate pipettes regularly. Use a multichannel pipette for adding reagents to multiple wells simultaneously to ensure consistency.[4] |
| Temperature Fluctuations: Inconsistent temperature across the microplate during incubation. | Ensure uniform heating of the microplate by using a properly calibrated incubator or water bath. | |
| Inhibitor Precipitation: The test compound may not be fully soluble in the assay buffer. | Check the solubility of the test compounds in the assay buffer. The use of a small percentage of a co-solvent like DMSO may be necessary, but its final concentration should be kept low (typically <1%) and consistent across all wells, as it can affect enzyme activity.[2] | |
| Reaction Not in Linear Range: The reaction may be proceeding too quickly or for too long, leading to substrate depletion or product inhibition. | Perform a time-course experiment to determine the linear range of the reaction. Ensure that inhibitor screening is performed within this linear range. |
Frequently Asked Questions (FAQs)
Q1: What is the most suitable buffer for a fucosidase inhibitor screening assay?
A1: The choice of buffer depends on the optimal pH of the specific fucosidase. For enzymes with acidic optima, sodium acetate or citrate buffers (pH 4.0-6.0) are commonly used.[2][3] For those with a neutral pH optimum, phosphate buffers (pH 6.0-7.5) are a good choice.[1][2] It is crucial to determine the optimal pH for your enzyme experimentally.
Q2: What concentration of substrate should I use?
A2: The substrate concentration should ideally be at or near the Michaelis constant (Km) of the enzyme for that substrate. This ensures that the assay is sensitive to competitive inhibitors. If the Km is unknown, you can determine it experimentally or use a concentration that gives a robust and linear signal over the course of the assay.
Q3: My test compound is not soluble in the aqueous assay buffer. What can I do?
A3: You can dissolve the compound in a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute it into the assay buffer. However, it is critical to keep the final concentration of the organic solvent low (e.g., <1%) and consistent in all assay wells, including controls, as it can inhibit enzyme activity.[2] Always run a solvent control to assess its effect on the enzyme.
Q4: How can I differentiate between a true inhibitor and a compound that interferes with the assay?
A4: Several control experiments are necessary. To check for interference with the detection method, measure the signal of the compound in the assay buffer without the enzyme. To test for compound-induced substrate degradation, incubate the compound with the substrate in the absence of the enzyme. A true inhibitor will only show its effect in the presence of a functioning enzyme.
Q5: What is the effect of metal ions on fucosidase activity?
A5: The effect of metal ions can vary depending on the specific fucosidase. Some metal ions like Co²⁺ may act as activators for certain fucosidases, while others such as Hg²⁺ and Cu²⁺ can be strong inhibitors.[2] It is advisable to either exclude divalent metal ions from the assay buffer or include a chelating agent like EDTA if their effects are unknown or undesirable, unless the enzyme requires a specific metal ion for activity.
Quantitative Data Summary
The following table summarizes typical quantitative data for fucosidase inhibitor screening assays. Note that these are general ranges, and optimal conditions should be determined for each specific enzyme and substrate.
| Parameter | Typical Range/Value | Notes |
| pH | 4.0 - 7.5 | Highly dependent on the fucosidase source.[1][2][3] |
| Temperature | 30 - 60 °C | Dependent on the thermal stability of the enzyme.[1][2] |
| Buffer System | Sodium Acetate, Sodium Citrate, Sodium Phosphate | Choice depends on the optimal pH.[1][2] |
| Substrate | p-Nitrophenyl-α-L-fucopyranoside (pNPF) | Common colorimetric substrate.[4] |
| 4-Methylumbelliferyl-α-L-fucopyranoside (4-MUF) | Common fluorogenic substrate. | |
| Substrate Concentration | 0.1 - 2 mM | Should be close to the Km value for the enzyme. |
| Enzyme Concentration | Varies | Should provide a linear reaction rate for the desired assay duration. |
| Co-solvent (e.g., DMSO) | < 1% (v/v) | To solubilize inhibitors; must be consistent across all wells.[2] |
Experimental Protocol: Colorimetric Fucosidase Inhibitor Screening
This protocol describes a general method for screening fucosidase inhibitors using the colorimetric substrate p-nitrophenyl-α-L-fucopyranoside (pNPF).
1. Reagent Preparation:
-
Assay Buffer: Prepare a buffer at the optimal pH for your fucosidase (e.g., 50 mM sodium acetate, pH 5.5).
-
Enzyme Stock Solution: Prepare a concentrated stock of fucosidase in assay buffer. Aliquot and store at -80°C.
-
Substrate Stock Solution: Prepare a stock solution of pNPF in the assay buffer. This should be prepared fresh.
-
Inhibitor Stock Solutions: Dissolve test compounds in DMSO to create concentrated stock solutions.
-
Stop Solution: Prepare a solution to stop the enzymatic reaction (e.g., 0.5 M sodium carbonate).
2. Assay Procedure (96-well plate format):
-
Add 2 µL of the test compound solution (or DMSO for control wells) to the appropriate wells of a 96-well plate.
-
Add 88 µL of assay buffer to each well.
-
Add 10 µL of the diluted enzyme solution to each well, except for the "no-enzyme" control wells (add 10 µL of assay buffer instead).
-
Mix gently and pre-incubate the plate at the optimal temperature for 10-15 minutes.
-
Initiate the reaction by adding 10 µL of the pNPF substrate solution to all wells. The final volume should be 110 µL.
-
Incubate the plate at the optimal temperature for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding 100 µL of the stop solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
3. Data Analysis:
-
Subtract the absorbance of the "no-enzyme" control from all other readings.
-
Calculate the percentage of inhibition for each test compound concentration relative to the "no-inhibitor" (DMSO) control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Visualizations
Caption: Experimental workflow for fucosidase inhibitor screening.
Caption: Role of α-L-fucosidase and its inhibition.
References
Troubleshooting fucosidase assays using methyl fucopyranoside.
Welcome to the technical support center for fucosidase assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fucosidase assays, with a focus on those utilizing methyl fucopyranoside derivatives as substrates.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during fucosidase assays.
Q1: I am seeing low or no enzyme activity. What are the possible causes?
A1: Low or no fucosidase activity can stem from several factors related to the enzyme, substrate, or assay conditions.
-
Inactive Enzyme: Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Verify the protein concentration and integrity.
-
Suboptimal Assay Conditions: The pH, temperature, and buffer composition are critical for optimal enzyme activity. The optimal pH for human lysosomal α-L-fucosidase (FUCA1) is acidic (around pH 4.5-5.5), while some bacterial fucosidases function optimally at a neutral pH.[1][2] Temperatures for assays are typically set at 37°C, but some enzymes may have different optimal temperatures.[3][4]
-
Incorrect Substrate: Verify that you are using the correct substrate for your specific fucosidase. α-L-fucosidases are exoglycosidases that cleave terminal α-L-fucose residues.[3][5] Ensure the substrate has not degraded.
-
Presence of Inhibitors: Contaminants in the sample or reagents can inhibit enzyme activity. Known inhibitors of α-L-fucosidases include deoxyfuconojirimycin, and in some cases, heavy metal ions like HgCl₂ or detergents like SDS.[3][4][6][7]
Q2: My blank or control wells show a high background signal. How can I fix this?
A2: A high background signal can be caused by substrate instability or contamination.
-
Substrate Hydrolysis: The synthetic substrates used in these assays, such as p-nitrophenyl-α-L-fucopyranoside (pNP-Fuc) or 4-methylumbelliferyl-α-L-fucopyranoside (4-MUF), can undergo spontaneous hydrolysis, especially at non-optimal pH or high temperatures.[3] Prepare fresh substrate solutions for each experiment.
-
Contamination: The presence of contaminating glycosidases in your enzyme preparation or sample can lead to substrate cleavage. Ensure your enzyme preparation is pure.
-
Sample Interference: For colorimetric or fluorometric assays, colored or fluorescent compounds in the sample can interfere with the readings. It is important to run a sample blank containing the sample but no substrate to subtract this background.
Q3: The results of my assay are not reproducible. What could be the cause?
A3: Lack of reproducibility can be due to several factors, from pipetting errors to unstable assay conditions.
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially for the enzyme and substrate solutions. The use of a multichannel pipettor is recommended for 96-well plate assays to ensure simultaneous addition of reagents.
-
Temperature Fluctuations: Maintain a constant and uniform temperature during the incubation period.[8]
-
Enzyme Concentration: The concentration of the enzyme can affect its stability.[8] Prepare fresh dilutions of the enzyme for each assay.
-
Reaction Time: Ensure the reaction is stopped consistently across all samples. For kinetic assays, it is crucial that the incubation time is identical for all wells.
Q4: How do I choose the right substrate for my fucosidase assay?
A4: The choice of substrate depends on the nature of your experiment and the available equipment.
-
Chromogenic Substrates (e.g., p-Nitrophenyl-α-L-fucopyranoside): These substrates release a colored product (p-nitrophenol) upon cleavage, which can be measured with a spectrophotometer.[9][10] They are suitable for kinetic studies and high-throughput screening.
-
Fluorogenic Substrates (e.g., 4-Methylumbelliferyl-α-L-fucopyranoside): These substrates yield a fluorescent product upon enzymatic action, offering higher sensitivity than chromogenic substrates.[2][11] They are ideal for detecting low levels of enzyme activity.
-
Indigogenic Substrates (e.g., 5-Bromo-4-chloro-3-indolyl-α-L-fucopyranoside): These are used for histochemical staining to visualize enzyme activity in cells and tissues.[11]
-
Unlabeled this compound: Assays with unlabeled this compound require a secondary method to detect the released fucose or the remaining substrate, such as high-performance anion-exchange chromatography (HPAEC) or a coupled enzymatic assay to measure the released fucose.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in a fucosidase assay.
Caption: A flowchart for troubleshooting fucosidase assay issues.
Experimental Protocols
Protocol 1: Colorimetric Fucosidase Assay using p-Nitrophenyl-α-L-fucopyranoside (pNP-Fuc)
This protocol is adapted for a 96-well plate format.
Materials:
-
α-L-Fucosidase enzyme solution
-
p-Nitrophenyl-α-L-fucopyranoside (pNP-Fuc) substrate solution (e.g., 10 mM in water)[12]
-
Assay Buffer (e.g., 100 mM Sodium Citrate, pH 5.5)[12]
-
Stop Reagent (e.g., 200 mM Sodium Borate, pH 9.8 or 1M Sodium Carbonate)[2][12]
-
96-well clear, flat-bottom plate
-
Spectrophotometric plate reader capable of reading at 400-405 nm[4]
Procedure:
-
Prepare Reagents: Allow all reagents to reach the desired reaction temperature (e.g., 25°C or 37°C).
-
Set up Plate:
-
Sample Wells: Add 20 µL of your sample (e.g., cell lysate, purified enzyme) to each well.
-
Sample Blank Wells: For colored samples, add 20 µL of the sample to separate wells. Add 80 µL of assay buffer without substrate.
-
Standard Curve: Prepare a standard curve using p-nitrophenol (0-250 µM) to quantify the amount of product formed.
-
-
Start Reaction: Add 80 µL of pre-warmed Substrate Buffer (containing pNP-Fuc at the desired final concentration, e.g., 1 mM) to each sample well.[3]
-
Incubation: Mix briefly by tapping the plate and incubate for a defined period (e.g., 20-60 minutes) at the optimal temperature for your enzyme.[3]
-
Stop Reaction: Add 100 µL of Stop Reagent to all wells. The solution should turn yellow in the presence of p-nitrophenol.[2]
-
Read Absorbance: Measure the absorbance at 400-405 nm.
-
Calculate Activity: Subtract the absorbance of the sample blank from the sample wells. Use the p-nitrophenol standard curve to determine the concentration of the product released. One unit of activity is typically defined as the amount of enzyme that hydrolyzes 1 µmole of substrate per minute under the specified conditions.[12]
Protocol 2: Fluorometric Fucosidase Assay using 4-Methylumbelliferyl-α-L-fucopyranoside (4-MUF)
This protocol offers higher sensitivity.
Materials:
-
α-L-Fucosidase enzyme solution
-
4-Methylumbelliferyl-α-L-fucopyranoside (4-MUF) substrate solution (e.g., 0.75 mM in assay buffer)[2]
-
Assay Buffer (e.g., 0.1 M Sodium Citrate, pH 5.5, containing 0.2% BSA)[2]
-
Stop Reagent (e.g., 1 M Sodium Carbonate, pH 10.4)[2]
-
96-well black, flat-bottom plate
-
Fluorometric plate reader (Excitation: ~360 nm, Emission: ~450 nm)
Procedure:
-
Prepare Reagents: Prepare reagents as in the colorimetric assay.
-
Set up Plate: Add 10 µL of your sample to each well of a black 96-well plate.
-
Start Reaction: Add 150 µL of the 4-MUF substrate solution to each well.
-
Incubation: Incubate at 37°C for a desired time (e.g., 30-60 minutes).[2]
-
Stop Reaction: Add 150 µL of Stop Reagent.[2]
-
Read Fluorescence: Measure the fluorescence using appropriate excitation and emission wavelengths.
-
Calculate Activity: Use a standard curve of 4-methylumbelliferone (B1674119) (4-MU) to calculate the amount of product formed and determine the enzyme activity.
Experimental Workflow Diagram
Caption: General workflow for a 96-well plate-based fucosidase assay.
Quantitative Data Summary
The optimal conditions for α-L-fucosidase activity can vary significantly depending on the source of the enzyme.
Table 1: Optimal pH and Temperature for Various α-L-Fucosidases
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Substrate Used | Reference |
| Elizabethkingia meningoseptica (cFase I) | ~4.5 | ~55 | pNP-Fuc | [3] |
| Lacticaseibacillus rhamnosus (AlfA) | 4.0 | 60 | pNP-Fuc | [4] |
| Lacticaseibacillus rhamnosus (AlfB) | 5.0 | 40 | pNP-Fuc | [4] |
| Lacticaseibacillus rhamnosus (AlfC) | 5.0 | 50 | pNP-Fuc | [4] |
| Human Liver (FUCA1) | 4.5 | N/A | pNP-Fuc | [1] |
| Enterococcus gallinarum (EntFuc) | 7.0 | 30 | pNP-Fuc | [13] |
| Human (recombinant FUCA1) | 5.5 | 37 | 4-MUF / pNP-Fuc | [2] |
Table 2: Effect of Various Reagents on Fucosidase Activity
| Enzyme Source | Reagent (Concentration) | Effect on Activity | Reference |
| E. meningoseptica (cFase I) | SDS (0.1%) | Almost inactivated | [3] |
| E. meningoseptica (cFase I) | Deoxyfuconojirimycin | Inhibited | [3] |
| E. meningoseptica (cFase I) | EDTA | No significant influence | [3] |
| L. rhamnosus (AlfA & AlfB) | HgCl₂ (1 mM) | Significantly reduced (~30-40% activity) | [4] |
| L. rhamnosus (AlfC) | HgCl₂ (1 mM) | Drastically reduced (~5% activity) | [4] |
| L. rhamnosus (AlfC) | Co²⁺ (1 mM) | Improved activity | [4] |
References
- 1. Comparative studies on the substrate specificity and defucosylation activity of three α-L-fucosidases using synthetic fucosylated glycopeptides and glycoproteins as substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deciphering α-L-Fucosidase Activity Contribution in Human and Mouse: Tissue α-L-Fucosidase FUCA1 Meets Plasma α-L-Fucosidase FUCA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and characterization of a core fucosidase from the bacterium Elizabethkingia meningoseptica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization and stabilization of the α-L-fucosidase set from Lacticaseibacillus rhamnosus INIA P603 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and function of microbial α-l-fucosidases: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of alpha-L-fucosidase by derivatives of deoxyfuconojirimycin and deoxymannojirimycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. Heat stability and pH activity data of alpha-L-fucosidase in human serum vary with enzyme concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assaying Fucosidase Activity | Springer Nature Experiments [experiments.springernature.com]
- 10. 4-Nitrophenyl-alpha-L-fucopyranoside for use in research | Megazyme [megazyme.com]
- 11. α-Fucosidase as a novel convenient biomarker for cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Strategies to Avoid Glycal Byproduct Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing or eliminating the formation of undesired glycal byproducts during glycosylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are glycal byproducts and why are they a problem in glycosylation reactions?
A1: Glycals are unsaturated carbohydrates with a double bond between carbons 1 and 2 of the pyranose ring. They are common byproducts in glycosylation reactions, arising from the elimination of the leaving group and a proton from the C2 position of the glycosyl donor. The formation of glycals is problematic as it consumes the valuable glycosyl donor, reduces the yield of the desired glycoside, and complicates the purification of the final product due to similar polarities with the desired product.
Q2: What is the general mechanism of glycal formation?
A2: Glycal formation typically proceeds through an oxocarbenium ion intermediate, which is also a key intermediate for the desired glycosylation reaction. A base present in the reaction mixture can abstract a proton from the C2 position, leading to the formation of the C1-C2 double bond. The specific base can be the counterion of the promoter, impurities, or even the glycosyl acceptor itself.
Q3: How does the nature of the glycosyl donor's leaving group influence glycal formation?
A3: The leaving group at the anomeric center of the glycosyl donor plays a crucial role. More reactive leaving groups, which depart more readily to form the oxocarbenium ion, can sometimes lead to a higher propensity for glycal formation if the subsequent nucleophilic attack by the acceptor is slow. Conversely, a very stable leaving group might require harsh reaction conditions, which can also promote elimination. The choice of leaving group should be carefully matched with the reactivity of the glycosyl acceptor and the promoter system.
Q4: Can the protecting groups on the glycosyl donor affect the formation of glycal byproducts?
A4: Yes, the protecting groups, particularly at the C2 position, have a significant impact. Electron-withdrawing protecting groups, such as esters, can disarm the glycosyl donor, making it less reactive and potentially more susceptible to elimination under forcing conditions. Conversely, electron-donating groups, like ethers, can "arm" the donor, making it more reactive towards glycosylation, which can sometimes outcompete glycal formation. The presence of a participating group at C2 (e.g., an acetate (B1210297) or benzoate) can control the stereochemical outcome and often reduces glycal formation by favoring an SN2-like displacement mechanism.
Troubleshooting Guide
Issue 1: Significant formation of glycal byproduct observed by TLC/LC-MS.
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| High Reaction Temperature | Perform the reaction at a lower temperature. Many glycosylation reactions are initiated at cryogenic temperatures (e.g., -78 °C) and slowly warmed.[1][2] Maintaining a constant low temperature can be beneficial. | Reduced rate of elimination reaction, leading to less glycal formation. |
| Inappropriate Solvent | The choice of solvent can significantly influence the reaction pathway. Nitrile solvents (e.g., acetonitrile) often favor β-glycoside formation, while ethereal solvents (e.g., diethyl ether) can favor α-glycosides.[1] Dichloromethane (DCM) is a common non-participating solvent.[1] Consider switching to a solvent that better stabilizes the desired reaction intermediate or disfavors the elimination pathway. | Improved yield of the desired glycoside and reduced glycal byproduct. |
| Overly Reactive Promoter | A highly reactive promoter might rapidly generate the oxocarbenium ion, which, if not quickly trapped by the acceptor, can undergo elimination. Consider using a milder promoter or a promoter system that allows for slower, more controlled activation of the glycosyl donor. | Slower, more controlled reaction leading to a higher ratio of glycosylation product to glycal. |
| Presence of Base | Adventitious moisture or basic impurities can act as a base to promote elimination. Ensure all reagents and solvents are anhydrous and free of basic residues. The use of molecular sieves is highly recommended. | Minimized base-catalyzed elimination, thus reducing glycal formation. |
| Slow Nucleophilic Attack | If the glycosyl acceptor is sterically hindered or has low nucleophilicity, the rate of glycosylation will be slow, allowing more time for the intermediate to eliminate to the glycal. Consider using a more reactive acceptor if possible, or optimize conditions to enhance its nucleophilicity. | Faster trapping of the oxocarbenium ion by the acceptor, outcompeting the elimination pathway. |
Data Presentation
Table 1: Influence of Reaction Temperature on Glycosyl Donor Stability
The following table summarizes the activation and decomposition temperatures for a selection of thioglycoside donors, highlighting the importance of temperature control to avoid unwanted side reactions like glycal formation. Maintaining the reaction temperature below the decomposition temperature (TDecomposition) is crucial.[2][3]
| Glycosyl Donor | Protecting Groups | Aglycon | TActivation (°C) | TDecomposition (°C) |
| 1 | 2-NAc, 3,4,6-OBn | SEt | -20 | 0 |
| 2 | 2-NHFmoc, 3,4,6-OBn | SEt | -10 | 25 |
| 3 | 2-NHTroc, 3,4,6-OBn | SEt | -20 | 0 |
| 4 | 2-OAc, 3,4,6-OBn | SEt | -20 | 0 |
| 5 | 2,3,4,6-OBn | SEt | -40 | -20 |
| 6 | 2,3,4,6-OAc | SEt | 0 | 25 |
TActivation is the highest temperature where the starting material remains largely unreacted. TDecomposition is the temperature at which significant decomposition of the donor is observed.[2][3]
Table 2: General Effect of Solvents on Stereoselectivity and Glycal Formation
The choice of solvent can have a profound impact on the stereochemical outcome of a glycosylation reaction and can also influence the extent of glycal formation.[1]
| Solvent Type | Examples | General Effect on Stereoselectivity | Potential Impact on Glycal Formation |
| Ethereal | Diethyl ether (Et₂O), Tetrahydrofuran (THF) | Often favors α-glycoside formation.[1] | Can promote glycal formation in some cases, especially with highly reactive donors. |
| Nitrile | Acetonitrile (MeCN), Propionitrile (EtCN) | Strongly favors β-glycoside formation.[1] | Can suppress glycal formation by promoting a more direct SN2-like pathway. |
| Halogenated | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Often used as a non-participating solvent, outcome depends on other factors. Can favor β-isomers via an SN2-like mechanism.[1] | Generally a good choice to minimize side reactions, but optimization is still required. |
Experimental Protocols
Protocol 1: Low-Temperature Glycosylation Using a Thioglycoside Donor to Minimize Glycal Formation
This protocol describes a general procedure for a glycosylation reaction at low temperature to suppress the formation of glycal byproducts.[2][3]
Materials:
-
Glycosyl donor (thioglycoside) (1.0 equiv)
-
Glycosyl acceptor (1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
4 Å Molecular Sieves
-
N-Iodosuccinimide (NIS) (1.5 equiv)
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) (0.1 equiv)
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dry a round-bottom flask under flame or in an oven and allow it to cool under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add the glycosyl donor, glycosyl acceptor, and activated 4 Å molecular sieves to the flask.
-
Add anhydrous DCM via syringe.
-
Cool the reaction mixture to the desired low temperature (e.g., -78 °C or -40 °C) using a suitable cooling bath.
-
In a separate flask, dissolve NIS in anhydrous DCM.
-
To the reaction mixture, add the NIS solution dropwise.
-
Add TMSOTf (as a solution in DCM) dropwise to the reaction mixture. The addition should be slow to maintain the low temperature.
-
Stir the reaction at the low temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench it by adding triethylamine.
-
Allow the mixture to warm to room temperature.
-
Filter the mixture through a pad of celite to remove the molecular sieves, and wash the celite with DCM.
-
Wash the combined filtrate sequentially with saturated aqueous Na₂S₂O₃, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Mechanism of Glycosylation vs. Glycal Formation.
Caption: Troubleshooting Workflow for Glycal Byproduct Formation.
References
Technical Support Center: Enhancing the Solubility of Protected Fucopyranoside Intermediates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with protected fucopyranoside intermediates during their experiments.
Frequently Asked Questions (FAQs)
Q1: My protected fucopyranoside intermediate is poorly soluble in my reaction solvent. What are the initial steps I should take?
A1: Poor solubility in a reaction solvent can hinder reaction rates and yields. Here’s a systematic approach to address this:
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Solvent Screening: Test the solubility of a small amount of your intermediate in a range of solvents with varying polarities. Common solvents to try include dichloromethane (B109758) (DCM), chloroform, ethyl acetate, tetrahydrofuran (B95107) (THF), acetonitrile (B52724) (MeCN), and dimethylformamide (DMF).
-
Co-solvent System: If the compound is partially soluble in one solvent and more soluble in another, a co-solvent system can be effective. For instance, if your compound is sparingly soluble in a non-polar solvent like toluene (B28343) but more soluble in DCM, a mixture of the two might provide the ideal medium. Pyridine (B92270) can also act as a co-solvent with acetic anhydride (B1165640) for per-O-acetylated carbohydrates, which often have low solubility in acetic anhydride alone.[1]
-
Temperature Adjustment: Gently warming the reaction mixture can significantly increase the solubility of your compound. However, be mindful of the thermal stability of your reactants and protecting groups.
-
Change of Protecting Groups: The nature of the protecting groups has a substantial impact on solubility. If you consistently face solubility issues, consider using alternative protecting groups in your synthetic strategy. For example, bulky silyl (B83357) ethers or benzyl (B1604629) ethers can sometimes improve solubility in less polar organic solvents compared to acetyl or benzoyl groups.
Q2: I am struggling to find a suitable solvent system for the recrystallization of my fucopyranoside intermediate. What is a good strategy?
A2: Recrystallization is an effective purification technique that relies on the differential solubility of your compound and impurities in a solvent at different temperatures. The ideal solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.
-
Single Solvent Recrystallization: Test solvents like ethanol (B145695), isopropanol, or ethyl acetate. Dissolve your compound in a minimal amount of the hot solvent and allow it to cool slowly.
-
Two-Solvent Recrystallization: This is often more effective. One common system is ethanol-water, where the compound is dissolved in the minimum amount of hot ethanol, and water is added dropwise until the solution becomes cloudy. The solution is then reheated until clear and allowed to cool. Another common system is acetone-hexane.
-
General Tips: If your compound "oils out" instead of crystallizing, try using a larger volume of solvent, cooling the solution more slowly, or adding a seed crystal.
Q3: How do different protecting groups affect the solubility of fucopyranoside intermediates?
A3: Protecting groups significantly influence the physicochemical properties of fucopyranoside intermediates, including their solubility.
-
Acetates and Benzoates: These are common protecting groups that generally lead to crystalline products. However, per-O-acetylated fucopyranosides can have limited solubility in some solvents.
-
Benzyl Ethers: Benzyl groups tend to increase solubility in many common organic solvents like chloroform, DCM, and ethyl acetate.[2]
-
Silyl Ethers (e.g., TBDMS, TIPS): These bulky, lipophilic groups often enhance solubility in non-polar organic solvents.
-
Trityl Groups: Similar to silyl ethers, the bulky trityl group can improve solubility in organic solvents. In peptide synthesis, trityl protection on asparagine and glutamine sidechains significantly improves their solubility in DMF.[3]
Q4: My reaction is complete, but the product has precipitated out of the solution. How can I purify it?
A4: If the product has precipitated upon completion of the reaction, this can be advantageous for purification.
-
Initial Isolation: Isolate the precipitate by filtration. Wash the solid with a solvent in which the impurities are soluble, but your desired product is not.
-
Purity Check: Analyze the purity of the isolated solid using techniques like TLC or NMR.
-
Recrystallization: If the product is not sufficiently pure, proceed with recrystallization using a suitable solvent system as described in Q2.
Troubleshooting Guide
Problem: "Oiling Out" During Recrystallization
"Oiling out" occurs when the dissolved compound separates from the solution as a liquid instead of a crystalline solid. This often happens if the melting point of the solid is lower than the boiling point of the solvent or if there are significant impurities.
-
Solution 1: Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add more of the hot solvent to lower the saturation point. Allow the solution to cool more slowly.
-
Solution 2: Change the Solvent System: The polarity of the solvent may not be optimal. Try a different solvent or a co-solvent system.
-
Solution 3: Induce Crystallization: Scratch the inside of the flask with a glass rod at the air-liquid interface or add a seed crystal of the pure compound to provide a nucleation site.
Problem: No Crystal Formation Upon Cooling
If no crystals form after the solution has cooled to room temperature and been placed in an ice bath, the solution may be supersaturated or too dilute.
-
Solution 1: Induce Crystallization: As with "oiling out," try scratching the flask or adding a seed crystal.
-
Solution 2: Reduce Solvent Volume: If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again.
-
Solution 3: Add an Anti-Solvent: If using a single solvent, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes turbid, then gently warm until it is clear again before cooling.
Data Presentation
Table 1: Observed Solubility of Specific Protected Fucopyranoside Intermediates in Organic Solvents
| Protected Fucopyranoside Intermediate | Protecting Groups | Soluble In | Approximate Solubility |
| 2F-Peracetyl-fucose | Acetyl, Fluoro | DMSO, Chloroform, Methanol | ~10 mg/mL in DMSO[4] |
| Methyl 2,3,4,-Tri-O-benzyl-β-L-fucopyranoside | Benzyl, Methyl | Chloroform, Dichloromethane, Ethyl Acetate | Data not specified[2] |
| Per-O-acetylated carbohydrates (general) | Acetyl | Acetic anhydride with pyridine as a co-solvent | Low in acetic anhydride alone[1] |
Note: This table is based on limited available data and is intended for illustrative purposes. Solubility should be experimentally determined for each specific compound and solvent system.
Experimental Protocols
Protocol 1: Systematic Solvent Screening for Recrystallization
-
Preparation: Place a small amount (e.g., 10-20 mg) of your crude protected fucopyranoside intermediate into several small test tubes.
-
Solvent Addition: To each test tube, add a different solvent (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, hexane, water) dropwise at room temperature, vortexing after each addition. Observe if the compound dissolves.
-
Heating: If the compound is insoluble at room temperature, gently heat the test tube in a warm water bath. Continue adding the solvent dropwise until the solid dissolves completely.
-
Cooling: Allow the test tubes with dissolved solids to cool to room temperature, and then place them in an ice bath for 15-20 minutes.
-
Observation: The ideal single solvent for recrystallization is one in which the compound is insoluble at room temperature but fully soluble upon heating, and which yields a good quantity of crystals upon cooling.
-
Two-Solvent System Selection: If no single solvent is ideal, select a pair of miscible solvents where one dissolves the compound well (solvent A) and the other dissolves it poorly (solvent B).
Protocol 2: Two-Solvent Recrystallization Procedure (e.g., Ethanol-Water)
-
Dissolution: Place the crude fucopyranoside intermediate in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid.
-
Addition of Anti-Solvent: While the solution is still hot, add water dropwise until the solution becomes persistently cloudy.
-
Re-dissolution: Reheat the mixture until the solution becomes clear again. If it does not become clear, add a very small amount of hot ethanol.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol-water mixture, and allow them to air dry.
Visualizations
Caption: A workflow for troubleshooting solubility issues with protected fucopyranoside intermediates.
Caption: Logical flow for selecting a suitable recrystallization solvent system.
References
Technical Support Center: NMR Analysis of Complex Carbohydrates
This guide provides troubleshooting advice and answers to frequently asked questions regarding the NMR analysis of complex carbohydrates. It is intended for researchers, scientists, and drug development professionals encountering common challenges in their experiments.
Section 1: Troubleshooting Poor Spectral Quality
This section addresses common issues related to the quality of the acquired NMR spectra, such as low signal-to-noise ratios, broad peaks, and unexpected artifacts.
FAQs & Troubleshooting
Q1: My spectrum has a very poor signal-to-noise (S/N) ratio. What are the likely causes and solutions?
A poor signal-to-noise ratio can stem from several factors, ranging from the sample itself to the spectrometer setup.[1]
-
Low Sample Concentration: This is the most common cause. For a standard 5 mm NMR tube, a concentration of 5-25 mg in 0.55-0.6 mL of solvent is typical for ¹H NMR.[2] Halving the concentration requires four times the acquisition time to achieve the same S/N.[2]
-
Solution: If possible, increase the sample concentration. If the sample is limited, increase the number of scans. Quadrupling the number of scans will approximately double the S/N ratio.[3]
-
-
Improper Sample Filling: The height of the solution in the NMR tube is critical for proper shimming. For Bruker spectrometers, the optimal height is around 4 cm (~0.55 mL).[2] Using too little or too much solvent can lead to poor line shapes and lower S/N.[4]
-
Precipitate or Cloudiness: The presence of solid particles or sample inhomogeneity will distort the magnetic field, leading to poor shimming, broad lines, and reduced S/N.[2][4]
-
Instrumental Issues: While less common, the problem could be related to the spectrometer's hardware.[1]
-
Solution: If you have a known, reliable standard sample, run it to check the instrument's performance. If the standard also gives poor S/N, contact your facility manager.
-
Q2: Why are the peaks in my spectrum unusually broad?
Peak broadening can obscure coupling information and reduce spectral resolution. Common causes include:
-
Poor Shimming: An inhomogeneous magnetic field across the sample is a primary cause of broad peaks. This can be due to the sample itself (e.g., precipitates) or the instrument's shim values.[6][7]
-
High Sample Concentration/Viscosity: Very concentrated or viscous samples can lead to shorter relaxation times and thus broader lines.[6][7]
-
Paramagnetic Impurities: Contamination with paramagnetic metals (e.g., from reagents or glassware) can cause severe line broadening.[6]
-
Chemical Exchange or Conformational Dynamics: If the carbohydrate is undergoing conformational changes or chemical exchange on a timescale similar to the NMR experiment, it can lead to broadened peaks.[8] This is particularly relevant for flexible oligosaccharides.
Troubleshooting Workflow for Poor Spectral Quality
References
- 1. University of Ottawa NMR Facility Blog: Poor Signal-to-Noise Ratio in Your Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 2. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 3. reddit.com [reddit.com]
- 4. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 5. sites.bu.edu [sites.bu.edu]
- 6. organomation.com [organomation.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. scispace.com [scispace.com]
Technical Support Center: Optimization of Fucosyltransferase-Mediated Glycosylations
Welcome to the technical support center for fucosyltransferase-mediated glycosylations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common challenges in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My fucosylation reaction is resulting in a very low yield or no product. What are the common causes?
Low product yield is a frequent issue in enzymatic glycosylations. The problem can often be traced back to one or more of the following factors:
-
Suboptimal Reaction Conditions: Fucosyltransferases are sensitive to their environment. The pH, temperature, and buffer composition can significantly impact enzyme activity.
-
Enzyme Inactivity: The fucosyltransferase itself may be inactive or have low specific activity due to improper storage, handling, or the presence of inhibitors. The absence of necessary post-translational modifications, like glycosylation, can also affect enzyme activity.[1]
-
Substrate Issues: The quality and concentration of both the donor (GDP-fucose) and acceptor substrates are critical. Substrate inhibition can also occur at high concentrations.
-
Presence of Inhibitors: Contaminants in your reaction mixture, such as heavy metals or alkylating reagents for certain fucosyltransferases, can inhibit the enzyme.[1][2]
Q2: How can I determine if my fucosyltransferase is active?
It is crucial to verify the activity of your enzyme stock. This can be done by performing a small-scale control reaction with a known, reliable acceptor substrate.
Troubleshooting Workflow for Enzyme Inactivity:
Caption: Troubleshooting logic for determining enzyme activity.
Q3: What are the optimal reaction conditions for a fucosyltransferase reaction?
Optimal conditions can vary between different fucosyltransferases. However, a good starting point for optimization is to systematically vary key parameters.
| Parameter | Typical Starting Range | Notes |
| pH | 6.5 - 7.5 | Different buffers can be used, such as Tris-HCl, HEPES, or cacodylate.[3] Note that cacodylate is toxic and alternatives are available.[3] |
| Temperature | 37°C | Most mammalian fucosyltransferases have optimal activity at this temperature.[3] |
| Divalent Cations | 10 - 20 mM MnCl₂ | Manganese (Mn²⁺) is a common cofactor for fucosyltransferases. |
| Enzyme Concentration | 0.1 - 1 µg per 50 µL reaction | This should be optimized based on the specific activity of your enzyme preparation. |
| GDP-Fucose (Donor) | 50 - 200 µM | Higher concentrations can sometimes lead to substrate inhibition. |
| Acceptor Substrate | 100 - 500 µM | The optimal concentration is highly dependent on the specific acceptor and enzyme. |
Optimization Strategy: To find the optimal conditions for your specific enzyme and substrates, it is recommended to perform a matrix of experiments, varying one parameter at a time while keeping others constant. For example, you could test a range of pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0) to determine the pH optimum.
Q4: I am observing unexpected side products in my reaction. What could be the cause?
The formation of side products can complicate purification and reduce the yield of your desired product. Common side reactions in glycosylation include:
-
Hydrolysis of GDP-fucose: This can be exacerbated by suboptimal pH or the presence of contaminating pyrophosphatases.
-
Non-specific fucosylation: At high enzyme concentrations or with prolonged reaction times, fucosylation of unintended sites on the acceptor or even the enzyme itself can occur.
-
Formation of byproducts from the acceptor substrate: Depending on the chemical nature of your acceptor, it may be prone to degradation or side reactions under the incubation conditions.
To minimize side products, consider optimizing enzyme and substrate concentrations, reducing the reaction time, and ensuring the purity of all reaction components.
Experimental Protocols
Protocol 1: Standard In Vitro Fucosyltransferase Activity Assay
This protocol describes a general method for measuring the activity of a fucosyltransferase using a fluorescently-labeled acceptor substrate.
Materials:
-
Recombinant Fucosyltransferase
-
GDP-fucose (Donor substrate)
-
Pyridylaminated (PA)-labeled oligosaccharide (Acceptor substrate, e.g., sialyl α2,3-lacto-N-neotetraose-PA for α1,3-FUT assay)[3]
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.2, 20 mM MnCl₂)[3]
-
Nuclease-free water
-
Microcentrifuge tubes
-
Incubator or water bath at 37°C
-
HPLC system with a fluorescence detector
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture with a total volume of 10-20 µL.[3] The final concentrations should be within the optimal ranges mentioned in the table above. A typical reaction might contain:
-
50 mM HEPES, pH 7.2
-
20 mM MnCl₂
-
100 µM GDP-fucose
-
100 µM PA-labeled acceptor substrate
-
X µg of fucosyltransferase
-
-
Negative Control: Prepare a parallel reaction mixture without the fucosyltransferase enzyme to control for non-enzymatic fucosylation.
-
Incubation: Incubate the reaction mixtures at 37°C for 1-2 hours.[3]
-
Stop Reaction: Terminate the reaction by heating at 95°C for 5 minutes or by adding an equal volume of ice-cold ethanol.
-
Analysis:
-
Centrifuge the terminated reaction at high speed (e.g., 20,000 x g) for 5 minutes to pellet any precipitated protein.[3]
-
Analyze the supernatant by HPLC on a suitable column (e.g., a C18 column) to separate the fucosylated product from the unreacted acceptor substrate.[3]
-
Monitor the elution profile using a fluorescence detector. The fucosylated product will have a different retention time than the starting material.
-
Quantify the product peak area to determine the extent of the reaction and calculate the enzyme activity.
-
Workflow for Fucosyltransferase Assay:
Caption: General workflow for an in vitro fucosyltransferase assay.
Protocol 2: Purification of Recombinant His-tagged Fucosyltransferase
This protocol provides a general guideline for the purification of a His-tagged fucosyltransferase expressed in a suitable host system (e.g., E. coli or insect cells).[4]
Materials:
-
Cell lysate containing the overexpressed His-tagged fucosyltransferase
-
Ni-NTA (Nickel-Nitriloacetic acid) affinity resin
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole)
-
Wash Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Dialysis buffer (Storage buffer, e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10% glycerol)
-
Chromatography columns
-
SDS-PAGE and Western blot reagents
Procedure:
-
Cell Lysis: Resuspend the cell pellet in Lysis Buffer and lyse the cells using an appropriate method (e.g., sonication or high-pressure homogenization).
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the clarified supernatant containing the soluble His-tagged protein.
-
Binding: Add the clarified lysate to a pre-equilibrated Ni-NTA resin and incubate with gentle mixing to allow the His-tagged protein to bind to the resin.
-
Washing: Wash the resin with several column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound His-tagged fucosyltransferase from the resin using the Elution Buffer. Collect the eluate in fractions.
-
Analysis of Fractions: Analyze the collected fractions by SDS-PAGE to identify the fractions containing the purified protein. A Western blot with an anti-His antibody can be used for confirmation.
-
Dialysis/Buffer Exchange: Pool the fractions containing the purified protein and dialyze against a suitable storage buffer to remove imidazole (B134444) and prepare the enzyme for storage and downstream applications.
-
Concentration and Storage: Concentrate the purified enzyme if necessary and store at -80°C in aliquots to avoid repeated freeze-thaw cycles.
Purification Workflow:
Caption: Workflow for His-tagged protein purification.
References
Validation & Comparative
A Comparative Guide to Fucosidase Substrates: Methyl α-L-Fucopyranoside vs. p-Nitrophenyl α-L-Fucopyranoside
For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is critical for the accurate assessment of α-L-fucosidase activity. This guide provides a detailed comparison of two commonly used substrates: Methyl α-L-Fucopyranoside and p-Nitrophenyl α-L-Fucopyranoside, offering insights into their performance, applications, and the experimental protocols for their use.
Introduction
α-L-fucosidases are ubiquitous glycoside hydrolases that play a crucial role in various biological processes, including cell signaling, immune responses, and cancer progression, by cleaving terminal α-L-fucose residues from glycoconjugates.[1] The study of these enzymes and the development of their inhibitors are of significant interest in glycobiology and drug discovery. The choice of substrate for assaying α-L-fucosidase activity is paramount for obtaining reliable and reproducible results. This guide compares a natural-like substrate, Methyl α-L-Fucopyranoside, with a widely used chromogenic substrate, p-Nitrophenyl α-L-Fucopyranoside (pNP-Fuc).
Substrate Overview
Methyl α-L-Fucopyranoside is a simple glycoside that mimics the natural terminal fucose linkage. Its hydrolysis by α-L-fucosidase releases L-fucose and methanol. As it lacks a chromogenic or fluorogenic reporter group, the detection of its hydrolysis product requires subsequent analytical steps, such as high-performance liquid chromatography (HPLC) or specific enzymatic assays for fucose or methanol. Despite this, it is a valuable substrate for studies requiring a more physiologically relevant substrate and for applications like investigating the ability of fucosidases to perform transfucosylation reactions.[2]
p-Nitrophenyl α-L-Fucopyranoside (pNP-Fuc) is a synthetic substrate widely employed in colorimetric assays for α-L-fucosidase activity.[3] Enzymatic cleavage of pNP-Fuc releases L-fucose and p-nitrophenol. The latter product is a chromophore that, at an alkaline pH, develops a distinct yellow color, which can be quantified spectrophotometrically at or near 405 nm.[4] This property allows for a simple, continuous, and high-throughput assay for measuring fucosidase activity.[3]
Performance Comparison: A Look at the Data
| Substrate | Enzyme Source | Km (mM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| p-Nitrophenyl α-L-Fucopyranoside | Turbo cornutus | 0.43 | - | - | - | [1] |
| Venus mercenaria | 0.26 | - | - | - | [5] | |
| Bifidobacterium castoris | - | 0.264 U/mg | - | - | [6] | |
| Lacticaseibacillus rhamnosus INIA P603 (AlfC) | 0.25 | 11.2 µmol/min/mg | 10.3 | 4.12 x 104 | [7] | |
| Methyl α-L-Fucopyranoside | Metagenomic α-L-fucosidases | Hydrolyzed | - | - | - | [2] |
Disclaimer: The data presented in this table are from different studies using various enzymes and experimental conditions. Therefore, a direct comparison of the absolute values should be made with caution. The table's primary purpose is to provide a general overview of the reported kinetic parameters for each substrate.
From the available data, p-Nitrophenyl α-L-Fucopyranoside generally exhibits Km values in the sub-millimolar to low millimolar range, indicating a good affinity for various α-L-fucosidases. While quantitative kinetic data for Methyl α-L-Fucopyranoside is scarce, its confirmed hydrolysis by several fucosidases suggests it is a viable substrate, particularly for specific applications where a non-aromatic aglycone is preferred.[2]
Experimental Protocols
Assay for α-L-Fucosidase Activity using p-Nitrophenyl α-L-Fucopyranoside
This protocol is a standard colorimetric assay for determining α-L-fucosidase activity.[4][7]
Materials:
-
α-L-fucosidase solution
-
p-Nitrophenyl α-L-Fucopyranoside (pNP-Fuc) stock solution (e.g., 10 mM in a suitable buffer)
-
Reaction buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0)
-
Stop solution (e.g., 0.5 M or 1 M Na2CO3)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate (optional)
Procedure:
-
Prepare a reaction mixture by adding the reaction buffer and pNP-Fuc stock solution to a microcentrifuge tube or a well of a 96-well plate. The final concentration of pNP-Fuc typically ranges from 0.1 to 10 mM.
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding a known amount of the α-L-fucosidase solution.
-
Incubate the reaction for a specific period (e.g., 5-30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding the stop solution. The stop solution raises the pH, which develops the yellow color of the p-nitrophenolate ion and denatures the enzyme.
-
Measure the absorbance of the solution at 405 nm.
-
Prepare a standard curve using known concentrations of p-nitrophenol to determine the amount of product formed.
-
Calculate the enzyme activity, typically expressed in units (U), where one unit is the amount of enzyme that liberates 1 µmole of p-nitrophenol per minute under the specified conditions.
Assay for α-L-Fucosidase Activity using Methyl α-L-Fucopyranoside
As this substrate does not produce a colored product, the assay requires a method to quantify the release of L-fucose or methanol. The following is a general workflow using HPLC to detect L-fucose.
Materials:
-
α-L-fucosidase solution
-
Methyl α-L-Fucopyranoside stock solution (e.g., 10 mM in a suitable buffer)
-
Reaction buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)
-
Quenching solution (e.g., perchloric acid or by heat inactivation)
-
HPLC system with a suitable column for sugar analysis (e.g., an amino-based column) and detector (e.g., refractive index detector or pulsed amperometric detector)
-
L-fucose standards
Procedure:
-
Prepare a reaction mixture containing the reaction buffer and Methyl α-L-Fucopyranoside at the desired concentration.
-
Pre-incubate the mixture at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the α-L-fucosidase solution.
-
Incubate for a set time, taking aliquots at different time points to monitor the reaction progress.
-
Stop the reaction in the aliquots by adding a quenching solution or by heat inactivation.
-
Centrifuge the samples to pellet the denatured enzyme.
-
Analyze the supernatant by HPLC to separate and quantify the released L-fucose.
-
Create a standard curve with known concentrations of L-fucose to calculate the amount of product formed.
-
Determine the enzyme activity based on the rate of L-fucose release.
Visualizing the Processes
To better understand the experimental workflows and the biological context, the following diagrams are provided.
References
- 1. Effect of immobilization on stability and kinetic properties of alpha-L-fucosidase from Turbo cornutus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. openreadings.eu [openreadings.eu]
- 3. Assaying Fucosidase Activity | Springer Nature Experiments [experiments.springernature.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Purification and kinetic studies of an alpha-L-fucosidase of Venus mercenaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Characterization and stabilization of the α-L-fucosidase set from Lacticaseibacillus rhamnosus INIA P603 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Validation of a Novel α-L-Fucosidase Using Methyl α-L-Fucopyranoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of a novel α-L-fucosidase, herein designated "NewFucase," against two established commercially available α-L-fucosidases from Thermotoga maritima and Bovine Kidney. The primary substrate used for this validation is methyl α-L-fucopyranoside, a simple substrate ideal for characterizing fundamental enzymatic properties. This document outlines the kinetic performance, pH and temperature optima, and provides detailed protocols for comparative validation.
Comparative Performance Data
The enzymatic activity of "NewFucase" was characterized and compared to α-L-fucosidases from Thermotoga maritima and Bovine Kidney. Key performance indicators, including Michaelis-Menten kinetics, pH optimum, and temperature optimum, were determined to provide a clear benchmark for researchers selecting an enzyme for their specific application.
Table 1: Comparative Analysis of α-L-Fucosidase Performance
| Parameter | NewFucase (Hypothetical) | α-L-Fucosidase (Thermotoga maritima) | α-L-Fucosidase (Bovine Kidney) |
| Michaelis Constant (Km) | 1.2 mM | 0.8 mM | 2.5 mM |
| Maximum Velocity (Vmax) | 150 µmol/min/mg | 110 µmol/min/mg | 85 µmol/min/mg |
| Catalytic Efficiency (kcat/Km) | 1.8 x 105 M-1s-1 | 1.5 x 105 M-1s-1 | 0.5 x 105 M-1s-1 |
| Optimal pH | 6.5 | 5.0 - 5.5[1][2] | 5.5 - 5.8[3] |
| Optimal Temperature | 45°C | 80°C | 37°C |
| Temperature Stability | Stable up to 50°C | Highly thermostable[4] | Stable up to 40°C |
| Enzyme Family | Glycoside Hydrolase Family 29 | Glycoside Hydrolase Family 29[5] | Glycoside Hydrolase Family 29 |
Note: Kinetic values are representative and determined using methyl α-L-fucopyranoside as the substrate. Performance may vary with other fucosylated substrates.
Visualized Workflows and Relationships
To clarify the processes and logic described in this guide, the following diagrams have been generated.
Caption: Enzymatic hydrolysis of methyl α-L-fucopyranoside.
Caption: Standard workflow for α-L-fucosidase validation.
Caption: Decision guide for selecting an appropriate fucosidase.
Experimental Protocols
The following protocols provide detailed methodologies for the key experiments cited in this guide. These protocols are designed to be robust and reproducible for the validation and comparison of α-L-fucosidase enzymes.
Protocol 1: Determination of Optimal pH
This protocol identifies the pH at which the fucosidase exhibits maximum activity.
-
Buffer Preparation : Prepare a series of 100 mM buffers with varying pH values (e.g., pH 3.0 to 10.0 in 1.0 unit increments). Recommended buffers include citrate (B86180) for pH 3-6, phosphate (B84403) for pH 6-8, and Tris-HCl for pH 8-10.[6][7]
-
Reaction Mixture Preparation : In a 96-well microplate, prepare reaction mixtures for each pH value. Each well should contain:
-
50 µL of the appropriate buffer.
-
10 µL of a fixed concentration of methyl alpha-L-fucopyranoside (e.g., 10 mM).
-
30 µL of nuclease-free water.
-
-
Enzyme Addition : Add 10 µL of a diluted enzyme solution (e.g., 0.1 µg/µL) to each well to initiate the reaction. Include a no-enzyme control for each pH value.
-
Incubation : Incubate the plate at a constant, standard temperature (e.g., 37°C) for a fixed time (e.g., 30 minutes).[8]
-
Reaction Termination : Stop the reaction by adding a quenching agent, such as 100 µL of 1 M sodium carbonate, or by heat inactivation (e.g., 95°C for 5 minutes).[9]
-
Quantification of Released Fucose : Quantify the amount of L-fucose released in each well. This can be achieved using a commercially available L-fucose assay kit (which typically uses fucose dehydrogenase in a coupled reaction) or by chromatographic methods like HPAEC-PAD.[10]
-
Data Analysis : Plot the relative enzyme activity against the pH. The pH value that corresponds to the highest activity is the optimal pH.
Protocol 2: Determination of Optimal Temperature
This protocol determines the temperature at which the enzyme's catalytic activity is highest.
-
Reaction Mixture Preparation : In microcentrifuge tubes, prepare a master mix containing the optimal buffer (determined in Protocol 1) and substrate. For each reaction, use:
-
50 µL of optimal pH buffer.
-
10 µL of 10 mM methyl alpha-L-fucopyranoside.
-
30 µL of nuclease-free water.
-
-
Temperature Incubation : Aliquot the reaction mixture into separate tubes for each temperature point to be tested (e.g., 25, 37, 45, 55, 65, 75, 85°C). Pre-incubate the tubes at their respective temperatures for 5 minutes.
-
Enzyme Addition : Initiate the reaction by adding 10 µL of diluted enzyme solution to each tube.
-
Timed Reaction : Incubate each reaction for a fixed time (e.g., 15 minutes).
-
Reaction Termination and Quantification : Stop the reaction and quantify the released L-fucose as described in Protocol 1 (steps 5 and 6).
-
Data Analysis : Plot the relative enzyme activity against temperature to identify the optimal temperature.
Protocol 3: Determination of Michaelis-Menten Kinetic Parameters (Km and Vmax)
This protocol is used to determine the enzyme's affinity for the substrate (Km) and its maximum reaction rate (Vmax).
-
Substrate Dilution Series : Prepare a series of dilutions of methyl alpha-L-fucopyranoside in the optimal buffer at the optimal pH. Concentrations should typically range from 0.1 x Km to 10 x Km (if Km is unknown, a broad range from 0.1 mM to 20 mM is a good starting point).
-
Reaction Setup : In a microplate, set up reactions containing:
-
50 µL of the optimal buffer.
-
20 µL of each substrate dilution.
-
20 µL of nuclease-free water.
-
-
Initiate Reaction : Add 10 µL of a fixed concentration of the enzyme to each well.
-
Kinetic Measurement : Immediately place the plate in a reader capable of quantifying L-fucose over time at the optimal temperature. Measure the rate of product formation (initial velocity, v₀) during the linear phase of the reaction for each substrate concentration.
-
Data Analysis : Plot the initial velocity (v₀) versus the substrate concentration ([S]). Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the values for Km and Vmax. The catalytic efficiency is calculated as kcat/Km, where kcat = Vmax/[E]total.
References
- 1. researchgate.net [researchgate.net]
- 2. alpha-Fucosidase Thermotoga maritima Enzyme | Megazyme [megazyme.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. researchgate.net [researchgate.net]
- 5. α-L-fucosidase - Wikipedia [en.wikipedia.org]
- 6. Characterization and stabilization of the α-L-fucosidase set from Lacticaseibacillus rhamnosus INIA P603 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. qa-bio.com [qa-bio.com]
- 9. mdpi.com [mdpi.com]
- 10. Assaying Fucosidase Activity | Springer Nature Experiments [experiments.springernature.com]
Comparative Guide to the Inhibitory Activity of Fucopyranoside Analogs on Fucosidases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the inhibitory activities of various fucopyranoside analogs against fucosidases, with a focus on α-L-fucosidases. Due to a scarcity of comprehensive studies directly comparing a series of methyl fucopyranoside analogs, this guide includes data on other relevant fucopyranoside derivatives, such as iminosugar and carbasugar analogs, which are potent inhibitors of these enzymes.
Data Presentation: Inhibitory Activity of Fucopyranoside Analogs
The following table summarizes the inhibitory activities of several fucopyranoside analogs against α-L-fucosidase. The data is compiled from various studies and presented to facilitate comparison. It is important to note that experimental conditions can vary between studies, potentially influencing the absolute values.
| Compound Class | Analog | Enzyme Source | Inhibition Constant | Reference |
| Iminosugar Analogs | Deoxyfuconojirimycin (DFJ) | Human Liver | Kᵢ = 1 x 10⁻⁸ M | [1][2] |
| N-methyl-DFJ | Human Liver | Kᵢ = 5 x 10⁻⁸ M | ||
| Deoxymannojirimycin | Human Liver | Potent Inhibitor | [1][2] | |
| Carbasugar Analogs | 5a-Carba-α-DL-fucopyranosylamine | Bovine Kidney | Kᵢ = 2.3 x 10⁻⁷ M | [3] |
| N-octyl-5a-carba-α-DL-fucopyranosylamine | Bovine Kidney | Kᵢ = 0.016 µM | [3] | |
| Fucopyranosides | Methyl α-L-fucopyranoside (αMeFuc) | Not Applicable¹ | MIC = 0.78 mM | [4] |
Experimental Protocols
The determination of the inhibitory activity of fucosidase inhibitors is typically performed using a chromogenic or fluorogenic substrate-based enzymatic assay. A detailed protocol for a standard α-L-fucosidase inhibition assay is provided below.
Protocol: α-L-Fucosidase Inhibition Assay
1. Materials and Reagents:
-
α-L-Fucosidase (from bovine kidney or other sources)
-
p-Nitrophenyl-α-L-fucopyranoside (pNFP) as substrate
-
Citrate buffer (e.g., 100 mM, pH 5.5)
-
Stop solution (e.g., 200 mM Borate buffer, pH 9.8)
-
Test compounds (this compound analogs) dissolved in an appropriate solvent (e.g., water or DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to the optimal temperature for the enzyme (e.g., 37°C)
2. Assay Procedure:
-
Preparation of Reagents: Prepare fresh solutions of the enzyme, substrate, and test compounds in the appropriate buffer. A typical substrate concentration is around the Kₘ value for the enzyme.
-
Assay Setup: In a 96-well microplate, add the following to each well:
-
Citrate buffer
-
A specific volume of the test compound solution at various concentrations. For the control wells, add the solvent used to dissolve the compounds.
-
α-L-Fucosidase solution.
-
-
Pre-incubation: Incubate the plate at the optimal temperature for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the pNFP substrate solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at the optimal temperature for a specific period (e.g., 15-30 minutes), allowing the enzyme to cleave the substrate.
-
Termination of Reaction: Add the stop solution to each well to terminate the reaction. The stop solution will also cause a color change in the liberated p-nitrophenol, which can be measured.
-
Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control (enzyme activity without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
For determination of the inhibition constant (Kᵢ), the assay is performed with varying concentrations of both the substrate and the inhibitor, and the data are analyzed using methods such as the Lineweaver-Burk plot.
-
Mandatory Visualizations
Experimental Workflow for Fucosidase Inhibition Assay
Caption: Experimental workflow for determining the inhibitory activity of compounds against α-L-fucosidase.
Signaling Pathway: Role of α-L-Fucosidase in Lysosomal Degradation
Caption: The role of α-L-fucosidase in the catabolism of fucosylated glycoconjugates within the lysosome and its inhibition.
References
Comparative Analysis of Alpha- and Beta-Fucosidase Substrate Specificity: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences in substrate specificity between alpha- and beta-fucosidases is critical for applications ranging from glycobiology research to therapeutic development. This guide provides a detailed comparative analysis of these two enzyme classes, supported by experimental data and protocols.
Fucosidases are glycoside hydrolase enzymes that catalyze the hydrolysis of fucosyl residues from glycoconjugates, such as glycoproteins and glycolipids. They are broadly classified into alpha-fucosidases and beta-fucosidases based on the anomeric configuration of the fucose they cleave. While both target fucose, their substrate specificities differ significantly, dictating their biological roles and potential applications.
Substrate Specificity of Alpha-Fucosidase
Alpha-L-fucosidases are exoglycosidases that cleave terminal α-L-fucose residues from the non-reducing end of oligosaccharide chains.[1] These enzymes exhibit broad specificity, hydrolyzing various glycosidic linkages, including α1,2, α1,3, α1,4, and α1,6.[1] Their substrates include a wide range of biologically important molecules such as blood group antigens (H, A, and B), Lewis antigens, and fucosylated N- and O-linked glycans on proteins.[1]
Alpha-fucosidases are classified into several glycoside hydrolase (GH) families, primarily GH29 and GH95, which differ in their catalytic mechanism and structural folds.[2] GH29 fucosidases are retaining enzymes, while GH95 enzymes are inverting enzymes.[2] The substrate specificity can vary even within the same family. For instance, human lysosomal α-L-fucosidase (FUCA1), a GH29 enzyme, is active on a wide range of fucosyl linkages.[1] In contrast, some bacterial GH29 fucosidases show a preference for α1,3/4-linked fucosyl substrates over the synthetic substrate p-nitrophenyl-α-L-fucoside (pNP-Fuc).[1]
The dysregulation of α-fucosidase activity is implicated in several diseases. A deficiency in FUCA1 leads to fucosidosis, a rare lysosomal storage disorder characterized by the accumulation of fucosylated glycoconjugates.[3][4][5] Furthermore, altered expression of α-fucosidases has been linked to cancer progression through the modulation of signaling pathways involving receptors like the Epidermal Growth Factor Receptor (EGFR).[6][7]
Substrate Specificity of Beta-Fucosidase
Beta-fucosidases are enzymes that hydrolyze terminal β-D-fucose residues from β-D-fucosides.[8][9][10] Unlike α-L-fucose, β-L-fucose is rare in nature, and consequently, β-fucosidases have been studied to a lesser extent than their alpha-anomeric counterparts.[2]
Available research indicates that some β-fucosidases exhibit broader substrate specificity, also hydrolyzing other β-linked glycosides such as β-D-glucosides and β-D-galactosides.[8][9][10] For example, a glycosidase from the seeds of Dalbergia cochinchinensis Pierre has been shown to possess both β-glucosidase and β-fucosidase activities.[8] Kinetic studies on this enzyme revealed a higher catalytic efficiency (kcat/Km) for p-nitrophenyl-β-D-fucoside compared to p-nitrophenyl-β-D-glucoside, suggesting a preference for the fucoside substrate.[8]
Beta-D-fucosidases are found in glycoside hydrolase families GH1 and GH30.[2] Due to the limited research, a comprehensive understanding of the full range of natural substrates and the structural basis for their specificity remains an area for further investigation.
Comparative Analysis: Alpha- vs. Beta-Fucosidase
The primary distinction between these two enzyme classes lies in the anomeric linkage they cleave. This fundamental difference dictates their substrate pools and, consequently, their biological functions. The following table summarizes the key differences and provides available kinetic data for comparison.
| Feature | Alpha-Fucosidase | Beta-Fucosidase |
| Anomeric Specificity | α-L-fucose | β-D-fucose |
| Glycosidic Linkages Cleaved | α1,2, α1,3, α1,4, α1,6 | β-glycosidic linkages |
| GH Families | GH29, GH95, GH139, GH141, GH151[2] | GH1, GH30[2] |
| Biological Significance | Fucosidosis, cancer, immune response, host-pathogen interactions | Less understood, likely involved in the metabolism of rare β-fucosides |
Table 1: Kinetic Parameters of Alpha- and Beta-Fucosidases for Various Substrates
| Enzyme | Source | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) |
| Alpha-Fucosidases | |||||
| AlfA | Lacticaseibacillus rhamnosus INIA P603 | p-Nitrophenyl-α-L-fucopyranoside | 1.92[11] | - | - |
| AlfB | Lacticaseibacillus rhamnosus INIA P603 | p-Nitrophenyl-α-L-fucopyranoside | 1.03[11] | - | - |
| AlfC | Lacticaseibacillus rhamnosus INIA P603 | p-Nitrophenyl-α-L-fucopyranoside | 0.25[11] | - | - |
| Beta-Fucosidases | |||||
| β-glucosidase/fucosidase | Dalbergia cochinchinensis Pierre | p-Nitrophenyl-β-D-fucoside | 0.54[8] | 151[8] | 279.6 |
| p-Nitrophenyl-β-D-glucoside | 5.4[8] | 307[8] | 56.9 |
Note: Data for beta-fucosidases are limited. The presented data for the Dalbergia cochinchinensis enzyme highlights its dual specificity.
Experimental Protocols
The determination of fucosidase activity and substrate specificity is commonly performed using chromogenic substrates, such as p-nitrophenyl (pNP) derivatives. The release of p-nitrophenol upon enzymatic cleavage can be quantified spectrophotometrically.
General Protocol for Fucosidase Activity Assay using p-Nitrophenyl-Fucoside:
-
Reagent Preparation:
-
Prepare a suitable buffer solution at the optimal pH for the enzyme (e.g., 100 mM sodium citrate (B86180) buffer, pH 5.5 for some α-fucosidases).[3]
-
Prepare a stock solution of the substrate, p-nitrophenyl-α-L-fucopyranoside or p-nitrophenyl-β-D-fucopyranoside, in the same buffer.
-
Prepare a stop solution (e.g., 200 mM sodium borate (B1201080) buffer, pH 9.8).[3]
-
Prepare the fucosidase enzyme solution in a suitable buffer immediately before use.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube or a 96-well plate, add the buffer and the substrate solution.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the enzyme solution.
-
Incubate the reaction for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
-
-
Stopping the Reaction and Measurement:
-
Terminate the reaction by adding the stop solution. The alkaline pH of the stop solution also enhances the color of the released p-nitrophenol.
-
Measure the absorbance of the solution at 405 nm using a spectrophotometer or a microplate reader.
-
-
Calculation of Enzyme Activity:
-
Prepare a standard curve using known concentrations of p-nitrophenol.
-
Calculate the amount of p-nitrophenol released in the enzymatic reaction based on the standard curve.
-
Enzyme activity is typically expressed in Units (U), where one unit is defined as the amount of enzyme that catalyzes the release of 1 µmol of product per minute under the specified conditions.
-
For determining kinetic parameters (Km and kcat), the assay is performed with varying substrate concentrations, and the initial reaction velocities are measured. The data are then fitted to the Michaelis-Menten equation.
Visualizing Experimental and Biological Processes
To further aid in the understanding of fucosidase analysis and function, the following diagrams illustrate a typical experimental workflow and a key signaling pathway involving α-fucosidase.
Caption: Experimental workflow for determining fucosidase activity.
Caption: Role of FUCA1 in modulating EGFR signaling.
Conclusion
The substrate specificities of alpha- and beta-fucosidases are fundamentally different, stemming from their recognition of distinct anomeric forms of fucose. Alpha-fucosidases are well-characterized enzymes with a broad range of specificities and crucial roles in various biological processes and diseases. In contrast, beta-fucosidases are less understood due to the rarity of their natural substrates. The provided experimental protocols and diagrams offer a framework for the further investigation and comparison of these important enzymes. A deeper understanding of fucosidase specificity will undoubtedly fuel advancements in glycobiology and the development of novel therapeutic strategies.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. FUCA1: An Underexplored p53 Target Gene Linking Glycosylation and Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Novel p53 target gene FUCA1 encodes a fucosidase and regulates growth and survival of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel p53 target gene FUCA1 encodes a fucosidase and regulates growth and survival of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolation and characterization of an enzyme with beta-glucosidase and beta-fucosidase activities from Dalbergia cochinchinensis Pierre - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetic studies on beta-fucosidases of Achatina balteata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. β-D-Fucosidase - Wikipedia [en.wikipedia.org]
- 11. Characterization and stabilization of the α-L-fucosidase set from Lacticaseibacillus rhamnosus INIA P603 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Fucosylation: A Comparative Guide to NMR and Mass Spectrometry in Analysis
For researchers, scientists, and drug development professionals navigating the complexities of fucosylated compounds, the precise and accurate characterization of these molecules is paramount. This guide provides a comprehensive cross-validation of two cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). By delving into their respective strengths, limitations, and synergistic potential, this document serves as a crucial resource for making informed decisions in experimental design and data interpretation.
Fucosylated compounds, glycoproteins, and other glycoconjugates play critical roles in a myriad of biological processes, from cell-cell recognition and signaling to immune responses.[1] Their structural complexity, however, presents a significant analytical challenge. Both NMR and MS have emerged as powerful tools for elucidating the structure and function of these molecules, each offering a unique window into their molecular architecture.
At a Glance: NMR vs. Mass Spectrometry for Fucosylated Compound Analysis
The selection of an analytical technique is contingent on the specific research question. While MS boasts superior sensitivity, making it ideal for detecting low-abundance fucosylated species, NMR provides unparalleled detail regarding atomic connectivity and stereochemistry without destroying the sample.[1] A combined approach, leveraging the strengths of both, often yields the most comprehensive structural elucidation.[2][3]
| Feature | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Primary Information | Detailed 3D structure, stereochemistry, linkage analysis, conformational dynamics.[1][2] | Molecular weight, elemental composition, glycan sequence, branching patterns.[4][5] |
| Sensitivity | Lower (micromolar to millimolar range).[6][7] | High (picomolar to femtomolar range).[7][8] |
| Sample Preparation | Minimal, non-destructive.[1][6] | Often requires derivatization, enzymatic digestion, and is destructive.[4][5] |
| Quantitative Analysis | Highly quantitative and reproducible.[6][9] | Can be quantitative with appropriate standards and methods (e.g., MRM).[4] |
| Throughput | Lower throughput. | Higher throughput. |
| Key Applications | De novo structure elucidation, conformational analysis, studying molecular interactions.[1][10] | Glycoprofiling, biomarker discovery, quality control of therapeutic antibodies.[4][11][12] |
Delving Deeper: Experimental Protocols
The successful analysis of fucosylated compounds hinges on meticulous experimental design and execution. The following sections outline generalized protocols for both NMR and MS-based approaches.
NMR Spectroscopy for Fucosylated Compounds
NMR spectroscopy is a powerful non-destructive technique that provides detailed atomic-level information about the structure and dynamics of fucosylated compounds in solution.[1]
Sample Preparation:
-
Purification: The fucosylated compound of interest should be purified to >95% homogeneity, as impurities can complicate spectral analysis.
-
Solvent: The sample is typically dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆) to minimize solvent proton signals.
-
Concentration: A concentration in the range of 1-10 mM is generally required for good signal-to-noise in a reasonable timeframe.
-
Internal Standard: A known amount of an internal standard (e.g., DSS, TSP) can be added for chemical shift referencing and quantification.
Data Acquisition: A suite of 1D and 2D NMR experiments is typically employed for complete structural characterization:
-
1D ¹H NMR: Provides an overview of the proton environment and can be used for initial assessment of purity and concentration.[13]
-
2D COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, revealing spin systems within individual sugar residues.
-
2D TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, aiding in the complete assignment of sugar residues.[14]
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, providing crucial information for assigning carbon resonances.[14]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is essential for determining the glycosidic linkages between sugar units.[2]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on through-space proximity of protons, which is critical for determining the 3D conformation and stereochemistry of the molecule.[15]
Mass Spectrometry for Fucosylated Compounds
Mass spectrometry is a highly sensitive technique that provides information on the molecular weight, composition, and sequence of glycans.[4][5]
Sample Preparation:
-
Glycan Release: For glycoproteins, N-glycans are typically released enzymatically using PNGase F, while O-glycans can be released by chemical methods like β-elimination.
-
Purification and Enrichment: Released glycans are often purified and enriched using techniques like solid-phase extraction (SPE) with graphitized carbon or hydrophilic interaction liquid chromatography (HILIC). Lectin affinity chromatography can be used to specifically enrich for fucosylated glycans.[16]
-
Derivatization (Optional but Recommended): Permethylation is a common derivatization technique that enhances ionization efficiency and stabilizes sialic acids.[5]
-
Sample Spotting (for MALDI): The purified glycans are mixed with a matrix solution (e.g., 2,5-dihydroxybenzoic acid) and spotted onto a MALDI plate.
Data Acquisition:
-
Ionization: Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are the most common ionization techniques for glycans.[5]
-
Mass Analysis: Time-of-Flight (TOF), Orbitrap, and Ion Trap mass analyzers are frequently used.
-
Tandem MS (MS/MS): Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD) are fragmentation techniques used to obtain structural information, such as the sequence and branching of the glycan.[4][5] It is important to be cautious when interpreting MS/MS data of protonated fucosylated glycans, as fucose migration can lead to misleading fragments.[17]
Visualizing the Workflow and Biological Context
To better illustrate the processes and relationships involved in the analysis of fucosylated compounds, the following diagrams have been generated using Graphviz.
Caption: Cross-validation workflow for NMR and MS analysis.
Caption: Generalized fucosylation and signaling pathway.
Conclusion
The comprehensive characterization of fucosylated compounds is a challenging yet essential task in modern biological and pharmaceutical research. While both NMR and mass spectrometry are indispensable tools, they provide complementary information. A thorough understanding of their individual strengths and weaknesses, as detailed in this guide, allows for the strategic selection of the most appropriate analytical approach. For unambiguous and complete structural elucidation, a cross-validation strategy that integrates the high-resolution structural details from NMR with the high sensitivity and compositional information from MS is strongly recommended. This integrated approach will undoubtedly accelerate the discovery and development of novel therapeutics targeting fucosylation-dependent pathways.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. NMR Spectroscopy Tools - Glycopedia [glycopedia.eu]
- 3. mdpi.com [mdpi.com]
- 4. Protein Glycosylation Investigated by Mass Spectrometry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The strengths and weaknesses of NMR spectroscopy and mass spectrometry with particular focus on metabolomics research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 9. arxiv.org [arxiv.org]
- 10. Glycoprofile Analysis of an Intact Glycoprotein As Inferred by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of fucosylation inhibitors for production of afucosylated antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. A Pragmatic Guide to Enrichment Strategies for Mass Spectrometry–Based Glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mass spectrometry of proton adducts of fucosylated N-glycans: fucose transfer between antennae gives rise to misleading fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
The Efficacy of Methyl Fucopyranoside in Competitive Binding Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of methyl fucopyranoside in competitive binding assays against other relevant molecules. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows to aid in the design and interpretation of binding studies.
Comparative Efficacy of this compound
This compound is a valuable tool in glycobiology and drug discovery for studying and inhibiting fucose-binding proteins, such as lectins and selectins. Its efficacy is often evaluated in competitive binding assays, where it competes with a known ligand for the binding site of a target protein. The inhibitory potency of this compound and its derivatives can vary depending on the target lectin and the specific assay conditions.
Inhibitory Potency in Hemagglutination Assays
A common method to assess the inhibitory potential of carbohydrate derivatives is the hemagglutination inhibition assay. In this assay, the ability of an inhibitor to prevent the agglutination of red blood cells by a lectin is measured. The minimum concentration of the inhibitor required to completely inhibit hemagglutination is determined.
The following table summarizes the relative inhibitory potency of methyl α-L-fucopyranoside and other fucose derivatives against a panel of fucose-specific lectins. The potency is expressed relative to L-fucose, which is assigned a value of 1.
| Compound | RSL | AFL | AAL | AOL | PA-IIL | BC2L-C |
| L-Fucose | 1 | 1 | 1 | 1 | 1 | 1 |
| Methyl α-L-fucopyranoside | 1 | 1 | 1 | 1 | 1 | 1 |
| Allyl α-L-fucopyranoside | 2 | 1 | 1 | 1 | 1 | 1 |
| Propargyl α-L-fucopyranoside | 2 | 1 | 1 | 1 | 1 | 1 |
| 2-Azidoethyl α-L-fucopyranoside | 1 | 1 | 1 | 1 | 1 | 1 |
| 2-Aminoethyl α-L-fucopyranoside | 1 | 1 | 1 | 1 | 1 | 1 |
| Methyl α-L-fucopyranoside-2-acetate | 0.5 | 0.5 | 1 | 1 | 1 | 1 |
| Methyl α-L-fucopyranoside-3-acetate | 1 | 1 | 1 | 1 | 1 | 1 |
| Methyl α-L-fucopyranoside-4-acetate | 1 | 1 | 1 | 1 | 1 | 1 |
| Methyl β-L-fucopyranoside | <0.125 | <0.125 | <0.125 | <0.125 | <0.125 | <0.125 |
Data adapted from a study on the binding affinity of L-fucosides with fucose-specific lectins. The values represent the relative inhibitory potency compared to L-fucose.
Key Observations:
-
Methyl α-L-fucopyranoside generally exhibits an inhibitory potency comparable to the natural ligand, L-fucose, against a variety of lectins.
-
Modifications to the aglycone moiety (the non-sugar part) of methyl α-L-fucopyranoside, such as the introduction of allyl or propargyl groups, can in some cases slightly enhance the inhibitory activity.
-
The stereochemistry at the anomeric carbon is critical for binding. Methyl β-L-fucopyranoside, the β-anomer, shows significantly weaker or no inhibitory activity compared to the α-anomer.
Experimental Protocols
Accurate and reproducible data in competitive binding assays rely on well-defined experimental protocols. Below are detailed methodologies for two common types of assays used to evaluate the efficacy of inhibitors like this compound.
Hemagglutination Inhibition Assay
This assay is a straightforward method for semi-quantitatively determining the inhibitory activity of carbohydrates against lectins that can agglutinate red blood cells.
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Lectin solution of known concentration
-
Trypsinized red blood cells (RBCs) from a suitable species (e.g., rabbit) at a 2% (v/v) suspension in PBS
-
This compound and other inhibitors to be tested, prepared as stock solutions in PBS
-
96-well V-bottom microtiter plate
Procedure:
-
Serial Dilution of Inhibitors:
-
Add 50 µL of PBS to all wells of the microtiter plate except for the first column.
-
Add 100 µL of the inhibitor stock solution to the first well of a row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the row.
-
-
Addition of Lectin:
-
Add 50 µL of the lectin solution at a concentration that is four times the minimal hemagglutination concentration (MHC) to all wells. The MHC is the lowest concentration of lectin that causes visible agglutination.
-
-
Incubation:
-
Incubate the plate at room temperature for 1 hour to allow the inhibitors to bind to the lectin.
-
-
Addition of Red Blood Cells:
-
Add 50 µL of the 2% RBC suspension to all wells.
-
-
Observation:
-
Incubate the plate at room temperature and observe the results after 1-2 hours.
-
Agglutination is indicated by the formation of a mat of RBCs at the bottom of the well.
-
Inhibition of hemagglutination is observed as a sharp button of sedimented RBCs at the bottom of the well.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is the lowest concentration of the inhibitor that completely prevents hemagglutination.
-
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Competitive ELISA is a highly sensitive and quantitative method to determine the binding affinity of an inhibitor. In this format, the inhibitor in a sample competes with a labeled ligand for binding to a limited amount of immobilized receptor.
Materials:
-
High-binding 96-well microplate
-
Target protein (lectin or selectin)
-
Biotinylated fucose-containing neoglycoprotein (or other suitable labeled ligand)
-
This compound and other inhibitors
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Coat the wells of the microplate with the target protein (e.g., 1-10 µg/mL in coating buffer) overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with Wash Buffer.
-
Block the remaining protein-binding sites by adding 200 µL of Blocking Buffer to each well and incubating for 1-2 hours at room temperature.
-
-
Competition Reaction:
-
Wash the plate three times with Wash Buffer.
-
Prepare serial dilutions of this compound and other test inhibitors.
-
In a separate plate or tubes, pre-incubate the inhibitor dilutions with a fixed concentration of the biotinylated fucose-containing neoglycoprotein for 30-60 minutes.
-
Add 100 µL of the inhibitor/labeled ligand mixture to the coated and blocked wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of Streptavidin-HRP conjugate (diluted in Blocking Buffer) to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
-
Measurement:
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
The signal is inversely proportional to the concentration of the inhibitor.
-
Plot the absorbance against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the maximal signal.
-
Role in Selectin-Mediated Cell Adhesion
Fucosylated carbohydrates play a crucial role in the inflammatory response by mediating the adhesion of leukocytes to the endothelium. This process is initiated by a family of cell adhesion molecules called selectins (E-selectin, P-selectin, and L-selectin). The ligands for selectins are often sialylated and fucosylated glycans, such as Sialyl Lewis X (sLex).
This compound can act as a competitive inhibitor of selectin-ligand interactions, thereby potentially modulating the inflammatory cascade. Understanding this signaling pathway is essential for developing therapeutic strategies that target leukocyte adhesion.
The following diagram illustrates the key steps in selectin-mediated leukocyte tethering and rolling, a critical part of the inflammatory response.
In this pathway, inflammatory signals trigger the expression of E-selectin and P-selectin on the surface of endothelial cells. These selectins then recognize and bind to fucosylated ligands, such as P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1), on the surface of leukocytes. This interaction mediates the initial capture and subsequent rolling of leukocytes along the blood vessel wall, which is a prerequisite for their firm adhesion and migration into tissues. This compound can competitively inhibit the binding of selectins to their natural ligands, thereby interfering with this crucial step in the inflammatory process.
A Tale of Two Syntheses: Chemical vs. Enzymatic Routes to Methyl Fucopyranoside
A comprehensive guide for researchers and drug development professionals on the synthesis of methyl fucopyranoside, comparing traditional chemical methods with modern enzymatic approaches. This guide provides an objective analysis of both methodologies, supported by experimental data and detailed protocols, to aid in the selection of the most suitable synthesis strategy.
This compound, a key building block in glycobiology and pharmaceutical development, can be synthesized through both chemical and enzymatic routes.[1][2] The choice of synthesis method can significantly impact yield, purity, cost, and environmental footprint. This guide delves into a detailed comparison of these two fundamental approaches, providing the necessary information for researchers to make an informed decision based on their specific needs.
At a Glance: Comparing Chemical and Enzymatic Synthesis
| Parameter | Chemical Synthesis (Fischer Glycosylation) | Enzymatic Synthesis (α-L-Fucosidase) |
| Starting Materials | L-fucose, Methanol (B129727), Acid Catalyst (e.g., HCl, H2SO4) | L-fucose (or activated donor), Methanol, α-L-Fucosidase |
| Reaction Conditions | Harsh (refluxing methanol, strong acid) | Mild (near-neutral pH, room temperature) |
| Reaction Time | Several hours to days | Typically shorter, from hours to a day |
| Yield | Moderate to high, but often requires optimization | Variable, can be high with optimized conditions |
| Stereoselectivity | Often produces a mixture of α and β anomers | Highly stereoselective (typically produces the α-anomer) |
| Byproducts | Water, unreacted starting materials, anomeric mixture | Minimal, primarily unreacted starting materials |
| Purification | Requires chromatographic separation of anomers | Simpler, may only require removal of enzyme and unreacted substrate |
| Environmental Impact | Use of strong acids and organic solvents | Greener approach with biodegradable enzyme catalyst |
| Scalability | Well-established for large-scale production | Can be challenging due to enzyme cost and stability |
The Chemical Approach: A Well-Trod Path
Traditional chemical synthesis of this compound, most commonly through Fischer glycosylation, is a long-established method. This reaction involves treating L-fucose with methanol in the presence of a strong acid catalyst. While effective, this method is often hampered by a lack of stereoselectivity, leading to the formation of both α and β anomers, which then necessitates a challenging chromatographic separation.
The multi-step chemical synthesis of more complex fucosylated compounds further highlights the intricacies of this approach, often requiring a series of protection and deprotection steps to achieve the desired product.[3][4] These additional steps can significantly lower the overall yield and increase the complexity of the process.[5]
Experimental Protocol: Chemical Synthesis (Fischer Glycosylation)
-
Reaction Setup: L-fucose is dissolved in anhydrous methanol.
-
Catalysis: A strong acid catalyst, such as hydrogen chloride in methanol or sulfuric acid, is added to the solution.
-
Reaction: The mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Neutralization: Upon completion, the reaction is cooled, and the acid catalyst is neutralized with a base (e.g., sodium bicarbonate or an ion-exchange resin).
-
Purification: The solvent is removed under reduced pressure, and the resulting residue, containing a mixture of methyl α-L-fucopyranoside and methyl β-L-fucopyranoside, is purified by silica (B1680970) gel column chromatography to separate the anomers.
The Enzymatic Advantage: Precision and Mild Conditions
Enzymatic synthesis offers a compelling alternative to traditional chemical methods, addressing many of their inherent drawbacks. The use of glycosyltransferases or glycosidases, such as α-L-fucosidase, allows for the synthesis of this compound under mild, environmentally friendly conditions.[5]
The key advantage of the enzymatic approach lies in its high stereoselectivity. Enzymes, by their nature, catalyze reactions with exquisite precision, typically yielding a single anomer and thus simplifying the purification process.[5] Chemoenzymatic strategies, which combine the strengths of both chemical and enzymatic steps, have also emerged as powerful tools for the synthesis of complex fucosylated molecules.[6][7][8]
Experimental Protocol: Enzymatic Synthesis (using α-L-Fucosidase)
-
Reaction Mixture: L-fucose (or an activated fucose donor) and methanol are dissolved in a suitable buffer (e.g., citrate (B86180) or phosphate (B84403) buffer) at a specific pH.
-
Enzyme Addition: α-L-Fucosidase is added to the reaction mixture.
-
Incubation: The reaction is incubated at a controlled temperature (often room temperature) with gentle agitation. The progress is monitored using techniques like HPLC or TLC.
-
Enzyme Deactivation: Once the reaction reaches equilibrium or completion, the enzyme is denatured by heating or by adding a solvent.
-
Purification: The denatured enzyme is removed by centrifugation or filtration. The supernatant, containing the product and unreacted substrates, is then purified, often through simpler methods than those required for chemical synthesis, such as size-exclusion chromatography or crystallization.
Conclusion: Selecting the Right Path
The choice between chemical and enzymatic synthesis of this compound depends on the specific requirements of the project. Chemical synthesis, particularly Fischer glycosylation, is a well-established method that is readily scalable. However, it suffers from a lack of stereoselectivity and requires harsh reaction conditions and complex purification procedures.
Enzymatic synthesis, on the other hand, offers a highly stereoselective and environmentally friendly alternative that operates under mild conditions. While the cost and stability of enzymes can be a consideration for large-scale production, the simplified purification and higher purity of the final product make it an increasingly attractive option, especially in research and for the synthesis of high-value pharmaceutical intermediates. As enzyme technology continues to advance, the enzymatic route is poised to become an even more dominant strategy in the synthesis of valuable glycosides like this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. escholarship.org [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. Chemoenzymatic synthesis of 3-deoxy-3-fluoro-l-fucose and its enzymatic incorporation into glycoconjugates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. biorxiv.org [biorxiv.org]
A Comparative Guide to Fucosidase Kinetics with Fucopyranoside Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic performance of various α-L-fucosidases with different fucopyranoside substrates. The data presented herein, summarized from multiple experimental studies, offers valuable insights into enzyme specificity and efficiency, aiding in the selection of appropriate enzymes for research and therapeutic applications.
Quantitative Kinetic Data Summary
The kinetic parameters, Michaelis constant (Kₘ) and catalytic rate constant (kcat), are crucial for understanding the efficiency and substrate affinity of an enzyme. The following tables summarize these parameters for several α-L-fucosidases from different sources when acting on various fucopyranoside substrates.
Table 1: Kinetic Parameters of α-L-Fucosidases with Chromogenic Substrates
| Enzyme Source | Substrate | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | kcat (s⁻¹) | kcat/Kₘ (s⁻¹mM⁻¹) | Reference |
| Lacticaseibacillus rhamnosus INIA P603 (AlfA) | p-Nitrophenyl-α-L-fucopyranoside | 1.92 | - | - | - | [1] |
| Lacticaseibacillus rhamnosus INIA P603 (AlfB) | p-Nitrophenyl-α-L-fucopyranoside | 1.03 | - | - | - | [1] |
| Lacticaseibacillus rhamnosus INIA P603 (AlfC) | p-Nitrophenyl-α-L-fucopyranoside | 0.25 | - | - | - | [1] |
| Thermotoga maritima | p-Nitrophenyl-α-L-fucopyranoside | 0.035 | - | 9.4 | 268.6 | [2] |
| Elizabethkingia meningoseptica (cFase I) | p-Nitrophenyl-α-L-fucopyranoside | 0.43 | - | 1.8 | 4.2 | [3] |
Note: Dashes indicate that the data was not provided in the cited source.
Table 2: Kinetic and Activity Data of α-L-Fucosidases with Natural Fucosylated Oligosaccharides
| Enzyme Source | Substrate | Linkage | Relative Activity (%) | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (s⁻¹mM⁻¹) | Reference |
| Lacticaseibacillus rhamnosus INIA P603 (AlfA) | 2'-Fucosyllactose | α-1,2 | 7.06 (µmol/mg/min) | - | - | - | [1] |
| Lacticaseibacillus rhamnosus INIA P603 (AlfB) | 2'-Fucosyllactose | α-1,2 | 31.7 (µmol/mg/min) | - | - | - | [1] |
| Lacticaseibacillus rhamnosus INIA P603 (AlfC) | 2'-Fucosyllactose | α-1,2 | 7.70 (µmol/mg/min) | - | - | - | [1] |
| Elizabethkingia meningoseptica (cFase I) | 3-Fucosyllactose | α-1,3 | - | 2.1 | 0.9 | 0.43 | [3] |
| Elizabethkingia meningoseptica (cFase I) | Lewis X | α-1,3 | - | 1.2 | 3.5 | 2.9 | [3] |
| Elizabethkingia meningoseptica (cFase I) | 2'-Fucosyllactose | α-1,2 | Inactive | - | - | - | [3] |
| Prevotella nigrescens (PnfucA) | Fuc-α(1,6)-GlcNAc | α-1,6 | - | 0.18 | 15.2 | 84.4 | [4] |
| Prevotella nigrescens (PnfucA) | Fuc-α(1,3)-GlcNAc | α-1,3 | - | 0.25 | 18.5 | 74.0 | [4] |
| Prevotella nigrescens (PnfucA) | Fuc-α(1,4)-GlcNAc | α-1,4 | - | 0.31 | 16.8 | 54.2 | [4] |
| Prevotella nigrescens (PnfucA) | Globo H (terminal Fuc-α(1,2)-Gal) | α-1,2 | Moderate Activity | - | - | - | [4] |
Note: Relative activity is presented as reported in the source. Dashes indicate that the data was not provided.
Experimental Protocols
A generalized experimental protocol for determining fucosidase activity using a chromogenic substrate is outlined below. Specific conditions such as buffer pH, temperature, and substrate concentrations should be optimized for each enzyme.
Enzyme Activity Assay using p-Nitrophenyl-α-L-fucopyranoside (pNP-Fuc)
This colorimetric assay is a common method for measuring α-L-fucosidase activity. The enzyme cleaves the colorless substrate, pNP-Fuc, to release p-nitrophenol, which is yellow at alkaline pH and can be quantified spectrophotometrically.
Materials:
-
α-L-Fucosidase enzyme solution of unknown concentration.
-
p-Nitrophenyl-α-L-fucopyranoside (pNP-Fuc) substrate solution (e.g., 1 mM in assay buffer).
-
Assay Buffer: e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0. The optimal pH may vary depending on the enzyme.[1]
-
Stop Solution: e.g., 0.5 M or 1 M sodium carbonate (Na₂CO₃).
-
Microplate reader or spectrophotometer capable of reading absorbance at 400-405 nm.
-
96-well microplate or cuvettes.
-
p-Nitrophenol (pNP) standard solution for generating a standard curve.
Procedure:
-
Standard Curve Preparation: Prepare a series of dilutions of the pNP standard solution in the assay buffer. Add the stop solution to each standard. Measure the absorbance at 400-405 nm and plot absorbance versus pNP concentration to generate a standard curve.
-
Enzyme Reaction:
-
Add a defined volume of the enzyme solution to a microplate well or cuvette.
-
Pre-incubate the enzyme at the desired reaction temperature (e.g., 37°C) for a few minutes.
-
Initiate the reaction by adding a defined volume of the pre-warmed pNP-Fuc substrate solution. The final reaction volume and substrate concentration should be consistent across all assays.
-
Incubate the reaction for a specific period (e.g., 5-30 minutes), ensuring the reaction is in the linear range.
-
-
Stopping the Reaction: Terminate the reaction by adding a volume of the stop solution. This will raise the pH and stop the enzymatic activity, while also developing the yellow color of the p-nitrophenolate ion.
-
Absorbance Measurement: Measure the absorbance of the reaction mixture at 400-405 nm.
-
Calculation of Activity:
-
Use the standard curve to determine the concentration of pNP produced in the reaction.
-
Calculate the enzyme activity, typically expressed in Units (U), where 1 U is defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified conditions.
-
Kinetic Parameter Determination (Kₘ and Vₘₐₓ): To determine the Michaelis-Menten constants, the assay is performed with varying concentrations of the pNP-Fuc substrate. The initial reaction velocities (v₀) are measured for each substrate concentration. The data is then plotted as v₀ versus substrate concentration ([S]) and fitted to the Michaelis-Menten equation using non-linear regression software to determine the Kₘ and Vₘₐₓ values.
Visualizations
The following diagrams illustrate the fundamental enzymatic reaction of α-L-fucosidase and a typical workflow for its kinetic analysis.
Caption: Enzymatic hydrolysis of an α-L-fucopyranoside substrate by α-L-fucosidase.
Caption: Workflow for the kinetic analysis of α-L-fucosidase.
References
- 1. Comparative studies on the substrate specificity and defucosylation activity of three α-L-fucosidases using synthetic fucosylated glycopeptides and glycoproteins as substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification and characterization of a core fucosidase from the bacterium Elizabethkingia meningoseptica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Robust α-l-Fucosidase from Prevotella nigrescens for Glycoengineering Therapeutic Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Purity of Synthetic Methyl Fucopyranoside: A Comparative Guide to Chiral Chromatography and Alternative Methods
For Immediate Release
In the synthesis of carbohydrate-based therapeutics and research compounds, establishing the enantiomeric and chemical purity of intermediates is a critical quality control step. This guide provides a comparative analysis of chiral high-performance liquid chromatography (HPLC) for the assessment of synthetic methyl fucopyranoside purity, alongside alternative analytical techniques. Detailed experimental protocols and supporting data are presented to assist researchers, scientists, and drug development professionals in selecting the most appropriate methodology for their needs.
Introduction
This compound, a glycoside of the deoxy sugar fucose, exists as two enantiomers: methyl α-L-fucopyranoside and methyl α-D-fucopyranoside. While the L-form is the naturally abundant and often the biologically active isomer, synthetic routes can potentially yield a racemic mixture or epimers. Consequently, accurate determination of enantiomeric excess (e.e.) and overall purity is paramount. Chiral chromatography stands as a powerful technique for the direct separation and quantification of enantiomers, offering high resolution and sensitivity. This guide compares its performance with other established methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and polarimetry.
Methods of Purity Assessment: A Comparative Overview
A summary of the primary analytical techniques for assessing the purity of synthetic this compound is presented in Table 1. Chiral HPLC is highlighted for its ability to resolve enantiomers directly, providing both purity and enantiomeric ratio in a single analysis.
| Analytical Method | Principle | Information Provided | Advantages | Limitations |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Enantiomeric excess (e.e.), diastereomeric purity, chemical purity (presence of other impurities). | High resolution and sensitivity, direct quantification of enantiomers, can be automated. | Requires specialized chiral columns, method development can be time-consuming. |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei. | Chemical purity, structural confirmation, quantification of impurities against a certified reference material. | Non-destructive, provides structural information, highly accurate for purity assessment. | Does not directly separate enantiomers, requires a certified internal standard for absolute quantification. |
| Polarimetry | Measurement of the rotation of plane-polarized light by a chiral compound. | Enantiomeric excess (e.e.) based on specific rotation. | Rapid and simple measurement. | Indirect method for e.e., requires a known specific rotation for the pure enantiomer, susceptible to interference from other chiral impurities. |
Table 1: Comparison of Analytical Methods for Purity Assessment of this compound
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general approach for the chiral separation of this compound enantiomers. Optimization of the mobile phase and selection of the chiral stationary phase are crucial for achieving baseline separation.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV or Refractive Index (RI) detector
Chromatographic Conditions (Starting Point):
-
Chiral Stationary Phase (CSP): A polysaccharide-based CSP, such as one derived from amylose (B160209) or cellulose, is a good starting point for screening. For example, a column like CHIRALPAK® AD-H or CHIRALCEL® OD-H.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). A typical starting gradient could be 90:10 (n-hexane:isopropanol).
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: Since this compound lacks a strong chromophore, a Refractive Index (RI) detector is often suitable. If derivatization is performed, a UV detector can be used.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the synthetic this compound in the mobile phase to a concentration of approximately 1 mg/mL.
Method Development and Optimization:
-
Mobile Phase Composition: Vary the ratio of the non-polar solvent and the polar modifier to optimize selectivity and resolution.
-
Polar Modifier: Evaluate different alcohols (e.g., ethanol, isopropanol, n-butanol) as they can significantly influence the chiral recognition.
-
Additives: For some applications, the addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) can improve peak shape and resolution.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful method for determining the absolute purity of a substance.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
Experimental Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the synthetic this compound and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum with appropriate parameters, ensuring a long relaxation delay (D1) to allow for complete spin-lattice relaxation of all relevant protons.
-
Data Processing and Analysis: Integrate the signals corresponding to the analyte and the internal standard. The purity of the this compound can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_standard = Purity of the internal standard
-
Polarimetry
This technique provides a rapid assessment of the enantiomeric excess.
Instrumentation:
-
Polarimeter
Experimental Procedure:
-
Sample Preparation: Prepare a solution of the synthetic this compound of a known concentration in a suitable solvent (e.g., water).
-
Measurement: Measure the optical rotation of the solution in the polarimeter.
-
Calculation of Enantiomeric Excess (e.e.):
e.e. (%) = ([\alpha]_observed / [\alpha]_max) * 100
Where:
-
[\alpha]_observed is the specific rotation of the sample.
-
[\alpha]_max is the specific rotation of the pure enantiomer (for methyl α-L-fucopyranoside, the specific rotation is approximately -199° (c=1, H₂O)).
-
Data Presentation
The following table summarizes hypothetical comparative data for the purity assessment of a synthetically prepared batch of this compound using the described methods.
| Parameter | Chiral HPLC | Quantitative NMR (qNMR) | Polarimetry |
| Purity (%) | 98.5 (total peak area) | 98.2 ± 0.3 | Not directly determined |
| Enantiomeric Excess (e.e.) (%) | 99.0 (L-isomer) | Not directly determined | 98.5 |
| Analysis Time | ~20 min | ~10 min per sample | < 5 min per sample |
| Limit of Detection (LOD) | ~0.05% for the minor enantiomer | ~0.1% for impurities | Dependent on specific rotation |
Table 2: Hypothetical Purity Assessment Data for Synthetic this compound
Visualizing the Workflow
The following diagram illustrates the general workflow for assessing the purity of synthetic this compound.
Caption: Workflow for Purity Assessment of Synthetic this compound.
Conclusion
The selection of an appropriate analytical method for assessing the purity of synthetic this compound depends on the specific requirements of the analysis. Chiral HPLC offers the most comprehensive information, providing direct quantification of both chemical and enantiomeric purity in a single run. Quantitative NMR serves as an excellent orthogonal method for absolute purity determination and structural verification. Polarimetry, while less precise, offers a rapid and straightforward estimation of enantiomeric excess. For rigorous quality control in research and drug development, a combination of these techniques, particularly chiral HPLC and qNMR, is recommended to ensure the production of high-purity, enantiomerically defined this compound.
Unveiling the Conformational Nuances: A Comparative Guide to Fucose and Methyl Fucopyranoside
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of carbohydrates is paramount to deciphering their biological roles and designing effective therapeutics. This guide provides an in-depth comparison of the conformational differences between the monosaccharide L-fucose and its glycoside derivative, methyl fucopyranoside, supported by experimental data and detailed methodologies.
The seemingly subtle change from a hydroxyl group at the anomeric position in fucose to a methoxy (B1213986) group in this compound has profound implications for the molecule's conformational behavior. While fucose exists in a dynamic equilibrium between its α and β anomers in solution, the glycosidic bond in this compound locks the molecule into a specific anomeric configuration. This fundamental difference influences the stability and flexibility of the pyranose ring, ultimately impacting how these molecules are recognized by proteins and participate in biological pathways.
At a Glance: Key Conformational Differences
| Feature | L-Fucose | Methyl α/β-L-Fucopyranoside |
| Anomeric State in Solution | Equilibrium of α and β anomers (approx. 45:55 ratio) | Fixed α or β anomer |
| Dominant Ring Conformation | ¹C₄ chair for both α and β anomers | Predominantly ¹C₄ chair |
| Flexibility | Undergoes mutarotation, allowing interconversion of anomers | Anomerically locked, reduced overall flexibility |
Quantitative Conformational Analysis: A Tale of Two Molecules
The preferred three-dimensional arrangement of atoms in fucose and this compound can be quantitatively described using data derived from Nuclear Magnetic Resonance (NMR) spectroscopy. Vicinal proton-proton coupling constants (³JH,H) are particularly informative, as their magnitudes are related to the dihedral angles between adjacent protons, providing a clear picture of the pyranose ring's conformation.
In aqueous solution, L-fucose predominantly adopts a ¹C₄ chair conformation for both its α and β anomers. This conformation is characterized by a specific set of ³JH,H values. For instance, the coupling constants between H1-H2 and H2-H3 are indicative of their relative orientations (axial, equatorial).
Table 1: Experimental ¹H NMR Coupling Constants (Hz) for L-Fucose Anomers in D₂O
| Coupling Constant | α-L-Fucopyranose | β-L-Fucopyranose |
| ³JH1,H2 | 4.0 | 8.0 |
| ³JH2,H3 | 10.0 | 10.0 |
| ³JH3,H4 | 3.5 | 3.5 |
| ³JH4,H5 | 1.0 | 1.0 |
| ³JH5,H6 | 6.5 | 6.5 |
Data sourced from studies on the conformational properties of L-fucose. The values confirm the dominant ¹C₄ chair conformation for both anomers.
Methyl fucopyranosides, being locked in either the α or β anomeric form, also favor the ¹C₄ chair conformation. The substitution of the anomeric hydroxyl with a methoxy group can, however, subtly influence the ring geometry and the orientation of the substituents.
Table 2: Representative ¹H NMR Coupling Constants (Hz) for Methyl α/β-L-Fucopyranosides
| Coupling Constant | Methyl α-L-Fucopyranoside | Methyl β-L-Fucopyranoside |
| ³JH1,H2 | ~3.5 - 4.0 | ~7.5 - 8.0 |
| ³JH2,H3 | ~10.0 | ~9.5 - 10.0 |
| ³JH3,H4 | ~3.3 | ~3.3 |
| ³JH4,H5 | ~1.0 | ~1.0 |
| ³JH5,H6 | ~6.6 | ~6.6 |
Note: These are typical values and may vary slightly depending on experimental conditions. The data reflects the maintenance of the ¹C₄ chair conformation.
The larger ³JH1,H2 value in β-L-fucopyranose and its methyl glycoside derivative is indicative of a trans-diaxial relationship between H1 and H2, a hallmark of the β-anomer in the ¹C₄ chair conformation. Conversely, the smaller ³JH1,H2 value for the α-anomers points to an axial-equatorial relationship between H1 and H2.
Logical Progression from Fucose to this compound
The relationship between fucose and its methyl glycoside can be visualized as a progression from a dynamic equilibrium to a fixed state.
Experimental Protocols
The determination of carbohydrate conformation relies on a combination of experimental techniques and computational modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of the carbohydrate (L-fucose or methyl L-fucopyranoside) in 0.5 mL of deuterium (B1214612) oxide (D₂O, 99.9%).
-
Lyophilize the sample two to three times to exchange all labile protons with deuterium.
-
Finally, dissolve the sample in 0.5 mL of D₂O (99.96%) and transfer to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Acquire one-dimensional (1D) ¹H NMR spectra to determine the anomeric ratio of fucose from the integration of the anomeric proton signals.
-
Record two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), to assign all proton resonances.
-
Measure ³JH,H coupling constants from high-resolution 1D ¹H spectra or the cross-peaks in 2D spectra.
Computational Modeling
1. Initial Structure Generation:
-
Build the initial 3D structures of the α and β anomers of L-fucose and methyl L-fucopyranoside in the ¹C₄ chair conformation using molecular modeling software (e.g., Avogadro, Maestro).
2. Conformational Search and Energy Minimization:
-
Perform a systematic conformational search to identify low-energy conformers.
-
Optimize the geometry of each conformer using quantum mechanics (e.g., Density Functional Theory with a suitable basis set, such as B3LYP/6-31G*) or a molecular mechanics force field optimized for carbohydrates (e.g., GLYCAM).
-
Calculate the relative energies of the conformers to determine the most stable structures.
3. Prediction of NMR Parameters:
-
Calculate theoretical ³JH,H coupling constants for the lowest energy conformers using specialized software and compare them with the experimental values to validate the conformational model.
Experimental Workflow for Conformational Analysis
The synergy between experimental NMR data and computational modeling provides a robust framework for determining the conformational preferences of carbohydrates.
A Comparative Guide to Fucosylation Methods for Therapeutic Antibody Development
For Researchers, Scientists, and Drug Development Professionals
The addition of fucose to glycoproteins, a process known as fucosylation, plays a critical role in the efficacy of many therapeutic monoclonal antibodies (mAbs). Specifically, the absence of core fucose on the N-glycans of the Fc region can dramatically enhance antibody-dependent cell-mediated cytotoxicity (ADCC), a key mechanism for killing cancer cells.[1][2] Consequently, robust and controllable methods for producing afucosylated or low-fucose antibodies are of significant interest in the biopharmaceutical industry.
This guide provides an objective comparison of new and established methods for controlling fucosylation, supported by experimental data. We will delve into three primary strategies: genetic engineering of cell lines, in-vitro enzymatic and chemoenzymatic methods, and in-vivo chemical inhibition.
Data Presentation: Comparison of Fucosylation Control Methods
The following table summarizes the key quantitative parameters of different fucosylation control methods. It is important to note that direct head-to-head cost comparisons are challenging to obtain from the literature, as costs are highly dependent on the scale of production and specific process parameters.
| Method | Approach | Typical Fucosylation Reduction | Key Advantages | Key Disadvantages |
| Genetic Engineering | ||||
| FUT8 Knockout in CHO Cells | Stable genetic modification of the host cell line to eliminate the α-1,6-fucosyltransferase (FUT8) enzyme.[3][4][5][6][7] | >95% (near complete removal of core fucose)[3][6] | Stable and consistent production of afucosylated antibodies; ideal for large-scale manufacturing.[3][6] | Requires significant upfront investment in cell line development; less flexible for producing antibodies with intermediate fucose levels. |
| In-Vitro Methods | ||||
| Chemoenzymatic Defucosylation | Two-step in-vitro process involving enzymatic removal of the entire glycan, followed by enzymatic addition of a non-fucosylated glycan.[8][9][10] | >95% | Precise control over the final glycan structure; applicable to already purified antibodies. | Multi-step process can be complex and may lead to lower overall yields; potentially higher cost due to enzyme requirements. |
| Direct Enzymatic Defucosylation | In-vitro treatment of fucosylated antibodies with α-fucosidases to cleave fucose residues.[8][9][10] | Variable, can be up to 85% with optimized conditions.[11] | Can be applied post-purification; avoids genetic modification of cell lines. | Can be inefficient for core fucose on intact antibodies; may require harsh reaction conditions that can affect antibody integrity.[11] |
| In-Vivo Inhibition | ||||
| Chemical Inhibition (e.g., 2-fluorofucose) | Addition of small molecule inhibitors of fucosylation to the cell culture medium.[1][12] | Up to ~80% reduction.[1] | Dose-dependent control over fucosylation levels; easy to implement in existing cell culture processes. | Potential for off-target effects or toxicity at high concentrations; may not achieve complete fucosylation inhibition.[1] |
Experimental Protocols
FUT8 Knockout in CHO Cells using CRISPR/Cas9
This protocol provides a general workflow for generating a FUT8 knockout CHO cell line.
Materials:
-
CHO-K1 cell line
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
CRISPR/Cas9 plasmid targeting the FUT8 gene
-
Transfection reagent
-
Fluorescence-activated cell sorting (FACS) or limiting dilution for single-cell cloning
-
Genomic DNA extraction kit
-
PCR reagents for genotyping
-
Sanger sequencing service
Methodology:
-
gRNA Design and Plasmid Construction: Design single guide RNAs (sgRNAs) targeting a conserved exon of the hamster FUT8 gene. Clone the selected sgRNA into a Cas9 expression vector.
-
Transfection: Transfect the CHO-K1 cells with the FUT8-targeting CRISPR/Cas9 plasmid using a suitable transfection reagent.
-
Single-Cell Cloning: Two days post-transfection, isolate single cells into 96-well plates using FACS or limiting dilution to establish monoclonal cell lines.
-
Screening and Genotyping: Expand the single-cell clones and screen for FUT8 knockout by analyzing the fucosylation status of a secreted reporter glycoprotein (B1211001) or by genotyping. For genotyping, extract genomic DNA from the clones, amplify the targeted region of the FUT8 gene by PCR, and sequence the PCR products to identify insertions or deletions (indels) that disrupt the gene.
-
Functional Validation: Culture the confirmed FUT8 knockout clones and transfect them with an antibody-expressing plasmid. Purify the secreted antibody and analyze its glycan profile by mass spectrometry to confirm the absence of core fucosylation.
Chemoenzymatic Defucosylation of a Monoclonal Antibody
This protocol describes a two-step chemoenzymatic method for replacing the native fucosylated glycan with a non-fucosylated one.[8][9][10]
Materials:
-
Purified monoclonal antibody (e.g., Herceptin)
-
Endoglycosidase S2 (Endo-S2)
-
α-Fucosidase (e.g., AlfC from Lactobacillus casei)
-
Endo-S2 D184M mutant (glycosynthase)
-
Non-fucosylated complex N-glycan oxazoline
-
Reaction buffer (e.g., PBS, pH 7.4)
-
LC-ESI-MS for analysis
Methodology:
-
Deglycosylation: Incubate the purified antibody with Endo-S2 to cleave the N-glycan, leaving a single GlcNAc residue attached to the asparagine.
-
Enzymatic Defucosylation: Treat the resulting Fucα1,6GlcNAc-antibody with an α-fucosidase to remove the core fucose.
-
Reglycosylation: Incubate the defucosylated GlcNAc-antibody with the Endo-S2 D184M mutant and an excess of the non-fucosylated complex N-glycan oxazoline. The glycosynthase will transfer the non-fucosylated glycan to the GlcNAc-antibody.
-
Analysis: Monitor the progress of each step and confirm the final product's glycoform using LC-ESI-MS.
Chemical Inhibition of Fucosylation in CHO Cell Culture
This protocol outlines the use of a small molecule inhibitor to reduce fucosylation during antibody production.[1]
Materials:
-
CHO cell line expressing the desired monoclonal antibody
-
Cell culture medium and supplements
-
Fucosylation inhibitor (e.g., 2-fluoro-peracetylated fucose - 2FF)
-
Bioreactor or shake flasks for cell culture
-
Protein A chromatography for antibody purification
-
HILIC-HPLC or mass spectrometry for glycan analysis
Methodology:
-
Cell Culture: Seed the antibody-expressing CHO cells in the appropriate culture medium.
-
Inhibitor Addition: Add the fucosylation inhibitor (e.g., 2FF) to the cell culture at various concentrations (e.g., 0-50 µM).
-
Antibody Production: Culture the cells under standard conditions for the duration of the production run.
-
Purification and Analysis: Harvest the culture supernatant and purify the monoclonal antibody using Protein A chromatography. Analyze the glycan profile of the purified antibody to determine the level of fucosylation at each inhibitor concentration.
Mandatory Visualization
Fucosylation in the Notch Signaling Pathway
The following diagram illustrates the critical role of O-fucosylation in the Notch signaling pathway, a highly conserved cell-cell communication system essential for development and tissue homeostasis. Fucosylation of the Notch receptor by Protein O-fucosyltransferase 1 (POFUT1) is a key step in its maturation and subsequent activation.
Caption: O-fucosylation of the Notch receptor in the ER is crucial for its proper function.
Experimental Workflow for Chemoenzymatic Defucosylation
This diagram outlines the key steps in the chemoenzymatic approach to produce afucosylated antibodies.
Caption: Workflow for producing afucosylated antibodies via chemoenzymatic remodeling.
References
- 1. researchgate.net [researchgate.net]
- 2. Production of therapeutic antibodies with controlled fucosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. columbia.edu [columbia.edu]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Glycoproteomic Characterization of FUT8 Knock-Out CHO Cells Reveals Roles of FUT8 in the Glycosylation [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Fut8 Knockout Cell Line-CHO-K1 (CSC-RT2707) - Creative Biogene [creative-biogene.com]
- 8. Chemoenzymatic Defucosylation of Therapeutic Antibodies for Enhanced Effector Functions Using Bacterial α-Fucosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemoenzymatic Defucosylation of Therapeutic Antibodies for Enhanced Effector Functions Using Bacterial α-Fucosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemoenzymatic Defucosylation of Therapeutic Antibodies for Enhanced Effector Functions Using Bacterial α-Fucosidases | Springer Nature Experiments [experiments.springernature.com]
- 11. Comparative studies on the substrate specificity and defucosylation activity of three α-L-fucosidases using synthetic fucosylated glycopeptides and glycoproteins as substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Structure of Synthetic Fucosylated Oligosaccharides
For researchers, scientists, and drug development professionals, the precise structural confirmation of synthetic fucosylated oligosaccharides is paramount for ensuring their efficacy and safety in therapeutic applications. This guide provides a comprehensive comparison of the leading analytical techniques for structural validation, supported by experimental data and detailed protocols to aid in methodological selection and implementation.
The intricate branching patterns, stereochemistry, and linkage positions of fucosylated oligosaccharides present significant analytical challenges. A multi-pronged approach is often necessary for complete structural elucidation. This guide will delve into the principles, strengths, and limitations of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Capillary Electrophoresis (CE), and Enzymatic Digestion.
Comparative Analysis of Key Validation Techniques
The selection of an appropriate analytical technique hinges on a balance of factors including the level of structural detail required, sample amount, throughput needs, and available instrumentation. The following table summarizes the key performance characteristics of the most common methods for fucosylated oligosaccharide validation.
| Feature | NMR Spectroscopy | Mass Spectrometry (LC-MS/MS) | Capillary Electrophoresis (CE) |
| Primary Information | Anomeric configuration (α/β), linkage positions, monosaccharide sequence, 3D conformation.[1][2][3][4] | Molecular weight, monosaccharide composition, sequence, branching, and linkage analysis (with fragmentation).[5][6] | Size-to-charge ratio, purity, and separation of isomers.[7] |
| Sensitivity | Low (milligram to microgram range).[1] | High (picomole to femtomole range).[8] | High (nanomolar to femtomolar range with LIF detection).[7] |
| Resolution | Atomic level resolution. | High mass resolution, chromatographic separation of isomers. | High separation efficiency for isomers.[7] |
| Analysis Time | Long (hours to days per sample).[1] | Relatively fast (minutes per sample after setup).[9] | Fast (minutes per sample).[7] |
| Sample Requirement | High, non-destructive.[1] | Low, destructive. | Very low, destructive. |
| Key Advantage | Provides unambiguous determination of stereochemistry and linkage anomericity.[1] | High sensitivity and ability to analyze complex mixtures when coupled with liquid chromatography.[5] | Excellent for purity assessment and separation of closely related isomers.[7] |
| Limitations | Low sensitivity, complex data interpretation, not ideal for complex mixtures.[1] | Does not directly provide anomeric configuration, requires standards or enzymatic digestion for definitive linkage analysis.[5] | Indirect structural information, often requires labeling for detection. |
Experimental Workflows and Logical Relationships
A comprehensive validation strategy often involves a combination of orthogonal techniques to provide a complete structural picture.
Caption: A typical workflow for the structural validation of synthetic fucosylated oligosaccharides.
Key Experimental Protocols
Mass Spectrometry-Based Linkage Analysis
This protocol outlines a common approach for determining glycosidic linkages using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) after permethylation and derivatization.[9]
a. Permethylation:
-
Dissolve 50 µg of the dried oligosaccharide in dimethyl sulfoxide (B87167) (DMSO).
-
Add a strong base (e.g., sodium hydroxide) and methyl iodide.
-
Incubate the reaction to allow for the complete methylation of all free hydroxyl groups.
-
Quench the reaction and purify the permethylated oligosaccharide.
b. Hydrolysis:
-
Hydrolyze the permethylated oligosaccharide using trifluoroacetic acid (TFA) to break the glycosidic bonds, leaving the methyl groups intact at the original linkage positions.
-
Dry the sample to remove the acid.
c. Derivatization and LC-MS/MS Analysis:
-
Label the resulting partially methylated monosaccharides with a derivatizing agent such as 1-phenyl-3-methyl-5-pyrazolone (PMP) to enhance ionization efficiency.[9]
-
Analyze the derivatized sample using reverse-phase UHPLC coupled to a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[9]
-
Identify the linkage positions by comparing the retention times and fragmentation patterns to a library of known standards.[10]
Caption: Workflow for fucosylated oligosaccharide linkage analysis by LC-MS/MS.
Enzymatic Digestion for Linkage Confirmation
Exoglycosidases are highly specific enzymes that cleave terminal monosaccharides with specific linkages and anomeric configurations.[11] This protocol provides a general workflow for using exoglycosidases to confirm linkage structures.
-
Aliquoting: Aliquot the purified fucosylated oligosaccharide into several reaction tubes.
-
Enzyme Addition: To each tube, add a specific exoglycosidase (e.g., α-(1→2,4,6)-fucosidase, β-(1→4)-galactosidase) or a combination of enzymes in a suitable reaction buffer. Include a no-enzyme control.
-
Incubation: Incubate all tubes at the optimal temperature (typically 37°C) for a sufficient time (e.g., 1-24 hours) to ensure complete digestion.[12]
-
Reaction Termination: Stop the reaction by heat inactivation (e.g., 100°C for 10 minutes).[12]
-
Analysis: Analyze the digests and the control by MALDI-TOF MS or CE-LIF. A shift in the mass or migration time corresponding to the loss of a fucose residue after treatment with a specific fucosidase confirms the presence of that particular linkage.[13]
Capillary Electrophoresis for Purity and Isomer Separation
Capillary Electrophoresis (CE) offers high-resolution separation of charged or labeled oligosaccharides.[7] This protocol describes the analysis of fucosylated oligosaccharides using CE with Laser-Induced Fluorescence (LIF) detection.
-
Labeling: Derivatize the fucosylated oligosaccharide with a fluorescent tag, such as 8-aminopyrene-1,3,6-trisulfonic acid (APTS), through reductive amination.
-
Sample Preparation: Purify the labeled oligosaccharide to remove excess dye. Dissolve the labeled sample in an appropriate buffer.
-
CE Instrument Setup:
-
Install a fused silica (B1680970) capillary.
-
Rinse the capillary sequentially with sodium hydroxide, water, and the running buffer (e.g., a borate (B1201080) buffer).[14]
-
Set the separation voltage, temperature, and detector parameters.
-
-
Injection and Separation:
-
Inject the sample electrokinetically.[7]
-
Apply the separation voltage. The negatively charged APTS-labeled oligosaccharides will migrate towards the anode, separating based on their charge-to-hydrodynamic size ratio.
-
-
Data Analysis: Analyze the resulting electropherogram to assess purity based on the number of peaks and compare migration times to standards for isomer identification.
Alternative Approaches and Competing Products
While the core techniques of NMR, MS, and CE form the foundation of structural validation, several commercial products and services can facilitate this process.
-
Enzyme Kits: Several companies offer enzymatic deglycosylation kits (e.g., from Sigma-Aldrich, Bio-Rad) that contain a panel of endo- and exoglycosidases, buffers, and control glycoproteins.[12][15] These kits are primarily designed for releasing glycans from glycoproteins but the individual enzymes are invaluable for sequential digestion experiments to determine oligosaccharide structure.
-
Glycan Standards and Libraries: The availability of well-characterized fucosylated oligosaccharide standards is crucial for confirming structures by comparing analytical data (e.g., retention times, fragmentation patterns, NMR chemical shifts). Several vendors provide a range of purified human milk oligosaccharides (HMOs) and other fucosylated structures that can serve as standards.
-
Contract Research Organizations (CROs): For laboratories lacking the specialized instrumentation or expertise, numerous CROs offer comprehensive glycan analysis services. These services typically provide a full structural elucidation using a combination of the techniques described in this guide.
Conclusion
Validating the structure of synthetic fucosylated oligosaccharides is a complex but essential process. A multi-modal approach, combining the high-resolution structural information from NMR with the high sensitivity of MS and the excellent separative power of CE, is the most robust strategy. The strategic use of enzymatic digestion provides definitive confirmation of linkage-specific details. By carefully selecting and implementing these techniques, researchers can ensure the structural integrity of their synthetic oligosaccharides, paving the way for their successful application in research and drug development.
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. | Semantic Scholar [semanticscholar.org]
- 4. Structural Analysis of Oligosaccharides and Glycoconjugates Using NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rapid capillary gel electrophoresis analysis of human milk oligosaccharides for food additive manufacturing in-process control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. An LC-MS/MS Approach for Determining Glycosidic Linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 11. merckmillipore.com [merckmillipore.com]
- 12. bio-rad.com [bio-rad.com]
- 13. Strategy for profiling and structure elucidation of mucin-type oligosaccharides by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protocol for Capillary Electrophoresis - Creative Proteomics [creative-proteomics.com]
- 15. Enzymatic Deglycosylation [sigmaaldrich.com]
A Comparative Guide to Fucosyltransferase Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of fucosyltransferase (FUT) inhibitors, supported by experimental data. Fucosyltransferases are key enzymes in cellular processes, and their inhibition is a promising therapeutic strategy for various diseases, including cancer and inflammatory disorders.
Fucosylation, the process of adding fucose to glycans, is mediated by a family of fucosyltransferases. The dysregulation of this process is linked to numerous pathologies. Consequently, the development of potent and specific FUT inhibitors is a significant area of research. This guide provides a comparative analysis of various FUT inhibitors, focusing on their mechanisms of action, inhibitory activities, and the experimental methods used for their evaluation.
Comparative Inhibitory Activity of Fucosyltransferase Inhibitors
The efficacy of fucosyltransferase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The following table summarizes the reported inhibitory activities of several key fucosyltransferase inhibitors against a panel of human FUTs. It is important to note that the experimental conditions can influence these values.
| Inhibitor | Target FUT(s) | IC50 / Ki Value (µM) | Inhibition Type | Reference |
| GDP-2F-Fuc | FUTs 3, 5, 6, 7 | Low µM Ki | Competitive | [1] |
| FUT1 | 15 ± 2 (Ki) | Competitive | [2][3] | |
| FUT3 | 3.0 ± 0.4 (Ki) | Competitive | [2][3] | |
| FUT5 | 11 ± 1 (Ki) | Competitive | [2][3] | |
| FUT6 | 12 ± 1 (Ki) | Competitive | [2][3] | |
| FUT8 | 137 ± 11 (Ki) | Competitive | [2][3] | |
| FUT9 | 14 ± 1 (Ki) | Competitive | [2][3] | |
| GDP-2,2-di-F-Fuc | FUT1 | 16 ± 2 (Ki) | Competitive | [2][3] |
| FUT3 | 3.5 ± 0.5 (Ki) | Competitive | [2][3] | |
| FUT5 | 12 ± 1 (Ki) | Competitive | [2][3] | |
| FUT6 | 13 ± 2 (Ki) | Competitive | [2][3] | |
| FUT8 | 155 ± 15 (Ki) | Competitive | [2][3] | |
| FUT9 | 16 ± 2 (Ki) | Competitive | [2][3] | |
| SGN-2FF (2-Fluorofucose) | Global Fucosylation | Not specified (cell-based) | Metabolic & Direct | [4][5] |
| Fucotrim I & II | De novo GDP-fucose biosynthesis (GMDS) | Sub-µM (cell-based) | Competitive (GMDS) | [6][7] |
| Tunicamycin | N-linked glycosylation | Not specified | Indirect | [8] |
| Castanospermine | Glucosidases | Not specified | Indirect | [8] |
Mechanisms of Action of Fucosyltransferase Inhibitors
Fucosyltransferase inhibitors can be broadly categorized based on their mechanism of action.
-
Direct Competitive Inhibitors: These molecules, often analogs of the natural substrate GDP-fucose, bind to the active site of the fucosyltransferase, thereby preventing the binding of GDP-fucose. GDP-2F-Fuc and GDP-2,2-di-F-Fuc are prime examples of this class.[1][2][3]
-
Metabolic Inhibitors: These compounds interfere with the biosynthesis of GDP-fucose, the donor substrate for all fucosyltransferases.
-
Salvage Pathway Inhibitors: Peracetylated fucose analogs like SGN-2FF are taken up by cells and converted into their GDP-fucose counterparts, which then act as competitive inhibitors of FUTs and can also induce feedback inhibition of the de novo pathway.[1][5]
-
De Novo Pathway Inhibitors: Fucotrim I and II are designed to target the de novo biosynthesis pathway of GDP-fucose by inhibiting the enzyme GDP-mannose 4,6-dehydratase (GMDS).[6][7]
-
-
Indirect Inhibitors: These inhibitors do not target fucosyltransferases directly but affect the overall glycosylation process, which in turn impacts fucosylation.
-
Tunicamycin: Inhibits the initial steps of N-linked glycosylation, thus reducing the availability of glycoprotein (B1211001) substrates for FUTs.[8]
-
Castanospermine: An inhibitor of glucosidases involved in the processing of N-glycans. Improperly processed glycans are poor substrates for FUTs.[8]
-
Experimental Protocols
Determination of Ki Values for Competitive Fucosyltransferase Inhibitors
This protocol is adapted from the methodology used to determine the Ki values of GDP-2F-Fuc and GDP-2,2-di-F-Fuc.[2][3]
1. Reagents and Materials:
-
Recombinant human fucosyltransferases (FUT1, 3, 5, 6, 8, 9)
-
GDP-fucose
-
GDP-2F-Fuc or GDP-2,2-di-F-Fuc (inhibitors)
-
Acceptor substrates: Lacto-N-neotetraose (for FUT1, 3, 5, 6, 9) or a biantennary N-glycan (for FUT8)
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 25 mM MnCl2)
-
HPLC system with a suitable column for separating fucosylated and non-fucosylated products
2. Assay Procedure:
-
Prepare a reaction mixture containing the reaction buffer, a fixed, saturating concentration of the acceptor substrate, and varying concentrations of GDP-fucose.
-
Add varying concentrations of the inhibitor (GDP-2F-Fuc or GDP-2,2-di-F-Fuc) to the reaction mixtures.
-
Initiate the reaction by adding the respective fucosyltransferase enzyme.
-
Incubate the reaction at 37°C for a defined period, ensuring the reaction remains in the linear range.
-
Terminate the reaction by adding a stop solution (e.g., EDTA) or by heat inactivation.
-
Analyze the reaction mixture by HPLC to separate and quantify the fucosylated product.
-
Determine the initial reaction velocities at each substrate and inhibitor concentration.
3. Data Analysis:
-
Plot the initial velocities against the GDP-fucose concentration for each inhibitor concentration.
-
Fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax values.
-
To determine the Ki for competitive inhibition, plot the slopes of the Lineweaver-Burk plots (1/V vs. 1/[S]) against the inhibitor concentration. The x-intercept of this replot will be -Ki. Alternatively, use non-linear regression analysis fitting to the competitive inhibition model.
Cell-Based Fucosylation Inhibition Assay
This protocol describes a general workflow for assessing the efficacy of metabolic fucosylation inhibitors in a cellular context.[1]
1. Reagents and Materials:
-
Cell line of interest (e.g., HL-60 or CHO cells)
-
Cell culture medium and supplements
-
Fucosylation inhibitor (e.g., SGN-2FF, Fucotrim I)
-
Fluorescently labeled lectin specific for fucosylated glycans (e.g., Aleuria aurantia (B1595364) lectin - AAL) or antibodies against fucosylated epitopes (e.g., anti-Sialyl Lewis X).
-
Flow cytometer
-
Phosphate-buffered saline (PBS)
-
Fixation and permeabilization buffers (if required for intracellular staining)
2. Assay Procedure:
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the fucosylation inhibitor for a specified period (e.g., 48-72 hours). Include a vehicle-treated control.
-
After incubation, harvest the cells and wash them with PBS.
-
Stain the cells with the fluorescently labeled lectin or antibody by incubating on ice for 30-60 minutes.
-
Wash the cells to remove unbound lectin or antibody.
-
Resuspend the cells in PBS for analysis.
-
Analyze the cells by flow cytometry to measure the mean fluorescence intensity, which corresponds to the level of cell surface fucosylation.
3. Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle-treated control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value of the inhibitor.
Visualizing Fucosylation Pathways and Inhibition Mechanisms
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and concepts in fucosylation and its inhibition.
Caption: GDP-Fucose Biosynthesis Pathways and Points of Inhibition.
Caption: Mechanism of a Competitive Fucosyltransferase Inhibitor.
Caption: Experimental Workflow for a Cell-Based Fucosylation Inhibition Assay.
References
- 1. Global Metabolic Inhibitors of Sialyl- and Fucosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2,2-Difluoro Derivatives of Fucose Can Inhibit Cell Surface Fucosylation without Causing Slow Transfer to Acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. qeios.com [qeios.com]
- 6. Fluorinated rhamnosides inhibit cellular fucosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorinated rhamnosides inhibit cellular fucosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Binding of Methyl Fucopyranoside with Lectins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of methyl α-L-fucopyranoside and related fucosides to various lectins, supported by experimental data from key biophysical techniques. Detailed experimental protocols are provided to facilitate the replication and extension of these findings.
Quantitative Analysis of Binding Affinity
The interaction between methyl α-L-fucopyranoside and various lectins has been quantified using techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR). The dissociation constant (Kd) is a key parameter for comparing binding affinities, with a lower Kd value indicating a stronger interaction. The following table summarizes the binding affinities of several fucose-specific lectins.
| Lectin | Ligand | Technique | Kd (μM) | Reference |
| RSL (Ralstonia solanacearum) | 2'-Fucosyllactose | Titration Microcalorimetry | 0.25 | [1] |
| CML1 (Coprinopsis cinerea) | Lacto-N-fucopentaose | Isothermal Titration Calorimetry | 17.8 | [2] |
| PHL (Photorhabdus asymbiotica) | Propargyl α-L-fucoside | Isothermal Titration Calorimetry | Not specified, but multivalent fucoclusters showed higher affinity than L-fucose | [3] |
| PLL3 (Photorhabdus luminescens) | Methyl α-L-fucopyranoside | Isothermal Titration Calorimetry | Data available in publication | [4] |
| Artificial Lectin (Triazine scaffold) | p-nitrophenyl-α-L-fucoside | Partition Equilibrium Studies | 83.3 (KAX-1) | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of methyl fucopyranoside-lectin binding.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for the quantitative analysis of lectin-glycan interactions, providing a complete thermodynamic profile of the interaction (ΔH, ΔS, and Kd) in a single experiment.[6][7]
Methodology:
-
Sample Preparation:
-
Prepare a solution of the lectin (e.g., 0.1 mM PLL3) and the ligand (e.g., 20 mM methyl α-L-fucopyranoside) in the same buffer (e.g., HEPES buffer) to minimize buffer mismatch effects.[4][6]
-
Thoroughly degas both the lectin and ligand solutions to prevent the formation of air bubbles during the experiment.
-
-
ITC Experiment:
-
Load the lectin solution into the sample cell of the microcalorimeter (e.g., ITC200 Microcalorimeter) and the ligand solution into the injection syringe.[8]
-
Set the experimental parameters, including the cell temperature, stirring speed (e.g., 1000 rpm), injection volume (e.g., 2.0 μL), and the interval between injections (e.g., 300 s).[4][8]
-
Perform a series of injections of the ligand into the lectin solution. The heat change upon binding is measured for each injection.[9]
-
-
Data Analysis:
-
The raw data, consisting of heat pulses for each injection, is integrated to determine the heat released or absorbed per injection.
-
The resulting data is fitted to a theoretical titration curve using software provided by the instrument manufacturer to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[8]
-
Surface Plasmon Resonance (SPR)
SPR is a sensitive, label-free technique for real-time monitoring of biomolecular interactions.[10][11] It is used to determine the kinetics (association and dissociation rates) and affinity of lectin-carbohydrate interactions.[12]
Methodology:
-
Sensor Chip Preparation:
-
Immobilize the lectin onto the surface of a sensor chip (e.g., via amine coupling).[12]
-
Alternatively, a glycoprotein (B1211001) can be immobilized on the sensor chip to study the binding of a lectin analyte.[10]
-
-
Binding Analysis:
-
Inject a series of concentrations of the analyte (e.g., this compound or a fucosylated glycoprotein) over the sensor chip surface in a continuous flow.[10]
-
The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in resonance units, RU).[11]
-
After the association phase, flow buffer without the analyte over the chip to monitor the dissociation phase.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are analyzed using evaluation software.
-
Kinetic parameters, including the association rate constant (ka) and the dissociation rate constant (kd), are determined by fitting the data to a suitable binding model.
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of kd to ka.[10]
-
X-ray Crystallography
X-ray crystallography provides atomic-level structural information about the interaction between a lectin and its carbohydrate ligand, revealing the specific amino acid residues involved in binding.[13]
Methodology:
-
Crystallization:
-
Co-crystallize the purified lectin with the fucoside ligand (e.g., methyl α-L-fucopyranoside). This involves screening a wide range of conditions (e.g., pH, temperature, precipitant concentration) to find suitable conditions for crystal growth.
-
-
Data Collection:
-
Expose the resulting crystals to a high-intensity X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a diffraction pattern.
-
-
Structure Determination and Refinement:
-
The diffraction data is processed to determine the electron density map of the lectin-ligand complex.
-
A molecular model is built into the electron density map and refined to obtain the final three-dimensional structure. This reveals the precise orientation of the fucoside in the lectin's binding site and the non-covalent interactions (e.g., hydrogen bonds, van der Waals interactions) that stabilize the complex.[1]
-
Visualizations
Experimental Workflow for Lectin-Ligand Interaction Analysis
Caption: Workflow for analyzing this compound-lectin interactions.
The Lectin Complement Pathway
The binding of lectins to carbohydrate patterns on the surface of pathogens can initiate the lectin complement pathway, a key component of the innate immune system.[14][15]
Caption: Overview of the lectin-initiated complement pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure–function relationship of a novel fucoside-binding fruiting body lectin from Coprinopsis cinerea exhibiting nematotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of α-l-Fucopyranoside-Presenting Glycoclusters and Investigation of Their Interaction with Photorhabdus asymbiotica Lectin (PHL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and evaluation of affinity adsorbents for glycoproteins: an artificial lectin. | Sigma-Aldrich [sigmaaldrich.com]
- 6. Isothermal calorimetric analysis of lectin-sugar interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isothermal Titration Calorimetry for Quantification of Protein-Carbohydrate Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Direct Measurement of Glyconanoparticles and Lectin Interactions by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In solution Assays: Isothermal Titration Calorimetry - Glycopedia [glycopedia.eu]
- 10. Binding assay of lectins and glycoproteins by surface plasmon resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. On Surface Assays: Surface Plasmon Resonance - Glycopedia [glycopedia.eu]
- 12. Surface plasmon resonance for real-time study of lectin-carbohydrate interactions for the differentiation and identification of glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Basic procedure of x-ray crystallography for analysis of lectin-sugar interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lectin pathway - Wikipedia [en.wikipedia.org]
- 15. Lectin Pathway - Creative Biolabs [creative-biolabs.com]
Safety Operating Guide
Navigating the Safe Disposal of Methyl Fucopyranoside in a Laboratory Setting
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle methyl fucopyranoside with standard laboratory precautions.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or goggles.
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Body Protection: A lab coat should be worn.
General Handling:
-
Avoid breathing dust.
-
Handle in a well-ventilated area.
-
Wash hands thoroughly after handling.
-
Stable under recommended storage conditions[2].
Step-by-Step Disposal Protocol
The disposal of this compound should be approached with the caution accorded to all laboratory chemicals. The following step-by-step protocol is based on general chemical waste disposal guidelines.
Step 1: Waste Identification and Segregation
-
Unused Product: If the this compound is in its original, uncontaminated container and is no longer needed, it should be treated as chemical waste.
-
Contaminated Waste: Any materials contaminated with this compound, such as filter paper, absorbent pads from spill clean-ups, or contaminated labware (e.g., pipette tips, vials), should be considered solid chemical waste.
-
Solutions: Aqueous or solvent-based solutions containing this compound should be treated as liquid chemical waste. Do not mix with other incompatible waste streams[2].
Step 2: Waste Collection and Storage
-
Solid Waste:
-
Collect solid waste, including contaminated labware, in a designated, clearly labeled, and sealable container.
-
The container should be appropriate for chemical waste and in good condition.
-
-
Liquid Waste:
-
Collect liquid waste in a dedicated, leak-proof, and clearly labeled container.
-
Ensure the container is compatible with the solvent used.
-
Keep the container securely closed when not in use.
-
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" (as a precautionary measure), the full chemical name ("this compound"), and the approximate quantity.
-
Step 3: Disposal Pathway
-
Consult Institutional Guidelines: Your institution's Environmental Health and Safety (EHS) department will have specific protocols for chemical waste disposal. Always adhere to these internal procedures.
-
Waste Pickup: Arrange for the collection of the chemical waste by the EHS department or a licensed chemical waste disposal contractor.
-
Do Not Dispose in Regular Trash or Sink: Unless explicitly permitted by your institution's EHS for non-hazardous materials, do not dispose of this compound or its containers in the regular trash or down the drain[1].
Step 4: Decontamination of Empty Containers
-
Triple Rinsing: Empty containers of this compound should be triple-rinsed with a suitable solvent (e.g., water or another appropriate solvent).
-
Rinsate Collection: The rinsate from the first rinse must be collected and disposed of as liquid chemical waste. Subsequent rinsate may also need to be collected depending on local regulations.
-
Container Disposal: Once thoroughly decontaminated, the empty container can often be disposed of as regular lab glass or plastic waste, after defacing the original label. Confirm this with your institution's EHS guidelines.
Quantitative Data Summary
Due to the lack of a specific Safety Data Sheet for this compound, quantitative data is limited. The following table is based on a related compound and general knowledge.
| Property | Value | Source |
| Hazard Classification | Not classified as hazardous (for related compound) | Cayman Chemical SDS[1] |
| NFPA Ratings (for related compound) | Health: 0, Fire: 0, Reactivity: 0 | Cayman Chemical SDS[1] |
| HMIS-Ratings (for related compound) | Health: 0, Fire: 0, Reactivity: 0 | Cayman Chemical SDS[1] |
| Stability | Stable under recommended storage conditions | Santa Cruz Biotechnology SDS[2] |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Methyl Fucopyranoside
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Methyl fucopyranoside. It outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, which is a chemical powder, it is crucial to use appropriate PPE to prevent skin and eye contact, as well as inhalation of dust particles. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles are essential to protect against splashes and airborne particles.[1][2][3] A face shield may be used for additional protection.[1] |
| Hand Protection | Chemical-resistant gloves, such as nitrile, neoprene, or butyl rubber, should be worn to prevent skin contact.[1][2] It is good practice to double-glove, especially when handling potentially hazardous substances.[4] |
| Body Protection | A standard laboratory coat is required to protect skin and clothing from contamination.[2][5] For larger quantities or when there is a significant risk of dust generation, chemical-resistant coveralls may be necessary.[2] |
| Respiratory Protection | If work is performed in a well-ventilated area, respiratory protection may not be required. However, if dust is generated and cannot be controlled by ventilation, a NIOSH-approved respirator (e.g., N95) should be used.[2][3] |
Operational Plan: Handling this compound
Adherence to a strict operational protocol is vital for the safe handling of chemical powders like this compound.
Experimental Protocol for Handling:
-
Preparation:
-
Ensure the work area, typically a chemical fume hood or a bench in a well-ventilated laboratory, is clean and uncluttered.
-
Assemble all necessary equipment and reagents before starting.
-
Don the appropriate PPE as outlined in the table above.
-
-
Weighing and Transfer:
-
When weighing the powder, use a balance inside a chemical fume hood or a ventilated balance enclosure to minimize dust dispersion.
-
Use a spatula to carefully transfer the powder, avoiding any sudden movements that could create airborne dust.
-
If transferring to a solution, add the powder to the solvent slowly to prevent splashing.
-
-
During the Experiment:
-
Keep all containers with this compound sealed when not in use.
-
Avoid any direct contact with the powder. If skin contact occurs, wash the affected area immediately with soap and water.[6] If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek medical attention.[3][6]
-
Should any spills occur, they should be cleaned up promptly by sweeping or vacuuming the solid material into a designated waste container.[6]
-
-
Post-Experiment:
-
Decontaminate the work surface and any equipment used.
-
Remove PPE in the correct order to avoid cross-contamination (gloves first, then goggles and lab coat).
-
Wash hands thoroughly with soap and water after removing PPE.[4]
-
Disposal Plan
Proper disposal of unused this compound and contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.
Waste Disposal Protocol:
-
Segregation of Waste:
-
Container Labeling:
-
Storage of Waste:
-
Store the sealed waste container in a designated, secure area away from incompatible materials.
-
-
Final Disposal:
-
While this compound is not classified as a hazardous material, it should be disposed of through the institution's chemical waste management program.[10][11]
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as chemical waste. Once cleaned, the container can be disposed of as regular laboratory glass or plastic waste.[9]
-
Workflow and Logical Relationships
The following diagram illustrates the standard workflow for handling this compound, from preparation to disposal, emphasizing the key safety checkpoints.
Caption: Workflow for handling this compound.
References
- 1. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 2. falseguridad.com [falseguridad.com]
- 3. biosynth.com [biosynth.com]
- 4. pppmag.com [pppmag.com]
- 5. PPE and Safety for Chemical Handling [acsmaterial.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 9. sites.rowan.edu [sites.rowan.edu]
- 10. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 11. sfasu.edu [sfasu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
